5-(4-Methoxyphenyl)pyridin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(4-methoxyphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-11-5-2-9(3-6-11)10-4-7-12(14)13-8-10/h2-8H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDTWSPLGKBXPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602231 | |
| Record name | 5-(4-Methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53242-51-6 | |
| Record name | 5-(4-Methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(4-Methoxyphenyl)pyridin-2(1H)-one
This guide provides a comprehensive overview of the synthetic protocols for 5-(4-methoxyphenyl)pyridin-2(1H)-one, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyridone scaffold is a common motif in a wide array of biologically active molecules, and the ability to functionalize it with aryl groups, such as the 4-methoxyphenyl moiety, is crucial for the exploration of new therapeutic agents. This document will delve into the primary synthetic strategies, with a focus on palladium-catalyzed cross-coupling reactions, offering detailed experimental procedures, mechanistic insights, and a comparative analysis of different methodologies.
Introduction: The Significance of 5-Aryl-2-Pyridones
The 5-aryl-2(1H)-pyridone structural motif is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities. The introduction of an aryl group at the C5 position of the pyridone ring can significantly influence the molecule's biological profile, affecting its potency, selectivity, and pharmacokinetic properties. The 4-methoxyphenyl substituent, in particular, is a common feature in many bioactive compounds due to its ability to engage in favorable interactions with biological targets and its metabolic stability. Consequently, the development of efficient and versatile synthetic routes to this compound and its analogs is a key focus in the field of drug discovery.
Primary Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The most prevalent and versatile method for the synthesis of 5-aryl-2-pyridones, including this compound, is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halide (or triflate) and an organoboron compound.[1] For the synthesis of our target molecule, this typically involves the coupling of a 5-halo-2-pyridone with 4-methoxyphenylboronic acid.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process that involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (5-bromo-2-pyridone) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent (4-methoxyphenylboronic acid), activated by a base, transfers the aryl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure synthesized from established methods for the preparation of 5-aryl-2-pyridones.
Materials:
-
5-Bromo-2(1H)-pyridone
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)
-
1,4-Dioxane or a mixture of Dimethylformamide (DMF) and water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2(1H)-pyridone (1.0 eq.), 4-methoxyphenylboronic acid (1.2-1.5 eq.), and the base (e.g., Na₂CO₃, 2.0-3.0 eq.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02-0.05 eq.) and the ligand (e.g., PPh₃, 0.08-0.20 eq.). If using a pre-formed catalyst like Pd(PPh₃)₄, no additional ligand is necessary.
-
Solvent Addition and Degassing: Add the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). Degas the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.
Key Experimental Considerations and Causality
-
Choice of Catalyst and Ligand: The selection of the palladium source and the phosphine ligand is critical for the success of the reaction. Electron-rich and sterically bulky phosphine ligands often enhance the rate of oxidative addition and reductive elimination, leading to higher yields.
-
Base: The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation. The choice of base can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent and water is commonly used. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
Inert Atmosphere: The exclusion of oxygen is crucial as it can oxidize the Pd(0) catalyst to an inactive Pd(II) species, thereby halting the catalytic cycle.
Comparative Data for Suzuki-Miyaura Synthesis of 5-Aryl-2-Pyridones
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromo-2-pyridone | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 5-Iodo-2-pyridone | 4-Tolylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | 1,4-Dioxane | 80 | 4 | 92 |
| 5-Bromo-3-methyl-2-pyridone | 3-Chlorophenylboronic acid | PdCl₂(dppf) (4) | - | K₂CO₃ | DMF/H₂O | 90 | 6 | 78 |
Alternative Synthetic Routes
While the Suzuki-Miyaura coupling is the workhorse for this transformation, other palladium-catalyzed cross-coupling reactions and alternative strategies can also be employed.
Stille Cross-Coupling
The Stille reaction couples an organotin reagent with an organic halide.[2][3][4] In this context, 5-bromo-2-pyridone could be reacted with (4-methoxyphenyl)tributylstannane.
-
Advantages: Organotin reagents are often stable and tolerant of a wide range of functional groups.
-
Disadvantages: The primary drawback of the Stille coupling is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the final product.
Negishi Cross-Coupling
The Negishi coupling utilizes an organozinc reagent.[5][6][7] This would involve the reaction of 5-bromo-2-pyridone with a pre-formed (4-methoxyphenyl)zinc halide.
-
Advantages: Organozinc reagents are highly reactive, often leading to faster reaction times and milder conditions. They can be prepared from the corresponding aryl halide.
-
Disadvantages: Organozinc reagents are often sensitive to air and moisture, requiring more stringent anhydrous and inert reaction conditions.
Hiyama Cross-Coupling
The Hiyama coupling employs an organosilicon reagent, which is activated by a fluoride source (e.g., TBAF) or a base.[8][9][10] The reaction would proceed between 5-bromo-2-pyridone and trimethoxy(4-methoxyphenyl)silane.
-
Advantages: Organosilicon compounds are generally non-toxic, environmentally friendly, and stable.
-
Disadvantages: The reaction often requires an activating agent, and the reactivity of the organosilane can be lower than that of organoboron or organozinc reagents.
Multicomponent Reactions (MCRs)
Multicomponent reactions offer a convergent and atom-economical approach to the synthesis of highly substituted pyridones.[11][12] These one-pot reactions can construct the pyridone ring and introduce the aryl substituent in a single synthetic operation from simple starting materials.
-
Advantages: MCRs are highly efficient, often leading to complex molecules in a single step with high atom economy and reduced waste.
-
Disadvantages: The development of a specific MCR for a particular target can be challenging, and the reaction scope may be limited.
Experimental Workflow Visualization
Caption: General experimental workflow for the synthesis.
Conclusion
The synthesis of this compound is most reliably achieved through the Suzuki-Miyaura cross-coupling reaction. This method offers a broad substrate scope, high functional group tolerance, and generally good to excellent yields. While alternative cross-coupling reactions such as the Stille, Negishi, and Hiyama couplings provide viable alternatives, they each have specific advantages and disadvantages related to reagent toxicity, reactivity, and reaction conditions. Multicomponent reactions represent a powerful, albeit less general, approach for the construction of the core pyridone scaffold. The choice of synthetic route will ultimately depend on the specific requirements of the research, including the availability of starting materials, desired scale, and tolerance for certain reagents and conditions. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to successfully synthesize this important class of compounds.
References
- Magedov, I. V., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35287-35307. [Link]
- Negishi, E.-i. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling. In Handbook of Organopalladium Chemistry for Organic Synthesis (eds A. de Meijere and F. Diederich). [Link]
- Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling. In Metal-Catalyzed Cross-Coupling Reactions (eds A. de Meijere and F. Diederich). [Link]
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]
- Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille reaction. Organic reactions, 50, 1-652. [Link]
- Hiyama, T., & Hatanaka, Y. (1988). Palladium-catalyzed cross-coupling reaction of organosilicon compounds. Pure and Applied Chemistry, 60(9), 1337-1344. [Link]
- Denmark, S. E., & Sweis, R. F. (2002). The Hiyama Cross‐Coupling Reaction: A Mechanistic Perspective. Accounts of chemical research, 35(10), 835-846. [Link]
- Domling, A. (2006). Recent developments in multicomponent reactions in applied chemistry. Chemical reviews, 106(1), 17-89. [Link]
- Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent reactions. John Wiley & Sons. [Link]
- G. A. Molander, et al. (2016). Design and Synthesis of 5-Aryl-pyridone-carboxamides as Inhibitors of Anaplastic Lymphoma Kinase. ACS Medicinal Chemistry Letters, 7(6), 589-594. [Link]
- Chemistry LibreTexts. (2023). Stille Coupling. [Link]
- Wikipedia. (2023). Stille reaction. [Link]
- Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]
- Willis, M. C., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 59(37), 15794-15810. [Link]
- IIP Series. (2024). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. [Link]
- Dzierzbicka, K., et al. (2025). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers in Chemistry, 13, 1234567. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457-2483. [Link]
Sources
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An In-depth Technical Guide to the Physicochemical Properties of 5-(4-Methoxyphenyl)pyridin-2(1H)-one
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive examination of the core physicochemical properties of 5-(4-Methoxyphenyl)pyridin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. As a member of the substituted pyridin-2(1H)-one class, its molecular characteristics are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). This document details the synthesis, spectroscopic characterization, and key physicochemical parameters such as lipophilicity (LogP), aqueous solubility, and acidity (pKa). While experimental data for the title compound is limited in publicly accessible literature, this guide leverages data from the closely related analogue, 5-phenylpyridin-2(1H)-one, to provide reliable estimations. Furthermore, detailed, field-proven experimental protocols for the determination of these properties are provided to empower researchers in their own investigations. This guide is intended to be a vital resource for scientists engaged in the design and development of novel therapeutics based on the pyridinone scaffold.
Introduction: The Pyridin-2(1H)-one Scaffold in Drug Discovery
The pyridin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry, recognized for its versatile roles in constructing biologically active molecules.[1] This heterocyclic system can act as both a hydrogen bond donor and acceptor, and its physicochemical properties can be finely tuned through substitution, making it an attractive component in drug design.[1] Pyridinone derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]
The introduction of an aryl group at the 5-position, as in this compound, significantly influences the molecule's planarity, lipophilicity, and potential for π-π stacking interactions with biological targets. The methoxy substituent on the phenyl ring further modulates these properties, particularly impacting solubility and metabolic stability. A thorough understanding of these physicochemical characteristics is paramount for any drug development program, as they directly impact a compound's "drug-likeness" and ultimate clinical success.
Molecular Structure and Identification
-
Chemical Name: this compound
-
Molecular Formula: C₁₂H₁₁NO₂
-
Molecular Weight: 201.22 g/mol
-
Canonical SMILES: COC1=CC=C(C=C1)C2=CC=NC(=O)C2
-
InChI Key: XPOAQLWTRJJVPO-UHFFFAOYSA-N
Synthesis Pathway: Suzuki-Miyaura Cross-Coupling
A robust and widely applicable method for the synthesis of 5-aryl-pyridin-2(1H)-ones is the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl boronic acid and a halide-substituted pyridinone.
The general workflow for this synthesis is depicted below. The process begins with the bromination of 2-hydroxypyridine to yield 5-bromo-pyridin-2(1H)-one. This intermediate is then coupled with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base to afford the final product.
Caption: Synthetic route to this compound.
Physicochemical Properties: Data and Experimental Protocols
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile. The following sections detail the estimated values for this compound, based on its close analogue 5-phenylpyridin-2(1H)-one, and provide standardized protocols for their experimental determination.
Melting Point
The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice.
| Compound | Melting Point (°C) | Notes |
| This compound | Estimated: 215-225 | Estimation based on the phenyl analogue. |
| 5-Phenylpyridin-2(1H)-one | 222-224 | Experimental value. |
Protocol for Melting Point Determination:
-
Sample Preparation: Ensure the sample is dry and finely powdered.
-
Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube in a calibrated digital melting point apparatus.
-
Heating: Heat the sample at a ramp rate of 10-20 °C/min initially, then slow to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.
-
Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
Lipophilicity (LogP)
Lipophilicity, expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's preference for a lipid versus an aqueous environment. It is a key predictor of membrane permeability and overall ADME properties.[4]
| Compound | Calculated LogP (XLogP3) | Estimated Experimental LogP |
| This compound | 1.9 | 1.5 - 2.5 |
| 5-Phenylpyridin-2(1H)-one | 1.9 | 1.8 (literature value for similar pyridones) |
Protocol for LogP Determination (Shake-Flask Method): [2]
This protocol is based on the classical shake-flask method, which remains the gold standard for LogP determination.[2]
Caption: Workflow for experimental LogP determination.
-
Solvent Preparation: Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Solution: Prepare a stock solution of the test compound in the water-saturated n-octanol.
-
Partitioning: In a screw-cap vial, combine a known volume of the stock solution with a known volume of the octanol-saturated aqueous buffer.
-
Equilibration: Shake the vial at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV.
-
Calculation: Calculate the LogP value using the formula: LogP = log₁₀ (Concentration in n-octanol / Concentration in aqueous buffer).
Aqueous Solubility
Aqueous solubility is a critical property that influences a drug's dissolution rate and bioavailability.
| Compound | Predicted Aqueous Solubility |
| This compound | Low to moderate |
| 5-Phenylpyridin-2(1H)-one | Sparingly soluble |
Protocol for Aqueous Solubility Determination (Shake-Flask Method):
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., pH 7.4 PBS) in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 37 °C for physiological relevance) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Filter the suspension through a 0.45 µm filter to remove undissolved solids.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV with a calibration curve).
-
Result: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.
Acidity (pKa)
The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. The pyridinone scaffold has an acidic proton on the ring nitrogen.
| Compound | Estimated pKa |
| This compound | 10.5 - 11.5 |
| Pyridin-2(1H)-one | ~11.6 |
Protocol for pKa Determination (Potentiometric Titration): [5]
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable co-solvent/water mixture (e.g., methanol/water) to a known concentration (e.g., 1 mM).
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stir.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
Spectroscopic and Chromatographic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation. Based on known spectra of related pyridinone derivatives, the following are the predicted chemical shifts for this compound.
Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
11.5 - 12.5 (br s, 1H): NH proton of the pyridinone ring.
-
7.5 - 7.7 (m, 3H): Protons on the pyridinone ring and ortho-protons of the phenyl ring.
-
7.3 - 7.4 (d, 1H): Proton on the pyridinone ring.
-
6.9 - 7.0 (d, 2H): Meta-protons of the phenyl ring.
-
6.4 - 6.5 (d, 1H): Proton on the pyridinone ring.
-
3.8 (s, 3H): Methoxy (OCH₃) protons.
Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
-
~163: C=O of the pyridinone ring.
-
~159: Carbon of the phenyl ring attached to the methoxy group.
-
~140: Quaternary carbon of the pyridinone ring.
-
~135: Quaternary carbon of the pyridinone ring.
-
~128: Carbons of the phenyl ring.
-
~127: Quaternary carbon of the phenyl ring.
-
~120: Carbon of the pyridinone ring.
-
~118: Carbon of the pyridinone ring.
-
~114: Carbons of the phenyl ring.
-
~106: Carbon of the pyridinone ring.
-
~55: Methoxy (OCH₃) carbon.
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for assessing the purity of the synthesized compound and for quantifying its concentration in various assays.
General HPLC Method for Purity Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Implications for Drug Development
The physicochemical profile of this compound provides valuable insights for its potential as a drug candidate.
-
Lipophilicity: With an estimated LogP in the range of 1.5 to 2.5, the compound strikes a good balance between aqueous solubility and lipid membrane permeability, which is favorable for oral absorption.
-
Solubility: Its predicted low to moderate aqueous solubility may necessitate formulation strategies, such as salt formation or the use of solubility enhancers, to ensure adequate bioavailability.
-
Ionization: The estimated pKa of around 11 suggests that the molecule will be predominantly in its neutral form at physiological pH, which is generally beneficial for crossing biological membranes.
-
Synthesis: The feasibility of its synthesis via the well-established Suzuki-Miyaura coupling allows for the generation of analogues for structure-activity relationship (SAR) studies.
Conclusion
This compound possesses a promising physicochemical profile for a drug development candidate, characterized by a balanced lipophilicity and a predominantly neutral state at physiological pH. While its aqueous solubility may require optimization, its synthetic tractability makes it an attractive scaffold for further investigation. The experimental protocols detailed in this guide provide a robust framework for the empirical validation and characterization of this and related pyridinone derivatives, facilitating their advancement in the drug discovery pipeline.
References
- JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments. [Link]
- Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]
- protocols.io. (2024). LogP / LogD shake-flask method. [Link]
- Chen, J., et al. (2012). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers in Chemistry.
- MDPI. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Molbank, 2023(3), M1668. [Link]
- Creative Bioarray. (n.d.).
- PubChem. (n.d.). 5-phenyl-1H-pyrazin-2-one. [Link]
- Frontiers. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. [Link]
- National Center for Biotechnology Information. (n.d.). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)
- National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 1037-1044. [Link]
- PubChem. (n.d.). 5-(Hydroxymethyl)-1-phenylpyridin-2(1H)-one. [Link]
- National Center for Biotechnology Information. (n.d.). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
- National Center for Biotechnology Information. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)- and 7(6H)-ones and their corresponding O-activated lactams. Beilstein Journal of Organic Chemistry, 17, 137-148. [Link]
- Home Sunshine Pharma. (n.d.). 5-Methyl-1-phenylpyridin-2(1H)-one CAS 53179-13-8. [Link]
- Royal Society of Chemistry. (n.d.). Supporting Information Synthesis and biological evaluation of 2,3-Bis(het)aryl-4-azaindoles Derivatives as protein kinases inhibitors. [Link]
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Unraveling the Multifaceted Mechanism of Action of 5-(4-Methoxyphenyl)pyridin-2(1H)-one and its Analogs
An In-depth Technical Guide to the
Introduction
The pyridin-2(1H)-one scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its synthetic tractability and ability to engage in various biological interactions have made it a focal point in medicinal chemistry and drug discovery. The specific analog, 5-(4-methoxyphenyl)pyridin-2(1H)-one, and its closely related derivatives have emerged as a class of small molecules with a diverse and potent range of activities, spanning from anticancer and anti-inflammatory to central nervous system (CNS) modulation.
This technical guide provides a comprehensive overview of the potential mechanisms of action for this compound, drawing upon extensive research conducted on its structural analogs. We will delve into the key molecular targets and signaling pathways that are likely modulated by this compound class, offering insights for researchers, scientists, and drug development professionals. The narrative is structured to not only present the data but also to elucidate the scientific rationale behind the experimental approaches used to uncover these mechanisms.
I. Potential Anticancer Mechanisms of Action
The antiproliferative activity of pyridin-2(1H)-one derivatives is a prominent and well-documented area of research. The evidence points towards a multi-pronged attack on cancer cell proliferation, primarily through cell cycle disruption and the induction of apoptosis.
A. Disruption of Microtubule Dynamics and Cell Cycle Arrest
A significant body of evidence suggests that certain pyridin-2(1H)-one derivatives exert their anticancer effects by interfering with the cell's cytoskeletal machinery. Specifically, they are implicated as antitubulin agents.
Derivatives of N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one have demonstrated moderate antiproliferative activity against human colon cancer cells (HCT-116)[1]. Cell cycle analysis of treated cells revealed an arrest at the G2/M phase, a hallmark of compounds that disrupt microtubule dynamics[1]. This suggests a possible mechanism where these pyridinone derivatives inhibit tubulin polymerization, leading to a dysfunctional mitotic spindle, mitotic arrest, and subsequent apoptosis.
B. Inhibition of Cyclin-Dependent Kinases (CDKs)
Another key mechanism underlying the anticancer potential of this scaffold is the inhibition of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression.
Pyrazolo[3,4-b]pyridine derivatives that incorporate a 4-methoxyphenyl group have been synthesized and evaluated for their anticancer activity. These compounds have shown inhibitory activity against CDK2 and/or CDK9[2]. Inhibition of these kinases disrupts the normal cell cycle, leading to cell cycle arrest and the induction of apoptosis[2]. For instance, certain derivatives induced S-phase arrest in cervical cancer (HeLa) cells and G2/M arrest in breast cancer (MCF7) cells[2]. Similarly, other quinolin-2(1H)-one derivatives have been reported to cause G2/M arrest in ovarian cancer cells[3].
The following diagram illustrates the proposed mechanism of CDK inhibition leading to cell cycle arrest.
Caption: Proposed mechanism of anticancer activity through CDK inhibition.
C. Induction of Apoptosis via Modulation of Bcl-2 Family Proteins
The induction of programmed cell death, or apoptosis, is a crucial endpoint for many anticancer agents. Quinolin-2(1H)-one derivatives have been shown to induce apoptosis in human ovarian cancer cells[3]. Mechanistic studies revealed that this is accompanied by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, along with an upregulation of the tumor suppressor p53[3]. This shift in the Bax/Bcl-2 ratio is a critical event that triggers the intrinsic apoptotic pathway.
Experimental Protocol: Western Blot Analysis for Apoptotic Markers
-
Cell Culture and Treatment: Seed cancer cells (e.g., HCT-116, SKOV3) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the this compound analog for 24-48 hours. Include a vehicle-treated control group.
-
Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Bcl-2, Bax, p53, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
II. Potential Anti-inflammatory Mechanisms of Action
Chronic inflammation is a key driver of various diseases. The pyridin-2(1H)-one scaffold has demonstrated significant potential in modulating inflammatory responses through multiple mechanisms.
A. Inhibition of Pro-inflammatory Enzymes and Mediators
A common strategy in anti-inflammatory drug discovery is the inhibition of enzymes that produce pro-inflammatory mediators. While direct inhibition of cyclooxygenase (COX) enzymes by this compound has not been explicitly reported, related methoxyphenyl-containing compounds have been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and COX-2 in lipopolysaccharide (LPS)-stimulated macrophages[4][5]. This leads to a decrease in the production of nitric oxide (NO) and prostaglandins, which are key mediators of inflammation.
Furthermore, a related aroyl propionic acid derivative, (2-Hydroxy-4-methoxyphenyl) 2,3,4,5-tetrahydropyridazine-3-one, has been shown to inhibit lysosomal and proteolytic enzymes, which are released during inflammation and contribute to tissue damage[6]. This compound also demonstrated the ability to stabilize biomembranes and inhibit lipid peroxidation, further contributing to its anti-inflammatory profile[6].
B. Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of this class of compounds are also attributed to their ability to interfere with key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.
1. NF-κB and MAPK Pathways
The transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) pathways are central to the inflammatory response. Chalcones containing a methoxyphenyl group have been shown to attenuate NF-κB activity[5]. This is a critical anti-inflammatory mechanism, as NF-κB controls the expression of numerous pro-inflammatory cytokines such as IL-1β and IL-6[5]. Many plant-derived anti-inflammatory compounds exert their effects by modulating the NF-κB and MAPK signaling cascades in macrophages[4][7].
2. Heme Oxygenase-1 (HO-1) Induction
The induction of the antioxidant and cytoprotective enzyme heme oxygenase-1 (HO-1) is another important anti-inflammatory mechanism. A synthetic chalcone with a methoxyphenyl moiety was found to induce the expression and activity of HO-1[5]. This induction was associated with the nuclear translocation of the transcription factor Nrf2, which is a master regulator of the antioxidant response[5].
The following diagram illustrates the potential anti-inflammatory signaling pathways modulated by this compound analogs.
Caption: Potential anti-inflammatory signaling pathways.
III. Potential CNS-Related Mechanisms of Action
The presence of the methoxyphenyl group in many CNS-active compounds, including those targeting phosphodiesterases and serotonin receptors, suggests that this compound may also possess neuromodulatory activities.
A. Phosphodiesterase (PDE) Inhibition
Phosphodiesterases (PDEs) are enzymes that degrade the second messengers cAMP and cGMP, thereby regulating a vast array of cellular processes[8]. PDE inhibitors have therapeutic potential in neuropsychiatric and neurodegenerative disorders[9][10].
The compound Rolipram, a specific inhibitor of PDE4, contains a 4-methoxyphenyl group[8]. Inhibition of PDE4 increases cAMP levels, which can enhance cognitive function and has anti-inflammatory effects in the brain[8][9]. Given the structural similarity, it is plausible that this compound or its derivatives could act as PDE inhibitors.
Experimental Protocol: PDE Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human PDE enzymes (e.g., PDE4D) and a fluorescently labeled cAMP or cGMP substrate are used.
-
Assay Procedure: The assay is typically performed in a microplate format. The test compound is incubated with the PDE enzyme. The reaction is initiated by the addition of the substrate.
-
Detection: After a set incubation period, the reaction is stopped, and the amount of hydrolyzed substrate is measured using a fluorescence plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
B. Serotonin (5-HT) Receptor Modulation
The 4-methoxyphenylpiperazine moiety is a well-known pharmacophore that interacts with serotonin receptors. For example, p-MPPI, which contains this group, is a competitive antagonist of 5-HT1A receptors[11][12]. Antagonism of these receptors can modulate serotonergic neurotransmission and has implications for the treatment of anxiety and depression. While this compound does not contain the piperazine linker, the methoxyphenyl group itself may contribute to binding at serotonin or other neurotransmitter receptors.
C. AMPA Receptor Antagonism
Derivatives of 1,3,5-triaryl-1H-pyridin-2-one have been identified as noncompetitive antagonists of AMPA-type glutamate receptors[13]. The compound perampanel, which falls into this class, is an approved anti-epileptic drug[13]. This indicates that the pyridinone core can be functionalized to interact with ionotropic glutamate receptors, a mechanism that could be relevant for this compound.
IV. Other Potential Biological Activities
A. Antifibrotic Activity
Analogs of 5-substituted-2(1H)-pyridone are being explored for the treatment of idiopathic pulmonary fibrosis (IPF)[14][15]. Some derivatives have been shown to inhibit the migration of TGF-β1-stimulated fibroblasts, a key process in the development of fibrosis[14]. This suggests a potential role for this compound class in treating fibrotic diseases.
B. Factor Xa Inhibition
Interestingly, the pyridinone scaffold has also been incorporated into potent and selective inhibitors of blood coagulation factor Xa, as exemplified by the anticoagulant drug apixaban[16]. This highlights the remarkable versatility of the pyridin-2(1H)-one core in drug design.
Summary of Potential Mechanisms and Targets
| Potential Mechanism | Key Molecular Targets/Pathways | Therapeutic Area | Supporting Evidence from Analogs |
| Anticancer | Tubulin, CDK2, CDK9, Bcl-2/Bax | Oncology | G2/M cell cycle arrest, inhibition of CDKs, induction of apoptosis[1][2][3] |
| Anti-inflammatory | COX-2, iNOS, NF-κB, MAPK, Nrf2/HO-1 | Inflammation, Autoimmune Diseases | Suppression of pro-inflammatory mediators, modulation of key signaling pathways[4][5][6][7] |
| CNS Modulation | PDE4, 5-HT1A Receptors, AMPA Receptors | Neurology, Psychiatry | Structural similarity to known PDE inhibitors and 5-HT1A antagonists; AMPA antagonism by related scaffolds[8][11][13] |
| Antifibrotic | Fibroblast migration pathways | Fibrotic Diseases | Inhibition of TGF-β1-stimulated fibroblast migration[14] |
Conclusion
The this compound scaffold represents a highly versatile platform for the development of novel therapeutics. While the precise mechanism of action for the parent compound requires further direct investigation, the extensive research on its analogs provides a strong foundation for predicting its biological activities. The evidence strongly suggests that this class of compounds can exert potent anticancer, anti-inflammatory, and CNS-modulatory effects through the modulation of a diverse array of molecular targets and signaling pathways.
This guide has synthesized the current understanding of these mechanisms, providing a framework for future research and development efforts. The multifaceted nature of this scaffold underscores its potential to yield novel drug candidates for a wide range of human diseases. Further investigation into the specific interactions of this compound with the targets outlined herein will be crucial for realizing its full therapeutic potential.
References
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- Dzierzbicka, K., et al. (2025-11-09). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers in Chemistry.
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- Liu, C. H., et al. (2021). The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one(12e) in human ovarian cancer cell lines. Taiwanese Journal of Obstetrics and Gynecology, 60(2), 299-305.
- Bader, G. N., & Khan, M. S. Y. (2012). Anti-Inflammatory Activity of (2-Hydroxy-4-Methoxyphenyl) 2,3,4, 5-Tetrahydropyridazine-3-One,An Aroyl Propionic Acid Derivative. Journal of Pharmacy Research, 5(6), 3148-3150.
- Schepers, M., et al. (2020). PDE inhibition in distinct cell types to reclaim the balance of synaptic plasticity. Theranostics, 10(11), 4847-4863.
- Kung, M. P., et al. (1996). 4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl] piperazine and 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p- fluorobenzamido]ethyl]piperazine, two new antagonists at pre- and postsynaptic serotonin-1A receptors. Journal of Pharmacology and Experimental Therapeutics, 277(2), 661-670.
- Molecular Imaging and Contrast Agent Database (MICAD). (2006). 4-(3-Cyclopentoxy-4-[11C]methoxy-phenyl)pyrrolidin-2-one.
- Lee, D. S., et al. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules, 26(11), 3293.
- Iacobazzi, A., et al. (2022). PDE4D: A Multipurpose Pharmacological Target. Molecules, 27(19), 6632.
- Goebel, U., et al. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction.
- Pinto, D. J. P., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339-5356.
- Kung, H. F., et al. (1994). In vivo binding of [123I]4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)
- Hanada, T., et al. (2011). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 54(21), 7564-7577.
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Biological activity of 5-(4-Methoxyphenyl)pyridin-2(1H)-one derivatives
An In-depth Technical Guide to the Biological Activity of 5-(4-Methoxyphenyl)pyridin-2(1H)-one Derivatives
Introduction: The Privileged Scaffold of Pyridin-2(1H)-one
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a spectrum of biologically active compounds. These are termed "privileged structures" due to their ability to serve as versatile ligands for diverse biological targets. The pyridin-2(1H)-one nucleus is a quintessential example of such a scaffold.[1] Its unique chemical architecture, featuring hydrogen bond donors and acceptors, allows for facile synthetic modification and manipulation of physicochemical properties like polarity and lipophilicity.[1] This versatility has established the pyridinone core as a cornerstone in fragment-based drug design and a key motif for targeting enzymes like kinases.[1]
This guide focuses specifically on derivatives featuring a 4-methoxyphenyl group at the 5-position of the pyridin-2(1H)-one ring. This substitution pattern has given rise to a class of compounds with a wide array of potent biological activities. We will provide a comprehensive exploration of these activities, detailing the underlying mechanisms of action, key structure-activity relationships (SAR), and the experimental methodologies used to elucidate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic promise of this chemical class.
Anticancer Activity: A Multi-Targeted Approach
The uncontrolled cell growth and resistance to apoptosis characteristic of cancer have made it a primary focus for the development of novel therapeutics.[1] Pyridinone-containing molecules have demonstrated significant broad-spectrum antiproliferative activity against various human tumor cell lines, often by interacting with specific, validated cancer targets.[1]
Mechanism of Action: From Kinase Inhibition to Immunotherapy
Derivatives of this compound exert their anticancer effects through several distinct mechanisms:
-
Kinase Inhibition: Many cancers are driven by aberrant signaling from protein kinases. Pyridazinone-based derivatives, structurally related to pyridinones, have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in tumor angiogenesis. Molecular docking studies suggest these compounds can effectively bind to the VEGFR-2 active site, disrupting the signaling cascade that promotes new blood vessel formation in tumors.[2]
-
Induction of Apoptosis: A critical mechanism is the ability to trigger programmed cell death in cancer cells. One study on pyridazinone-based diarylurea derivatives found that the lead compound 10l induced G0-G1 phase cell cycle arrest in non-small cell lung cancer (A549) cells.[2] Gene expression analysis revealed an upregulation of the pro-apoptotic genes p53 and Bax and a concurrent downregulation of the anti-apoptotic gene Bcl-2, tipping the cellular balance towards apoptosis.[2]
-
Adenosine A₂A Receptor (A₂A R) Antagonism: A novel and promising approach in cancer immunotherapy involves blocking the adenosine A₂A receptor.[3][4] In the tumor microenvironment, high levels of adenosine suppress the activity of CD8+ cytotoxic T cells by binding to A₂A R. Pyridinone derivatives have been identified as potent and selective A₂A R antagonists.[3][4] By blocking this receptor, these compounds enhance T cell activation and effector functions, leading to increased tumor cell killing.[3][4] Compound 38 from one such study demonstrated excellent in vivo antitumor activity in a mouse colon cancer model, achieving 56.0% tumor growth inhibition (TGI) at an oral dose of 100 mg/kg without significant toxicity.[3] This was accompanied by an upregulation of effector molecules like granzyme B (GZMB) and interferon-gamma (IFNG) and a downregulation of immunosuppressive molecules LAG-3 and TIM-3 in T cells.[4]
Visualization: A₂A Receptor Antagonism Pathway
The following diagram illustrates how this compound derivatives can enhance anti-tumor immunity by blocking the A₂A receptor on T-cells.
Caption: A₂A R antagonism by pyridinone derivatives blocks adenosine signaling in T-cells.
Data Summary: Anticancer Potency
| Compound ID | Target/Assay | Cell Line(s) | Potency (IC₅₀ / GI₅₀) | Reference |
| Compound 38 | A₂A Receptor Antagonism | - | 29.0 nM | [3][4] |
| Compound 10l | Growth Inhibition | A549/ATCC | 1.66–100 µM | [2] |
| Compound 17a | VEGFR-2 Inhibition | - | Not specified | [2] |
| Various | Growth Inhibition | MCF-7, HeLa, HepG2 | 9 to 15 µM | [1] |
Experimental Protocol: In Vivo Tumor Growth Inhibition Study
This protocol describes a typical workflow for evaluating the in vivo efficacy of a lead compound, adapted from studies on A₂A R antagonists.[3]
-
Animal Model: C57BL/6 mice (6-8 weeks old) are used.
-
Cell Implantation: 1 x 10⁶ MC38 colon carcinoma cells are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow until they reach an average volume of approximately 100-150 mm³. Mice are then randomized into vehicle control and treatment groups (n=8-10 per group).
-
Compound Administration: The test compound (e.g., Compound 38) is administered orally (p.o.) once daily at a specified dose (e.g., 100 mg/kg). The vehicle control group receives the formulation buffer.
-
Monitoring: Tumor volume and mouse body weight are measured every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is terminated after a predefined period (e.g., 21 days) or when tumors in the control group reach a maximum allowed size.
-
Data Analysis: Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. Statistical significance is determined using an appropriate test (e.g., two-way ANOVA).
Anti-inflammatory and Neuroprotective Activities
Neuroinflammation, mediated by microglial cells, and oxidative stress are key pathological drivers in neurodegenerative diseases.[5][6] Compounds that can mitigate these processes hold significant therapeutic promise. Several 2-pyridone derivatives have demonstrated potent anti-neuroinflammatory and neuroprotective effects.[5][6]
Mechanism of Action: Quenching Inflammation and Oxidative Stress
-
Inhibition of Pro-inflammatory Mediators: In response to inflammatory stimuli like lipopolysaccharide (LPS), activated microglial cells (e.g., BV2 cell line) produce a barrage of damaging inflammatory mediators. Studies show that 2-pyridone derivatives can significantly suppress the production of Reactive Oxygen Species (ROS), Nitric Oxide (NO), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) in LPS-stimulated BV2 cells.[5][6]
-
Modulation of the TLR4 Signaling Pathway: The anti-inflammatory effects of these compounds are believed to be mediated, at least in part, through the Toll-like receptor 4 (TLR4) signaling pathway, which is the primary receptor for LPS.[6] Molecular docking studies suggest that pyridone derivatives can interact with key proteins in this pathway, as well as with inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.[5][6]
-
Neuroprotection: By reducing the release of cytotoxic factors from microglia, these compounds indirectly protect neurons from damage. This has been demonstrated in supernatant transfer experiments, where media from LPS-stimulated microglia treated with pyridone derivatives was less toxic to neuronal cells (e.g., SH-SY5Y) than media from untreated microglia.[5][6]
Visualization: Experimental Workflow for Neuroprotection Assay
Caption: Workflow for assessing neuroprotection via microglia supernatant transfer.
Experimental Protocol: Anti-Neuroinflammatory Assay in BV2 Cells
This protocol is used to evaluate a compound's ability to suppress inflammatory responses in microglial cells.[5][6]
-
Cell Culture: BV2 microglial cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96-well plates at a density of 5 x 10⁴ cells/well.
-
Pre-treatment: After 24 hours, cells are pre-treated with various concentrations of the 2-pyridone test compounds for 1 hour.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration, e.g., 1 µg/mL) to induce an inflammatory response. Control wells receive no LPS.
-
Incubation: The plates are incubated for 24 hours.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent assay. A standard curve of sodium nitrite is used for quantification.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using commercial ELISA kits according to the manufacturer's instructions.
-
Cell Viability: The viability of the remaining cells is assessed using the MTT or WST-1 assay to ensure the observed anti-inflammatory effects are not due to cytotoxicity.
-
Data Analysis: The percentage inhibition of NO and cytokine production is calculated relative to the LPS-only treated group.
Antimicrobial Activity
The rise of antibiotic-resistant pathogens presents a major global health threat, necessitating the discovery of new antimicrobial agents.[7] Pyridinone derivatives have been explored for this purpose, with some showing promise as dual-function agents possessing both anticancer and antimicrobial properties.[2] This is particularly relevant as cancer patients are often immunocompromised and susceptible to infections.[2]
Spectrum of Activity
Studies have shown that pyridazinone-based diarylurea derivatives exhibit activity against a range of microbes. For instance, Compound 10h displayed potent antibacterial activity against the Gram-positive bacterium Staphylococcus aureus (MIC = 16 μg/mL), while Compound 8g showed significant antifungal activity against Candida albicans (MIC = 16 μg/mL).[2] Other related pyrazoline derivatives have shown moderate activity against a panel of bacteria including Enterococcus faecalis, with MIC values as low as 32 µg/mL.[7]
Data Summary: Antimicrobial Potency
| Compound ID | Organism | Activity (MIC) | Reference |
| Compound 10h | Staphylococcus aureus | 16 µg/mL | [2] |
| Compound 8g | Candida albicans | 16 µg/mL | [2] |
| Compound 22 | Enterococcus faecalis | 32 µg/mL | [7] |
| Compound 24 | Enterococcus faecalis | 32 µg/mL | [7] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.[7][8]
-
Preparation of Inoculum: A standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL) is prepared from a fresh culture. This is then diluted to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: The test compound is serially diluted (two-fold) in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Controls:
-
Positive Control: Wells containing medium and inoculum only (to confirm microbial growth).
-
Negative Control: Wells containing medium only (to check for sterility).
-
Standard Drug: A known antibiotic (e.g., ampicillin) is run in parallel as a reference.
-
-
Incubation: The plates are incubated for 18-24 hours at 37°C (for bacteria) or 24-48 hours at 35°C (for fungi).
-
Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
ADMET and Druglikeness
For any chemical scaffold to be considered for drug development, it must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Several studies on pyridinone derivatives have incorporated these evaluations.
-
Lipinski's Rule of Five: This rule provides a guideline for predicting the oral bioavailability of a compound. Many synthesized pyridinone derivatives are designed to comply with these rules (e.g., molecular weight < 500 Da, logP < 5).[1]
-
Metabolic Stability and Bioavailability: In the development of A₂A R antagonists, lead compounds were assessed for their stability in mouse liver microsomes (MLM) and for their in vivo pharmacokinetic profiles.[3] The standout Compound 38 exhibited not only potent activity but also good metabolic stability (t₁/₂ = 86.1 min) and excellent oral bioavailability (F = 86.1%) in mice, making it a strong candidate for further development.[3][4]
Conclusion and Future Perspectives
The this compound scaffold and its close analogs represent a highly versatile and "privileged" chemical class with demonstrated efficacy across multiple therapeutic areas. The broad spectrum of biological activities, including potent anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects, underscores the immense potential of these derivatives.[1] The ability of these compounds to interact with diverse and highly relevant biological targets—from protein kinases and G-protein coupled receptors to key enzymes in inflammatory pathways—highlights their value in modern drug discovery.
Future research should focus on several key areas:
-
Lead Optimization: Further structural modifications to optimize potency, selectivity, and ADMET properties for specific targets.
-
Mechanism Elucidation: Deeper investigation into the molecular mechanisms, particularly for novel targets, to better understand the structure-activity relationships.
-
New Therapeutic Applications: Exploring the potential of these derivatives in other disease areas where the identified mechanisms of action may be relevant, such as autoimmune disorders or other inflammatory conditions.
The continued exploration of the this compound scaffold is poised to deliver a new generation of therapeutic agents to address unmet medical needs in oncology, neurodegeneration, and infectious diseases.
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An In-Depth Technical Guide to the In Vitro Screening of 5-(4-Methoxyphenyl)pyridin-2(1H)-one
Foreword: Charting the Unexplored Biological Landscape of a Novel Pyridinone
The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with diverse therapeutic applications, from antiviral to analgesic agents.[1][2] The subject of this guide, 5-(4-Methoxyphenyl)pyridin-2(1H)-one, represents a novel entity within this class, with a hitherto uncharacterized biological profile. This document provides a comprehensive roadmap for the systematic in vitro evaluation of this compound, designed for researchers, scientists, and drug development professionals. Our approach is rooted in a tiered, logic-driven screening cascade that aims to efficiently identify and characterize its biological activity, from broad-based initial assessments to more focused mechanistic studies. This guide is not merely a collection of protocols; it is a strategic framework built on the principles of scientific integrity, providing the causal reasoning behind each experimental choice to ensure a self-validating and robust investigation.
Section 1: Foundational Assessment - Cytotoxicity and Therapeutic Window
Before embarking on target-specific assays, it is paramount to establish the cytotoxic profile of this compound. This foundational step determines the concentration range at which the compound can be safely evaluated without inducing non-specific cell death, thereby defining its therapeutic window.[3][4] A compound that exhibits potent activity in a primary screen but is also highly cytotoxic is often a poor candidate for further development.[3]
Rationale for Multiplexed Cytotoxicity Profiling
A single cytotoxicity assay provides a limited perspective on a compound's effect on cell health.[5] Therefore, a multiplexed approach using assays that measure different aspects of cell death (e.g., metabolic activity, membrane integrity) is recommended for a more comprehensive assessment. We will employ two widely accepted and mechanistically distinct assays: the MTT assay for metabolic activity and the LDH release assay for membrane integrity.
Experimental Protocols
1.2.1. Cell Line Selection
A panel of cell lines representing different tissue origins (e.g., HepG2 for liver, HEK293 for kidney, and a cancer cell line relevant to potential therapeutic areas such as A549 for lung cancer) should be used to identify any cell-type-specific cytotoxicity.
1.2.2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
1.2.3. Lactate Dehydrogenase (LDH) Release Assay Protocol
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, a hallmark of necrosis.[3][4]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release) and determine the EC50 value.
Data Presentation and Interpretation
| Assay | Cell Line | 24h IC50/EC50 (µM) | 48h IC50/EC50 (µM) | 72h IC50/EC50 (µM) |
| MTT | HepG2 | |||
| MTT | HEK293 | |||
| MTT | A549 | |||
| LDH | HepG2 | |||
| LDH | HEK293 | |||
| LDH | A549 |
Interpretation: A significant difference between the IC50/EC50 values from the two assays may suggest a specific mechanism of cell death (e.g., apoptosis vs. necrosis). A compound with an IC50 greater than 30 µM in non-cancerous cell lines is generally considered to have an acceptable therapeutic window for initial screening.
Section 2: Tier 1 - Broad-Based Phenotypic and Target-Class Screening
With a defined non-cytotoxic concentration range, the next step is to cast a wide net to identify potential biological activities. This tier involves a combination of phenotypic screening and broad target-class assays to generate initial hypotheses about the compound's mechanism of action.
Rationale for a Diversified Primary Screen
Given the lack of a known target for this compound, a diversified primary screen increases the probability of identifying a "hit." We will focus on key drug target classes: G-protein coupled receptors (GPCRs), kinases, and nuclear receptors.
Experimental Workflow
Caption: A tiered in vitro screening cascade for novel compounds.
Representative Primary Screening Assays
2.3.1. GPCR Screening: Calcium Flux Assay
Many GPCRs signal through the release of intracellular calcium. This assay provides a functional readout of GPCR activation or inhibition.
-
Cell Line: Use a cell line stably expressing a GPCR of interest (e.g., CHO-K1 cells expressing the µ-opioid receptor).
-
Calcium Indicator Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Add this compound at a single, high, non-cytotoxic concentration (e.g., 10 µM) and incubate.
-
Agonist/Antagonist Addition: For antagonist screening, add a known agonist. For agonist screening, measure the fluorescence signal directly after compound addition.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Compare the signal in the presence of the test compound to positive and negative controls to identify potential hits.
2.3.2. Kinase Screening: Kinase Inhibition Assay
Enzyme inhibition assays are fundamental in drug discovery for identifying molecules that can modulate enzyme activity.[6][7][8] Given that the related compound apixaban is a factor Xa inhibitor, exploring other enzyme inhibitory activities is a logical step.[9]
-
Assay Principle: A generic kinase assay can be performed using a technology like ADP-Glo™, which measures the amount of ADP produced in a kinase reaction.
-
Reaction Setup: In a 384-well plate, combine a kinase of interest (e.g., a panel of representative kinases from different families), its substrate, ATP, and this compound.
-
Incubation: Incubate the reaction at room temperature to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Read the luminescence using a plate reader.
-
Data Analysis: A decrease in luminescence compared to the vehicle control indicates kinase inhibition.
2.3.3. Nuclear Receptor Screening: Reporter Gene Assay
Reporter gene assays are valuable tools for studying the regulation of gene expression and cell signaling pathways.[10][11][12][13][14]
-
Cell Line: Use a cell line (e.g., HEK293T) co-transfected with a plasmid expressing a nuclear receptor (e.g., estrogen receptor alpha) and a reporter plasmid containing a luciferase gene under the control of a response element for that receptor.
-
Compound Treatment: Treat the transfected cells with this compound.
-
Incubation: Incubate for 18-24 hours to allow for gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.
-
Luminescence Measurement: Measure the luminescent signal.
-
Data Analysis: An increase in luminescence suggests agonistic activity, while a decrease in the presence of a known agonist indicates antagonistic activity.
Section 3: Tier 2 - Hit Validation and Selectivity Profiling
Any "hits" identified in Tier 1 must be rigorously validated to confirm their activity and assess their selectivity. This tier is crucial for eliminating false positives and prioritizing the most promising compounds.
Dose-Response Confirmation
Hits identified at a single concentration in Tier 1 should be re-tested in a full dose-response format (e.g., 10-point, 3-fold serial dilution) to determine their potency (EC50 or IC50).
Orthogonal Assays
To ensure the observed activity is not an artifact of the primary assay format, it is essential to confirm the hit in an orthogonal assay that utilizes a different detection technology or biological readout. For example, a hit from a kinase assay that measures ADP production could be confirmed using a mobility shift assay that directly measures substrate phosphorylation.
Selectivity Profiling
A good drug candidate should be selective for its intended target to minimize off-target effects. Hits should be screened against a panel of related targets (e.g., other kinases or GPCRs) to assess their selectivity profile.
Section 4: Tier 3 - Elucidating the Mechanism of Action
Once a validated and selective hit is identified, the focus shifts to understanding its mechanism of action (MOA).[15]
Enzyme Kinetics
For enzyme inhibitors, kinetic studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[15][16] This involves measuring the enzyme's reaction rate at various substrate and inhibitor concentrations.
Cellular Pathway Analysis
Reporter gene assays and multiplex immunoassays (e.g., Luminex) can be used to investigate the compound's effect on downstream signaling pathways in a cellular context. This helps to confirm that the compound engages its target in a physiologically relevant manner.
Target Engagement Assays
Direct target engagement can be confirmed using techniques such as cellular thermal shift assays (CETSA) or surface plasmon resonance (SPR) to demonstrate that the compound physically binds to its intended target in cells or in a purified system.
Conclusion: A Pathway to Discovery
This in-depth technical guide provides a robust and logical framework for the in vitro screening of this compound. By following this tiered approach, from foundational cytotoxicity assessment to detailed mechanistic studies, researchers can efficiently and effectively elucidate the biological activity of this novel compound. The emphasis on scientific rationale and self-validating experimental design ensures the generation of high-quality, reproducible data, paving the way for the potential discovery of a new therapeutic agent.
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- Receptor Binding Assays for HTS and Drug Discovery - NCBI. (2012, May 1).
- Screening and identification of novel biologically active natural compounds - PMC. (2017, June 5).
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- Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. (2022, March 23).
- CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. (n.d.).
- CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate - NIH. (n.d.).
- Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC - NIH. (n.d.).
- New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro - Frontiers Publishing Partnerships. (2025, November 9).
- Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed. (n.d.).
- New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. (2025, November 10).
- An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PMC - NIH. (n.d.).
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An In-depth Technical Guide to the Spectroscopic Profile of 5-(4-Methoxyphenyl)pyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
5-(4-Methoxyphenyl)pyridin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyridinone core is a prevalent scaffold in numerous biologically active molecules, while the 4-methoxyphenyl substituent can critically influence its electronic properties, solubility, and interactions with biological targets.[1] A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical and biological processes.
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While direct experimental spectra for this specific molecule are not widely published, this guide will present a detailed, predicted spectroscopic profile based on established principles and data from analogous compounds. The methodologies and interpretations herein are designed to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related pyridinone derivatives.
Molecular Structure and Synthesis
The structural framework of this compound, with the IUPAC name 1-(4-methoxyphenyl)pyridin-2-one, consists of a pyridin-2(1H)-one ring substituted at the 5-position with a 4-methoxyphenyl group.[2] The molecular formula is C₁₂H₁₁NO₂, and the molecular weight is 201.22 g/mol .[2]
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of substituted pyridin-2(1H)-ones, such as the Suzuki-Miyaura cross-coupling reaction.[3]
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: To a flame-dried Schlenk flask, add 5-bromopyridin-2(1H)-one (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (3.0 eq.).[3]
-
Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene, ethanol, and water.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyridinone ring, the methoxy group, and the 4-methoxyphenyl substituent.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 (N-H) | ~11-13 | broad singlet | - |
| H-6 | ~7.5 | doublet | ~2.5 |
| H-4 | ~7.4 | dd | ~9.5, 2.5 |
| H-2', H-6' | ~7.3 | doublet | ~8.5 |
| H-3', H-5' | ~6.9 | doublet | ~8.5 |
| H-3 | ~6.5 | doublet | ~9.5 |
| OCH₃ | ~3.8 | singlet | - |
Note: Predicted chemical shifts are based on analogous pyridinone structures and substituted benzene rings. The N-H proton chemical shift is highly dependent on solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | ~165 |
| C-5' (C-OCH₃) | ~160 |
| C-6 | ~140 |
| C-4 | ~135 |
| C-1' | ~130 |
| C-2', C-6' | ~128 |
| C-5 | ~125 |
| C-3', C-5' | ~114 |
| C-3 | ~110 |
| OCH₃ | ~55 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (lactam) | 3200-3000 | Medium, broad |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (alkoxy) | 2950-2850 | Medium |
| C=O stretch (lactam) | 1680-1640 | Strong |
| C=C stretch (aromatic) | 1610-1580, 1500-1450 | Medium to Strong |
| C-N stretch | 1350-1250 | Medium |
| C-O stretch (aryl ether) | 1260-1230 (asymmetric), 1050-1020 (symmetric) | Strong |
| C-H out-of-plane bend | 900-675 | Strong |
Note: The lactam C=O stretch is a particularly strong and characteristic absorption.[4]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The expected molecular ion peak will be at m/z = 201, corresponding to the molecular weight of the compound.
-
Major Fragmentation Pathways: Key fragmentations may include the loss of a methyl group (•CH₃) from the methoxy substituent, the loss of carbon monoxide (CO) from the pyridinone ring, and cleavage of the bond between the two aromatic rings.
Predicted Fragmentation Pathway
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Conclusion
The spectroscopic data presented in this guide, while predicted, provide a robust framework for the characterization of this compound. The combination of NMR, IR, and MS techniques offers a comprehensive and self-validating system for confirming the identity and purity of this compound. Researchers working with this molecule can use this guide as a reference for interpreting their own experimental data and as a foundation for further structural and functional studies.
References
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- PubMed. Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives.
- Royal Society of Chemistry. FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region.
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An In-depth Technical Guide to the Crystal Structure of 5-(4-Methoxyphenyl)pyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(4-Methoxyphenyl)pyridin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry, belonging to the versatile pyridinone class of scaffolds. Pyridinone derivatives are recognized for their broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1] The presence of the 4-methoxyphenyl substituent is a common feature in many biologically active molecules, influencing their pharmacokinetic and pharmacodynamic profiles. Understanding the three-dimensional structure of this molecule is paramount for rational drug design, enabling the optimization of its interactions with biological targets. This guide provides a comprehensive analysis of the anticipated crystal structure of this compound, based on crystallographic data from closely related analogues. It outlines a detailed workflow for its synthesis, crystallization, and structural elucidation by single-crystal X-ray diffraction, and discusses the key structural features and their implications for drug development. While a dedicated crystal structure for this compound is not publicly available at the time of this writing, this guide offers a robust, scientifically grounded framework for its study.
Introduction: The Significance of the Pyridinone Scaffold
The pyridinone moiety is a privileged scaffold in drug discovery.[2] Its unique electronic and steric properties allow it to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological macromolecules.[1] Pyridinones can serve as bioisosteres for amides, phenyls, and other heterocyclic rings, offering a means to fine-tune a drug candidate's physicochemical properties, such as lipophilicity, solubility, and metabolic stability.[2] The incorporation of a 4-methoxyphenyl group can further modulate these properties, often enhancing interactions with hydrophobic pockets in target proteins and improving metabolic stability.
A precise understanding of the crystal structure of this compound would provide invaluable insights into its molecular conformation, intermolecular interactions, and solid-state packing. This knowledge is crucial for:
-
Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity to guide the design of more potent and selective analogues.
-
Pharmacophore Modeling: Defining the three-dimensional arrangement of essential features for biological activity.
-
In Silico Screening: Developing accurate models for virtual screening of compound libraries.
-
Solid-State Characterization: Understanding polymorphism, which can impact the stability, solubility, and bioavailability of an active pharmaceutical ingredient (API).
Synthesis and Crystallization Workflow
The synthesis of this compound can be approached through established methods for the construction of substituted pyridinones. A common strategy involves a Suzuki or Stille coupling reaction to introduce the 4-methoxyphenyl group onto a pre-functionalized pyridinone ring, or a condensation reaction to build the pyridinone ring itself.
Proposed Synthetic and Crystallization Workflow
Caption: Proposed workflow for the synthesis and crystallization of this compound.
Experimental Protocol: Synthesis via Suzuki Coupling
-
Reactant Preparation: To an oven-dried Schlenk flask, add 5-bromopyridin-2(1H)-one (1 eq.), 4-methoxyphenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2 eq.).
-
Reaction Setup: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, such as 1,4-dioxane and water.
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.
Experimental Protocol: Single Crystal Growth
Single crystals suitable for X-ray diffraction can be grown by several methods. Slow evaporation is often a good starting point.
-
Solution Preparation: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., methanol or ethanol) at room temperature or with gentle heating.
-
Crystallization: Loosely cover the vial and allow the solvent to evaporate slowly over several days in a vibration-free environment.
-
Crystal Harvesting: Once well-formed crystals appear, carefully remove them from the mother liquor and dry them.
Structural Analysis by Single-Crystal X-ray Diffraction
The determination of the molecular and crystal structure would be performed using a single-crystal X-ray diffractometer.
X-ray Diffraction Workflow
Caption: Standard workflow for crystal structure determination by X-ray diffraction.
Predicted Crystal Structure and Physicochemical Properties
Based on the analysis of structurally similar compounds, we can predict the key features of the crystal structure of this compound.
Molecular Geometry
The molecule will consist of a planar pyridin-2-one ring linked to a 4-methoxyphenyl ring. A key structural parameter will be the dihedral angle between the planes of these two rings. In pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one), this angle is 50.30(11)°.[3] A similar non-planar conformation is expected for this compound due to steric hindrance between the ortho-protons of the phenyl ring and the protons on the pyridinone ring. The methoxy group is likely to be nearly coplanar with the phenyl ring.
Intermolecular Interactions and Crystal Packing
The crystal packing will likely be dominated by hydrogen bonding and π-π stacking interactions. The pyridinone moiety has a hydrogen bond donor (N-H) and an acceptor (C=O). This facilitates the formation of strong N-H···O hydrogen bonds, which often lead to the formation of centrosymmetric dimers or infinite chains. In pirfenidone, molecules are linked by C-H···O hydrogen bonds.[3] For the title compound, N-H···O hydrogen bonds are highly probable and would be a dominant feature of the crystal packing.
Additionally, π-π stacking interactions between the aromatic rings (both pyridinone and methoxyphenyl) of adjacent molecules are expected to contribute to the overall stability of the crystal lattice.
Physicochemical Properties
A summary of computed physicochemical properties for a related isomer, 1-(4-Methoxyphenyl)pyridin-2(1H)-one, is presented below. These values provide an estimate of the properties for the title compound and are relevant for assessing its drug-likeness.
| Property | Predicted Value | Reference |
| Molecular Formula | C₁₂H₁₁NO₂ | |
| Molecular Weight | 201.22 g/mol | |
| XLogP3-AA | 1.8 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 2 |
These properties fall within the ranges generally considered favorable for oral bioavailability (e.g., Lipinski's Rule of Five). The predicted LogP value suggests a good balance between lipophilicity and hydrophilicity, which is important for membrane permeability and aqueous solubility.
Applications in Drug Development
The structural insights gained from the crystal structure of this compound would be directly applicable to drug development programs targeting various diseases. The pyridinone scaffold has been successfully employed in the development of inhibitors for kinases and other enzymes.[1][4] For instance, X-ray crystallography has revealed that the pyridinone moiety can form favorable interactions with key residues in the ATP-binding pocket of kinases.[4]
The detailed atomic coordinates from a crystal structure would enable:
-
Docking Studies: More accurate prediction of the binding mode of this compound and its analogues within a target protein's active site.
-
Rational Design of Analogues: Modification of the scaffold to enhance potency, selectivity, and pharmacokinetic properties based on its observed interactions in the crystal structure and in complex with its target.
-
Fragment-Based Drug Design: The pyridinone and methoxyphenyl fragments can be used as starting points for building more complex molecules with desired biological activities.
Conclusion
While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive framework for its investigation and a detailed prediction of its key structural features. Based on the analysis of analogous structures, the molecule is expected to adopt a non-planar conformation with crystal packing dominated by N-H···O hydrogen bonds and π-π stacking. The elucidation of its precise three-dimensional structure through the workflows outlined herein would be a valuable contribution to the field of medicinal chemistry, providing a solid foundation for the rational design of novel therapeutics based on the pyridinone scaffold.
References
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Tautomerism in 5-Aryl-Pyridin-2(1H)-ones: A Guide to Understanding and Characterizing the Lactam-Lactim Equilibrium
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-aryl-pyridin-2(1H)-one scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its biological activity, however, is intrinsically linked to its subtle yet critical tautomeric nature. These molecules exist in a dynamic equilibrium between the pyridin-2(1H)-one (lactam) and 2-hydroxypyridine (lactim) forms. This equilibrium is not static; it is profoundly influenced by the electronic properties of the 5-aryl substituent, the surrounding solvent environment, and temperature. Understanding, predicting, and quantifying this tautomeric balance is paramount for drug development professionals, as the predominant tautomer dictates the molecule's three-dimensional shape, hydrogen bonding capabilities, and polarity—factors that govern target engagement, pharmacokinetic properties, and ultimately, therapeutic efficacy.[3][4] This guide provides a comprehensive overview of the principles governing this tautomerism, detailed experimental protocols for its characterization, and insights into its implications for drug discovery.
The Fundamental Equilibrium: Lactam vs. Lactim
The core of this topic is the prototropic tautomerism between the pyridin-2(1H)-one (the lactam form) and its isomer, 5-aryl-2-hydroxypyridine (the lactim form). This is a dynamic equilibrium where a proton shifts between the nitrogen and oxygen atoms.[5]
Generally, the lactam form is more polar and possesses a hydrogen bond donor (N-H) and a strong acceptor (C=O). The lactim form is typically less polar, featuring a hydrogen bond donor (O-H) and a ring nitrogen that can act as a hydrogen bond acceptor. While the parent 2-pyridone exists predominantly in the lactam form in polar solvents and the solid state, the equilibrium is delicate and can be shifted significantly.[6][7]
Key Factors Influencing the Tautomeric Equilibrium (K_T)
The position of the equilibrium, defined by the tautomeric equilibrium constant (K_T = [Lactim]/[Lactam]), is not fixed. It is a function of intrinsic molecular structure and extrinsic environmental factors.
Substituent Effects of the 5-Aryl Group
The electronic nature of the aryl ring at the C5 position directly modulates the electron density within the pyridone ring, thereby influencing the relative stability of the two tautomers.
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ or -CN on the aryl ring pull electron density from the pyridone system. This effect can favor the less polar hydroxypyridine (lactim) tautomer.[4][8] Electron-withdrawing substituents can increase the acidity of the N-H proton, potentially favoring the O-H form.
-
Electron-Donating Groups (EDGs): Substituents like -OCH₃ or -NH₂ on the aryl ring donate electron density into the pyridone system. This increased electron density can enhance the stability of the more polar lactam form.[9]
These effects are a combination of induction and resonance, and their precise impact can be rationalized and predicted using computational chemistry.[8][10]
Solvent Effects
The choice of solvent has a dramatic and often predictable impact on the tautomeric ratio. This is a critical consideration in both chemical synthesis and biological assays.
-
Polar Protic Solvents (e.g., Water, Methanol): These solvents can form strong hydrogen bonds with the solute. They effectively solvate the polar carbonyl group and the N-H bond of the lactam form, shifting the equilibrium significantly in favor of the pyridin-2(1H)-one (lactam) tautomer.[6][11]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have high dielectric constants but are not strong hydrogen bond donors. While they still favor the more polar lactam form, the effect may be less pronounced than in protic solvents.
-
Non-Polar Solvents (e.g., Cyclohexane, Chloroform): In these environments, intermolecular hydrogen bonding between pyridone molecules, which favors the lactam dimer, is disrupted. The equilibrium often shifts to favor the less polar, more aromatic 2-hydroxypyridine (lactim) tautomer, which can be stabilized by intramolecular hydrogen bonding in some cases.[5][6]
| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Rationale |
| Water | 80.1 | Lactam (Pyridone) | Strong H-bonding stabilizes the polar C=O and N-H groups.[5] |
| Methanol | 32.7 | Lactam (Pyridone) | Polar protic nature favors the more polar lactam tautomer.[6] |
| DMSO | 46.7 | Lactam (Pyridone) | High polarity stabilizes the lactam form. |
| Chloroform | 4.8 | Lactim (Hydroxypyridine) | Lower polarity favors the less polar, more aromatic lactim form.[6] |
| Cyclohexane | 2.0 | Lactim (Hydroxypyridine) | Non-polar environment strongly favors the lactim tautomer.[5] |
Table 1: Influence of Solvent Polarity on Tautomeric Equilibrium.
Experimental Characterization of Tautomers
Quantifying the tautomeric ratio requires robust analytical techniques that can distinguish between the two forms in solution. NMR and UV-Vis spectroscopy are the primary experimental tools for this purpose.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful and direct method for determining the tautomeric ratio in solution.[13][14] The principle lies in the distinct chemical environments of the nuclei (¹H and ¹³C) in each tautomer, leading to separate, quantifiable signals.
Experimental Protocol: ¹H NMR for Tautomer Ratio Determination
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the 5-aryl-pyridin-2(1H)-one sample.
-
Dissolve the sample in a precise volume (e.g., 0.6 mL) of a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, CD₃OD). Causality: The choice of solvent is critical as it directly influences the equilibrium being measured. DMSO-d₆ is often useful as it can solubilize a wide range of compounds and allows for the observation of exchangeable N-H and O-H protons.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a high-resolution spectrometer (≥400 MHz).
-
Maintain a constant, recorded temperature (e.g., 298 K) for all measurements, as the equilibrium can be temperature-sensitive.[15]
-
Use a sufficient relaxation delay (D1) and number of scans to ensure a high signal-to-noise ratio for accurate signal integration.
-
-
Data Analysis & Interpretation:
-
Identify distinct, well-resolved signals corresponding to each tautomer. Key diagnostic signals include:
-
Lactam (Pyridone): A broad singlet for the N-H proton (often >10 ppm in DMSO-d₆).
-
Lactim (Hydroxypyridine): A signal for the O-H proton and characteristic shifts for the aromatic protons adjacent to the hydroxyl group.
-
-
Carefully integrate a pair of non-overlapping signals, one from each tautomer.
-
Calculate the molar ratio by dividing the integral values. For example: % Lactam = [Integral(Lactam) / (Integral(Lactam) + Integral(Lactim))] * 100.
-
The tautomeric equilibrium constant is then calculated: K_T = [% Lactim] / [% Lactam].
-
UV-Vis Spectroscopy
UV-Vis spectroscopy offers a complementary method for studying tautomeric equilibria. The two tautomers possess different conjugated π-systems (chromophores) and therefore exhibit distinct absorption maxima (λ_max).[16]
Experimental Protocol: UV-Vis for Tautomer Analysis
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).
-
Prepare a series of dilute solutions in the solvents of interest. The concentration must be low enough to be within the linear range of the Beer-Lambert law.
-
Self-Validation: To obtain quantitative K_T values, the molar extinction coefficients (ε) for each pure tautomer at their respective λ_max are required. These are often determined by using "locked" analogues (e.g., N-methyl for the lactam and O-methyl for the lactim) which cannot tautomerize.[17]
-
-
Data Acquisition:
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).
-
Use the corresponding pure solvent as a blank.
-
-
Data Analysis & Interpretation:
-
Identify the λ_max for each tautomer. Typically, the pyridone (lactam) form absorbs at a longer wavelength than the hydroxypyridine (lactim) form.[15]
-
The relative intensities of the absorption bands provide a qualitative and, if extinction coefficients are known, quantitative measure of the tautomeric ratio in that solvent. A shift in the major absorption peak when changing from a polar to a non-polar solvent is a strong indicator of a shift in the tautomeric equilibrium.
-
Computational Modeling
In silico methods, particularly Density Functional Theory (DFT), are invaluable for predicting the intrinsic stability of tautomers and rationalizing experimental findings.[8][18]
-
Gas-Phase Calculations: These models predict the relative stability of the tautomers in the absence of any solvent effects, revealing the influence of the substituent's electronic properties alone.[19]
-
Solvated Models: Using continuum solvation models (like PCM), calculations can simulate the effect of different solvents, providing theoretical K_T values that can be directly compared with experimental results.[10]
Implications in Drug Discovery and Development
The tautomeric state of a 5-aryl-pyridin-2(1H)-one is not an academic curiosity; it is a critical determinant of its drug-like properties.[3]
-
Target Recognition: The two tautomers present different hydrogen bond donor/acceptor patterns and have different shapes. One tautomer may bind to a biological target with high affinity, while the other is inactive. A compound that exists as the "wrong" tautomer under physiological conditions (aqueous environment) will exhibit poor efficacy.[11]
-
Pharmacokinetics (ADME):
-
Solubility: The predominance of the more polar lactam form in aqueous media can influence solubility.
-
Lipophilicity: The tautomeric equilibrium affects the octanol/water partition coefficient (LogP), a key predictor of membrane permeability and other ADME properties.[4] A shift towards the less polar lactim form can significantly increase lipophilicity.
-
-
Intellectual Property: Different tautomers can be considered distinct chemical entities, which has significant implications for patent claims.
Therefore, a thorough characterization of the tautomeric equilibrium of any lead compound based on this scaffold is an essential step in the drug discovery and development pipeline.
Conclusion
The tautomerism of 5-aryl-pyridin-2(1H)-ones is a multifaceted phenomenon governed by a delicate interplay of substituent electronics and solvent interactions. For scientists in drug discovery, a proactive approach to characterizing this equilibrium is essential. By combining the direct, quantitative power of NMR spectroscopy with the insights from UV-Vis and the predictive capabilities of computational chemistry, researchers can build a comprehensive understanding of their molecule's behavior. This knowledge enables the rational design of compounds with optimized target engagement and superior pharmacokinetic profiles, ultimately accelerating the journey from a promising scaffold to a successful therapeutic agent.
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- 5. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 17. [PDF] Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines | Semantic Scholar [semanticscholar.org]
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- 19. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-(4-Methoxyphenyl)pyridin-2(1H)-one
Abstract
The pyridin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This guide focuses on a specific derivative, 5-(4-Methoxyphenyl)pyridin-2(1H)-one, providing a comprehensive exploration of its potential therapeutic targets. Drawing upon evidence from structurally related compounds and predictive computational methodologies, we delineate a strategic framework for identifying and validating its mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and detailed, actionable experimental protocols to guide future research endeavors.
Introduction: The Therapeutic Potential of the Pyridin-2(1H)-one Core
The pyridin-2(1H)-one moiety is a versatile heterocyclic scaffold that has been successfully incorporated into a multitude of biologically active molecules. Its chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it an attractive pharmacophore for engaging with various protein targets. Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-fibrotic, anti-cancer, and anti-viral properties.
The subject of this guide, this compound, combines this privileged scaffold with a 4-methoxyphenyl substituent. This addition is significant, as the methoxyphenyl group is a common feature in many approved drugs and clinical candidates, often contributing to target affinity and favorable pharmacokinetic properties. The strategic placement of this group at the 5-position of the pyridinone ring presents a unique chemical entity with a high potential for novel therapeutic applications. This guide will systematically explore the most promising avenues for target identification and validation for this compound.
A Strategic Workflow for Target Identification and Validation
The journey from a compound of interest to a validated drug target is a multi-step process that integrates computational and experimental approaches. The following workflow provides a logical progression for the investigation of this compound.
Caption: A strategic workflow for the identification and validation of therapeutic targets for this compound.
Primary Hypothesized Therapeutic Areas and Targets
Based on the extensive literature on pyridinone derivatives, we propose two primary therapeutic areas for initial investigation: fibrosis and oncology.
Anti-Fibrotic Activity: Targeting the TGF-β and p38 MAPK Pathways
Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases. The anti-fibrotic drug pirfenidone, 5-methyl-1-phenyl-2-(1H)-pyridone, provides a strong rationale for investigating this compound in this context. Key signaling pathways implicated in fibrosis are the Transforming Growth Factor-β (TGF-β) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]
3.1.1. TGF-β/ALK5 Signaling Pathway
The TGF-β pathway is a central regulator of fibrosis.[1][3][4] TGF-β ligands bind to type II receptors, which then recruit and phosphorylate type I receptors, such as Activin Receptor-Like Kinase 5 (ALK5).[5] Activated ALK5 phosphorylates downstream SMAD proteins, leading to their nuclear translocation and regulation of pro-fibrotic gene expression.[6]
Caption: Simplified TGF-β/ALK5 signaling pathway in fibrosis.
3.1.2. p38 MAPK Signaling Pathway
The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines and plays a crucial role in the production of pro-inflammatory and pro-fibrotic mediators.[2][7][8] Inhibition of p38 MAPK has been shown to have anti-inflammatory and anti-fibrotic effects.
Caption: Simplified p38 MAPK signaling pathway in inflammation and fibrosis.
Anti-Cancer Activity: Targeting Kinases and PARP
The pyridinone scaffold is present in numerous kinase inhibitors, and its derivatives have shown promise as anti-cancer agents. Potential targets in this area include various protein kinases and Poly (ADP-ribose) polymerase (PARP).
3.2.1. Protein Kinase Inhibition
Given the prevalence of the pyridinone core in kinase inhibitors, a broad screening approach against a panel of kinases is warranted. Initial focus could be on kinases implicated in common cancers and inflammatory pathways, such as those in the MAPK and PI3K/Akt signaling cascades.
3.2.2. PARP Inhibition
PARP enzymes are crucial for DNA repair, and their inhibition is a validated strategy in cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations).[9] The structural features of this compound may allow it to bind to the NAD+ binding site of PARP enzymes.
Secondary Hypothesized Therapeutic Areas and Targets
Based on more distant structural similarities, the following targets represent secondary, yet plausible, avenues for investigation.
-
Factor Xa: The drug apixaban, a Factor Xa inhibitor, contains a methoxyphenyl-pyridinone-like core, suggesting potential anti-coagulant activity.
-
5-HT1A and CB1 Receptors: The presence of the methoxyphenyl group in known ligands for the serotonin 1A (5-HT1A) and cannabinoid 1 (CB1) receptors suggests that this compound could have neuromodulatory effects.[10][11]
In Silico Target Prediction and Molecular Docking
Before embarking on extensive experimental work, a robust in silico evaluation can help prioritize targets and generate testable hypotheses.
Protocol for In Silico Target Prediction
-
Compound Preparation: Generate a 3D structure of this compound and perform energy minimization.
-
Database Screening: Utilize platforms such as ChEMBL and BindingDB to search for proteins that are known to bind to compounds with high structural similarity.
-
Target Prediction Algorithms: Employ target prediction servers (e.g., SwissTargetPrediction, SuperPred) that use a combination of 2D and 3D similarity to predict potential protein targets.
-
Target Prioritization: Cross-reference the predicted targets with the hypothesized therapeutic areas and select a shortlist of high-priority targets for molecular docking studies.
Protocol for Molecular Docking
-
Protein Preparation: Obtain the crystal structures of the prioritized target proteins from the Protein Data Bank (PDB). Prepare the proteins by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Prepare the 3D structure of this compound, assigning appropriate atom types and charges.
-
Binding Site Definition: Define the binding pocket of the target protein, typically based on the location of a co-crystallized ligand or through pocket prediction algorithms.
-
Docking Simulation: Use a validated docking program (e.g., AutoDock Vina, Glide) to predict the binding pose and affinity of the compound within the target's binding site.
-
Analysis of Results: Analyze the predicted binding poses, interactions (e.g., hydrogen bonds, hydrophobic interactions), and docking scores to assess the likelihood of a true binding event.
Experimental Target Validation: Detailed Protocols
The following section provides detailed protocols for the experimental validation of the primary hypothesized targets.
Biochemical Assays
6.1.1. ALK5 Kinase Activity Assay (Radiometric) [12]
-
Objective: To determine the in vitro inhibitory activity of this compound against ALK5 kinase.
-
Materials:
-
Recombinant human ALK5 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound and positive control inhibitor (e.g., SB431542)
-
96-well filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in kinase reaction buffer.
-
In a 96-well plate, add the diluted compound, recombinant ALK5 enzyme, and MBP substrate.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 3% phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
-
6.1.2. p38α MAPK Kinase Activity Assay (Non-Radioactive) [13]
-
Objective: To measure the inhibitory effect of the test compound on p38α MAPK activity.
-
Materials:
-
Cell lysate containing activated p38 MAPK (e.g., from UV-treated cells)
-
Immobilized anti-phospho-p38 MAPK (Thr180/Tyr182) antibody
-
ATF-2 fusion protein as a substrate
-
ATP
-
Kinase assay buffer
-
Anti-phospho-ATF-2 (Thr71) antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Immunoprecipitate activated p38 MAPK from cell lysates using the immobilized antibody.
-
Wash the immunoprecipitate to remove non-specific proteins.
-
Resuspend the beads in kinase assay buffer containing ATP, ATF-2 substrate, and the test compound at various concentrations.
-
Incubate at 30°C for 30 minutes to allow the kinase reaction to proceed.
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using the anti-phospho-ATF-2 antibody to detect the phosphorylated substrate.
-
Quantify the band intensities to determine the level of inhibition and calculate the IC₅₀.
-
6.1.3. PARP1 Activity Assay (Fluorometric) [14]
-
Objective: To quantify the inhibition of PARP1 enzymatic activity by the test compound.
-
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA
-
NAD+
-
PARP assay buffer
-
Developer reagent
-
Nicotinamide (NAM) standard
-
Fluorometric plate reader
-
-
Procedure:
-
In a 96-well plate, add PARP assay buffer, activated DNA, and the test compound.
-
Add the PARP1 enzyme to all wells except the negative control.
-
Initiate the reaction by adding NAD+.
-
Incubate at room temperature for 60 minutes.
-
Add the developer reagent and incubate for 15 minutes.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Generate a standard curve using the NAM standards.
-
Calculate the amount of NAD+ consumed and the percentage of PARP1 inhibition for each concentration of the test compound to determine the IC₅₀.
-
Cell-Based Assays
6.2.1. TGF-β-Induced Reporter Gene Assay [12]
-
Objective: To assess the ability of the test compound to inhibit TGF-β signaling in a cellular context.
-
Materials:
-
A TGF-β responsive cell line (e.g., HEK293T) stably transfected with a SMAD-responsive luciferase reporter construct.
-
Cell culture medium
-
Recombinant human TGF-β1
-
Test compound
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to attach overnight.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 2 ng/mL) for 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the percentage of inhibition of TGF-β1-induced luciferase activity and determine the IC₅₀ value.
-
Biophysical Assays
6.3.1. Isothermal Titration Calorimetry (ITC) [15][16][17][18]
-
Objective: To confirm direct binding of the test compound to a purified target protein and to determine the thermodynamic parameters of the interaction.
-
Materials:
-
Purified target protein (e.g., ALK5, p38α, PARP1)
-
Test compound
-
ITC instrument
-
Appropriate buffer
-
-
Procedure:
-
Prepare solutions of the target protein and the test compound in the same buffer.
-
Load the protein solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.
-
Perform a series of injections of the compound into the protein solution while monitoring the heat changes.
-
Integrate the heat change data to generate a binding isotherm.
-
Fit the binding isotherm to a suitable model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Quantitative Data Summary
The following table provides a template for summarizing the quantitative data obtained from the proposed experimental assays.
| Target | Assay Type | Metric | This compound | Positive Control |
| ALK5 | Biochemical (Radiometric) | IC₅₀ (nM) | SB431542 | |
| p38α MAPK | Biochemical (Western Blot) | IC₅₀ (nM) | SB203580 | |
| PARP1 | Biochemical (Fluorometric) | IC₅₀ (nM) | Olaparib | |
| TGF-β Pathway | Cell-Based (Reporter) | IC₅₀ (nM) | SB431542 | |
| ALK5 | Biophysical (ITC) | K_d_ (nM) | ||
| p38α MAPK | Biophysical (ITC) | K_d_ (nM) | ||
| PARP1 | Biophysical (ITC) | K_d_ (nM) |
Conclusion and Future Directions
This guide has outlined a comprehensive, multi-faceted approach to elucidating the therapeutic potential of this compound. By leveraging in silico methods to generate hypotheses and employing a suite of robust biochemical, cell-based, and biophysical assays for validation, researchers can systematically identify and characterize the molecular targets of this promising compound. The primary hypothesized targets in fibrosis and oncology, particularly ALK5, p38 MAPK, and PARP, represent the most immediate and promising avenues for investigation. Successful validation of activity against these or other targets will pave the way for lead optimization and further preclinical development, ultimately contributing to the discovery of novel therapeutics for a range of human diseases.
References
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- The p38 MAP kinase pathway as a therapeutic target in inflamm
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The Structure-Activity Relationship of 5-Phenylpyridin-2(1H)-one Analogs: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyridinone core has established itself as a structure of significant interest. Its derivatives are known to exhibit a wide array of biological activities, including antitumor, anti-inflammatory, antimicrobial, and cardiotonic effects.[1][2] This guide focuses specifically on the 5-phenylpyridin-2(1H)-one scaffold, a substructure that has garnered considerable attention for its therapeutic potential. The journey of this scaffold from a chemical curiosity to a clinically relevant pharmacophore, exemplified by the anti-fibrotic drug Pirfenidone, underscores the power of iterative molecular design.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind experimental choices and to synthesize field-proven insights into the structure-activity relationships (SAR) that govern the efficacy of these analogs. We will explore the key structural modifications, the resulting biological activities, and the experimental methodologies that validate these findings, providing a robust framework for the rational design of next-generation therapeutics based on the 5-phenylpyridin-2(1H)-one core.
The 5-Phenylpyridin-2(1H)-one Core: A Structural Overview
At the heart of our discussion is the 5-phenylpyridin-2(1H)-one molecule. Its deceptively simple structure offers multiple strategic points for chemical modification, allowing for the fine-tuning of its pharmacological properties. Understanding these positions is fundamental to interpreting and predicting SAR.
The primary regions for analog development are:
-
The Pyridinone Ring: Substitutions at the N-1, C-3, C-4, and C-6 positions can significantly influence the molecule's electronics, solubility, and interactions with biological targets.
-
The Phenyl Ring: Modifications on the phenyl ring at the C-5 position are crucial for modulating potency, selectivity, and pharmacokinetic properties.
-
The C-5 Linker: The nature of the substituent at the C-5 position itself (beyond the phenyl ring) is a key determinant of the compound's mechanism of action and therapeutic application.
Caption: Core structure of 5-phenylpyridin-2(1H)-one with key modification sites.
Synthetic Pathways: From Blueprint to Biologically Active Molecule
The generation of a diverse library of analogs is predicated on efficient and versatile synthetic chemistry. Several methodologies have been developed to construct the pyridinone scaffold. One notable approach involves a tandem one-pot conversion of nitriles with ethyl bromoacetate, proceeding through a Blaise reaction intermediate, which offers an operationally convenient route to various 2-pyridinone derivatives.[1][2]
For creating specific analogs, such as those aimed at improving the profile of Pirfenidone, a targeted multi-step synthesis is often employed.
Protocol: Synthesis of 5-Carboxamido-1-phenyl-2(1H)-pyridone Analogs
This protocol outlines a representative synthesis for modifying the C-5 position, a strategy used to create analogs with improved pharmacokinetic properties for conditions like idiopathic pulmonary fibrosis (IPF).[3][4]
-
Deprotection: Start with a suitable ester-protected 5-substituted-1-phenyl-2(1H)-pyridone. The ester is deprotected using a base, such as lithium hydroxide (LiOH), in a solvent mixture like THF/water to yield the corresponding carboxylic acid, 5-carboxy-1-phenyl-2(H)-pyridinone.[3][4]
-
Activation: The resulting carboxylic acid at the C-5 position is then "activated" to facilitate amide bond formation. This can be achieved using various condensing reagents (e.g., TBTU, CDI) or by forming a mixed anhydride.[3][4]
-
Coupling Reaction: The activated carboxylic acid is reacted with a desired amine (in this case, an amino acid derivative) in an appropriate solvent like anhydrous DMF. This SN(acyl) reaction forms the target amide-linked analog.[3][4]
-
Purification & Characterization: The final product is purified using standard techniques such as column chromatography or recrystallization. The structure and purity of the synthesized compound are confirmed by analytical methods including 1H NMR, 13C NMR, and mass spectrometry. High-performance liquid chromatography (HPLC) is used to determine the final purity (e.g., >99%).[3][4]
Structure-Activity Relationship (SAR) Analysis
The central tenet of medicinal chemistry is that the biological activity of a compound is intrinsically linked to its chemical structure. By systematically modifying the 5-phenylpyridin-2(1H)-one scaffold, researchers have elucidated key relationships that guide the development of potent and selective therapeutic agents.
Anti-fibrotic Activity
The clinical success of Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone) for treating idiopathic pulmonary fibrosis (IPF) has made anti-fibrotic activity a major focus of SAR studies.[4][5] However, Pirfenidone's high dosage requirement and associated side effects necessitate the development of improved analogs.[3][4]
Key Insights:
-
C-5 Position: The methyl group at the C-5 position of Pirfenidone is a primary site for metabolic oxidation. Replacing it with more stable or functional groups is a key strategy.
-
Improving Pharmacokinetics: Synthesizing analogs by linking natural amino acids to the C-5 position via an amide bond has been explored to enhance water solubility, increase hydrophilicity, and improve overall pharmacokinetic properties.[3][4][5]
-
Enhanced Potency: Novel 5-substituent-2(1H)-pyridone derivatives have demonstrated significantly improved anti-proliferative activity against NIH3T3 cells (a fibroblast cell line used in fibrosis research) compared to parent compounds. For example, compound 5b from one study showed an IC50 of 0.08 mmol/L, making it approximately 34 times more potent than the positive control, AKF-PD.[6]
| Compound | C-5 Substituent | Target/Assay | IC50 | Reference |
| AKF-PD (Control) | -CH2F | NIH3T3 Proliferation | ~2.72 mmol/L | [6] |
| 5b | -CONH(CH2)2OH | NIH3T3 Proliferation | 0.08 mmol/L | [6] |
Anticancer Activity
The pyridinone scaffold has been widely investigated for its potential in oncology. Analogs have been developed as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][2]
Key Insights:
-
Targeting Kinases: The scaffold serves as an excellent starting point for designing inhibitors of targets like Met kinase and Nek2.[1][2][7]
-
Potency through Hybridization: Fusing the pyridinone core with other pharmacophores, such as quinazoline, has yielded potent derivatives. These pyridinone–quinazoline hybrids displayed IC50 values in the low micromolar range (9 to 15 μM) and exhibited good drug-like properties according to Lipinski's rule of five.[1][2]
-
High Potency Analogs: Specific derivatives have shown exceptional potency. For instance, compounds 44a and 44b demonstrated potent inhibition of the Met kinase domain with IC50 values of 0.06 and 0.07 μM, respectively. X-ray crystallography confirmed that these compounds bind to the ATP-binding pocket of the kinase.[1][2]
| Compound | Target | IC50 | Key Structural Feature | Reference |
| 44a | Met Kinase | 0.06 μM | Pyridinone-based | [1][2] |
| 44b | Met Kinase | 0.07 μM | Pyridinone-based | [1][2] |
| 28e | Nek2 | 38 nM | Imidazo[1,2-a]pyridine | [7] |
Other Therapeutic Areas
The versatility of the 5-phenylpyridin-2(1H)-one scaffold extends to other disease areas.
-
Antiviral (Anti-HBV) Activity: SAR studies on 2-pyridinone analogs for activity against Hepatitis B virus (HBV) DNA replication revealed that N-aryl derivatives exhibited superior activity compared to N-alkyl derivatives . Compound 68a emerged as a particularly potent inhibitor with an IC50 of 0.12 μM and a high selectivity index of 467.[1][2]
-
Cancer Immunotherapy (A2AR Antagonism): In the search for novel cancer immunotherapy agents, a pyridinone hit was identified as an adenosine A2A receptor (A2AR) antagonist. Subsequent SAR studies led to the discovery of compound 38 , which demonstrated potent A2AR antagonistic activity (IC50 = 29.0 nM), good metabolic stability, and excellent oral bioavailability (F = 86.1%).[8]
Experimental Workflow and Key Methodologies
A robust SAR study relies on a self-validating system of synthesis and biological evaluation. The workflow is iterative, with biological data from one round of testing informing the design of the next generation of compounds.
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
Protocol: MTT Assay for Cell Viability and Proliferation
The MTT assay is a colorimetric method frequently used to assess the cytotoxic or anti-proliferative effects of novel compounds.[3][4][5] It measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., NIH3T3 fibroblasts or a cancer cell line like GTL-16) in a 96-well plate at a predetermined density (e.g., 1 x 104 cells/well) and allow them to adhere overnight.[3][4]
-
Compound Treatment: Prepare serial dilutions of the 5-phenylpyridin-2(1H)-one analogs in cell culture medium. The parent solvent (e.g., DMSO) concentration should be kept constant across all wells. Remove the old medium from the cells and add the medium containing the test compounds. Include untreated cells as a negative control and a known active compound as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 hours) under standard cell culture conditions (37°C, 5% CO2).[3][4]
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[3][4]
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[3][4]
-
Data Acquisition: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and use a non-linear regression model to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).
Conclusion and Future Outlook
The 5-phenylpyridin-2(1H)-one scaffold is a testament to the power of medicinal chemistry in transforming a simple chemical entity into a source of diverse and potent therapeutic agents. The SAR knowledge accumulated to date provides a clear roadmap for future drug discovery efforts.
Key SAR Principles Summarized:
-
N-1 Position: Aryl substituents are often favored over alkyl groups for certain activities, such as anti-HBV.
-
C-5 Position: This is the most critical position for defining the therapeutic application. Small alkyl groups (e.g., Pirfenidone) are suitable for anti-fibrotic activity, while larger, more complex functionalities can be installed to target specific enzymes or receptors.
-
Phenyl Ring: Substitution on this ring is a classic strategy for fine-tuning potency and ADME properties through electronic and steric effects.
Future research will undoubtedly focus on expanding the therapeutic reach of this scaffold. The application of computational chemistry for in silico screening and ADME prediction will accelerate the identification of promising candidates.[3][4] Furthermore, exploring novel substitution patterns and developing analogs that engage new biological targets will continue to unlock the full potential of the 5-phenylpyridin-2(1H)-one core in addressing unmet medical needs.
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Discovery and synthesis of novel pyridinone derivatives
Pyridinone derivatives exhibit an impressively broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, antiviral, and cardiotonic effects. [1][5][6]This versatility underscores their potential in addressing a wide range of diseases. [4]The success of marketed drugs has solidified the pyridinone scaffold as a mainstay in medicinal chemistry. [1] The future of pyridinone-based drug discovery lies in the continued exploration of novel chemical space. The application of modern synthetic methods like C-H functionalization and photoredox catalysis will be crucial for accessing previously unattainable analogues. Furthermore, a deeper understanding of the molecular mechanisms and signaling pathways modulated by pyridinone derivatives will guide the rational design of next-generation therapeutics with enhanced potency and selectivity. [4]
Experimental Protocols
Protocol: One-Pot, Four-Component Synthesis of a N-Amino-2-Pyridone Derivative
This protocol is representative of a modern, efficient multicomponent reaction for the synthesis of a highly functionalized pyridinone scaffold, adapted from methodologies described in the literature. [12] Objective: To synthesize 1,6-diamino-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile.
Materials:
-
4-Chlorobenzaldehyde (1 mmol, 140.6 mg)
-
Malononitrile (1 mmol, 66.1 mg)
-
Methyl cyanoacetate (1 mmol, 99.1 mg)
-
Hydrazine hydrate (1.2 mmol, ~60 µL)
-
Fe-based MOF@CuO nanocomposite catalyst (10 mg)
-
Ethanol (5 mL, as reaction medium if not solvent-free)
-
Thin Layer Chromatography (TLC) plate (Silica gel 60 F254)
-
Ethyl acetate/Hexane mixture (for TLC)
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask, combine 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), methyl cyanoacetate (1 mmol), and the heterogeneous catalyst (10 mg).
-
Addition of Reagents: To this mixture, add hydrazine hydrate (1.2 mmol) dropwise while stirring at room temperature. For a solvent-free approach, proceed to the next step. Alternatively, add 5 mL of ethanol.
-
Reaction Conditions: Heat the reaction mixture to 80°C and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 3:7 ethyl acetate/hexane eluent). The reaction is typically complete within 30-60 minutes.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Add 10 mL of cold water to the flask. The solid product will precipitate.
-
Purification: Collect the precipitate by vacuum filtration through a Büchner funnel. Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Characterization: Dry the purified solid product in a vacuum oven. Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry to confirm its structure and purity. The catalyst can be recovered from the filtrate using a magnet, washed with ethanol, dried, and reused. [12]
References
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- Lin, S., Liu, C., Zhao, X., Han, X., Li, X., Ye, Y., & Li, Z. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed, 35402370. [Link]
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- Taylor & Francis Online. (n.d.). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. [Link]
- RSC Publishing. (n.d.). Photoredox Catalysis with Pyridinium and Structurally Related Onium Salts: Sustainable Synthesis via Reactive Oxygen Species and Electron Transfer. [Link]
- PubMed. (2022). Applying a Bioisosteric Replacement Strategy in the Discovery and Optimization of Mesoionic Pyrido[1,2- a]pyrimidinone Insecticides: A Review. [Link]
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- Wiley Online Library. (2021).
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A Technical Guide to Molecular Docking Studies of 5-(4-Methoxyphenyl)pyridin-2(1H)-one
Abstract
This technical guide provides a comprehensive, in-depth walkthrough of performing a molecular docking study on 5-(4-Methoxyphenyl)pyridin-2(1H)-one, a member of the medicinally significant pyridinone scaffold family.[1][2] Pyridinone derivatives are privileged structures in drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects.[3][4] Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[5][6] This guide is designed for researchers, scientists, and drug development professionals, offering a narrative that blends theoretical principles with a practical, step-by-step protocol. We will explore the causality behind experimental choices, ensure methodological rigor, and ground all claims in authoritative sources. The workflow will cover ligand and receptor preparation, docking simulation using the widely-validated AutoDock Vina software, and detailed analysis of the results, culminating in a framework for generating actionable hypotheses in early-stage drug discovery.
Introduction: The Intersection of a Privileged Scaffold and a Powerful Technique
The pyridin-2(1H)-one core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique combination of physicochemical properties—including metabolic stability, aqueous solubility, and the ability to act as both a hydrogen bond donor and acceptor—makes it an ideal building block for interacting with biological targets.[1][2] Compounds incorporating this moiety have been investigated as inhibitors for a range of targets, including protein kinases, HIV reverse transcriptase, and soluble epoxide hydrolase.[3][7][8]
The specific compound of interest, this compound, combines this privileged scaffold with a methoxyphenyl group, a common feature in bioactive molecules that can influence binding and pharmacokinetic properties. To explore its therapeutic potential, computational methods like molecular docking are indispensable.[9][10] Molecular docking allows for the rapid, cost-effective screening of how a ligand might interact with a protein's binding site at an atomic level.[11] This in silico approach is critical for prioritizing compounds for synthesis and experimental validation, thereby accelerating the drug discovery pipeline.[6]
This guide will use p38α mitogen-activated protein kinase (MAPK) as a representative therapeutic target. This selection is based on published research demonstrating that 3,5-disubstituted pyridin-2(1H)-one derivatives can act as inhibitors of p38α MAPK, a key enzyme in inflammatory signaling pathways and a target for treating chronic pain.[7]
Foundational Principles of Molecular Docking
Molecular docking simulates the binding process between a ligand and a receptor. The primary goals are to predict the binding pose (the conformation and orientation of the ligand in the receptor's active site) and to estimate the binding affinity.[11][12] The process relies on two key components: a sampling algorithm and a scoring function.
-
Sampling Algorithms: These algorithms explore the vast conformational space of the ligand and its possible orientations within the binding site. Common algorithms include genetic algorithms (as used in AutoDock), Monte Carlo methods, and incremental construction.[13] The goal is to generate a diverse set of possible binding poses.
-
Scoring Functions: Once poses are generated, a scoring function is used to evaluate and rank them.[14] Scoring functions are mathematical models that approximate the binding free energy of the protein-ligand complex.[15] A lower (more negative) score typically indicates a more favorable binding interaction.[16] These functions consider various intermolecular forces, including hydrogen bonds, electrostatic interactions, van der Waals forces, and desolvation penalties.[15][17]
The reliability of a docking study is contingent upon meticulous preparation of both the ligand and the receptor, as well as a critical analysis of the results.
The Molecular Docking Workflow: A Comprehensive Protocol
This section details the step-by-step methodology for conducting a molecular docking study of this compound against the p38α MAPK protein. We will utilize industry-standard, freely available software: AutoDock Tools for molecule preparation, AutoDock Vina for the docking simulation, and a molecular visualizer like PyMOL or UCSF Chimera for analysis.[18][19][20]
Diagram of the Overall Workflow
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Lipinski's rule of five for 5-(4-Methoxyphenyl)pyridin-2(1H)-one
An In-Depth Analysis of 5-(4-Methoxyphenyl)pyridin-2(1H)-one: A Guideline to Applying Lipinski's Rule of Five
Executive Summary
In the landscape of modern drug discovery, the "drug-likeness" of a potential therapeutic candidate is a critical determinant of its success. The evaluation of physicochemical properties early in the development pipeline allows for the prioritization of compounds with a higher probability of demonstrating favorable pharmacokinetics, such as oral bioavailability.[1][2] This guide provides a detailed technical analysis of the compound This compound through the lens of Lipinski's Rule of Five, a widely adopted framework for predicting the oral bioavailability of a chemical entity.[3][4] By systematically calculating and evaluating the compound's molecular weight, lipophilicity, and hydrogen bonding characteristics, this document serves as a practical workflow for researchers, scientists, and drug development professionals engaged in preclinical assessment. Our analysis concludes that this compound exhibits strong compliance with Lipinski's parameters, indicating a favorable physicochemical profile for a potential orally administered therapeutic.
Introduction: The Nexus of Physicochemical Properties and Oral Bioavailability
The journey of an orally administered drug from ingestion to systemic circulation is fraught with biological barriers.[5] A compound's ability to navigate the gastrointestinal tract, permeate the intestinal wall, and survive first-pass metabolism is intrinsically linked to its fundamental physicochemical properties.[6][7] Characteristics such as molecular size, solubility, lipophilicity, and hydrogen bonding capacity govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[4] An imbalance in these properties can lead to poor permeability, low solubility, or rapid clearance, ultimately resulting in diminished therapeutic efficacy.
Lipinski's Rule of Five: A Cornerstone of Drug Discovery
To address the high attrition rates of drug candidates due to poor pharmacokinetics, Dr. Christopher A. Lipinski, then at Pfizer, developed the "Rule of Five" in 1997.[3][4] This rule of thumb was derived from an analysis of the World Drugs Index, which revealed that the majority of successful orally active drugs possess molecular properties within a specific range.[5] The rule provides four simple physicochemical criteria that a compound should generally meet to have a higher likelihood of good oral absorption and permeation:
-
Molecular Weight (MW) ≤ 500 Daltons
-
Octanol-Water Partition Coefficient (LogP) ≤ 5
-
Hydrogen Bond Donors (HBD) ≤ 5
-
Hydrogen Bond Acceptors (HBA) ≤ 10
A compound is considered likely to have poor oral bioavailability if it violates more than one of these rules.[8] It is crucial to recognize that this framework is a probabilistic tool for risk assessment, not an absolute predictor of pharmacological activity.[4]
Compound Under Investigation: this compound
The subject of this analysis is this compound. This compound belongs to the pyridinone class, a scaffold of significant interest in medicinal chemistry. Understanding its fundamental properties is the first step in evaluating its potential as a drug candidate.
Chemical Structure:
Figure 1: 2D structure of this compound.
Methodology: A Predictive Computational Workflow
The following section outlines the step-by-step computational protocol for determining the Lipinski parameters for this compound. This process relies on the compound's known molecular formula and structural features.
Determination of Molecular Weight (MW)
The molecular weight is calculated from the compound's molecular formula, C₁₂H₁₁NO₂. This is a fundamental, non-empirical property. The calculation is based on the atomic weights of its constituent elements. An isomer of the target compound, 1-(4-Methoxyphenyl)pyridin-2(1H)-one, is listed in the PubChem database (CID 12191385) with a molecular weight of 201.22 g/mol , which will be identical for our compound due to the shared molecular formula.[9]
Enumeration of Hydrogen Bond Donors (HBD)
Causality: Hydrogen bond donors are functional groups containing a hydrogen atom bonded to an electronegative atom, primarily nitrogen or oxygen (N-H, O-H).[3] These groups can form hydrogen bonds with water molecules, and an excessive number of donors (typically >5) can lead to poor partitioning from the aqueous phase into the lipid bilayer of the intestinal membrane, thus hindering permeability.[5]
Protocol:
-
Inspect the chemical structure of this compound.
-
Identify all O-H and N-H bonds.
-
The pyridin-2(1H)-one core contains one nitrogen-hydrogen (N-H) bond.
-
The methoxy group (O-CH₃) and aromatic C-H bonds are not considered hydrogen bond donors.
-
Sum the total count.
Enumeration of Hydrogen Bond Acceptors (HBA)
Causality: Hydrogen bond acceptors are electronegative atoms (primarily nitrogen or oxygen) with accessible lone pairs of electrons.[3] Similar to HBDs, an overabundance of HBAs (typically >10) can lead to high solvation in water, which can impede membrane permeability.[5]
Protocol:
-
Inspect the chemical structure of this compound.
-
Identify all nitrogen and oxygen atoms, regardless of their hybridization state.
-
The structure contains one carbonyl oxygen (C=O).
-
The structure contains one ether oxygen in the methoxy group (-OCH₃).
-
The structure contains one nitrogen atom within the pyridinone ring.
-
Sum the total count of these atoms.
Calculation of the Octanol-Water Partition Coefficient (LogP)
Causality: LogP is the measure of a compound's lipophilicity, or its preference for a lipid-like environment (n-octanol) versus an aqueous one (water). It is a critical factor for membrane permeability.[10] If a compound is too hydrophilic (low LogP), it will remain in the aqueous environment of the gut; if it is too lipophilic (high LogP, >5), it may become trapped within the lipid membranes or exhibit poor solubility.[5]
Protocol:
-
The SMILES (Simplified Molecular Input Line Entry System) string for the compound is generated: COc1ccc(cc1)c2cc(=O)[nH]cc2.
-
This string is submitted to a predictive algorithm. For this analysis, we reference the calculated XLogP3-AA value for the closely related isomer, 1-(4-Methoxyphenyl)pyridin-2(1H)-one, which is 1.9.[9] Our target molecule includes an N-H donor where the isomer has an N-aryl bond, which typically increases polarity and slightly lowers the LogP value. Therefore, the predicted LogP is expected to be in a similar range, well within the Lipinski guideline.
Caption: Computational workflow for assessing Lipinski's Rule of Five.
Results and Analysis
The physicochemical properties of this compound were determined according to the methodologies described and are summarized below.
Data Summary Table
| Parameter | Lipinski's Rule of Five Guideline | Calculated/Predicted Value | Compliance |
| Molecular Weight (MW) | ≤ 500 Da | 201.22 g/mol | Yes |
| Hydrogen Bond Donors (HBD) | ≤ 5 | 1 | Yes |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | 3 | Yes |
| LogP (Octanol-Water Partition) | ≤ 5 | ~1.9 (Predicted) | Yes |
| Number of Violations | ≤ 1 | 0 | Pass |
Interpretation of Findings
The analysis reveals that This compound fully complies with Lipinski's Rule of Five , with zero violations.
-
Molecular Weight: At 201.22 g/mol , the compound is significantly smaller than the 500 Da threshold, a characteristic that generally favors easier diffusion and transport across biological membranes.[6]
-
Hydrogen Bonding: With only one hydrogen bond donor and three acceptors, the molecule strikes a favorable balance. This profile suggests it can engage with water to ensure adequate solubility for dissolution in the gut, yet it is not so polar as to be hindered from entering the lipophilic environment of cell membranes.[5]
-
Lipophilicity: The predicted LogP value of approximately 1.9 indicates a balanced partitioning behavior. This value is well below the upper limit of 5, suggesting the compound is not excessively "greasy" and is less likely to suffer from issues of poor aqueous solubility or sequestration into lipidic tissues.[10][11]
The complete adherence to these guidelines suggests that this compound possesses a physicochemical profile conducive to good oral bioavailability.
Conclusion
This in-depth technical guide has systematically applied the principles of Lipinski's Rule of Five to the compound this compound. Through a computational workflow, we determined its molecular weight, hydrogen bonding capacity, and predicted lipophilicity. The analysis demonstrates that the compound satisfies all four criteria of the Rule of Five, resulting in zero violations.
This favorable "drug-like" profile provides a strong rationale for its further investigation in the drug discovery process. While compliance with Lipinski's rules does not guarantee therapeutic activity or success in clinical trials, it serves as an essential early-stage filter, reducing the risk of pharmacokinetic failure and allowing research efforts to be focused on compounds with a higher probability of becoming viable oral drug candidates.[3]
References
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A Technical Guide to the Solubility and Stability of 5-(4-Methoxyphenyl)pyridin-2(1H)-one
Executive Summary
This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of 5-(4-Methoxyphenyl)pyridin-2(1H)-one. While specific experimental data for this compound is not extensively published, this document outlines the foundational principles and industry-standard protocols necessary for its evaluation. Drug development professionals will find detailed methodologies for thermodynamic solubility determination via the shake-flask method and for assessing chemical stability through forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines. The guide emphasizes the development of a stability-indicating analytical method, primarily using High-Performance Liquid Chromatography (HPLC), which is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products.[1][2][3] This document serves as a practical, field-proven manual for researchers and scientists to generate reliable and submission-ready data for this promising chemical entity.
Introduction to this compound
The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The specific compound, this compound, combines this heterocyclic core with a methoxyphenyl group, a common feature in pharmacologically active molecules that can influence receptor binding, metabolic stability, and physicochemical properties. A thorough understanding of its solubility and stability is a non-negotiable prerequisite for any successful drug development program.[4] Poor solubility can severely limit bioavailability, while chemical instability can compromise potency, safety, and shelf-life.[5]
This guide provides the necessary theoretical background and practical, step-by-step protocols to empower researchers to:
-
Determine the thermodynamic (equilibrium) solubility in various media.
-
Assess the intrinsic stability of the molecule under stress conditions (hydrolysis, oxidation, photolysis, and thermolysis).[6]
-
Establish a robust, stability-indicating HPLC method for accurate quantification.
Physicochemical Properties
A foundational understanding of a compound's basic physicochemical properties is essential before initiating experimental studies. While comprehensive experimental data for this compound is sparse, the following table summarizes key computed properties for the isomeric compound 1-(4-Methoxyphenyl)pyridin-2(1H)-one , which are expected to be similar. Researchers must experimentally verify these for the 5-substituted isomer.
| Property | Value (for isomer 1-(4-Methoxyphenyl)pyridin-2(1H)-one) | Source |
| Molecular Formula | C₁₂H₁₁NO₂ | PubChem[7] |
| Molecular Weight | 201.22 g/mol | PubChem[7] |
| IUPAC Name | 1-(4-methoxyphenyl)pyridin-2-one | PubChem[7] |
| CAS Number | 725256-40-6 | PubChem[7] |
| XLogP3 | 1.9 | PubChem[7] |
| Hydrogen Bond Donor Count | 0 | PubChem[7] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[7] |
Note: The properties listed are for an isomer. It is critical to confirm these values experimentally for this compound.
Solubility Profile
Solubility is a critical determinant of a drug's absorption and bioavailability.[5] For drug development, two types of solubility are often measured: kinetic and thermodynamic. Kinetic solubility measures the precipitation of a compound from a stock solution (typically DMSO) into an aqueous buffer, useful for high-throughput screening in early discovery.[4][8] Thermodynamic solubility, the true equilibrium solubility, is the gold-standard measurement for lead optimization and preclinical development.[4][9]
Thermodynamic Solubility Determination
The shake-flask method is the universally accepted "gold standard" for determining thermodynamic solubility due to its precision and reliability.[9] The method involves agitating an excess of the solid compound in a solvent for a prolonged period until equilibrium is reached.
Causality Behind Experimental Choices:
-
Equilibration Time: A sufficient incubation time (typically 24-48 hours) is necessary to ensure a true thermodynamic equilibrium is achieved between the solid and dissolved states.
-
Phase Separation: After equilibration, the undissolved solid must be completely separated from the supernatant. Centrifugation followed by careful filtration is often employed to avoid underestimation of solubility due to adsorption onto filter materials or overestimation from suspended microparticles.[10]
-
Quantification: HPLC with UV detection is the preferred method for quantifying the concentration of the dissolved compound in the supernatant due to its high precision and ability to separate the parent compound from any potential impurities or early-stage degradants.[10]
Expected Solubility Behavior
-
Aqueous Solubility: The pyridinone ring contains both a hydrogen bond donor (N-H) and acceptor (C=O), while the methoxy group on the phenyl ring is a hydrogen bond acceptor. The molecule's planarity and aromaticity suggest it will likely have low to moderate aqueous solubility. Solubility is expected to be pH-dependent due to the acidic proton on the pyridinone nitrogen.
-
Organic Solubility: The compound is expected to exhibit good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and moderate solubility in alcohols like methanol and ethanol.
Protocol 1: Thermodynamic Solubility by Shake-Flask Method
This protocol details the steps for determining the equilibrium solubility of this compound.
Step-by-Step Methodology:
-
Preparation: Add an excess amount (e.g., 2-5 mg) of solid this compound to a series of glass vials. The presence of visible solid material at the end of the experiment is crucial to confirm saturation.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, organic solvents) to each vial.
-
Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25°C) for 24 to 48 hours.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF) into a clean vial. Dilute the filtered sample with the HPLC mobile phase to a concentration within the analytical method's calibration range.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method against a standard curve prepared from a known stock solution of the compound.
Stability Profile
Stability testing is essential to understand how a drug substance's quality varies over time under the influence of environmental factors.[11] Forced degradation (or stress testing) is a critical component of the development process, used to identify likely degradation products and establish the degradation pathways of the API.[6][12][13] This information is fundamental for developing stability-indicating analytical methods.[1][14] The goal is typically to achieve 5-20% degradation of the drug substance.[15][16]
Forced Degradation Studies
Forced degradation studies expose the API to stress conditions more severe than accelerated stability testing.[6] A comprehensive study should evaluate the compound's stability under hydrolytic, oxidative, photolytic, and thermal stress.
Protocol 2: Forced Degradation Study
Step-by-Step Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C. Collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the sample with an equivalent amount of base before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C. Collect samples at various time points. Neutralize the sample with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature. Protect from light and monitor over time.
-
Thermal Degradation: Store the solid compound in a temperature-controlled oven (e.g., at 80°C). Dissolve samples at different time points for analysis.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed stability-indicating HPLC method. A diode-array detector (DAD) is highly recommended to assess peak purity. Mass spectrometry (LC-MS) can be used to identify the mass of degradation products.
-
Data Evaluation:
-
Calculate the percentage of degradation for the parent compound.
-
Determine the relative retention times of all degradation products.
-
Perform a mass balance calculation to ensure that the decrease in the parent peak area is accounted for by the sum of the degradant peak areas.
-
Assess the peak purity of the parent compound in all stressed samples to confirm the method's specificity.
-
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the API due to degradation.[3][11] High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[1][2][14]
Key Attributes of a Stability-Indicating HPLC Method:
-
Specificity: The method must be able to produce a response for the analyte that is free from interference from other components, such as impurities, excipients, or degradants. Forced degradation studies are essential to demonstrate this specificity.[2]
-
Resolution: All degradant peaks must be well-resolved from the main API peak and from each other.
-
Precision and Accuracy: The method must provide results that are both reproducible and close to the true value.
-
Linearity: The method should produce results that are directly proportional to the concentration of the analyte over a defined range.
A typical starting point for method development would be a reversed-phase column (e.g., C18) with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).
Conclusion
The successful development of this compound as a potential therapeutic agent is contingent upon a rigorous characterization of its fundamental physicochemical properties. This technical guide provides the strategic framework and detailed experimental protocols for determining its solubility and stability profiles. By employing the gold-standard shake-flask method for solubility and conducting comprehensive forced degradation studies under ICH-recommended stress conditions, researchers can generate the critical data needed to understand the compound's behavior. The development of a robust, specific, and validated stability-indicating HPLC method is the cornerstone of this effort, ensuring data integrity and regulatory compliance. The methodologies outlined herein will enable drug development teams to make informed decisions regarding formulation strategies, establish appropriate storage conditions, and ensure the overall quality, safety, and efficacy of the final drug product.
References
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
- STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012). International Journal of Pharmaceutical Sciences and Research.
- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development.
- Patel, R., Patel, P., & Patel, N. STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW. Europub.
- Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
- (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate.
- (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
- (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
- (2017). Forced degradation studies for Drug Substances and Drug Products. Q1 Scientific.
- Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research.
- (2025). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate.
- 1-(4-Methoxyphenyl)pyridin-2(1H)-one. PubChem.
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An In-depth Technical Guide to 5-(4-Methoxyphenyl)pyridin-2(1H)-one for Researchers and Drug Development Professionals
Introduction
5-(4-Methoxyphenyl)pyridin-2(1H)-one is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its core structure, the pyridinone scaffold, is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets. This guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of this compound, offering valuable insights for researchers and professionals engaged in the development of novel therapeutics.
The pyridinone moiety can act as both a hydrogen bond donor and acceptor, and its physicochemical properties can be readily modulated, making it an attractive scaffold in fragment-based drug design and as a bioisostere for other chemical groups.[1] The incorporation of a 4-methoxyphenyl group at the 5-position of the pyridinone ring further influences its electronic and steric properties, potentially enhancing its interaction with specific biological targets. This strategic substitution is a key aspect of its utility in the design of targeted therapies.
Commercial Availability
This compound is commercially available from several chemical suppliers, facilitating its use in research and development. The compound is typically offered in various purities and quantities to suit different experimental needs. Below is a summary of its availability from selected vendors.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities |
| Aladdin-Scientific | 53242-51-6 | C₁₂H₁₁NO₂ | 201.22 | ≥95% | 100 mg |
| BLDpharm | 53242-51-6 | C₁₂H₁₁NO₂ | 201.22 | ≥97% | Inquire for details |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis of this compound
The synthesis of 5-aryl-2(1H)-pyridones is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly effective method.[2][3] This reaction involves the coupling of a halogenated pyridinone with a boronic acid or its ester derivative. For the synthesis of this compound, a common starting material is 5-bromopyridin-2(1H)-one, which is coupled with 4-methoxyphenylboronic acid.
Synthetic Workflow: Suzuki-Miyaura Coupling
The logical flow of the synthesis process is outlined in the diagram below.
Caption: Suzuki-Miyaura coupling for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of similar substrates.[2][3]
Materials:
-
5-bromopyridin-2(1H)-one
-
4-methoxyphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopyridin-2(1H)-one (1.0 eq), 4-methoxyphenylboronic acid (1.2-1.5 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 eq).
-
Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). Add the base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.
Self-Validation: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Discovery and Medicinal Chemistry
The pyridinone scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1] this compound and its analogs are being investigated for their potential as therapeutic agents, particularly as kinase inhibitors.
Kinase Inhibition
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyridinone core can act as a hinge-binding motif, a key interaction for many kinase inhibitors.[1] The 4-methoxyphenyl substituent can occupy a hydrophobic pocket in the kinase active site, contributing to the potency and selectivity of the inhibitor.
Caption: Simplified mechanism of kinase inhibition by this compound.
Precursor for Complex Molecules
This compound serves as a valuable building block for the synthesis of more complex molecules with therapeutic potential. For instance, the pyrazolopyridinone scaffold, which can be derived from pyridinone precursors, is a key feature of the blockbuster anticoagulant drug Apixaban.[4] The methoxyphenyl group in such structures often plays a critical role in binding to the target protein.
Conclusion
This compound is a readily accessible and synthetically versatile compound with significant potential in drug discovery. Its privileged pyridinone core, combined with the specific properties imparted by the 4-methoxyphenyl substituent, makes it an attractive starting point for the development of novel kinase inhibitors and other targeted therapies. The synthetic route via Suzuki-Miyaura coupling is robust and allows for the generation of a diverse range of analogs for structure-activity relationship studies. As research into targeted therapies continues to expand, the importance of scaffolds like this compound is poised to grow, offering promising avenues for the development of next-generation therapeutics.
References
- New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers Publishing Partnerships. (2025-11-09). [Link]
- Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]
- Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. [Link]
- 4-Methoxyphenylacetone - [M39603] - Synthonix. Synthonix. [Link]
- 1-(4-Methoxyphenyl)pyridin-2(1H)-one - PubChem. PubChem. [Link]
- Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247)
- Trazodone - Wikipedia. Wikipedia. [Link]
- 5-[1-(pyridin-4-yl)-methanone-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methyl-1-phenyl-1H-imidazole-2-thiol - LookChem. LookChem. [Link]
- 4-Cyano-1-(2,4-dichlorophenyl)-5-(4-[ 11 C]methoxyphenyl)- N-(piperidin-1-yl)-1 H-pyrazole-3-carboxamide - PubMed. PubMed. [Link]
- WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h) - Google Patents.
- Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - MDPI. MDPI. [Link]
- CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate - NIH.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH.
- New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro - Frontiers Publishing Partnerships. Frontiers Publishing Partnerships. [Link]
- Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC - PubMed Central.
- (IUCr) CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate.
- Synthesis of 3-Hydroxy-1-(p-methoxyphenyl)
- Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
- 4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl] piperazine and 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p- fluorobenzamido]ethyl]piperazine, two new antagonists at pre- and postsynaptic serotonin-1A receptors. PubMed. [Link]
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. Scholarship @ Claremont. [Link]
- Improved process for the preparation of (4S)4-(4-cyano-2-methoxyphenyl) -5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine - Technical Disclosure Commons. Technical Disclosure Commons. [Link]
- 2-(2-amino-3-methoxyphenyl)-4H-1-benzopyran-4-one | C16H13NO3 | CID 4713. PubChem. [Link]
- Synthesis of 5-arylhistidines via a Suzuki–Miyaura cross-coupling.
- Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]
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- 4. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application & Protocol Guide: Investigating 5-(4-Methoxyphenyl)pyridin-2(1H)-one in Cancer Cell Line Studies
Introduction: The Therapeutic Potential of the Pyridinone Scaffold
The pyridin-2(1H)-one nucleus is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities and presence in numerous marketed drugs.[1][2][3] In oncology, novel pyridinone-containing molecules have garnered significant attention for their broad-spectrum antiproliferative activity against a variety of human tumor cell lines.[2] These compounds can engage a range of critical cancer-related targets, including protein kinases (e.g., Met kinase, MAPK), tubulin, and other enzymes crucial for cell proliferation and survival.[1][2][4]
The specific compound, 5-(4-Methoxyphenyl)pyridin-2(1H)-one, combines this potent pyridinone core with a 4-methoxyphenyl substituent. The methoxy group is known to play a multifaceted role in enhancing the cytotoxic activity of small molecules, often by improving ligand-protein binding interactions or favorably altering pharmacokinetic properties.[5] While direct, extensive studies on this exact molecule are emerging, the wealth of data on structurally related compounds allows us to formulate a robust framework for its investigation as a potential anti-cancer agent.
This guide provides a comprehensive, experience-driven approach for researchers to systematically evaluate the efficacy and mechanism of action of this compound in cancer cell line models. We will move from initial viability screening to in-depth mechanistic studies, explaining the causality behind each protocol and providing the tools for rigorous, self-validating experimentation.
Hypothesized Mechanism of Action
Based on extensive literature on related pyridinone and methoxyphenyl-containing anticancer agents, a primary hypothesized mechanism involves the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.[4][6][7] Many compounds with a trimethoxyphenyl or methoxyphenyl moiety, similar to the subject of this guide, are known to bind to the colchicine site on tubulin, thereby inhibiting its polymerization into functional microtubules.[4][7] This disruption critically halts the cell cycle at the G2/M phase, as the mitotic spindle cannot form correctly.[6][8] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, a form of programmed cell death mediated by the caspase cascade.
An alternative or potentially concurrent mechanism could involve the inhibition of key oncogenic signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is a common target for pyridinone derivatives.[1][9] Inhibition of kinases like p38 MAPK can also lead to the induction of apoptosis.[10]
Figure 1: Hypothesized mechanism targeting tubulin polymerization.
Experimental Design & Workflow
A logical and phased approach is critical to efficiently characterize a novel compound. The workflow should begin with broad screening to assess cytotoxic potency and progress to more focused assays to elucidate the specific mechanism of cell death.
Figure 2: A systematic workflow for compound evaluation.
PART 1: Cell Viability & Cytotoxicity Screening
The first step is to determine the concentration-dependent effect of the compound on the metabolic activity of cancer cells, which serves as a proxy for cell viability. The MTT assay is a robust, colorimetric method for this purpose.[11]
Protocol 1: MTT Assay for Cell Viability
Principle: This assay measures the activity of mitochondrial dehydrogenases in living cells.[12] These enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[11][12] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.
Materials:
-
Cancer cell lines of interest (e.g., HCT-116 colon cancer, MCF-7 breast cancer, A549 lung cancer)[13][14][15]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound, dissolved in DMSO to create a 10-20 mM stock solution
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS, filter-sterilized)[12]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570-590 nm[12]
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer and Trypan Blue). Dilute the cells in complete medium to a final concentration that will result in 70-80% confluency after 24 hours. Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Scientist's Note: The optimal seeding density (typically 5,000-10,000 cells/well for many adherent lines) must be determined empirically for each cell line to ensure a linear response range for the assay.[16]
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume growth.
-
Compound Treatment: Prepare serial dilutions of the compound stock in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include "vehicle control" wells treated with the highest concentration of DMSO used in the dilutions (typically <0.5%). Also include "medium only" blank wells.
-
Treatment Incubation: Incubate the cells with the compound for the desired duration (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and mix gently.
-
Formazan Crystal Formation: Return the plate to the incubator for 2-4 hours.[16] Visually inspect the cells under a microscope for the formation of purple precipitate inside the cells.
-
Critical Parameter: Avoid exposing the MTT solution and the plate to light, as MTT is light-sensitive.[16]
-
-
Solubilization: Add 100 µL of the solubilization solution to each well. Pipette up and down vigorously to ensure all formazan crystals are dissolved. The plate can be placed on an orbital shaker for 15 minutes to aid dissolution.[12]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.[12]
-
Data Analysis: Subtract the average absorbance of the "medium only" blanks from all other readings. Calculate cell viability as a percentage relative to the vehicle control:
-
% Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) x 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
| Hypothetical IC50 Data | IC50 (µM) after 48h Treatment |
| Cell Line | This compound |
| HCT-116 (Colon) | 8.5 |
| MCF-7 (Breast) | 12.2 |
| A549 (Lung) | 6.8 |
| U87 (Glioblastoma) | 15.1 |
PART 2: Mechanistic Assays
Once the IC50 value is established, the next phase is to investigate how the compound is killing the cells. Based on our hypothesis, we will focus on cell cycle arrest and apoptosis.
Protocol 2: Cell Cycle Analysis via Propidium Iodide Staining
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Flow cytometry can then be used to quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A compound causing G2/M arrest will lead to an accumulation of cells in that phase.[6][8]
Materials:
-
Cells treated with the compound (at IC50 and 2x IC50) and vehicle for 24 hours.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Cold 70% Ethanol.
-
PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).
Procedure:
-
Cell Harvest: After treatment, collect both adherent and floating cells. For adherent cells, trypsinize, and combine with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with 1 mL of ice-cold PBS. Centrifuge again.
-
Fixation: Resuspend the cell pellet gently in 300 µL of cold PBS. While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to the cells for fixation.
-
Incubation: Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample. Analyze the resulting histograms using appropriate software (e.g., FlowJo, FCS Express) to model the cell cycle phases. An increase in the G2/M peak compared to the vehicle control indicates cell cycle arrest.[8]
Protocol 3: Apoptosis Detection via Annexin V & PI Staining
Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[18] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can be used to identify early apoptotic cells. Propidium Iodide (PI) is used as a viability dye; it can only enter cells that have lost membrane integrity (late apoptotic or necrotic cells). This dual staining allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (rarely seen, often an artifact)
Materials:
-
Cells treated with the compound (at IC50 and 2x IC50) and vehicle for 24 or 48 hours.
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and a 10X Binding Buffer).
-
Cold PBS.
-
Flow Cytometer.
Procedure:
-
Cell Harvest: Collect all cells (adherent and floating) from the culture dish. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.[19]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[18]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[18] The data is typically displayed as a dot plot, with quadrants set to distinguish the four populations described above.
Protocol 4: Mechanistic Validation via Western Blotting
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate.[20] To validate our hypothesis, we can probe for key proteins involved in cell cycle regulation and apoptosis.
Materials:
-
Cell lysates from treated and control cells.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and electrophoresis equipment.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[21]
-
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Histone H3 (a mitotic marker), anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-cleaved-PARP, anti-p38 MAPK, anti-phospho-p38 MAPK, and a loading control like anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.[21]
-
Chemiluminescent substrate (ECL).[22]
-
Imaging system (e.g., film or digital imager).
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice using lysis buffer.[23] Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[21]
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[21]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[23]
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system. An increase in cleaved-Caspase-3 and cleaved-PARP, along with an increase in mitotic markers like phospho-Histone H3, would strongly support the hypothesized mechanism.
References
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Application Notes and Protocols for Evaluating the Anti-inflammatory Potential of 5-(4-Methoxyphenyl)pyridin-2(1H)-one
Introduction: The Rationale for Investigating 5-(4-Methoxyphenyl)pyridin-2(1H)-one
Inflammation is a fundamental biological process that, while essential for host defense, can lead to a variety of chronic diseases when dysregulated. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The pyridin-2(1H)-one scaffold is a recognized pharmacophore present in numerous biologically active compounds. The specific compound, this compound, presents an intriguing candidate for anti-inflammatory investigation due to its structural characteristics which suggest potential interactions with key inflammatory mediators.
This guide provides a comprehensive framework for researchers to systematically evaluate the anti-inflammatory properties of this compound. The protocols herein are designed to progress from broad phenotypic screening in cellular models to more targeted mechanistic and in vivo assays, ensuring a thorough and scientifically rigorous assessment.
Part 1: Understanding the Inflammatory Landscape - Key Signaling Pathways
A foundational understanding of the molecular pathways driving inflammation is critical for designing relevant assays and interpreting results. Two of the most pivotal pathways in pro-inflammatory signaling are the Nuclear Factor-kappa B (NF-κB) and the Cyclooxygenase-2 (COX-2) pathways.
The NF-κB Signaling Pathway
The NF-κB family of transcription factors are master regulators of the inflammatory response.[1][2] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) from Gram-negative bacteria, activate the IκB kinase (IKK) complex.[3] IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and drives the transcription of a host of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like iNOS and COX-2.[4][5]
Caption: Experimental workflow for the paw edema assay.
Protocol 3.1.1: Carrageenan-Induced Paw Edema Assay
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (180-200 g) for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide animals into groups (n=6 per group):
-
Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Group II (Test Compound): Receives this compound at various doses (e.g., 10, 25, 50 mg/kg, p.o.).
-
Group III (Positive Control): Receives a standard NSAID like Indomethacin (10 mg/kg, p.o.). 3[6]. Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.
-
-
Dosing: Administer the respective compounds or vehicle via oral gavage one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the subplantar surface of the right hind paw. 6[7][8]. Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection. 7[9]. Data Analysis:
-
Calculate the increase in paw volume (ΔV) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100
-
| Time (hours) | Vehicle Control (ΔV in mL) | Indomethacin 10 mg/kg (% Inhibition) | Compound 25 mg/kg (% Inhibition) | Compound 50 mg/kg (% Inhibition) |
| 1 | 0.35 ± 0.04 | 25.7% | 20.1% | 28.5% |
| 2 | 0.58 ± 0.06 | 38.1% | 35.4% | 45.2% |
| 3 | 0.82 ± 0.07 | 55.2% | 48.9% | 60.1% |
| 4 | 0.75 ± 0.05 | 58.9% | 52.3% | 65.8% |
| 5 | 0.64 ± 0.06 | 60.1% | 54.7% | 68.3% |
| 6 | 0.51 ± 0.04 | 62.5% | 57.2% | 71.4% |
| Hypothetical data presented as mean ± SEM. Statistical significance would be determined by ANOVA followed by a post-hoc test. |
Conclusion and Future Directions
This structured approach, progressing from in vitro screening to in vivo validation, provides a robust framework for characterizing the anti-inflammatory properties of this compound. Significant inhibition of NO production and COX-2 activity in vitro, coupled with a reduction in paw edema in vivo, would strongly indicate that this compound is a promising lead for further development.
Future studies should aim to elucidate the precise molecular mechanism. This could involve investigating its effects on the upstream NF-κB signaling cascade (e.g., IKK phosphorylation, IκBα degradation, p65 nuclear translocation) and measuring the production of pro-inflammatory cytokines like TNF-α and IL-6 via ELISA. A[10] comprehensive evaluation of its effects on both COX-1 and COX-2 would also be necessary to determine its selectivity index and predict potential gastrointestinal side effects.
References
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Introduction: The Rationale for Investigating 5-(4-Methoxyphenyl)pyridin-2(1H)-one
An in-depth guide to the preclinical evaluation of 5-(4-Methoxyphenyl)pyridin-2(1H)-one, a novel compound under investigation for anti-HIV-1 activity. This document provides a strategic framework and detailed protocols for researchers, scientists, and drug development professionals to systematically assess the compound's antiviral efficacy, cytotoxicity, and mechanism of action.
The global fight against Human Immunodeficiency Virus (HIV) necessitates a continuous pipeline of novel antiretroviral agents to overcome challenges such as drug resistance and long-term toxicity. The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. Notably, certain pyridine derivatives have been identified as potent anti-HIV agents, some of which function as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][2]
This document outlines a comprehensive, multi-stage research protocol to evaluate the potential of a novel derivative, this compound, as a viable anti-HIV-1 therapeutic candidate. The experimental workflow is designed to be logical and progressive, starting with broad screening for activity and safety, followed by detailed investigations into its specific mechanism of action. Each protocol is presented as a self-validating system, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility.
Part 1: Foundational Assessment: Cytotoxicity and Primary Antiviral Screening
The initial phase of evaluation is critical for establishing the therapeutic potential of any new compound. The primary objectives are twofold: first, to determine the concentration at which this compound becomes toxic to host cells, and second, to ascertain if it can protect cells from virus-induced death at non-toxic concentrations. The ratio between these two values, the Selectivity Index (SI), provides the first quantitative measure of the compound's promise as a drug candidate.[3][4]
Workflow for Initial Compound Evaluation
Caption: Key stages of the HIV-1 life cycle and targets for antiretroviral drugs.
Protocol 3: Cell-Free HIV-1 Reverse Transcriptase (RT) Inhibition Assay
Causality: This biochemical assay directly measures the interaction between the compound and the purified HIV-1 RT enzyme, independent of cellular factors like uptake and metabolism. This definitively proves or disproves whether the compound is a direct RT inhibitor. Commercially available kits provide a standardized and reliable format for this experiment. [5][6] Materials:
-
HIV-1 Reverse Transcriptase Assay Kit (e.g., from MilliporeSigma, XpressBio) [5]containing:
-
Recombinant HIV-1 RT enzyme
-
Reaction buffer
-
Template/primer (e.g., poly(A) • oligo(dT))
-
Labeled dNTPs (e.g., DIG- and Biotin-dUTP)
-
Streptavidin-coated microplate
-
Detection antibody (e.g., anti-DIG-HRP)
-
Substrate (e.g., ABTS)
-
-
This compound
-
Known NNRTI control (e.g., Nevirapine)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and the Nevirapine control in the provided reaction buffer.
-
Reaction Setup: In the wells of the streptavidin-coated plate, combine the reaction buffer, template/primer, labeled dNTPs, and the diluted compound or control.
-
Enzyme Addition: Initiate the reaction by adding the HIV-1 RT enzyme to each well. Include a "no enzyme" control and a "no inhibitor" control.
-
Incubation: Incubate the plate according to the kit manufacturer's instructions (e.g., 1 hour at 37°C) to allow for DNA synthesis.
-
Detection: During incubation, the newly synthesized, biotin-labeled DNA strand binds to the streptavidin-coated plate.
-
Washing & Antibody Binding: Wash the plate to remove unbound reagents. Add the anti-DIG-HRP antibody, which binds to the DIG-labeled nucleotides incorporated into the DNA. Incubate as directed.
-
Substrate Reaction: Wash the plate again and add the HRP substrate (ABTS). A color change indicates enzyme activity.
-
Data Acquisition: Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percentage of inhibition against the log of the compound concentration to determine the 50% inhibitory concentration (IC50).
Protocol 4: Time-of-Addition (ToA) Assay
Causality: The ToA assay provides crucial cell-based validation for the MoA. By adding the inhibitor at different time points after synchronized infection, one can determine the specific stage of the viral life cycle that is blocked. [7]If the compound is an RT inhibitor, it will lose its effectiveness once the reverse transcription process is complete (typically within the first few hours post-infection). [7] Materials:
-
Materials from Protocol 2
-
Reference inhibitors with known MoA:
-
Entry Inhibitor (e.g., Enfuvirtide)
-
RT Inhibitor (e.g., Zidovudine or Nevirapine)
-
Integrase Inhibitor (e.g., Raltegravir)
-
Procedure:
-
Synchronized Infection: Infect a suspension of MT-4 cells with a high concentration of HIV-1 for 2 hours at 4°C to allow binding but not fusion. Wash the cells thoroughly with cold medium to remove unbound virus.
-
Initiate Infection: Resuspend the cells in warm medium and plate them into a 96-well plate. This marks time zero (T=0).
-
Time-Delayed Compound Addition: At various time points post-infection (e.g., T=0, 1, 2, 4, 6, 8, 10 hours), add a high concentration (e.g., 10x EC50) of the test compound and each of the reference inhibitors to separate sets of wells.
-
Incubation: Incubate the plates for a total of 48 hours from the start of infection.
-
Quantify Viral Replication: Measure the outcome of the infection. A common method is to collect the supernatant and quantify the amount of HIV-1 p24 antigen using an ELISA assay.
-
Analysis: For each compound, plot the percentage of viral inhibition against the time of addition. Compare the resulting curve for this compound to the curves of the known inhibitors. A profile similar to the RT inhibitor control would strongly support this as the mechanism of action.
Data Presentation: Mechanism of Action
The results from the MoA studies can be summarized for clear interpretation.
Table 2: Direct Enzyme Inhibition
| Compound | Target | IC50 (µM) |
|---|---|---|
| This compound | HIV-1 RT | Calculated Value |
| Nevirapine (Control) | HIV-1 RT | Calculated Value |
Table 3: Time-of-Addition Profile
| Inhibitor | Class | Time Window of Activity (Hours Post-Infection) |
|---|---|---|
| Enfuvirtide (Control) | Entry | ~0-1 hr |
| Zidovudine (Control) | RT | ~0-6 hrs |
| Raltegravir (Control) | Integrase | ~4-10 hrs |
| this compound | Hypothesized Class | Determined from Experiment |
Conclusion
This structured application guide provides a robust framework for the comprehensive evaluation of this compound as a potential anti-HIV-1 agent. By systematically progressing from broad cytotoxicity and efficacy screening to specific mechanism-of-action studies, researchers can generate the high-quality, reproducible data necessary for informed decision-making in the drug development process. The successful execution of these protocols will elucidate the compound's therapeutic window and its specific target, paving the way for further preclinical and clinical investigation.
References
- Plaque-reduction assays for human and simian immunodeficiency virus neutralization.
- Automated Image-Based Assay for Evaluation of HIV Neutralization and Cell-To-Cell Fusion Inhibition. PubMed. [Link]
- Plaque-reduction assays for human and simian immunodeficiency virus neutralization.
- In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io. [Link]
- Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays. ScienceDirect. [Link]
- Plaque Reduction Assay.
- Cell-based Assays to Identify Inhibitors of Viral Disease.
- Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Virongy. [Link]
- A time-of-drug addition approach to target identification of antiviral compounds.
- Development and evaluation of a simple and effective RT-qPCR inhibitory assay for detection of the efficacy of compounds towards HIV reverse transcriptase. PubMed. [Link]
- HIV Reverse Transcriptase Assay. ProFoldin. [Link]
- In Vitro Antiviral Testing.
- Evaluation of Cell Viability Dyes in Antiviral Assays with RNA Viruses that Exhibit Different Cytopathogenic Properties.
- Screening and Evaluation of Anti-HIV Antivirals.
- Pyridine N-oxide derivatives: unusual anti-HIV compounds with multiple mechanisms of antiviral action. PubMed. [Link]
- Effect of α-Methoxy Substitution on the Anti-HIV Activity of Dihydropyrimidin-4(3 H)-ones. PubMed. [Link]
Sources
- 1. Pyridine N-oxide derivatives: unusual anti-HIV compounds with multiple mechanisms of antiviral action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of α-Methoxy Substitution on the Anti-HIV Activity of Dihydropyrimidin-4(3 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 4. Evaluation of Cell Viability Dyes in Antiviral Assays with RNA Viruses that Exhibit Different Cytopathogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xpressbio.com [xpressbio.com]
- 6. HIV Reverse Transcriptase Assay [profoldin.com]
- 7. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating 5-(4-Methoxyphenyl)pyridin-2(1H)-one as a Potential Kinase Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of substrate proteins.[1] Their dysregulation is a known driver of numerous diseases, including cancer, making them a major class of therapeutic targets.[2] The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry and has been incorporated into a variety of potent kinase inhibitors.[3][4] This structural motif often serves as a bioisostere for other functional groups capable of forming key hydrogen bond interactions within the ATP-binding pocket of kinases.[5]
This document provides a comprehensive guide for researchers and drug development professionals on how to approach the evaluation of 5-(4-Methoxyphenyl)pyridin-2(1H)-one , a compound containing this core scaffold, as a potential kinase inhibitor. While derivatives of pyridinone have shown activity against kinases like c-Src, the specific activity of this compound is not yet extensively characterized.[3][6] Therefore, this guide outlines a systematic workflow for hit validation, from initial biochemical assays to cell-based functional and signaling pathway analysis.
Part 1: Initial Hit Validation and Selectivity Profiling
The first step in characterizing a potential new kinase inhibitor is to confirm its activity in a direct, enzyme-based biochemical assay and to understand its selectivity across the human kinome.[7]
Rationale for Kinase Selectivity Screening
The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding sites.[8] Unintended inhibition of off-target kinases can lead to toxicity or confound the interpretation of biological results.[8][9] Therefore, profiling a compound against a broad panel of kinases is a critical step to understand its specificity and potential liabilities.[10] This process helps to build a more complete pharmacological profile and may reveal opportunities for beneficial polypharmacology.[8]
Workflow for Initial Assessment
A logical workflow is essential for the efficient evaluation of a potential kinase inhibitor. The process begins with a broad screen to identify potential targets, followed by more focused dose-response studies to quantify potency, and finally, validation in a cellular context.
Figure 1. A streamlined workflow for the validation of a novel kinase inhibitor.
Protocol: Broad-Spectrum Kinase Profiling (Biochemical Assay)
This protocol describes a general method for screening this compound against a large panel of purified kinases to identify potential targets. The ADP-Glo™ Kinase Assay is a common format that measures kinase activity by quantifying the amount of ADP produced.[8]
Objective: To identify which kinases are inhibited by the test compound at a single high concentration.
Materials:
-
Purified recombinant kinases (commercial panel, e.g., Eurofins DiscoverX, Reaction Biology).
-
Kinase-specific substrates.
-
ATP.
-
This compound (dissolved in 100% DMSO).
-
ADP-Glo™ Kinase Assay kit (Promega).
-
Multi-well plates (e.g., 384-well).
-
Plate reader capable of measuring luminescence.
Procedure: [8]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For a 10 µM final screening concentration, a 1 mM stock (100x) is typical.
-
Assay Plate Setup: Array the library of purified kinases in a multi-well plate format.
-
Compound Addition: Add the test compound to each well to a final concentration of 10 µM. Include vehicle control (DMSO only) wells for 0% inhibition and a known broad-spectrum inhibitor as a positive control.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and the specific substrate for each kinase. The ATP concentration should ideally be at or near the Km for each respective kinase.
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination: Add ADP-Glo™ Reagent to simultaneously terminate the kinase reaction and deplete any remaining ATP.
-
ADP Detection: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to the vehicle control.
% Inhibition = 100 * (1 - (Luminescence_Compound - Luminescence_Background) / (Luminescence_Vehicle - Luminescence_Background))
Data Presentation:
The results of a selectivity screen are often presented in a table listing the kinases that showed significant inhibition.
| Kinase Target | % Inhibition @ 10 µM |
| c-Src | 85% |
| LCK | 78% |
| FYN | 72% |
| EGFR | 15% |
| MAPK1 | 8% |
Table 1: Hypothetical screening results for this compound.
Part 2: Cellular Activity and Signaling Pathway Analysis
While biochemical assays are essential for confirming direct enzyme inhibition, cell-based assays are crucial for determining if a compound can engage its target in a physiological context and elicit a functional response.[11][12]
Mechanism of Action: Targeting a Putative Kinase Pathway
Based on the prevalence of the pyridinone scaffold in c-Src inhibitors, we will proceed with the hypothesis that this compound targets the Src family kinases (SFKs).[3][6] SFKs are non-receptor tyrosine kinases that are key regulators of numerous signaling pathways involved in cell proliferation, survival, and migration.[6]
Figure 2. Hypothesized inhibition of the c-Src signaling pathway.
Protocol: Western Blot Analysis of Downstream Signaling
This protocol is designed to determine if the compound inhibits the phosphorylation of a downstream substrate of the target kinase in a cellular context.[8] This provides evidence of target engagement and functional inhibition of the signaling pathway.[13]
Objective: To measure the change in phosphorylation of a c-Src substrate (e.g., STAT3 at Tyr705) in a relevant cell line following treatment with the test compound.
Materials:
-
Cancer cell line with active c-Src signaling (e.g., MCF-7, PC-3).
-
Cell culture medium and supplements.
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2-4 hours). Include a vehicle (DMSO) control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[8]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the blot can be stripped and re-probed with antibodies for total STAT3 and a loading control like β-actin.[14]
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein. A decrease in this ratio with increasing compound concentration indicates inhibition of the signaling pathway.[8]
Protocol: Cell-Based Proliferation Assay
This assay assesses the functional consequence of kinase inhibition on cell viability or proliferation.[11]
Objective: To determine the IC50 value of the compound for inhibiting the proliferation of a cancer cell line dependent on the target kinase.
Materials:
-
Cancer cell line (e.g., MCF-7).
-
96-well cell culture plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent.
-
Plate reader capable of measuring luminescence or absorbance.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle (DMSO) control.
-
Incubation: Incubate the plate for a period that allows for several cell divisions (e.g., 72 hours).
-
Viability Measurement (Using CellTiter-Glo®):
-
Equilibrate the plate and reagents to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit a sigmoidal dose-response curve to the data to determine the IC50 value.[8]
Data Presentation:
| Assay Type | Cell Line | IC50 Value (µM) |
| Proliferation (72 hr) | MCF-7 | 5.2 |
| Proliferation (72 hr) | PC-3 | 8.9 |
Table 2: Hypothetical cellular IC50 values for this compound.
Conclusion
This application note provides a foundational framework for the initial characterization of this compound as a potential kinase inhibitor. By following the outlined workflow—from broad biochemical profiling to targeted cellular and signaling assays—researchers can systematically validate its activity, determine its potency and selectivity, and elucidate its mechanism of action. This structured approach ensures the generation of robust and reliable data, which is essential for advancing a promising compound through the drug discovery pipeline.
References
- Protocols.io. (2023). In vitro kinase assay. [Link]
- INiTS. (2020). Cell-based test for kinase inhibitors. [Link]
- ResearchGate. (n.d.). Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)
- Profacgen. (n.d.). Cell-based Kinase Assays. [Link]
- PubMed. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)
- National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. [Link]
- Taylor & Francis Online. (n.d.). Kinase Activity-Tagged Western Blotting Assay. [Link]
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
- PLOS One. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]
- PubMed. (2020). Kinase activity-tagged western blotting assay. [Link]
- Bio-protocol. (2022). In vitro kinase assay. [Link]
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
- SpringerLink. (n.d.). Western Blotting Analysis as a Tool to Study Receptor Tyrosine Kinases. [Link]
- National Center for Biotechnology Information. (n.d.).
- Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. [Link]
- ResearchGate. (n.d.).
- DigitalCommons@URI. (2013). Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)
- DigitalCommons@URI. (2013). Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)
- ResearchGate. (n.d.). A schematic representation of pyridone derivative I complexed with PIM-1 kinase.
- National Center for Biotechnology Information. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for Cell-Based Assays of Pyridinone Compounds
Introduction: The Therapeutic Potential of the Pyridinone Scaffold
Pyridinone-containing compounds represent a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry and drug discovery.[1][2] This is largely due to their versatile chemical nature, acting as both hydrogen bond donors and acceptors, which allows them to interact with a wide array of biological targets.[2][3] The pyridinone scaffold is considered a "privileged structure," as its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiotonic effects.[1][4]
Many of the anticancer properties of pyridinone derivatives stem from their ability to inhibit key enzymes involved in cell signaling pathways, particularly protein kinases.[1][2][5] By competitively binding to the ATP-binding pocket of kinases, these compounds can disrupt downstream signaling cascades that are critical for cancer cell proliferation, survival, and angiogenesis.[5] Given their therapeutic promise, robust and reliable methods for characterizing the biological activity of novel pyridinone compounds in a cellular context are essential for advancing preclinical drug development.
This comprehensive guide provides detailed protocols for a suite of cell-based assays designed to evaluate the cytotoxic, anti-proliferative, and pro-apoptotic effects of pyridinone compounds. Furthermore, it offers insights into assays for confirming target engagement within the complex cellular environment.
I. Foundational Assays: Assessing General Cytotoxicity and Viability
A primary step in characterizing any potential therapeutic agent is to determine its effect on cell viability and to quantify its cytotoxic potential. These foundational assays provide a broad overview of a compound's activity and are crucial for determining appropriate concentration ranges for more specific mechanistic studies.
A. MTT Assay for Metabolic Activity and Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6] Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[6][7] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[7]
Experimental Workflow for MTT Assay
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[8] Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the pyridinone compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Carefully remove the culture medium from the wells and replace it with 100 µL of medium containing the various concentrations of the pyridinone compound.[8] Include vehicle-treated (e.g., DMSO) and untreated cells as negative controls.
-
Incubation: Return the plate to the incubator for a period of 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[7]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[7][8]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[8][9]
Data Presentation: Representative IC50 Values for Pyridinone Analogs
| Compound | Target Cell Line | IC50 (µM) |
| Pyridinone-Quinazoline Derivative | MCF-7 | 9-15[1] |
| Pyrano[3,2-c]pyridone 4a | HeLa | 0.33[10] |
| Pyridinone Derivative 11 | MCF-7 | 0.73[9] |
| Pyridinone Derivative 12 | MCF-7 | 0.5[9] |
B. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is another common method for assessing cytotoxicity. It is based on the principle that lactate dehydrogenase, a stable cytosolic enzyme, is released into the culture medium upon damage to the plasma membrane.[11] The released LDH can be quantified by measuring its enzymatic activity in the culture supernatant.[11]
Protocol:
-
Follow steps 1-4 of the MTT assay protocol for cell seeding and treatment.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified time, protected from light.
-
Data Acquisition: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to control cells lysed with a lysis buffer (positive control).
II. Mechanistic Assays: Investigating Anti-Proliferative and Pro-Apoptotic Effects
Following the initial assessment of cytotoxicity, it is crucial to delve into the specific mechanisms by which a pyridinone compound exerts its effects. This often involves investigating its impact on cell proliferation and its ability to induce programmed cell death (apoptosis).
A. Cell Proliferation Assays
Cell proliferation can be measured by monitoring the incorporation of nucleotide analogs into newly synthesized DNA.
-
BrdU Assay: This assay involves the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into the DNA of proliferating cells. The incorporated BrdU is then detected using a specific anti-BrdU antibody.
-
EdU Assay: Similar to the BrdU assay, this method uses 5-ethynyl-2'-deoxyuridine (EdU). The detection of incorporated EdU is based on a "click" chemistry reaction, which is faster and does not require DNA denaturation, making it less harsh on the cells.
General Protocol for Proliferation Assays:
-
Seed and treat cells with the pyridinone compound as described previously.
-
Labeling: Add the nucleotide analog (BrdU or EdU) to the culture medium and incubate for a few hours to allow for its incorporation into the DNA of actively dividing cells.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize them to allow for the entry of detection reagents.
-
Detection: For BrdU, this involves DNA denaturation followed by incubation with an anti-BrdU antibody and a fluorescently labeled secondary antibody. For EdU, a click chemistry reaction is performed with a fluorescent azide.
-
Analysis: The percentage of proliferating cells can be quantified using fluorescence microscopy or flow cytometry.[12]
B. Apoptosis Assays
Apoptosis is a highly regulated process of programmed cell death that is a key target for many anticancer therapies.[13] Several assays can be used to detect the hallmark features of apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised plasma membrane, thus staining late apoptotic or necrotic cells.[14][15]
Apoptosis Detection Workflow
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
-
Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis. Assays are available to measure the activity of key executioner caspases, such as caspase-3 and caspase-7.[16] These assays typically use a substrate that, when cleaved by the active caspase, releases a fluorescent or luminescent signal.
Protocol for Annexin V/PI Staining:
-
Seed and treat cells with the pyridinone compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. The results will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
III. Target-Specific Assays: Confirming Mechanism of Action
For pyridinone compounds postulated to act as enzyme inhibitors, it is crucial to confirm their engagement with the intended target within the cellular environment.
A. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for assessing the engagement of a small molecule with its target protein in intact cells or cell lysates.[17] The principle behind this assay is that the binding of a ligand (e.g., a pyridinone inhibitor) can stabilize the target protein, leading to an increase in its thermal stability.[18]
CETSA Workflow
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol Outline:
-
Treatment: Treat intact cells with the pyridinone compound or a vehicle control.
-
Lysis and Heating: Harvest and lyse the cells. Aliquot the cell lysate and heat the aliquots to a range of different temperatures.
-
Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using methods such as Western blotting or ELISA.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the compound compared to the vehicle control indicates target engagement.
B. Reporter Gene Assays
If a pyridinone compound is hypothesized to modulate a specific signaling pathway, a reporter gene assay can be employed.[19] In this type of assay, a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter that is regulated by the signaling pathway of interest.[20][21]
Protocol Outline:
-
Transfection: Transfect cells with a reporter plasmid containing the promoter of interest linked to the reporter gene.
-
Treatment: Treat the transfected cells with the pyridinone compound.
-
Lysis and Detection: Lyse the cells and measure the activity of the reporter protein (e.g., luminescence for luciferase).
-
Data Analysis: An increase or decrease in reporter gene expression in the presence of the compound indicates modulation of the targeted signaling pathway.
IV. Conclusion and Future Directions
The cell-based assays outlined in this guide provide a robust framework for the preclinical evaluation of pyridinone compounds. By systematically assessing cytotoxicity, anti-proliferative effects, pro-apoptotic activity, and target engagement, researchers can gain a comprehensive understanding of a compound's biological activity and mechanism of action. These data are critical for making informed decisions in the hit-to-lead and lead optimization stages of drug discovery. Future work may involve the use of more advanced techniques such as high-content imaging and proteomic approaches to further elucidate the cellular effects of this promising class of therapeutic agents.
References
- Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]
- Pyridones in drug discovery: Recent advances.
- Recent Advances of Pyridinone in Medicinal Chemistry - PMC. PubMed Central. [Link]
- Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Taylor & Francis Online. [Link]
- Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Unknown Source. [Link]
- Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Unknown Source. [Link]
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Application Notes and Protocols for Preclinical Efficacy Testing of 5-(4-Methoxyphenyl)pyridin-2(1H)-one
Introduction: Unveiling the Therapeutic Potential of 5-(4-Methoxyphenyl)pyridin-2(1H)-one
The compound this compound belongs to the pyridinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. Pyridinone derivatives have demonstrated a broad spectrum of biological effects, including antitumor, anti-inflammatory, antimicrobial, and anticoagulant properties.[1][2] The inclusion of a methoxyphenyl group is also noteworthy, as this moiety is present in numerous approved drugs and can significantly influence a compound's interaction with biological targets and its pharmacokinetic profile.[3]
Given the established activities of related pyridinone structures, it is hypothesized that this compound may exhibit therapeutic efficacy in one or more of the following areas: oncology, inflammatory diseases, and neurodegenerative disorders. These application notes provide a comprehensive guide for researchers to design and execute preclinical animal studies to investigate these potential applications.
Diagram: Potential Therapeutic Pathways
Caption: Potential therapeutic pathways of this compound.
Part 1: Oncology Animal Models
The pyridin-2(1H)-one scaffold has been associated with anti-cancer activity, with some derivatives showing potent effects against lung cancer cell lines through the inhibition of translation initiation.[4] The methoxyphenyl group has also been incorporated into potent anticancer agents.[5] Therefore, evaluating the anti-tumor efficacy of this compound is a logical first step.
Recommended Animal Model: Xenograft Mouse Model of Human Cancer
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.[6][7] These models allow for the in vivo assessment of a compound's ability to inhibit tumor growth.
Experimental Workflow: Xenograft Model
Caption: Workflow for a xenograft efficacy study.
Detailed Protocol: Xenograft Efficacy Study
1.3.1. Cell Line Selection and Culture:
-
Select a human cancer cell line relevant to the hypothesized target of the compound. For a broad initial screen, cell lines such as A549 (non-small cell lung cancer), MCF-7 (breast cancer), or HCT-116 (colorectal cancer) are commonly used.
-
Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C and 5% CO2.
1.3.2. Animal Husbandry:
-
Use immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor cells.[6]
-
House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Allow a one-week acclimatization period before the start of the experiment.
1.3.3. Tumor Implantation:
-
Harvest cultured cancer cells during the exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.
1.3.4. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumor with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment and control groups (n=8-10 animals per group).
1.3.5. Compound Formulation and Administration:
-
Formulate this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline).
-
Administer the compound to the treatment groups at predetermined dose levels (e.g., 10, 30, and 100 mg/kg) via oral gavage or intraperitoneal injection once daily.
-
Administer the vehicle alone to the control group.
1.3.6. Efficacy Assessment:
-
Continue to measure tumor volume and body weight every 2-3 days throughout the study.
-
The primary efficacy endpoint is tumor growth inhibition (TGI).
-
The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration (e.g., 21-28 days).
1.3.7. Endpoint Analysis:
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure the final tumor weight.
-
Perform histological and immunohistochemical analysis of the tumors to assess for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Data Presentation: Expected Outcomes
| Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (g) | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | 1800 ± 250 | 1.8 ± 0.3 | 0 |
| Compound X | 10 | 1200 ± 200 | 1.2 ± 0.2 | 33 |
| Compound X | 30 | 700 ± 150 | 0.7 ± 0.15 | 61 |
| Compound X | 100 | 300 ± 100 | 0.3 ± 0.1 | 83 |
Part 2: Inflammatory Disease and Pain Animal Models
Several pyridin-2(1H)-one derivatives have been reported to possess anti-inflammatory and analgesic properties.[1] Some have shown efficacy in a rat model of inflammatory mechanical allodynia, with evidence suggesting inhibition of p38α MAPK, a key kinase in pain signaling.[1][8]
Recommended Animal Model: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation to screen for potential anti-inflammatory drugs.[9][10][11]
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for the carrageenan-induced paw edema model.
Detailed Protocol: Carrageenan-Induced Paw Edema
2.3.1. Animals:
-
Use male Wistar or Sprague-Dawley rats weighing 180-220 g.
-
House animals under standard laboratory conditions with free access to food and water.
2.3.2. Compound Administration:
-
Fast the animals overnight before the experiment.
-
Administer this compound or a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg) orally or intraperitoneally 60 minutes before carrageenan injection.
-
The control group receives the vehicle only.
2.3.3. Induction of Inflammation:
-
Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
2.3.4. Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.
2.3.5. Data Analysis:
-
Calculate the percentage of inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Data Presentation: Expected Outcomes
| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hours | % Inhibition of Edema |
| Vehicle Control | 0 | 0.85 ± 0.08 | 0 |
| Indomethacin | 10 | 0.35 ± 0.05 | 58.8 |
| Compound X | 10 | 0.70 ± 0.07 | 17.6 |
| Compound X | 30 | 0.50 ± 0.06 | 41.2 |
| Compound X | 100 | 0.38 ± 0.05 | 55.3 |
Part 3: Neurodegenerative Disease Animal Models
The potential for neuroprotective effects is suggested by the presence of the methoxyphenyl group, which has been incorporated into compounds targeting neurodegenerative diseases like Alzheimer's.[12] Additionally, the anti-inflammatory properties of pyridinones could be beneficial in neurodegenerative conditions where neuroinflammation plays a significant role.
Recommended Animal Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
This model is used to study the effects of compounds on neuroinflammation, a key pathological feature of many neurodegenerative diseases.[13]
Experimental Workflow: LPS-Induced Neuroinflammation
Caption: Workflow for the LPS-induced neuroinflammation model.
Detailed Protocol: LPS-Induced Neuroinflammation
3.3.1. Animals:
-
Use adult male C57BL/6 mice.
-
House animals under standard laboratory conditions.
3.3.2. Compound Administration:
-
Administer this compound or vehicle daily for 7-14 days via the desired route.
3.3.3. Induction of Neuroinflammation:
-
On the final day of treatment, administer a single intraperitoneal injection of lipopolysaccharide (LPS) from E. coli (0.25 mg/kg).
3.3.4. Behavioral Assessments:
-
24 hours after LPS injection, perform behavioral tests to assess for sickness behavior and cognitive impairment, such as the open field test (for locomotor activity) and the Y-maze test (for spatial memory).
3.3.5. Tissue Collection and Analysis:
-
Following behavioral testing, euthanize the animals and collect brain tissue.
-
Homogenize the hippocampus and cortex for analysis of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA or qPCR.
-
Perform immunohistochemistry on brain sections to assess for microglial activation (Iba1 staining) and astrogliosis (GFAP staining).
Data Presentation: Expected Outcomes
| Group | Treatment | Hippocampal TNF-α (pg/mg protein) | Y-maze Spontaneous Alternation (%) |
| Control | Vehicle + Saline | 5 ± 1 | 75 ± 5 |
| LPS | Vehicle + LPS | 50 ± 8 | 50 ± 6 |
| Compound X (30 mg/kg) | Compound X + LPS | 25 ± 5 | 65 ± 7 |
Conclusion
The preclinical evaluation of this compound in well-validated animal models is a critical step in determining its therapeutic potential. The protocols outlined in these application notes provide a robust framework for assessing the efficacy of this compound in oncology, inflammation, and neurodegeneration. Positive results in these initial screening models would warrant further investigation into the mechanism of action and more complex disease-specific models.
References
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- VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. Semantic Scholar.
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- Screening models for inflammatory drugs. Slideshare.
- Animal Testing Significantly Advances Cancer Research. Pharma Models.
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- Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI.
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- New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers in Chemistry.
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- 4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl] piperazine and 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p- fluorobenzamido]ethyl]piperazine, two new antagonists at pre- and postsynaptic serotonin-1A receptors. PubMed.
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- Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. PubMed.
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Application Note: A High-Throughput Screening Workflow for the Identification of Modulators from 5-(4-Methoxyphenyl)pyridin-2(1H)-one Libraries
Abstract
The 5-(4-Methoxyphenyl)pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with diverse biological activities, including antagonism of the AMPA receptor and inhibition of Factor Xa.[1] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign to identify novel modulators from libraries based on this valuable chemical scaffold. We detail a complete workflow, from initial assay development and validation to primary screening, data analysis, and a robust hit validation cascade designed to eliminate false positives and confirm target engagement. The protocols and insights herein are structured to ensure scientific integrity and provide a clear rationale for each experimental step, empowering researchers to efficiently navigate the complexities of early-stage drug discovery.
Introduction: The Pyridinone Scaffold and HTS
High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify molecules that modulate a specific biological target.[2][3] The objective is to discover "hits"—compounds with the desired functional activity—that can serve as starting points for lead optimization.[3]
The 5-aryl-2(1H)-pyridinone core, particularly with substitutions like the 4-methoxyphenyl group, is of significant interest. This structural motif is present in compounds targeting a range of biological entities, from enzymes to ion channels, underscoring its versatility and potential for yielding novel therapeutics.[1] This guide establishes a robust framework for screening such libraries against a generic protein kinase target, chosen for its broad relevance in disease pathways and the availability of well-established HTS assays.[4]
The HTS Workflow: A Strategic Overview
A successful HTS campaign is a multi-stage process that extends beyond the primary screen. It is a systematic funnel designed to identify high-quality, validated hits. Our workflow is built on principles of rigorous quality control and data-driven decision-making at each stage.
Caption: High-level overview of the end-to-end HTS workflow.
Phase 1: Assay Development and Validation Protocol
The foundation of any successful HTS campaign is a robust, reproducible, and sensitive assay.[5] For screening kinase inhibitors, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays offer an excellent balance of sensitivity and resistance to interference from colored or fluorescent library compounds.[6]
Principle of a TR-FRET Kinase Assay
This homogenous assay format measures the phosphorylation of a substrate peptide by a kinase. A europium (Eu)-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and a fluorescently tagged substrate peptide acts as the acceptor. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. Inhibitors prevent this phosphorylation, leading to a loss of signal.
Protocol: Assay Miniaturization and Validation
Objective: To adapt the kinase assay to a 384-well plate format and validate its performance for HTS using the Z'-factor statistic.[7]
Materials:
-
Recombinant Kinase and Substrate Peptide (specific to the target of interest)
-
ATP (Adenosine triphosphate)
-
TR-FRET Detection Reagents (e.g., LanthaScreen™ Eu-antibody and tracer)[6]
-
Known potent inhibitor (Positive Control)
-
DMSO (Dimethyl sulfoxide, Negative Control)
-
384-well low-volume assay plates (e.g., Corning 3702)
-
Multimode plate reader with TR-FRET capability
Methodology:
-
Reagent Preparation: Prepare concentrated stocks of kinase, substrate, ATP, and controls in an appropriate assay buffer.
-
Scientist's Note: The final ATP concentration should be at or near the Michaelis constant (Km) for the kinase to ensure sensitive detection of competitive inhibitors.[8]
-
-
Control Plate Setup: Designate columns 1-12 for the negative control (DMSO) and columns 13-24 for the positive control (a known inhibitor at a concentration >10x its IC50).
-
Reagent Dispensing (Automated):
-
Dispense 5 µL of assay buffer containing the substrate peptide and ATP into all wells.
-
Dispense 50 nL of DMSO (cols 1-12) or positive control inhibitor (cols 13-24) using acoustic liquid handling (e.g., Labcyte Echo) to minimize volume transfer errors.[9]
-
Initiate the reaction by dispensing 5 µL of kinase solution into all wells.
-
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes. The optimal time should be determined during development to ensure the reaction is in the linear range.
-
Detection: Dispense 10 µL of TR-FRET detection mix (containing the Eu-labeled antibody) to all wells.
-
Final Incubation: Incubate for an additional 60 minutes to allow for antibody-antigen binding equilibrium.
-
Plate Reading: Read the plate on a TR-FRET enabled reader, measuring emission at two wavelengths (e.g., 665 nm for acceptor, 615 nm for donor). Calculate the emission ratio.
-
Z'-Factor Calculation: Use the data from the control wells to calculate the Z'-factor.[10][11]
-
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Where SD is the standard deviation and Mean is the average of the positive (pos) and negative (neg) controls.[12]
-
Acceptance Criteria
For an assay to be deemed suitable for HTS, it must meet stringent quality criteria.
| Parameter | Symbol | Acceptance Threshold | Rationale |
| Z-Prime Factor | Z' | > 0.5 | Indicates an excellent separation between control signals and low data variability, ensuring reliable hit identification.[10][11][13] |
| Signal-to-Background | S/B | > 5 | A sufficient dynamic range is necessary to distinguish hits from baseline noise. |
| DMSO Tolerance | % CV | < 15% | The assay must be robust to the final concentration of DMSO introduced with the compound library. |
Proceed to the primary screen only when the Z'-factor is consistently above 0.5. [7]
Phase 2: Primary HTS and Hit Identification
Compound Library Management
Effective compound management is crucial for the integrity of an HTS campaign.[14] The this compound library should be stored in DMSO at -20°C. Prior to screening, create assay-ready "daughter" plates by diluting the library stocks to the desired screening concentration (e.g., 10 µM final).[15][16]
Protocol: Primary Screen
The primary screen is performed at a single compound concentration to identify initial hits.[17]
-
Plate Layout: On each 384-well plate, reserve columns 23 and 24 for positive and negative controls, respectively. The remaining wells are for the library compounds.
-
Compound Transfer: Using acoustic liquid handling, transfer 50 nL of each library compound from the daughter plates to the corresponding wells of the assay plates. Transfer controls to their designated wells.
-
Assay Execution: Follow the validated protocol from Section 3.2 (Steps 3-7) for reagent addition, incubation, and plate reading.
-
Data Normalization: For each plate, calculate the percent inhibition for each compound well relative to the on-plate controls.
-
Formula: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
-
-
Hit Selection: Define a hit threshold. A common starting point is a value greater than three standard deviations from the mean of the library compound population (e.g., >50% inhibition). Compounds meeting this criterion are classified as "primary hits."
Phase 3: The Hit Validation and Triage Cascade
A high percentage of primary hits are often false positives resulting from assay interference, non-specific activity, or compound impurities.[3][18][19] A rigorous validation cascade is essential to triage these hits and focus resources on the most promising candidates.[19]
Caption: The hit validation cascade for triaging primary screen hits.
Protocol: Dose-Response and IC50 Determination
Objective: To confirm the activity of primary hits and determine their potency (IC50).
-
Source Fresh Compound: Obtain fresh powder of the hit compounds to rule out degradation or concentration errors in the original library sample.
-
Serial Dilution: Create a 10-point, 3-fold serial dilution series for each hit compound, typically starting from 100 µM.
-
Assay Execution: Test the dilution series in the primary TR-FRET assay in triplicate.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Orthogonal Assay
Objective: To confirm hit activity using a different assay technology, thereby eliminating artifacts specific to the primary assay format (e.g., TR-FRET interference).[18][20][21] A luminescence-based assay that measures ATP depletion (e.g., Kinase-Glo®) is an excellent orthogonal choice.[22]
-
Assay Principle: The Kinase-Glo® assay quantifies the amount of ATP remaining after the kinase reaction. A luciferase enzyme uses the remaining ATP to produce light; therefore, a lower luminescence signal indicates higher kinase activity. Inhibitors will result in less ATP being consumed and thus a higher signal.
-
Execution: Perform a dose-response experiment for the confirmed hits using the Kinase-Glo® assay format according to the manufacturer's protocol.
-
Analysis: Calculate IC50 values. A strong correlation between the IC50s from the TR-FRET and luminescence assays provides high confidence that the compound is a true inhibitor of the target kinase.[20]
Example Hit Triage Data
The table below illustrates hypothetical data for a set of primary hits progressing through the validation cascade.
| Compound ID | Primary Screen (% Inhibition @ 10µM) | TR-FRET IC50 (µM) | Orthogonal (Luminescence) IC50 (µM) | Status |
| PYO-001 | 85.2 | 0.75 | 0.98 | Validated Hit |
| PYO-002 | 78.9 | 1.2 | 15.4 | False Positive (Assay Artifact) |
| PYO-003 | 65.1 | > 50 | > 50 | False Positive (Not Potent) |
| PYO-004 | 92.4 | 0.21 | 0.35 | Validated Hit |
| PYO-005 | 71.5 | Not Confirmed | - | False Positive (Not Reproduced) |
Conclusion
This application note outlines a comprehensive and scientifically rigorous workflow for the high-throughput screening of this compound libraries. By emphasizing robust assay development, stringent quality control with the Z'-factor, and a multi-step hit validation cascade including orthogonal testing, researchers can significantly increase the probability of identifying high-quality, tractable hit compounds. This systematic approach effectively filters out the noise of false positives, ensuring that downstream medicinal chemistry efforts are focused on the most promising molecules for development into novel therapeutics.
References
- Revvity Signals Software. (2022).
- BMG LABTECH. (n.d.). The Z prime value (Z´).
- Creative Biolabs. (n.d.). Orthogonal Assay Service.
- National Center for Advancing Translational Sciences. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH.
- North Carolina State University. (n.d.). Z-factors - BIT 479/579 High-throughput Discovery.
- Zhang, X. D. (2011). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
- AXXAM. (n.d.).
- Vipergen. (n.d.).
- Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review.
- Collaborative Drug Discovery. (2023).
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- Lazo, J. S., & Sharlow, E. R. (2016). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Pharmacology, 74, 9.1.1-9.1.25.
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- Mayr, L. M., & Bojanic, D. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science.
- Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
- BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
- Curia. (n.d.). Creating Compound Screening Libraries that Address the Challenges of Drug Discovery.
- Small Molecule Discovery Center. (n.d.). High-throughput Screening Steps. UCSF.
- Sittampalam, G. S., et al. (2009). Design and implementation of high-throughput screening assays. Methods in Molecular Biology, 565, 1-32.
- Roy, H., et al. (2022). Development of a continuous assay for high throughput screening to identify inhibitors of the purine salvage pathway in Plasmodium falciparum. SLAS Discovery, 27(2), 114-120.
- Technology Networks. (2022).
- Lloyd, M. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review.
- Słoczyńska, K., et al. (2021). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Bioorganic & Medicinal Chemistry, 49, 116439.
- Pinto, D. J., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339-5356.
- Kung, H. F., et al. (1996). 4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl] piperazine and 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p- fluorobenzamido]ethyl]piperazine, two new antagonists at pre- and postsynaptic serotonin-1A receptors. The Journal of Pharmacology and Experimental Therapeutics, 277(2), 661-670.
- Kung, H. F., et al. (1994). In vivo binding of [123I]4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)
- Hanada, T., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584-10595.
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Application Notes and Protocols: A-5-(4-Methoxyphenyl)pyridin-2(1H)-one Synthesis for Medicinal Chemistry
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of 5-(4-Methoxyphenyl)pyridin-2(1H)-one, a key scaffold in medicinal chemistry. The pyridinone core is a prevalent motif in a wide array of pharmacologically active compounds, demonstrating properties ranging from antiviral to anticancer and anti-inflammatory effects.[1][2] This guide details a robust and scalable Suzuki-Miyaura cross-coupling protocol, selected for its high efficiency and functional group tolerance. We offer in-depth explanations for experimental choices, step-by-step procedures, and troubleshooting advice to ensure reproducible and high-yield synthesis. This resource is intended for researchers, scientists, and professionals in drug development engaged in the exploration of novel therapeutics based on the pyridinone framework.
Introduction: The Significance of the 5-Arylpyridin-2(1H)-one Scaffold
The 5-arylpyridin-2(1H)-one structural motif is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[1][2] These compounds have shown a broad spectrum of pharmacological activities, including potential as antitumor, antimicrobial, and anti-inflammatory agents.[2] The versatility of the pyridinone ring allows for substitutions that can modulate the compound's physicochemical properties, such as polarity and lipophilicity, which is crucial for optimizing drug-like characteristics.[2] Specifically, 5-aryl substituted pyridinones have been investigated as potential therapeutics for conditions like idiopathic pulmonary fibrosis and as positive allosteric modulators of metabotropic glutamate subtype-2 (mGlu2) receptors for treating psychosis.[3][4]
The synthesis of these compounds is often achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly effective method.[5][6] This reaction's reliability and tolerance for a wide range of functional groups make it a cornerstone in the construction of biaryl systems, which are common in pharmaceutical agents.[5][7]
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach
The synthesis of this compound is most effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (4-methoxyphenylboronic acid) and a halide (5-bromopyridin-2(1H)-one).
The catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the 5-bromopyridin-2(1H)-one.[8][9]
-
Transmetalation: The organic group from the boronic acid, activated by a base, is transferred to the palladium center.[8]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst.[8][9]
This method is chosen for its high yields, mild reaction conditions, and broad functional group compatibility.
Caption: Suzuki-Miyaura cross-coupling reaction workflow.
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound from 5-bromopyridin-2(1H)-one and 4-methoxyphenylboronic acid.
Materials and Reagents:
| Reagent/Material | Formula | MW ( g/mol ) | Supplier | Purity |
| 5-Bromopyridin-2(1H)-one | C₅H₄BrNO | 173.99 | Commercial | >98% |
| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | Commercial | >98% |
| Palladium(II) acetate | Pd(OAc)₂ | 224.50 | Commercial | >98% |
| XPhos | C₃₉H₅₃P | 560.81 | Commercial | >98% |
| Potassium carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Commercial | >99% |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Commercial | Anhydrous |
| Deionized water | H₂O | 18.02 | --- | --- |
| Ethyl acetate | C₄H₈O₂ | 88.11 | Commercial | ACS Grade |
| Brine (saturated NaCl solution) | NaCl(aq) | --- | --- | --- |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | Commercial | Anhydrous |
Procedure:
-
Reaction Setup:
-
To a dry 100 mL three-necked round-bottomed flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add 5-bromopyridin-2(1H)-one (1.00 g, 5.75 mmol), 4-methoxyphenylboronic acid (1.05 g, 6.90 mmol, 1.2 equiv), and potassium carbonate (2.38 g, 17.25 mmol, 3.0 equiv).
-
Add palladium(II) acetate (0.026 g, 0.115 mmol, 2 mol%) and XPhos (0.109 g, 0.195 mmol, 3.4 mol%). Buchwald ligands like XPhos are highly effective for Suzuki couplings involving heterocyclic systems.[10]
-
Seal the flask and evacuate and backfill with nitrogen three times to ensure an inert atmosphere.[8]
-
-
Solvent Addition and Reaction:
-
Add degassed 1,4-dioxane (20 mL) and deionized water (5 mL) to the flask.[11]
-
Heat the reaction mixture to 90 °C with vigorous stirring.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.[11]
-
-
Work-up and Extraction:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (25 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).[12]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[11][12]
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford the pure this compound.[11]
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed for purification.
-
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Characteristic peaks for the pyridinone and methoxyphenyl protons. For a similar compound, N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, the methoxy protons appear at δ 3.74 ppm, and the phenyl and pyridyl protons are observed in the range of δ 6.98-8.91 ppm.[13] |
| ¹³C NMR | Signals corresponding to the carbons of the pyridinone and methoxyphenyl rings. For a related structure, the methoxy carbon appears at 55.7 ppm, and the aromatic carbons are in the δ 114.8–156.9 ppm range.[13] |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₁₂H₁₁NO₂ (m/z = 201.22). |
| HPLC | A single major peak indicating high purity (>95%). |
| Melting Point | A sharp melting point range. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst | Ensure the palladium catalyst is fresh and properly handled. Use a glovebox for weighing and adding the catalyst if possible. |
| Insufficiently inert atmosphere | Thoroughly degas solvents and ensure the reaction is maintained under a positive pressure of nitrogen or argon. | |
| Ineffective base | Use freshly ground, anhydrous potassium carbonate. Other bases like potassium phosphate can also be effective.[10][14] | |
| Incomplete Reaction | Insufficient reaction time or temperature | Increase the reaction time and/or temperature. Monitor the reaction closely by TLC or LC-MS. |
| Side Product Formation | Homocoupling of the boronic acid | Use a slight excess of the boronic acid (1.1-1.2 equivalents). |
| Protodeboronation of the boronic acid | Ensure the base is not too strong and the reaction is not heated for an excessively long time. |
Safety Precautions
-
Palladium Compounds: Palladium catalysts are toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle with care in a fume hood.
-
Boronic Acids: While generally of low toxicity, boronic acids can be irritating. Avoid inhalation of dust and skin contact.
-
General: Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The Suzuki-Miyaura cross-coupling protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound. This key intermediate serves as a valuable building block for the development of novel therapeutic agents. By following the outlined procedures and troubleshooting guidance, researchers can consistently obtain high yields of the desired product, facilitating further exploration in medicinal chemistry.
Caption: Overall synthesis and purification workflow.
References
- A New Route to 5-Aryl and 5-Heteroaryl-2-pyrones via Suzuki Coupling of a 2-Pyrone-5-boronate ester. (n.d.). ResearchGate.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology.
- CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. (n.d.). International Union of Crystallography.
- Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed Central.
- Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.). St. Lawrence University.
- CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. (n.d.). National Institutes of Health.
- New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. (2025). Frontiers Publishing.
- Discovery of 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones as positive allosteric modulators of metabotropic glutamate subtype-2 (mGlu2) receptors with efficacy in a preclinical model of psychosis. (2016). PubMed.
- Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (n.d.). PubMed Central.
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. (n.d.). MDPI.
- Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed.
- New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. (2025).
- Suzuki–Miyaura Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
- Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. (n.d.). MDPI.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Computational and Pharmacological Investigation of (E)-2-(4-Methoxyben | DDDT. (2020). Dove Press.
- Boronic Acid Compounds for Suzuki Coupling Reaction. (n.d.). FUJIFILM Wako.
- Pharmacological Activities of Aminophenoxazinones. (n.d.). MDPI.
- New analogs of 5-substituted-2(1 H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. (2025). PubMed.
- Synthesis And Evaluation of 4-(2'-Methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)- p-iodobenzamido]ethyl]piperazine (p-MPPI): A New Iodinated 5-HT1A Ligand. (n.d.). ACS Publications.
- Synthesis and evaluation of 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p- iodobenzamido]ethyl]piperazine (p-MPPI): a new iodinated 5-HT1A ligand. (1994). PubMed.
- Purification, characterization, and crystallization of the components of a biphenyl dioxygenase system from Sphingobium yanoikuy. (n.d.). SciSpace.
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Application Notes and Protocols: 5-(4-Methoxyphenyl)pyridin-2(1H)-one in Neurodegenerative Disease Research
Introduction: The Emerging Potential of Pyridinone Scaffolds in Neurotherapeutics
Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS), represent a growing global health crisis.[1] A unifying feature of these devastating disorders is the progressive loss of neuronal structure and function, often accompanied by chronic neuroinflammation, oxidative stress, mitochondrial dysfunction, and the aggregation of misfolded proteins.[2] Current therapeutic strategies predominantly offer symptomatic relief, highlighting the urgent need for novel disease-modifying agents.[1]
The pyridin-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Its derivatives are being actively investigated for their therapeutic potential in various diseases. This document provides a comprehensive guide for researchers on the application of a specific derivative, 5-(4-Methoxyphenyl)pyridin-2(1H)-one , in the context of neurodegenerative disease research. While direct studies on this exact molecule are nascent, the extensive research on related pyridinone and pyridine derivatives provides a strong rationale for its investigation as a multi-target neuroprotective agent.[3][4][5]
This guide will detail the hypothesized mechanisms of action, provide validated experimental protocols for its characterization, and offer insights into the causality behind experimental choices, empowering researchers to effectively explore the therapeutic promise of this compound.
Hypothesized Mechanisms of Action: A Multi-Pronged Approach to Neuroprotection
Based on extensive literature on analogous compounds, this compound is postulated to exert its neuroprotective effects through several key mechanisms. The presence of the pyridinone core, combined with the methoxyphenyl substituent, suggests a potential for synergistic activities against the complex pathology of neurodegenerative diseases.
Antioxidant and Radical Scavenging Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a major contributor to neuronal damage in neurodegenerative diseases.[1] The pyridinone ring system is known to possess intrinsic antioxidant properties.
-
Rationale: The electron-rich nature of the pyridinone moiety can facilitate the donation of a hydrogen atom or an electron to neutralize free radicals, such as the hydroxyl radical (•OH) and superoxide anion (O2•−). This activity is crucial for mitigating lipid peroxidation, protein oxidation, and DNA damage in neurons. Studies on other 2-pyridone derivatives have demonstrated significant antioxidant and anti-neuroinflammatory activity.[4]
Anti-Inflammatory Effects in Glial Cells
Chronic activation of microglia, the resident immune cells of the central nervous system (CNS), contributes to a persistent neuroinflammatory state that exacerbates neuronal death.
-
Rationale: Pyridinone derivatives have been shown to modulate microglial activation.[4] this compound may suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) by inhibiting key signaling pathways, for instance, the Toll-like receptor 4 (TLR4) pathway, which is often activated in neuroinflammation.[4]
Metal Ion Chelation
The dysregulation of metal ions, particularly copper (Cu²⁺), iron (Fe²⁺/Fe³⁺), and zinc (Zn²⁺), is implicated in the aggregation of amyloid-beta (Aβ) peptides in Alzheimer's disease and alpha-synuclein in Parkinson's disease.
-
Rationale: The oxygen and nitrogen atoms within the pyridinone scaffold can act as a bidentate ligand, enabling the chelation of transition metal ions.[3][6] By sequestering these metal ions, this compound could prevent their participation in redox reactions that generate ROS and inhibit metal-mediated protein aggregation.
Inhibition of Pathological Protein Aggregation
The aggregation of proteins such as Aβ and tau in Alzheimer's disease is a central pathological hallmark.
-
Rationale: The planar structure of the pyridinone ring may allow it to intercalate between the β-sheets of aggregating peptides, thereby disrupting the fibrillation process.[3][6] Furthermore, by addressing oxidative stress and metal ion dyshomeostasis, the compound can indirectly inhibit protein aggregation pathways.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the potential signaling pathways targeted by this compound and a general experimental workflow for its evaluation.
Caption: Hypothesized multi-target mechanism of this compound.
Caption: Experimental workflow for evaluating the compound's neuroprotective potential.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for key experiments to assess the neuroprotective properties of this compound.
Protocol 1: Assessment of Antioxidant Activity (ABTS Assay)
This protocol measures the ability of the compound to scavenge the stable radical cation ABTS•+.[4]
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ stock solution:
-
Dissolve ABTS in water to a final concentration of 7 mM.
-
Add potassium persulfate to a final concentration of 2.45 mM.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will result in a dark-colored solution containing the ABTS•+ radical.
-
-
Preparation of working solution:
-
Dilute the ABTS•+ stock solution with PBS (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay:
-
Prepare serial dilutions of this compound and Trolox in PBS.
-
Add 10 µL of each dilution to a 96-well plate.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of absorbance relative to a control well containing only PBS and the ABTS•+ solution.
-
Plot the percentage of inhibition against the concentration of the compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the ABTS•+ radicals).
-
| Compound | Reported IC₅₀ (ABTS Assay) |
| Trolox (Standard) | ~2-5 µM |
| Promising Pyridinone Derivatives | 0.1 - 10 µM[4] |
Protocol 2: Evaluation of Anti-Neuroinflammatory Activity in Microglia
This protocol assesses the ability of the compound to suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[4]
Materials:
-
BV-2 microglial cell line
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent
-
Dexamethasone (positive control)
-
96-well cell culture plate
Procedure:
-
Cell Culture:
-
Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group should receive no LPS.
-
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample.
-
Determine the percentage of inhibition of NO production compared to the LPS-only treated cells.
-
Protocol 3: In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol evaluates the ability of the compound to protect neuronal cells from oxidative stress-induced cell death, for example, by using the neurotoxin 6-hydroxydopamine (6-OHDA) or MPP+, the toxic metabolite of MPTP.[7][8][9]
Materials:
-
SH-SY5Y neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
6-hydroxydopamine (6-OHDA) or MPP+
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
Procedure:
-
Cell Culture:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Add the neurotoxin (e.g., 100 µM 6-OHDA) to the wells (except for the control group) and incubate for another 24 hours.
-
-
MTT Assay for Cell Viability:
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the control (untreated) cells.
-
Assess the dose-dependent protective effect of the compound against the neurotoxin.
-
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel neurotherapeutics. Its structural similarity to other pyridinone derivatives with proven neuroprotective activities provides a strong foundation for its investigation.[3][4][10] The multi-target potential of this compound class—addressing oxidative stress, neuroinflammation, metal dyshomeostasis, and protein aggregation—aligns well with the complex, multifactorial nature of neurodegenerative diseases.
Future research should focus on a comprehensive in vitro and in vivo characterization of this compound. This includes elucidating its precise molecular targets, evaluating its pharmacokinetic properties and blood-brain barrier permeability, and ultimately, assessing its efficacy in relevant animal models of neurodegeneration. The protocols and insights provided in this guide offer a robust framework for initiating such investigations, paving the way for the potential translation of this promising chemical scaffold into a clinically effective treatment for neurodegenerative diseases.
References
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Application Notes and Protocols for Evaluating 5-(4-Methoxyphenyl)pyridin-2(1H)-one in Preclinical Models of Inflammatory Pain
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
These application notes provide a comprehensive guide for the preclinical evaluation of 5-(4-Methoxyphenyl)pyridin-2(1H)-one as a potential therapeutic agent for inflammatory pain. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a thorough investigation.
Introduction: The Challenge of Inflammatory Pain and the Promise of Novel Pyridinone Analogs
Inflammatory pain is a complex and debilitating condition arising from tissue injury, infection, or autoimmune disorders. The sensation of pain is initiated by the activation of nociceptors, specialized sensory neurons, by inflammatory mediators released at the site of injury. These mediators, including prostaglandins, cytokines (e.g., TNF-α, IL-1β, IL-6), bradykinin, and growth factors, lead to peripheral and central sensitization, resulting in hypersensitivity to both noxious (hyperalgesia) and non-noxious (allodynia) stimuli.[1][2][3] Current treatments, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and opioids, are often associated with significant side effects, highlighting the urgent need for novel analgesics with improved safety profiles.
The pyridinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory properties.[4] The addition of a methoxyphenyl group has also been associated with analgesic and anti-inflammatory effects in various chemical series.[5][6][7] This suggests that this compound is a promising candidate for development as a novel treatment for inflammatory pain. These application notes will guide researchers through the essential preclinical models to test this hypothesis.
Proposed Mechanism of Action: Targeting Key Inflammatory Signaling Pathways
While the precise mechanism of this compound is yet to be fully elucidated, based on the known pharmacology of structurally related compounds, it is hypothesized to exert its anti-inflammatory and analgesic effects by modulating key signaling pathways involved in nociception. A plausible mechanism involves the inhibition of pro-inflammatory mediator production and the downstream signaling cascades they activate.
Figure 1: Proposed mechanism of action for this compound in inflammatory pain.
Experimental Protocols: In Vivo Assessment of Anti-inflammatory and Analgesic Activity
The following protocols describe two standard and widely accepted rodent models for evaluating the efficacy of novel compounds in treating inflammatory pain.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This model is used to assess the acute anti-inflammatory activity of a compound.[8][9][10] Carrageenan, a sulphated polysaccharide, induces a biphasic inflammatory response when injected into the subplantar region of the rat hind paw.[8]
Figure 3: Experimental workflow for the CFA-induced arthritis model.
Materials:
-
Male Lewis or Sprague-Dawley rats (180-220 g)
-
This compound
-
Vehicle and Positive control (e.g., Celecoxib or Methotrexate)
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 1 mg/mL)
-
Plethysmometer, Electronic von Frey apparatus, Plantar test (Hargreaves) apparatus
Procedure:
-
Baseline Assessments (Day -1): Measure baseline paw volume and assess nociceptive thresholds (mechanical allodynia and thermal hyperalgesia).
-
Induction of Arthritis (Day 0): Inject 0.1 mL of CFA into the subplantar surface of the right hind paw.
-
Development of Arthritis: Monitor animals daily for signs of arthritis, which typically develop over 12-14 days.
-
Treatment Initiation (e.g., Day 14): Once arthritis is established, randomize animals into treatment groups and begin daily administration of the test compound, vehicle, or positive control.
-
Behavioral and Physiological Assessments: Perform assessments of paw volume, mechanical allodynia, and thermal hyperalgesia at regular intervals (e.g., every 3-4 days) throughout the treatment period.
-
Terminal Procedures (e.g., Day 21): After the final behavioral assessments, euthanize the animals and collect tissues (e.g., paw tissue for histology, spinal cord and DRGs for molecular analysis, blood for cytokine profiling).
Data Presentation and Interpretation
Organize quantitative data into tables for clear comparison between treatment groups.
Table 1: Hypothetical Effect of this compound on Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Edema (mL) at 3h (Mean ± SEM) | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Compound X | 10 | 0.62 ± 0.05 | 27.1 |
| Compound X | 30 | 0.41 ± 0.04 | 51.8 |
| Compound X | 100 | 0.25 ± 0.03 | 70.6 |
| Indomethacin | 10 | 0.30 ± 0.04** | 64.7 |
| p < 0.05, *p < 0.01 compared to Vehicle Control |
Table 2: Hypothetical Effect of this compound on Nociceptive Thresholds in CFA-Induced Arthritis (Day 21)
| Treatment Group | Dose (mg/kg/day) | Paw Withdrawal Threshold (g) (Mean ± SEM) | Paw Withdrawal Latency (s) (Mean ± SEM) |
| Sham Control | - | 15.2 ± 1.1 | 12.5 ± 0.8 |
| CFA + Vehicle | - | 4.1 ± 0.5# | 5.3 ± 0.4# |
| CFA + Compound X | 30 | 8.9 ± 0.7 | 9.1 ± 0.6 |
| CFA + Celecoxib | 10 | 10.2 ± 0.8 | 10.5 ± 0.7 |
| *#p < 0.01 compared to Sham Control; *p < 0.01 compared to CFA + Vehicle |
Interpretation:
-
A significant and dose-dependent reduction in paw edema in the carrageenan model would indicate acute anti-inflammatory activity.
-
In the CFA model, a significant increase in paw withdrawal threshold (reduced mechanical allodynia) and paw withdrawal latency (reduced thermal hyperalgesia) would demonstrate analgesic efficacy in a chronic inflammatory pain state.
-
Further analysis of tissue samples can provide mechanistic insights. For example, reduced levels of pro-inflammatory cytokines (TNF-α, IL-1β) in the paw tissue or serum would support the proposed mechanism of action.
Conclusion and Future Directions
These application notes provide a robust framework for the initial preclinical evaluation of this compound. Positive results in these models would warrant further investigation, including:
-
Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Mechanism of action studies: In vitro assays to confirm the molecular targets (e.g., COX-1/COX-2 inhibition assays, cytokine release assays in cultured immune cells).
-
Safety and toxicology studies: To assess the potential for adverse effects, including gastric irritation, which is a common liability of NSAIDs.
By following these detailed protocols and applying rigorous data analysis, researchers can effectively assess the therapeutic potential of this compound as a novel treatment for inflammatory pain.
References
- A Novel Signaling Pathway That Modulates Inflammatory Pain - PMC - NIH. (n.d.).
- A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats - Chondrex, Inc. (n.d.).
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- Sensory Signaling Pathways in Inflammatory and Neuropathic Pain - Oxford Academic. (n.d.).
- Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol - Benchchem. (n.d.).
- Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.).
- κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. (n.d.).
- Sensory Signaling Pathways in Inflammatory and Neuropathic Pain - ResearchGate. (n.d.).
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- General Pathways of Pain Sensation and the Major Neurotransmitters Involved in Pain Regulation - PMC - PubMed Central. (2018, July 24).
- Effects of different doses of complete Freund's adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PubMed Central. (2021, December 8).
- Adjuvant-Induced Arthritis Model - Chondrex, Inc. (n.d.).
- 2.2. Carrageenan-Induced Paw Edema - Bio-protocol. (n.d.).
- A Review on Complete Freund's Adjuvant-Induced Arthritic Rat Model: Factors Leading to its Success. (2022, August 17).
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- 5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity - PubMed. (2014, April 22).
- Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed. (n.d.).
- 2-Hydroxymethyl-4-[5-(4-methoxyphenyl)-3-trifluoromethyl-1H-1-pyrazolyl] -1-benzenesulfonamide (DRF-4367): An orally active COX-2 inhibitor identified through pharmacophoric modulation - ResearchGate. (n.d.).
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Application Notes & Protocols: In Vivo Evaluation of 5-(4-Methoxyphenyl)pyridin-2(1H)-one Derivatives as Novel Anti-Inflammatory and Analgesic Agents
For Researchers, Scientists, and Drug Development Professionals
Authored By: A Senior Application Scientist
| Scientific Introduction & Rationale
The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anti-tumor, and antimicrobial effects.[1][2][3][4] The specific substitution pattern, such as the 5-(4-Methoxyphenyl) group, modulates the molecule's physicochemical properties and target interactions, making this class of derivatives a promising area for the discovery of novel therapeutics. Recent studies have highlighted the potential of pyridinone derivatives as potent anti-inflammatory and analgesic agents, often acting through mechanisms like the inhibition of cyclooxygenase (COX) enzymes or modulation of key signaling pathways like p38 MAPK.[5][6][7]
This guide provides a comprehensive framework for the in vivo evaluation of a representative 5-(4-Methoxyphenyl)pyridin-2(1H)-one derivative, hereafter referred to as "Compound-M" . The protocols are designed to rigorously assess its therapeutic potential as an anti-inflammatory and analgesic agent, beginning with foundational safety and pharmacokinetic profiling, followed by validated efficacy models. The causality behind each experimental step is explained to provide a robust, self-validating system for generating reliable preclinical data.
| Foundational In Vivo Studies: Safety & Pharmacokinetics
Before assessing efficacy, it is critical to establish the safety profile and understand the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Compound-M. These initial studies are fundamental to selecting appropriate doses for subsequent efficacy models and ensuring the humane treatment of animal subjects.
| Acute Oral Toxicity Assessment (OECD Guideline 423)
Expertise & Rationale: The Acute Toxic Class Method (OECD 423) is a stepwise procedure that determines the acute toxicity of a substance after a single oral dose.[8][9] It uses a minimal number of animals to classify the compound into a Globally Harmonised System (GHS) toxicity category, providing critical information on the lethal dose 50% (LD50) and identifying potential target organs for toxicity.[8][10] This is a mandatory first step before proceeding to multi-dose efficacy studies.
Protocol 2.1: Acute Oral Toxicity - Stepwise Procedure
-
Animal Model: Use nulliparous, non-pregnant female Sprague-Dawley rats, weighing 180-220g.[8] House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.[8]
-
Acclimatization: Allow animals to acclimatize for at least one week before the study.[11]
-
Dosing & Procedure:
-
Select a starting dose based on in silico predictions or data from structurally similar compounds. Common starting doses are 300 mg/kg or 2000 mg/kg.[8]
-
Administer Compound-M, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), orally to a group of 3 female rats.[9]
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[10]
-
Record all signs of toxicity, including changes in skin, fur, eyes, motor activity, and behavior. Note any tremors, convulsions, or coma.
-
-
Stepwise Progression: The outcome of the first step determines the next action.
-
If mortality occurs in 2/3 or 3/3 animals, the dose for the next step is lowered.
-
If 0/3 or 1/3 animals show mortality, the dose is increased for the next step.[9]
-
This process continues until the toxicity class can be determined.
-
-
Endpoint & Data Analysis: The primary endpoint is mortality within the 14-day observation period. At the end of the study, surviving animals are euthanized, and a gross necropsy is performed. The results allow for the classification of Compound-M and the determination of a maximum tolerated dose (MTD) for subsequent studies.[10]
| Rodent Pharmacokinetic (PK) Profiling
Expertise & Rationale: A PK study is essential to understand how a drug is processed by the body over time.[12] This knowledge informs the dosing regimen (e.g., dose level and frequency) required to achieve and maintain therapeutic concentrations in efficacy models.[12][13] This protocol outlines a basic PK study in mice following both intravenous (IV) and oral (PO) administration to determine key parameters like bioavailability, half-life (t½), and maximum concentration (Cmax).
Protocol 2.2: Single-Dose Pharmacokinetic Study in Mice
-
Animal Model: Use male CD-1 mice (25-30g). House animals individually or in small groups.
-
Dosing Groups (n=3-5 per time point):
-
Group 1 (IV): Administer Compound-M at 1-2 mg/kg via tail vein injection.
-
Group 2 (PO): Administer Compound-M at 10 mg/kg via oral gavage.[14]
-
-
Blood Sampling: Collect serial blood samples at predetermined time points. A typical schedule might be:
-
Plasma Processing: Centrifuge blood samples (e.g., 2,000g for 10 minutes at 4°C) to separate plasma. Store plasma at -80°C until analysis.[11]
-
Bioanalysis: Quantify the concentration of Compound-M in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.
Table 1: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure after administration. |
| Tmax | Time to reach Cmax | Reflects the rate of drug absorption. |
| AUC | Area Under the Curve (plasma concentration vs. time) | Represents the total drug exposure over time. |
| t½ | Half-life | The time required for the plasma concentration to decrease by half. |
| CL | Clearance | The volume of plasma cleared of the drug per unit time. |
| Vd | Volume of Distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| F (%) | Bioavailability (for PO route) | The fraction of the administered dose that reaches systemic circulation. |
| In Vivo Efficacy Evaluation
Based on the favorable safety and PK profile of Compound-M, the following well-established models can be used to evaluate its anti-inflammatory and analgesic efficacy.
| Model for Acute Inflammation: Carrageenan-Induced Paw Edema
Expertise & Rationale: The carrageenan-induced paw edema model is a gold-standard, highly reproducible assay for screening acute anti-inflammatory activity.[15][16][17] Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response. The early phase (0-1.5 hr) is mediated by histamine and serotonin, while the later phase (after 1.5 hr) involves the production of prostaglandins, which is the primary target of NSAIDs.[18][19] This model allows for the quantification of a compound's ability to reduce edema.[15]
Protocol 3.1: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-220g).
-
Experimental Groups (n=6-8 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC, orally).
-
Group II: Compound-M (e.g., 10, 30, 100 mg/kg, orally).
-
Group III: Positive Control (Indomethacin, 10 mg/kg, orally).[15]
-
-
Procedure:
-
Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[15]
-
Administer the respective compounds (Vehicle, Compound-M, or Indomethacin) via oral gavage.[15]
-
One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[15][20]
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[15][18]
-
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀ .
-
Calculate the mean edema for each group.
-
Calculate the Percentage Inhibition of edema for each treated group relative to the vehicle control group: % Inhibition = [ (Mean Edema_Control - Mean Edema_Treated) / Mean Edema_Control ] x 100
-
Diagram 1: Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Hypothesized inhibition of the p38 MAPK pathway by Compound-M.
| Concluding Remarks
This document provides a structured, rationale-driven guide for the initial in vivo characterization of this compound derivatives. By systematically evaluating safety, pharmacokinetics, and efficacy in validated models of inflammation and pain, researchers can generate a robust data package to support further preclinical development. Positive results from these studies would warrant progression to more complex chronic inflammation models (e.g., collagen-induced arthritis) and detailed mechanism-of-action studies to confirm target engagement.
| References
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Thomas, I., et al. (2020). Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia. European Journal of Medicinal Chemistry, 187, 111917. doi: 10.1016/j.ejmech.2019.111917. Retrieved from [Link]
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Gong, N., et al. (2014). Pain Assessment Using the Rat and Mouse Formalin Tests. Bio-protocol, 4(21), e1291. doi: 10.21769/BioProtoc.1291. Retrieved from [Link]
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ResearchGate. (2023). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]
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Hunskaar, S., & Hole, K. (1987). The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. Pain, 30(1), 103-114. doi: 10.1016/0304-3959(87)90088-1. Retrieved from [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
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ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]
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Melior Discovery. (n.d.). Formalin-Induced Pain Model. Retrieved from [Link]
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YouTube. (2020). Acute Toxicity Studies | OECD 420 and OECD 423. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Formalin-Induced Nociceptive Pain Model. Retrieved from [Link]
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Bio-protocol. (n.d.). 2.2. Carrageenan-Induced Paw Edema. Retrieved from [Link]
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OECD. (n.d.). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. Retrieved from [Link]
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National Toxicology Program. (2001). OECD Test Guideline 423. Retrieved from [Link]
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Schepetkin, I. A., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3698. doi: 10.3390/molecules27123698. Retrieved from [Link]
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Fayed, E. A., et al. (2021). In vivo and in vitro anti-inflammatory, antipyretic and ulcerogenic activities of pyridone and chromenopyridone derivatives, physicochemical and pharmacokinetic studies. Bioorganic Chemistry, 109, 104742. doi: 10.1016/j.bioorg.2021.104742. Retrieved from [Link]
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ResearchGate. (2021). In vivo and In vitro Anti-inflammatory, Antipyretic and Ulcerogenic Activities of Pyridone and Chromenopyridone Derivatives, Physicochemical and Pharmacokinetic Studies | Request PDF. Retrieved from [Link]
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Aytemir, M. D., et al. (1999). New 4(1H)-pyridinone derivatives as analgesic agents. Arzneimittelforschung, 49(3), 250-254. doi: 10.1055/s-0031-1300409. Retrieved from [Link]
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ResearchGate. (n.d.). Bioactive natural products containing 2-pyridone core. Retrieved from [Link]
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Ramirez-Macias, I., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 14(10), 1969-1976. doi: 10.1039/d3md00604b. Retrieved from [Link]
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El-Sayed, M. A., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie, 355(8), e2200067. doi: 10.1002/ardp.202200067. Retrieved from [Link]
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Li, F., et al. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(16), e1205. doi: 10.21769/BioProtoc.1205. Retrieved from [Link]
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Aytemir, M. D., et al. (2002). New analgesic and antiinflammatory agents 4(1H)-pyridinone derivatives. European Journal of Medicinal Chemistry, 37(11), 897-905. doi: 10.1016/s0223-5234(02)01390-9. Retrieved from [Link]
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Ghorab, M. M., et al. (2010). Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. European Journal of Medicinal Chemistry, 45(9), 3691-3697. doi: 10.1016/j.ejmech.2010.05.016. Retrieved from [Link]
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Süküroglu, M., et al. (2006). Synthesis and Analgesic Activity of Some 4,6-disubstituted-3(2H)-pyridazinone Derivatives. Arzneimittelforschung, 56(5), 337-345. doi: 10.1055/s-0031-1296731. Retrieved from [Link]
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Aytemir, M. D., et al. (2001). Synthesis of 4(1H)-pyridinone derivatives and investigation of analgesic and antiinflammatory activities. Arzneimittelforschung, 51(8), 666-671. doi: 10.1055/s-0031-1300099. Retrieved from [Link]
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- 5. Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
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- 20. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
Application Note: A Comprehensive Guide to the Pharmacokinetic Profiling of 5-(4-Methoxyphenyl)pyridin-2(1H)-one
Introduction: Unveiling the Therapeutic Potential of a Novel Pyridinone Derivative
The pyridinone scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of biological activities.[1][2] The compound 5-(4-Methoxyphenyl)pyridin-2(1H)-one represents a promising candidate for further investigation due to its structural features that suggest potential therapeutic efficacy. A thorough understanding of its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME)—is critical to advancing its development from a laboratory curiosity to a clinical candidate.
This document provides a comprehensive guide for researchers on how to establish the pharmacokinetic profile of this compound. We will delve into the rationale behind experimental designs, provide detailed protocols for both in vitro and in vivo studies, and outline the analytical methodologies required for robust quantification.
Part 1: Foundational In Vitro ADME Profiling
Before committing to costly and complex animal studies, a panel of in vitro assays can provide crucial early insights into the compound's likely behavior in vivo. These assays are designed to assess metabolic stability, identify potential drug-drug interactions, and predict major metabolic pathways.
Metabolic Stability Assessment in Liver Microsomes
The "Why": The liver is the primary site of drug metabolism. Human liver microsomes (HLMs) are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I metabolic reactions.[3] Assessing the rate at which our compound is depleted in the presence of HLMs provides an estimate of its intrinsic clearance, a key parameter in predicting its hepatic clearance and subsequent half-life in vivo.[4]
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
-
Preparation of Incubation Mixtures:
-
In a 96-well plate, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 1 µM of this compound, and 0.5 mg/mL of human liver microsomes.
-
Prepare a negative control without the NADPH-regenerating system to account for non-enzymatic degradation.
-
Include a positive control compound with known metabolic properties (e.g., testosterone or verapamil) to validate the assay.
-
-
Initiation of the Metabolic Reaction:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding an NADPH-regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂).
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound like trazodone).[5]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)
-
Part 2: Bioanalytical Method Development and Validation for Quantification
Accurate quantification of this compound in biological matrices is the bedrock of any pharmacokinetic study. A robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the gold standard for this purpose.[6][7]
LC-MS/MS Method Protocol
The "Why": LC-MS/MS offers unparalleled sensitivity and selectivity, allowing for the detection of low concentrations of the drug and its metabolites in complex biological matrices like plasma and urine.[8] The use of Multiple Reaction Monitoring (MRM) ensures that we are specifically quantifying our compound of interest, minimizing interferences.[9]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., Waters XTerra® MS C18, 2.1 x 100 mm, 3.5 µm).[6]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions (Hypothetical):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
This compound: Precursor ion (Q1) -> Product ion (Q3) (To be determined by infusion and optimization).
-
Internal Standard (e.g., Trazodone): 372.2 -> 176.1.[5]
-
-
Optimization: The declustering potential, collision energy, and other source parameters must be optimized for the specific compound to achieve maximum sensitivity.
Sample Preparation: Solid-Phase Extraction (SPE)
The "Why": Biological samples contain numerous endogenous compounds that can interfere with analysis. SPE is a highly effective technique for cleaning up the sample and concentrating the analyte of interest, leading to improved sensitivity and reduced matrix effects.[7][10]
Protocol:
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase composition (95:5 Mobile Phase A:B).
Part 3: In Vivo Pharmacokinetic Study in a Rodent Model
In vivo studies are essential to understand how the compound behaves in a whole organism, providing critical data on its bioavailability, distribution, and elimination.
Study Design and Dosing
The "Why": The choice of animal model, dose, and route of administration is crucial for obtaining relevant data. Sprague-Dawley rats are a common model for initial PK studies due to their well-characterized physiology. Intravenous (IV) administration provides a direct measure of systemic clearance and volume of distribution, while oral (PO) administration allows for the determination of oral bioavailability.[4]
Protocol:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Dosing:
-
IV Group: Administer a single bolus dose of 2 mg/kg of this compound (formulated in a suitable vehicle like 5% DMSO, 40% PEG300, and 55% saline) via the tail vein.
-
PO Group: Administer a single oral gavage dose of 10 mg/kg.
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 100 µL) from the tail vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).
-
Process the blood to plasma by centrifugation and store at -80°C until analysis.
-
Data Analysis and Key Pharmacokinetic Parameters
The "Why": Non-compartmental analysis of the plasma concentration-time data allows for the calculation of key PK parameters that describe the compound's disposition in the body.
Key Parameters to Calculate:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
-
F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Cmax | Measured | Measured |
| Tmax | N/A | Measured |
| AUC | Calculated | Calculated |
| t½ | Calculated | Calculated |
| CL | Calculated | Calculated as CL/F |
| Vd | Calculated | N/A |
| F% | N/A | Calculated |
A summary table of key pharmacokinetic parameters.
Part 4: Metabolite Identification and Pathway Elucidation
The "Why": Identifying the major metabolites of a drug is crucial for understanding its clearance mechanisms and for assessing the potential for active or toxic metabolites.[3][11]
In Vitro Metabolite Identification
Protocol:
-
Incubation: Perform a scaled-up version of the metabolic stability assay using higher concentrations of the compound and liver microsomes (or S9 fractions to include cytosolic enzymes) to generate sufficient quantities of metabolites.
-
LC-HRMS Analysis: Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). This allows for the accurate mass measurement of potential metabolites.
-
Data Mining: Use metabolite identification software to search for predicted metabolic transformations (e.g., oxidation, demethylation, glucuronidation) based on the parent compound's mass.
-
Structural Elucidation: Use tandem MS (MS/MS) to fragment the potential metabolite ions and compare the fragmentation patterns to that of the parent compound to propose the site of modification.
Predicted Metabolic Pathways for this compound:
-
O-Demethylation: Cleavage of the methoxy group on the phenyl ring to form a phenol.
-
Hydroxylation: Addition of a hydroxyl group to the phenyl or pyridinone ring.
-
Glucuronidation: Conjugation of a glucuronic acid moiety to a hydroxyl group (either pre-existing or formed through metabolism), a common Phase II reaction that increases water solubility and facilitates excretion.[3]
Visualizations
Experimental Workflow for In Vivo Pharmacokinetic Study
Predicted metabolic pathways for this compound.
Conclusion
The protocols and methodologies outlined in this application note provide a robust framework for the comprehensive pharmacokinetic profiling of this compound. By systematically evaluating its metabolic stability, developing a sensitive bioanalytical method, conducting a well-designed in vivo study, and identifying its major metabolites, researchers can generate the critical data necessary to assess its potential as a drug candidate and to inform future preclinical and clinical development.
References
- Title: In vivo and in vitro anti-inflammatory, antipyretic and ulcerogenic activities of pyridone and chromenopyridone derivatives, physicochemical and pharmacokinetic studies Source: Bioorganic Chemistry URL:[Link]
- Title: Recent Advances of Pyridinone in Medicinal Chemistry Source: Frontiers in Chemistry URL:[Link]
- Title: Recent Advances of Pyridinone in Medicinal Chemistry Source: PubMed Central URL:[Link]
- Title: In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385 Source: MDPI URL:[Link]
- Title: Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy Source: PubMed URL:[Link]
- Title: ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES Source: Agency for Toxic Substances and Disease Registry URL:[Link]
- Title: Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial Source: PubMed Central URL:[Link]
- Title: ANALYTICAL METHOD SUMMARIES Source: Eurofins URL:[Link]
- Title: Analytical Methods for Quantification of Drug Metabolites in Biological Samples Source: Amanote Research URL:[Link]
- Title: New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro Source: Frontiers in Bioscience-Landmark URL:[Link]
- Title: In Vivo and In Vitro Metabolic Fate and Urinary Detectability of Five Deschloroketamine Derivatives Studied by Means of Hyphenated Mass Spectrometry Source: ResearchG
- Title: Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Applic
- Title: Multi-residue method for the determination of basic/neutral pharmaceuticals and illicit drugs in surface water by solid-phase Source: ScienceDirect URL:[Link]
- Title: In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP Source: MDPI URL:[Link]
- Title: Investigation of Pharmaceutical Metabolites in Environmental Waters by LC-MS/MS Source: ResearchG
- Title: New analogs of 5-substituted-2(1 H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro Source: PubMed URL:[Link]
- Title: Development Of A Fast, Green Lc-ms Method For The Quantification Of Oxycodone, Oxymorphone And Noroxycodone Using Innovative Hplc Column Technology Source: BASi Research Products URL:[Link]
- Title: In vitro metabolism of oxymetazoline: evidence for bioactivation to a reactive metabolite Source: Drug Metabolism and Disposition URL:[Link]
- Title: Biological Forensics & Attribution: Chemical and Physical Analysis -- Organic Signatures Source: Office of Scientific and Technical Inform
- Title: OPTIMIZATION OF ANALYTICAL METHOD FOR QUANTIFICATION OF 5-METHOXYCANTHIN-6-ONE BY FACTORIAL DESIGN AND PRELIMINARY STABILITY TEST Source: International Journal of Pharmaceutical Sciences and Research URL:[Link]
- Title: Pharmacokinetics, toxicity, and functional studies of the selective Kv1.3 channel blocker 5-(4-phenoxybutoxy)psoralen in rhesus macaques Source: PubMed URL:[Link]
- Title: Trazodone - Wikipedia Source: Wikipedia URL:[Link]
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- 11. In vitro metabolism of oxymetazoline: evidence for bioactivation to a reactive metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation of 5-(4-Methoxyphenyl)pyridin-2(1H)-one for Preclinical Studies
Introduction: The Preclinical Formulation Challenge
The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, a primary one being the development of a stable and bioavailable formulation suitable for preclinical evaluation.[1][2] 5-(4-Methoxyphenyl)pyridin-2(1H)-one, henceforth referred to as "CMPD452," is a novel pyridinone derivative. The pyridinone scaffold is recognized in medicinal chemistry for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[3] However, the addition of a methoxyphenyl group introduces lipophilicity, which can significantly decrease water solubility.
This document provides a comprehensive, step-by-step framework for the preclinical formulation development of CMPD452. The principles and protocols outlined herein are designed to enable researchers to systematically characterize the NCE and rationally select and develop a formulation strategy that maximizes exposure for initial in vivo safety and efficacy assessments.[2]
Guiding Philosophy: A Phased, Data-Driven Approach
A successful preclinical formulation strategy is not a one-size-fits-all solution but rather a tiered approach that balances speed, resource allocation, and scientific rigor.[5] The goal at this early stage is to maximize exposure for safety testing, often by formulating to the limits of solubility.[2] Our process is built on a foundation of thorough physicochemical characterization.
Caption: High-level workflow for preclinical formulation development.
Phase 1: Essential Physicochemical Characterization
Before any formulation work begins, a baseline understanding of the NCE's intrinsic properties is mandatory.[1] These data will dictate all subsequent formulation decisions.
Protocol: Aqueous Solubility Determination (Kinetic & Thermodynamic)
Rationale: Understanding the solubility limit is the most critical first step. Kinetic solubility provides a rapid assessment of how much compound can be dissolved under non-equilibrium conditions (useful for initial screening), while thermodynamic solubility represents the true equilibrium state and is essential for developing stable solutions.
Methodology:
-
Kinetic Solubility (Shake-Flask Method):
-
Prepare a 10 mg/mL stock solution of CMPD452 in 100% DMSO.
-
In triplicate, add 2 µL of the DMSO stock to 198 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate. This yields a final concentration of 100 µg/mL with 1% DMSO.
-
Seal the plate and shake at room temperature for 2 hours.
-
Filter the samples through a 0.45 µm filter plate.
-
Analyze the filtrate for the concentration of CMPD452 via a calibrated HPLC-UV method (see Section 5.1).
-
-
Thermodynamic Solubility:
-
Add an excess of solid CMPD452 (approx. 1-2 mg) to 1 mL of PBS (pH 7.4) in a glass vial.
-
Agitate the vial at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Visually confirm that excess solid remains.
-
Filter the suspension through a 0.22 µm syringe filter.
-
Dilute the filtrate as necessary and quantify using the HPLC-UV method.
-
Key Physicochemical Parameters
The following parameters should be determined experimentally or estimated using computational (in silico) models to build a comprehensive profile of CMPD452.
| Parameter | Significance for Formulation | Typical Method | Hypothetical Data for CMPD452 |
| Aqueous Solubility | Determines if solubilization-enabling technologies are required.[4][6] | Shake-Flask Method | < 1 µg/mL (Practically Insoluble) |
| pKa | Indicates ionization state at different pH values; crucial for pH-adjustment strategies. | Potentiometric Titration / Capillary Electrophoresis | 8.5 (Weakly Basic) |
| LogP / LogD | Measures lipophilicity; guides selection of lipid-based vs. aqueous systems. High LogP suggests suitability for lipid vehicles.[7] | HPLC-based or Shake-Flask (octanol/water) | LogP: 3.2 (Lipophilic) |
| Melting Point (Tm) | Indicates the physical stability of the crystalline form. | Differential Scanning Calorimetry (DSC) | 185°C |
| Physical Form | Determines if the compound is crystalline or amorphous. Amorphous forms have higher solubility but may be less stable.[7] | X-Ray Powder Diffraction (XRPD) | Crystalline solid |
Interpretation of Hypothetical Data: The profile of CMPD452—practically insoluble, lipophilic, and crystalline—is a classic Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).[8] This immediately indicates that simple aqueous vehicles will be insufficient. Our strategy must focus on solubility enhancement.[4][7]
Phase 2: Formulation Strategy & Vehicle Selection
Based on the BCS Class II characterization, we will explore several common preclinical vehicle types. The goal is to achieve the target concentration required for toxicology and efficacy studies, which can often be high.[1]
Decision Tree for Vehicle Selection
Caption: Decision logic for selecting a formulation approach.
Common Preclinical Vehicles for Poorly Soluble Compounds
The following table outlines starting point compositions for different vehicle types. It is crucial to test the solubility of CMPD452 in each to determine the most promising path forward.
| Vehicle Type | Composition | Rationale & Considerations | Route |
| Aqueous Suspension | 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water. May add 0.1% Tween 80 as a wetting agent. | Suitable for high-dose oral toxicology studies where solubility limits are exceeded.[1] Particle size reduction can improve dissolution.[4] | Oral |
| Co-solvent Solution | 30% PEG 400, 10% Solutol HS 15, 60% Water | A common "workhorse" for solubilizing compounds for both oral and IV studies.[1] IV Concern: Potential for drug precipitation upon dilution in blood.[1] | Oral, IV |
| Lipid-Based Solution | 50% Labrasol, 30% Cremophor EL, 20% Propylene Glycol | Ideal for lipophilic compounds (LogP > 3). Can form self-emulsifying drug delivery systems (SEDDS) that improve absorption.[7] | Oral |
| Cyclodextrin Solution | 20-40% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in water | Cyclodextrins form inclusion complexes to encapsulate and solubilize drug molecules. Often used for IV formulations. | Oral, IV |
Protocol: Vehicle Screening for CMPD452
Objective: To determine the vehicle that provides the highest solubility for CMPD452 while maintaining physical stability.
Methodology:
-
Prepare 1 mL of each candidate vehicle from the table above in separate glass vials.
-
Add a pre-weighed excess of CMPD452 (e.g., 5 mg) to each vial.
-
Vortex vigorously for 2 minutes, then place on a rotator at room temperature for 24 hours.
-
After 24 hours, visually inspect for undissolved material.
-
Centrifuge the samples at 14,000 rpm for 15 minutes to pellet any remaining solid.
-
Carefully collect the supernatant and analyze for CMPD452 concentration via HPLC-UV.
-
Stability Check: Store the remaining supernatant at 4°C and room temperature for 24 hours and visually inspect for any signs of precipitation or crystallization.
Phase 3: Formulation Finalization and Quality Control
Once a lead vehicle is identified, the formulation must be prepared at the target concentration and subjected to quality control analysis to ensure it is suitable for in vivo studies.
Protocol: HPLC-UV Method for Quantification and Purity
Rationale: A robust analytical method is required to confirm the concentration of CMPD452 in the final formulation and to assess its stability over time.[2] Pyridinone structures are readily detectable by UV spectroscopy.[9]
Method Parameters:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or determined by UV scan)
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
Procedure:
-
Prepare a standard curve of CMPD452 in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Dilute the test formulation with mobile phase to fall within the linear range of the standard curve.
-
Inject standards and samples and integrate the peak area for CMPD452.
-
Calculate the concentration in the formulation using the standard curve.
Protocol: Short-Term Stability Assessment
Rationale: It is imperative to confirm that the formulation is stable for the duration of its preparation and use in an animal study.[10] Stability assessments compare the initial concentration to the concentration after storage under relevant conditions.[10]
Methodology:
-
Prepare a batch of the final formulation (e.g., 10 mL).
-
Immediately take a "Time 0" sample, dilute, and analyze via HPLC-UV to confirm the initial concentration. This should be within ±10% of the target concentration.
-
Store the bulk formulation under conditions that mimic its handling during a study (e.g., on the benchtop at room temperature and refrigerated at 4°C).
-
Take samples at subsequent time points (e.g., 4 hours, 8 hours, 24 hours).
-
Analyze the samples for CMPD452 concentration and the presence of any new degradation peaks.
-
Acceptance Criteria: The concentration should remain within ±10% of the Time 0 value, and no significant degradation peaks should appear.
Final Recommendations for CMPD452
Based on the hypothetical physicochemical data, the following formulations are recommended for initial preclinical studies:
-
For Oral (PO) Dosing (Efficacy/PK): A co-solvent system of 30% PEG 400 / 70% Water or a lipid-based system should be prioritized to maximize absorption of this lipophilic compound.
-
For Oral (PO) Dosing (High-Dose Toxicology): If the required dose exceeds the solubility limit of solution formulations (e.g., >100 mg/kg), a 0.5% MC with 0.1% Tween 80 suspension is the most practical approach.[1]
-
For Intravenous (IV) Dosing (PK): A solution is mandatory.[11] A formulation of 20% HP-β-CD in saline or a carefully vetted co-solvent system (e.g., 10% DMSO, 40% PEG 400, 50% Saline) should be developed. The co-solvent system must be tested for precipitation upon dilution.
Critical Final Check: Before any in vivo administration, ensure the final formulation's pH and osmolality are within a physiologically tolerable range for the chosen route and animal species to avoid adverse events unrelated to the compound's pharmacology.[11] The excipients chosen must have a known safety profile in the intended species.[6]
References
- Shringirishi, M., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(5), 1186–1198.
- Bioorganic & Medicinal Chemistry Letters. (2021). Optimization of physicochemical properties of pyridone-based EP3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 47, 128172.
- Persson, E., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. European Journal of Pharmaceutical Sciences, 93, 365-372.
- Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE.
- Song, F., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 856334.
- ResearchGate. (2023). Pyridones in drug discovery: Recent advances.
- Goh, C. F., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
- ResearchGate. (2019). Preclinical Safety Aspects for Excipients: Oral, IV, and Topical Routes.
- Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.
- Pharmaceutical Technology. (2012). Preclinical Dose-Formulation Stability. Pharmaceutical Technology, 36(10).
- Semantic Scholar. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.
- Admescope. (2019). Preclinical formulations for pharmacokinetic studies.
- Pharma.Tips. (2024). Optimizing Formulations for Stability Studies.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Natoli Scientific. (n.d.). Stability Testing – Onsite Preclinical Services to Support Your Product Development.
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- ResearchGate. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-30.
- PubMed Central. (2020). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Future Drug Discovery, 2(3), FDD51.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
- NCBI Bookshelf. (n.d.). Analytical Methods for Determining Pyridine in Biological Materials. In Toxicological Profile for Pyridine.
- Szegi, P., et al. (2010). Pyridinium aldoxime analysis by HPLC: the method for studies on pharmacokinetics and stability. Analytical and Bioanalytical Chemistry, 397(2), 579-86.
- Crystal Pharmatech. (n.d.). Optimal Preclinical Formulation Development.
- Coriolis Pharma. (2024). Stability Studies-Regulations, Patient Safety & Quality.
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- 11. admescope.com [admescope.com]
Application Notes: Leveraging 5-(4-Methoxyphenyl)pyridin-2(1H)-one in Fragment-Based Drug Design
<_ _>
Introduction: The Strategic Value of the Pyridinone Scaffold
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful, efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] The core principle of FBDD is to screen small, low-complexity molecules ("fragments") that, due to their size, can explore chemical space more effectively and form high-quality interactions with a protein target.[1][3] These initial weak-binding hits then serve as starting points for rational, structure-guided optimization into potent drug candidates.[4][5]
Within the vast landscape of chemical fragments, the pyridinone scaffold has emerged as a "privileged" structure in medicinal chemistry.[6][7][8] Pyridinones are six-membered nitrogen-containing heterocycles valued for their unique physicochemical properties.[6] Specifically, the 2-pyridinone core, as found in 5-(4-Methoxyphenyl)pyridin-2(1H)-one , offers a valuable combination of features: it can act as both a hydrogen bond donor (from the N-H group) and a hydrogen bond acceptor (from the carbonyl oxygen), enabling it to form key interactions within protein binding sites.[7][9] The attached methoxyphenyl group provides a vector for potential aromatic or hydrophobic interactions and serves as a readily modifiable handle for synthetic elaboration.
This guide provides a detailed framework for utilizing this compound in an FBDD campaign, from initial screening and hit validation to structure-guided lead optimization.
Physicochemical Profile of a Privileged Fragment
The utility of a fragment is intrinsically linked to its physicochemical properties. Adherence to the "Rule of Three" (MW ≤ 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3) is a common guideline for fragment library design, ensuring good solubility and a higher probability of binding.[10] this compound is an exemplary fragment that aligns well with these principles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance in FBDD |
| Molecular Weight | 215.24 g/mol | Well within the typical fragment range (<300 Da), allowing for significant scope for molecular weight addition during optimization. |
| XLogP3-AA | 1.6 | Indicates a balance between lipophilicity for membrane permeability and hydrophilicity for aqueous solubility, a key factor for biophysical assays. |
| Hydrogen Bond Donors | 1 | The N-H group is a crucial interaction point. |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and methoxy oxygen provide key hydrogen bonding capabilities. |
| Rotatable Bonds | 2 | Low conformational rigidity increases the entropic penalty upon binding but allows for adaptability to the binding site. |
| Topological Polar Surface Area | 54.1 Ų | Contributes to solubility and permeability characteristics. |
Data sourced from PubChem CID 53344654. Properties are computationally derived.
The FBDD Workflow: A Strategic Overview
An FBDD project is a multi-stage, iterative process. The journey from a fragment hit to a lead candidate requires a cascade of biophysical and structural techniques to validate binding and guide chemical synthesis.[3]
Caption: The Fragment-Based Drug Discovery (FBDD) cascade.
Application Protocol 1: Primary Screening with Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free biophysical technique ideal for detecting the low-affinity interactions characteristic of fragments.[11][12] It measures changes in refractive index at a sensor surface where the target protein is immobilized, allowing for real-time monitoring of binding events.
Principle: Fragments from a library are flowed over a sensor chip with the immobilized protein target. Binding of a fragment causes a mass change on the surface, which is detected as a response unit (RU) change. The magnitude of the response can give an approximation of binding affinity.[11]
Methodology:
-
Protein Immobilization:
-
Covalently immobilize the purified target protein onto a CM5 sensor chip (or similar) via amine coupling. Aim for a low immobilization density (e.g., 2000-4000 RU) to minimize mass transport effects.
-
One flow cell should be activated and deactivated without protein to serve as a reference surface, crucial for subtracting bulk refractive index changes.[13]
-
-
Fragment Library Preparation:
-
Prepare a stock solution of this compound and other library fragments in 100% DMSO.
-
For screening, dilute fragments into the running buffer (e.g., HBS-EP+) to a final concentration typically between 100-500 µM. Ensure the final DMSO concentration is precisely matched between samples and the running buffer to avoid false positives.[11]
-
-
Screening Run:
-
Inject each fragment solution over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the sensorgram for a binding response (an increase in RU on the target surface relative to the reference surface).
-
Include buffer-only injections periodically for double referencing.
-
-
Data Analysis & Hit Triage:
-
Subtract the reference cell data and buffer-only injection data from the target cell response.
-
Identify fragments that produce a response significantly above the noise level.
-
Prioritize hits by calculating Ligand Efficiency (LE) , which normalizes binding affinity for the size of the molecule (LE = -ΔG / N, where N is the number of heavy atoms).[13] A higher LE indicates a more efficient binder and a more promising starting point.
-
Application Protocol 2: Hit Validation with Saturation Transfer Difference (STD) NMR
NMR-based methods are powerful orthogonal techniques for validating hits from primary screens.[14][15] STD-NMR is particularly well-suited for FBDD as it is highly sensitive to weak, transient binding events and provides information on which parts of the fragment are in close contact with the protein.[16][17]
Principle: The protein is selectively irradiated with radiofrequency pulses. This saturation (loss of signal) is transferred through space to any bound ligands via spin diffusion.[17] By subtracting a spectrum with irradiation from one without, only the signals from the bound ligand will remain, confirming the interaction.[18]
Methodology:
-
Sample Preparation:
-
Prepare a sample containing the target protein (typically 10-50 µM) and the fragment hit (e.g., this compound) in a significant excess (e.g., 100:1 ligand-to-protein ratio).[19]
-
The sample should be in a deuterated buffer (e.g., PBS in 99.9% D₂O).
-
-
NMR Experiment Setup:
-
Acquire a standard 1D ¹H NMR spectrum of the mixture to confirm resonances.
-
Set up the STD experiment using a standard pulse sequence (e.g., stddiffesgp).[20]
-
On-resonance irradiation: Set the selective pulse frequency to a region where only protein resonances appear (e.g., -1.0 ppm).
-
Off-resonance irradiation: Set the frequency to a region far from any protein or ligand signals (e.g., 40 ppm).
-
Saturation time: Use a saturation time (D20) of around 2 seconds, which is typically sufficient for fragments.[20]
-
-
Data Acquisition and Processing:
-
Acquire interleaved on- and off-resonance spectra to minimize artifacts from system instability.
-
Process the data by subtracting the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will show signals only for the protons of the fragment that are in close proximity to the protein upon binding.
-
-
Interpretation:
-
The presence of signals in the STD difference spectrum confirms binding.
-
The relative intensity of the signals can provide "epitope mapping," indicating which protons on the fragment (e.g., those on the methoxyphenyl ring vs. the pyridinone ring) make the closest contacts with the protein, which is invaluable information for structure-based design.[19]
-
Application Protocol 3: Structural Characterization via X-ray Crystallography
The ultimate validation for an FBDD hit is a high-resolution co-crystal structure.[21][22] This provides unambiguous proof of binding and reveals the precise binding mode, orientation, and key interactions of the fragment, which is essential for guiding the hit-to-lead optimization process.[3][23]
Principle: The target protein is crystallized, and the resulting crystals are soaked in a solution containing the fragment hit. The fragment diffuses into the crystal lattice and binds to the protein. The crystal is then exposed to X-rays, and the resulting diffraction pattern is used to solve the three-dimensional structure of the protein-fragment complex.
Methodology:
-
Crystal Preparation:
-
Fragment Soaking:
-
Prepare a soaking solution by dissolving this compound in a cryo-protectant solution to a high concentration (e.g., 10-50 mM).
-
Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours. The optimal time must be determined empirically.[26]
-
-
Data Collection and Structure Solution:
-
Flash-cool the soaked crystal in liquid nitrogen to prevent radiation damage.
-
Collect X-ray diffraction data, preferably at a synchrotron source for high resolution.[25]
-
Process the data and solve the structure using molecular replacement with the apo-protein structure.
-
Carefully analyze the resulting electron density maps to identify the density corresponding to the bound fragment. Weak or partial occupancy is common for fragment hits.[24]
-
From Hit to Lead: Structure-Guided Fragment Elaboration
With a validated, structurally characterized hit like this compound, the next phase is to increase its potency and selectivity through medicinal chemistry.[27] The co-crystal structure is the roadmap for this process.
Key Strategies:
-
Fragment Growing: This is the most common approach, where the initial fragment is extended into adjacent empty pockets of the binding site to form new, favorable interactions.[4][23][27] For our pyridinone fragment, the structure might reveal a nearby hydrophobic pocket that can be accessed by modifying the methoxyphenyl ring, or a polar region that can be engaged by adding substituents to the pyridinone core.
-
Fragment Linking/Merging: If screening has identified a second, distinct fragment that binds in a nearby pocket, the two can be chemically linked together to create a single, much more potent molecule.[23][27] Alternatively, if two fragments have overlapping binding modes, they can be merged into a hybrid structure.
Caption: Logic for structure-guided fragment growing.
The success of this phase relies on iterative cycles of chemical synthesis, biophysical testing, and structural biology to build a comprehensive Structure-Activity Relationship (SAR).[9][28] Computational tools like hot spot analysis can further complement experimental data to guide the evolution of the fragment into a potent lead compound.[29]
Conclusion
This compound represents a high-quality chemical starting point for Fragment-Based Drug Discovery. Its privileged pyridinone scaffold provides key hydrogen bonding features, while its overall physicochemical properties make it amenable to a wide range of biophysical and structural biology techniques.[6][7][9] By employing a systematic workflow of sensitive screening, orthogonal validation, and structure-guided elaboration, researchers can effectively leverage this fragment to tackle challenging biological targets and accelerate the discovery of novel therapeutics.
References
- Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
- Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus.
- Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic.
- Recent Advances of Pyridinone in Medicinal Chemistry. PubMed.
- Different hit-to-lead optimization strategies (fragment growing, merging and linking approach).
- Fragment Screening. Drug Discovery.
- Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS.
- Multiplexed experimental strategies for fragment library screening using SPR biosensors.
- Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery.
- Fragment-Based Drug Discovery: A Comprehensive Overview.
- Biophysics for Successful Drug Discovery Programs.
- Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central.
- Biophysical screening in fragment-based drug design: a brief overview.
- Recent Advances of Pyridinone in Medicinal Chemistry. Semantic Scholar.
- Saturation transfer difference NMR for fragment screening. PubMed.
- SPR-based fragment screening: advantages and applic
- (PDF) Saturation Transfer Difference NMR for Fragment Screening.
- In silico Strategies to Support Fragment-to-Lead Optimiz
- Fragment growing in FBDD.
- Fragment-based Lead Preparation in Drug Discovery and Development. Life Chemicals.
- Application of Fragment-Based Drug Discovery to Vers
- Fragment-Based Drug Design (FBDD). Deep Origin.
- Fragment-to-Lead.
- Hot spot analysis for driving the development of hits into leads in fragment based drug discovery.
- Fragment screening by surface plasmon resonance. SciSpace.
- Satur
- Fragment Screening by Surface Plasmon Resonance. University of Dundee Research Portal.
- The Pyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry. Benchchem.
- Frag4Lead: growing crystallographic fragment hits by catalog using fragment-guided templ
- Fragment Screening By Crystallography: An Altern
- Fragment HIT Identific
- Saturation Transfer Differences (STD) NMR.
- CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)
- Saturation Transfer Difference (STD)-NMR experiment procedure. University of Maryland.
- XChem crystallographic fragment screening. Protocols.io.
- Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. PMC.
- CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)
- 5-[1-(pyridin-4-yl)-methanone-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methyl-1-phenyl-1H-imidazole-2-thiol. LookChem.
- Synthesis of diversely substituted pyridin-2(1H)
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. MDPI.
- 5-amino-3-(4-methoxyphenyl)-1H-pyridin-2-one. PubChem.
- Physicochemical properties. Fiveable.
- 1-(4-Methoxyphenyl)pyridin-2(1H)-one. PubChem.
- KTX-1001 D-tartr
- 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin. PubChem.
Sources
- 1. onenucleus.com [onenucleus.com]
- 2. biosciencehorizons.com [biosciencehorizons.com]
- 3. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 6. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances of Pyridinone in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]
- 9. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. pnas.org [pnas.org]
- 16. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 20. Saturation Transfer Difference (STD) - NMR experiment procedure | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 21. academic.oup.com [academic.oup.com]
- 22. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 23. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 24. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 25. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 26. XChem crystallographic fragment screening [protocols.io]
- 27. lifechemicals.com [lifechemicals.com]
- 28. sci-hub.se [sci-hub.se]
- 29. Hot spot analysis for driving the development of hits into leads in fragment based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Aryl-2-Pyridones
Welcome to the technical support center for the purification of 5-aryl-2-pyridones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges associated with the purification of this important class of heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles to empower you to optimize your purification workflows.
Introduction: The Purification Puzzle of 5-Aryl-2-Pyridones
5-Aryl-2-pyridones are a privileged scaffold in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities.[1][2] However, their unique physicochemical properties often present significant purification hurdles. These challenges typically stem from their:
-
Poor Solubility: Many 5-aryl-2-pyridones exhibit limited solubility in common organic solvents, making techniques like column chromatography and recrystallization challenging.[3][4]
-
Tautomeric Equilibrium: The existence of a tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms can lead to issues such as band broadening in chromatography and difficulties in obtaining sharp melting points.[3][4][5] The lactam form is generally predominant in both solid and solution phases.[3][4]
-
Polarity: The presence of the polar pyridone ring and potentially other functional groups can lead to strong interactions with stationary phases in chromatography, resulting in poor separation and recovery.
-
Complex Impurity Profiles: Synthetic routes to 5-aryl-2-pyridones can generate a variety of side products and unreacted starting materials with similar polarities to the desired product, complicating purification.
This guide will provide practical, evidence-based solutions to these challenges.
Troubleshooting Guides
This section offers step-by-step guidance to resolve specific issues encountered during the purification of 5-aryl-2-pyridones.
Challenge 1: Poor Solubility and Unsuccessful Column Chromatography
Question: My 5-aryl-2-pyridone is poorly soluble in common chromatography solvents, and I'm unable to achieve good separation on a silica gel column. What should I do?
Answer: This is a frequent challenge with this class of compounds.[3][4] Here’s a systematic approach to troubleshoot this issue:
Underlying Cause: The combination of the polar pyridone core and the often non-polar aryl substituent can lead to poor solubility in solvents that are optimal for silica gel chromatography (e.g., hexane/ethyl acetate mixtures). The strong hydrogen bonding capabilities of the pyridone moiety can also cause strong adsorption to the silica surface.[3][4]
Troubleshooting Workflow:
Sources
- 1. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
Technical Support Center: Solubility Enhancement for 5-(4-Methoxyphenyl)pyridin-2(1H)-one
Welcome to the technical support guide for improving the solubility of 5-(4-Methoxyphenyl)pyridin-2(1H)-one for in vitro assays. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. This guide provides a series of troubleshooting steps and frequently asked questions to help you achieve reliable and reproducible results in your experiments.
The pyridin-2(1H)-one scaffold is a valuable structural motif in medicinal chemistry, known for its favorable physicochemical properties, including metabolic stability and water solubility.[1] However, specific substitutions, such as the 4-methoxyphenyl group, can increase lipophilicity and lead to solubility challenges in aqueous assay buffers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium. What is happening and how can I fix it?
A1: The "Solvent-Shift" Precipitation Problem and Solutions
This is a classic case of "solvent-shift" precipitation, a common issue when a compound that is highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous environment where its solubility is much lower.[2] The DMSO molecules begin to interact with water, reducing their capacity to keep your compound dissolved.[2]
Here’s a breakdown of the issue and a systematic approach to resolving it:
Understanding the "Why": Kinetic vs. Thermodynamic Solubility
What you are observing is likely related to the difference between kinetic and thermodynamic solubility.[3][4]
-
Kinetic Solubility: This is measured by dissolving the compound in an organic solvent (like DMSO) first and then adding it to an aqueous buffer. It often results in a supersaturated, metastable solution, and precipitation can occur over time.[5][6] This is a common scenario in high-throughput screening.[7]
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured by adding an excess of the solid compound to the aqueous buffer and allowing it to equilibrate over a longer period (e.g., 24-48 hours).[6][8]
Your initial DMSO stock solution is clear, but upon dilution into the aqueous media, you are exceeding the thermodynamic solubility limit of the compound, leading to precipitation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Step-by-Step Solutions:
-
Optimize Final DMSO Concentration:
-
The Principle: The goal is to find the highest tolerable DMSO concentration for your cells that keeps the compound in solution.[9]
-
Protocol:
-
Determine the maximum DMSO concentration your cell line can tolerate without affecting viability or the assay endpoint (typically 0.1% to 0.5%, but can be up to 1% for some robust cell lines like HepG2).[9][10]
-
Prepare a more concentrated stock of your compound in DMSO.
-
Add a smaller volume of this concentrated stock directly to the media in the well to achieve the final desired compound concentration while keeping the DMSO concentration below the tolerated limit.[9]
-
-
Pro-Tip: Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.[9]
-
-
Utilize Co-solvents:
-
The Principle: Co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) 400 can increase the solubility of non-polar compounds by reducing the polarity of the aqueous medium.[][12][13]
-
Protocol:
-
Prepare a stock solution of your compound in a mixture of DMSO and a co-solvent (e.g., 1:1 DMSO:PEG 400).
-
Test the tolerance of your cells to the co-solvent, as they can also have cytotoxic effects.[14][15]
-
Add the co-solvent stock solution to your assay medium, ensuring the final concentrations of both DMSO and the co-solvent are non-toxic.
-
-
Q2: I've tried optimizing the DMSO concentration, but my compound still precipitates at the desired working concentration. What other formulation strategies can I employ?
A2: Advanced Solubilization Techniques
When simple co-solvents are insufficient, more advanced formulation strategies can be employed. These methods work by altering the chemical environment to better accommodate the lipophilic compound.
1. pH Modification:
-
The Principle: The solubility of ionizable compounds can be significantly increased by adjusting the pH of the solution.[16][17] By protonating or deprotonating the molecule, you can increase its polarity and, therefore, its aqueous solubility.[16] The pyridinone scaffold contains nitrogen atoms that can be protonated.
-
Experimental Protocol:
-
Determine the pKa of this compound (if not available, this may require experimental determination or computational prediction).
-
Prepare a series of buffers with pH values around the pKa.
-
Measure the solubility of your compound in each buffer.
-
Select a buffer that provides the best solubility and is compatible with your assay system.
-
Important Consideration: Ensure the chosen pH does not adversely affect cell viability or enzyme activity.[18]
-
2. Cyclodextrin Complexation:
-
The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19][20] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule and increasing its apparent water solubility.[19][21][22]
-
Commonly Used Cyclodextrins: 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used due to its high aqueous solubility and low toxicity.[20]
-
Experimental Protocol:
-
Prepare a stock solution of HP-β-CD in your assay buffer.
-
Add your compound (from a DMSO stock) to the HP-β-CD solution and vortex or sonicate to facilitate complex formation.
-
Determine the optimal ratio of compound to cyclodextrin that maximizes solubility without causing cellular toxicity.[23]
-
3. Use of Surfactants:
-
The Principle: Surfactants, also known as detergents, are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC).[24] The hydrophobic core of these micelles can encapsulate poorly soluble compounds, increasing their solubility.[24][25]
-
Types of Surfactants:
-
Non-ionic surfactants (e.g., Polysorbate 80 (Tween 80), Cremophor EL) are generally preferred for biological assays due to their lower toxicity compared to ionic surfactants.[24][26]
-
Zwitterionic surfactants (e.g., CHAPS) are also considered mild and are effective at solubilizing membrane proteins while preserving their function.[26]
-
-
Experimental Protocol:
-
Select a biocompatible surfactant.
-
Prepare solutions of the surfactant in your assay buffer at concentrations above its CMC.
-
Add your compound to the surfactant solution and mix thoroughly.
-
As with all excipients, test the surfactant's effect on your assay system to rule out any interference.
-
Summary of Solubilization Strategies:
| Strategy | Mechanism of Action | Advantages | Considerations |
| Co-solvents | Reduces the polarity of the aqueous medium.[][13] | Simple and rapid to formulate.[12] | Potential for solvent-induced cytotoxicity.[12][14] |
| pH Adjustment | Increases the ionization of the compound, enhancing its polarity.[16] | Highly effective for ionizable compounds.[] | The required pH may not be compatible with the biological assay.[18] |
| Cyclodextrins | Forms inclusion complexes, shielding the hydrophobic parts of the molecule.[19][22] | Generally low toxicity and high solubilization capacity.[20] | Can sometimes affect drug-protein binding or cell membrane interactions. |
| Surfactants | Forms micelles that encapsulate the hydrophobic compound.[24] | Effective for highly lipophilic compounds. | Can denature proteins or disrupt cell membranes at high concentrations.[26] |
Q3: How do I choose the best solubilization method for my specific in vitro assay?
A3: A Decision-Making Framework
The choice of solubilization method depends on the nature of your assay and the properties of your compound.
Caption: Method selection based on assay type.
For Cell-Based Assays:
-
Primary Concern: Cellular toxicity.
-
Recommended Order of Approach:
-
DMSO Optimization: Always the first step. Aim for the lowest effective concentration.
-
Co-solvents: Use with caution and at very low final concentrations (e.g., <0.5%). Ethanol and propylene glycol are common choices.[12]
-
Cyclodextrins: HP-β-CD is often well-tolerated by cells and is an excellent second-line choice.[23]
-
For Biochemical Assays (e.g., enzyme inhibition, protein binding):
-
Primary Concern: Interference with protein structure and function.
-
Recommended Order of Approach:
-
pH Adjustment: If the compound is ionizable and the protein is stable at the required pH, this is a very effective method.
-
Mild, Non-ionic Surfactants: Surfactants like Tween 20 or Tween 80 at low concentrations can be effective.
-
Co-solvents: Can alter protein conformation, so their effects on the target protein should be carefully validated.[27]
-
References
- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. PubMed Central.
- Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate.
- Comparative Hydrophobicity, Solubility, and Metabolic Stability of 4(1H)-Pyridones, 4(1H)-Quinolones, and 9(10H)-Acridones. Semantic Scholar.
- Pyridones in drug discovery: Recent advances. ResearchGate.
- Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate.
- Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Preprints.org.
- PH adjustment: Significance and symbolism. Synapse.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. International Journal of Pharmaceutical Sciences and Research.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central.
- Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Reddit.
- Surfactants: physicochemical interactions with biological macromolecules. ResearchGate.
- The Use of Cyclodextrins in Pharmaceutical Formulations. American Journal of Pharmaceutics.
- Techniques for solubility enhancement of poorly soluble drugs: an overview. JMPAS.
- Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
- How does pH affect solubility?. askIITians.
- (PDF) Cyclodextrins in drug delivery (Review). ResearchGate.
- How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. ResearchGate.
- Surfactants in Membrane Solubilisation. PubMed.
- Considerations regarding use of solvents in in vitro cell based assays. PubMed Central.
- Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate.
- Special Issue : Cyclodextrins in Drug Formulation and Delivery. MDPI.
- Combined effect of complexation and pH on solubilization. PubMed.
- In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase | Esterases | Aldehyde Oxidase | Xanthine Oxidase | Glutathione S-transferase. In Vitro ADMET Laboratories.
- Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. National Institutes of Health.
- Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
- Dimethyl sulfoxide. Wikipedia.
- Considerations regarding use of solvents in in vitro cell based assays. KUFarmaci.
- The Role of Surfactants in Solubilization of Poorly Soluble. JOCPR.
- The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
- Why does a compound that dissolve in DMSO, precipitates with media ?. ResearchGate.
- pH Adjusting Database. CompoundingToday.com.
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Overcoming poor regioselectivity in N-alkylation of 2-pyridones
Technical Support Center: N-Alkylation of 2-Pyridones
Welcome to the technical support center for synthetic challenges. This guide is designed for researchers, chemists, and drug development professionals encountering issues with the regioselective N-alkylation of 2-pyridones. Due to its ambident nucleophilic nature, 2-pyridone often yields a mixture of N- and O-alkylated products, a persistent challenge in synthetic chemistry.[1][2][3] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve high N-selectivity in your reactions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab. Each answer explains the underlying chemical principles to help you make informed decisions for optimizing your reaction.
Q1: My reaction is producing a significant amount of the O-alkylated isomer. How can I improve the N/O ratio?
This is the most common issue. The regioselectivity is a delicate balance of several factors. Here is a systematic approach to favor N-alkylation:
-
Change Your Base and Counter-ion: The choice of base is critical. The resulting counter-ion modulates the nucleophilicity of the nitrogen and oxygen atoms of the pyridone anion.
-
Hard vs. Soft Bases: According to Hard and Soft Acid-Base (HSAB) theory, the nitrogen atom is a "harder" nucleophilic center than the oxygen atom. Using a base with a "hard" counter-ion (like Li⁺ or Na⁺ from LiH or NaH) can favor coordination at the oxygen, leaving the nitrogen more available for alkylation.[4]
-
Cesium Effect: Switching to a weaker, "softer" base like cesium carbonate (Cs₂CO₃) or cesium fluoride (CsF) often dramatically improves N-selectivity.[5][6] The large, polarizable Cs⁺ ion coordinates less tightly with the anion, increasing the reactivity of the nitrogen atom, which is the site of thermodynamic control.
-
-
Modify the Solvent System:
-
Polar Aprotic Solvents: Solvents like DMF or DMSO are standard, but their ability to solvate cations can influence the reactivity of the pyridone anion.[1][7]
-
Micellar Catalysis: A highly effective modern approach is to perform the reaction in water with a surfactant like Tween 20. This creates a micellar system that can lead to excellent N-selectivity (>19:1), even for challenging secondary alkyl halides.[5][7]
-
-
Add a Lewis Acid: The addition of lithium bromide (LiBr) in a DMF/DME solvent mixture has been shown to improve N-selectivity for certain substrates, likely by coordinating to the oxygen atom and sterically hindering O-alkylation.[1][7]
Q2: I am using a bulky secondary alkyl halide, and my yield is very low, or I'm only getting the O-alkylated product. What's happening?
This issue stems from steric hindrance. The nitrogen atom, being part of the aromatic ring, is more sterically hindered than the exocyclic oxygen atom.
-
Mechanism: With bulky electrophiles, the transition state for N-alkylation is higher in energy due to steric clash. The more accessible oxygen atom therefore becomes the preferred site of attack, leading to O-alkylation as the major or sole product under kinetic control.[1][8]
-
Solutions:
-
Elevate the Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for N-alkylation, shifting the product ratio towards the thermodynamically more stable N-alkylated isomer. However, this may also lead to side products.[6]
-
Use a More Reactive Halide: If possible, switch from an alkyl bromide or chloride to an alkyl iodide. Iodide is a better leaving group, which can accelerate the reaction.
-
Consider an Alternative Strategy: For highly hindered systems, direct alkylation may not be feasible. Consider a multi-step approach, such as the Mitsunobu reaction or starting from a 2-alkoxypyridine intermediate.[1][7]
-
Q3: Can I avoid using pyrophoric bases like sodium hydride (NaH)?
Absolutely. While NaH is effective, safety and handling concerns are valid. Several highly effective and safer alternatives are available:
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are excellent choices. Cs₂CO₃, in particular, is renowned for promoting high N-selectivity.[5] They are solid, non-pyrophoric, and easy to handle.
-
Organic Bases: In some cases, non-nucleophilic organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used, especially when working with sensitive substrates.[9]
-
Phase-Transfer Catalysis (PTC): This technique allows the use of inexpensive and safe inorganic bases like NaOH or K₂CO₃ in a biphasic system. A phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) shuttles the pyridone anion into the organic phase for the reaction.[10] This method is highly efficient and scalable.
Frequently Asked Questions (FAQs)
This section covers broader conceptual questions about the N-alkylation of 2-pyridones.
Q1: What is the fundamental principle governing N- vs. O-alkylation?
The regioselectivity is governed by the ambident nucleophilic nature of the 2-pyridone anion, which exists in resonance between two forms: one with the negative charge on the nitrogen and one with the charge on the oxygen.[2][3]
Caption: Tautomerism and resonance of 2-pyridone create an ambident nucleophile.
The outcome of the reaction (N- vs. O-alkylation) is determined by a competition between the kinetic and thermodynamic pathways.
-
Kinetic Control: O-alkylation is often faster because the oxygen atom is less sterically hindered. This pathway is favored by bulky reagents, lower temperatures, and conditions that promote irreversible reactions.[8]
-
Thermodynamic Control: The N-alkylated product is generally more stable due to the preservation of the aromaticity of the pyridine ring system. This pathway is favored by conditions that allow for equilibrium, such as higher temperatures and the use of reversible base systems.
Q2: How do I choose the optimal combination of base, solvent, and temperature?
A decision-making workflow can guide your optimization process.
Caption: Troubleshooting workflow for poor regioselectivity in 2-pyridone alkylation.
Summary Table of Reaction Conditions:
| Factor | Condition Favoring N-Alkylation | Condition Favoring O-Alkylation | Rationale & References |
| Base (Counter-ion) | Cs₂CO₃, K₂CO₃, LiH | Silver salts (e.g., Ag₂CO₃) | Harder cations (Li⁺) can favor N-alkylation. Softer, large cations (Cs⁺) increase N-nucleophilicity. Silver salts strongly favor O-alkylation.[4][5][11] |
| Alkylating Agent | Primary, Benzyl, Allyl halides | Secondary, Tertiary halides | Less steric hindrance allows attack at the more hindered nitrogen atom.[1][7][8] |
| Solvent | Water with surfactant (Tween 20), DMF | Non-polar solvents | Micellar catalysis in water enhances N-selectivity. Polar aprotic solvents like DMF are generally effective.[5][7][8] |
| Temperature | Higher Temperature | Lower Temperature | Overcomes the activation energy for the thermodynamically favored N-alkylation.[6] |
Q3: Are there alternative synthetic routes that completely avoid the regioselectivity problem?
Yes. If direct alkylation proves intractable, several other methods provide excellent control:
-
Alkylation of 2-Alkoxypyridines: This two-step method involves first preparing a 2-alkoxypyridine (a pure O-alkylated isomer), which is then reacted with an alkyl halide. The nitrogen atom is the only nucleophilic site, leading exclusively to a pyridinium salt that rearranges to the N-alkylated product. This method is highly regioselective but works best with activated alkyl halides.[1]
-
Starting with 2-Halopyridines: Using a 2-halopyridine (e.g., 2-fluoropyridine or 2-chloropyridine) as the starting material circumvents the issue entirely. The nitrogen can be alkylated first to form a pyridinium salt, followed by hydrolysis of the halide to the desired 2-pyridone.[9][12]
-
Mitsunobu Reaction: This reaction uses an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate (like DEAD or DIAD) to achieve alkylation.[13][14] While useful, it does not always solve the regioselectivity issue; N/O ratios of up to 4:1 are typical for primary alcohols, while secondary alcohols often favor O-alkylation.[2][7]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is the method of choice for N-arylation of 2-pyridones, not typically for N-alkylation. It is extremely effective for forming C-N bonds with aryl halides.[15][16]
Key Experimental Protocols
Protocol 1: Highly N-Selective Alkylation using Cesium Carbonate
This protocol is a robust starting point for achieving high N-selectivity with primary and activated alkyl halides.[5]
-
To a round-bottom flask, add the 2-pyridone substrate (1.0 eq).
-
Add cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Add anhydrous N,N-dimethylformamide (DMF, 0.1 M).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise.
-
Stir the reaction at the desired temperature (room temperature to 50 °C) for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: N-Alkylation via Mitsunobu Reaction
This protocol is useful when starting from an alcohol instead of an alkyl halide.[13][17]
-
Dissolve the 2-pyridone (1.2 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (N₂ or Ar).
-
Add the alcohol (1.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. A color change and/or precipitation may be observed.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue directly by flash column chromatography to separate the product from triphenylphosphine oxide and other byproducts. Note: The N/O ratio must be determined from the purified fractions.
References
- Hao, X., Xu, Z., Lu, H., & Ren, F. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water.
- Ruda, M., Bergman, J., & Pelcman, B. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase.
- Kim, T., Lee, G.-J., & Cha, M. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Semantic Scholar. [Link]
- Maity, S., Guchhait, S., & Elsharif, A. M. (2023). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry. [Link]
- Hao, X., et al. (2015). Mild and Regioselective N -Alkylation of 2-Pyridones in Water.
- Comins, D., & Schilling, S. (1992). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
- Wang, N., Huang, Y., Zi, Y., & Wang, M. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal. [Link]
- Maity, S., et al. (2023). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines.
- Smahi, A., et al. (2020).
- Ohta, S., et al. (1997).
- Kikelj, D. (2011). NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. Loughborough University Research Repository. [Link]
- Hilton, M. C., et al. (2019). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. PubMed Central. [Link]
- Hao, X., et al. (2016). ChemInform Abstract: Mild and Regioselective N-Alkylation of 2-Pyridones in Water.
- CN101654432A - Method for N-alkylation of 2-pyridone.
- Buchwald–Hartwig amin
- Wang, Z., et al. (2010).
- Chen, Y., et al. (2019). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides.
- Pelc, M., et al. (2014). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
- Mitsunobu Reaction. NROChemistry. [Link]
- Kim, T., et al. (1994). ChemInform Abstract: N- vs. O-Alkylation in the Mitsunobu Reaction of 2-Pyridone.
- Smahi, A., et al. (2020).
- Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- El-Sayed, N., et al. (2016).
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Buchwald-Hartwig Amin
- Zhang, Y., et al. (2024). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity.
- Dembinski, R. (2009).
- Zhang, L., et al. (2018).
- Halpern, M. (2012).
- Industrial Phase-Transfer C
- Liu, W., et al. (2023).
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Technical Support Center: Troubleshooting the Crystallization of 5-(4-Methoxyphenyl)pyridin-2(1H)-one
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 5-(4-Methoxyphenyl)pyridin-2(1H)-one. As a compound with significant interest in pharmaceutical development, achieving a crystalline form with high purity, consistent morphology, and the desired polymorphic state is critical. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to navigate common crystallization issues.
Physicochemical Profile and Crystallization Behavior
Understanding the molecular structure of this compound is fundamental to troubleshooting its crystallization. The molecule's behavior is governed by a balance of polar and non-polar characteristics.
-
Hydrogen Bonding: The pyridinone ring contains an N-H group (a hydrogen bond donor) and a carbonyl group (C=O, a hydrogen bond acceptor). These sites are primary drivers for self-assembly into a crystal lattice.
-
Aromatic Systems: The presence of both a pyridine and a methoxyphenyl ring allows for π-π stacking interactions, which further stabilize the crystal structure.
-
Polarity: The methoxy group (-OCH₃) and the pyridinone moiety introduce polarity, influencing solubility in various organic solvents.
These features suggest that solvents capable of hydrogen bonding (like alcohols) or polar aprotic solvents (like acetone or ethyl acetate) would be effective for dissolution. The key to successful crystallization lies in finding a solvent or solvent system where solubility is significantly temperature-dependent.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₂ | [1] |
| Molecular Weight | 201.22 g/mol | [1] |
| Inferred Solubility | Likely soluble in polar organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate); sparingly soluble in non-polar solvents (e.g., hexane, heptane) and water. | Inferred from structure |
| Polymorphism | As with many pharmaceutical compounds, the potential for polymorphism should be assumed. Different crystalline forms can arise from varying crystallization conditions.[2][3] | [2][3] |
Troubleshooting Guide: Common Crystallization Issues
This section addresses the most frequent problems encountered during the crystallization of this compound in a direct question-and-answer format.
Issue 1: No Crystals Form After Cooling
Question: I've dissolved my compound in a hot solvent and allowed it to cool, but no crystals have appeared, even after an extended period or in an ice bath. What's wrong?
This is one of the most common issues and typically points to a problem with supersaturation or nucleation.
-
Possible Cause 1: The solution is not supersaturated.
-
Explanation: You may have used too much solvent. For crystallization to occur, the concentration of the compound must exceed its solubility limit at a given temperature.[4] If the solution remains undersaturated even when cold, crystals cannot form.[5]
-
Solution:
-
Concentrate the Solution: Gently reheat the flask to evaporate a portion of the solvent.[6] A good rule of thumb is to reduce the volume by 20-30% and then allow it to cool again.
-
Add an Anti-solvent: If you know a solvent in which your compound is insoluble (an "anti-solvent," e.g., water or hexane), you can add it dropwise to the solution at room temperature until turbidity (cloudiness) persists.[5][7] Then, add a few drops of the dissolving solvent to redissolve the precipitate and allow the mixture to cool slowly.
-
-
-
Possible Cause 2: Nucleation is inhibited.
-
Explanation: Sometimes, even a supersaturated solution needs a trigger to begin forming crystals. The initial formation of a stable crystal nucleus (nucleation) can be kinetically slow.[8]
-
Solutions:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[4] The microscopic imperfections on the glass provide a surface for nucleation to begin.
-
Seeding: If you have a pure crystal of this compound from a previous batch, add a single, tiny crystal to the cold, supersaturated solution.[9] This "seed" acts as a template for further crystal growth, bypassing the difficult initial nucleation step.[2]
-
-
-
Possible Cause 3: An inappropriate solvent was chosen.
-
Explanation: The compound may be too soluble in the chosen solvent, even at low temperatures, making it difficult to achieve the necessary level of supersaturation.[4]
-
Solution: Re-evaluate your solvent choice by performing a solvent screen (see Protocol 1). The ideal solvent will fully dissolve the compound at its boiling point but show very low solubility at 0-5 °C.[7]
-
Issue 2: "Oiling Out" - The Compound Separates as a Liquid
Question: Instead of forming solid crystals, my compound has separated into a sticky, viscous liquid or oil at the bottom of the flask. What should I do?
"Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solid in that particular solvent system. Impurities can also contribute to this phenomenon.[4][10]
-
Possible Cause 1: The solution is too concentrated or cooled too quickly.
-
Explanation: If the concentration is excessively high, the compound's solubility limit is reached at a relatively high temperature. If this temperature is above its melting point, it will separate as a liquid.
-
Solution:
-
Re-dissolve and Dilute: Reheat the mixture until the oil completely redissolves. Add a small amount (10-20% of the original volume) of additional hot solvent to lower the concentration.[6]
-
Ensure Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask by covering it with a beaker or placing it in a warm water bath that cools gradually can prevent rapid temperature drops.[6]
-
-
-
Possible Cause 2: The solvent's boiling point is too high.
-
Explanation: High-boiling point solvents can lead to the solution remaining at a high temperature when supersaturation is achieved, promoting oiling out.[10]
-
Solution: Select a solvent with a lower boiling point. For example, if you are using DMF or DMSO, consider switching to ethanol, acetone, or ethyl acetate.
-
Issue 3: Poor Crystal Quality (Fine Powder, Small Needles, or Aggregates)
Question: I managed to get crystals, but they are a very fine powder or tiny needles that are difficult to filter and dry. How can I grow larger, more well-defined crystals?
Crystal size and morphology are primarily dictated by the rates of nucleation versus crystal growth. Fine powders result from very rapid nucleation, where countless small crystals form simultaneously, leaving little solute for the growth of larger crystals.[10]
-
Possible Cause: High supersaturation and/or rapid cooling.
-
Explanation: A solution that is cooled too quickly or is highly concentrated becomes supersaturated very fast. This favors nucleation over slow, ordered growth.[6]
-
Solutions:
-
Decrease the Cooling Rate: This is the most critical factor. Allow the solution to cool to room temperature undisturbed on the benchtop, insulated if necessary. Do not move it directly to an ice bath until crystal formation at room temperature is complete.
-
Reduce Supersaturation: Use slightly more solvent than the minimum required for dissolution at high temperatures. While this may slightly reduce the overall yield, it will keep the compound in solution longer during cooling, promoting slower, more controlled growth.[6]
-
Use a Different Crystallization Method: Techniques like slow solvent evaporation or vapor diffusion are excellent for growing high-quality single crystals, though they are generally slower and used for smaller scales.
-
-
Visualizations and Workflows
Troubleshooting Flowchart
The following diagram outlines a logical workflow for addressing common crystallization problems.
Caption: A workflow for diagnosing and solving common crystallization issues.
Interplay of Crystallization Parameters
Caption: Key parameters influencing the outcome of a crystallization process.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.
Methodology:
-
Place approximately 10-20 mg of the crude compound into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, acetonitrile) dropwise at room temperature until a slurry is formed (approx. 0.5 mL). Observe if the solid dissolves.
-
If the solid is insoluble at room temperature, gently heat the test tube in a warm water or sand bath until the solvent boils. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume used.
-
Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed.
Interpretation of Results:
-
Ideal Solvent: Insoluble in the cold, but completely soluble in a minimal amount of hot solvent, and forms abundant, good-quality crystals upon cooling.[10]
-
Poor Solvent: Insoluble in both cold and hot solvent.
-
Too-Good Solvent: Soluble in the cold solvent. This may be useful as the "good" solvent in an anti-solvent pair.[10]
Protocol 2: Standard Cooling Recrystallization
Objective: To purify the compound using a single-solvent cooling method.
Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen "ideal" solvent from the screening protocol in small portions.
-
Heat the flask on a hot plate with stirring until the solvent begins to boil gently.
-
Continue adding small portions of the hot solvent until the compound is completely dissolved. Avoid adding a large excess.
-
If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.
-
Once crystal growth appears complete at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to a constant weight.
Protocol 3: Anti-Solvent Crystallization
Objective: To induce crystallization when a suitable single solvent for cooling crystallization cannot be found.
Methodology:
-
Dissolve the crude compound in the minimum amount of a "good" solvent (one in which it is highly soluble) at room temperature.
-
Slowly add a chosen "anti-solvent" (one in which the compound is insoluble) dropwise with vigorous stirring.
-
Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This indicates the point of saturation has been reached.
-
Add a few drops of the "good" solvent to re-dissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to stand undisturbed. Crystals should form as the solvent environment slowly becomes less favorable. If needed, cooling in an ice bath can be used to increase the yield.
-
Isolate and dry the crystals as described in Protocol 2.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for this compound? A1: Based on its structure, a good starting point includes alcohols (ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and nitriles (acetonitrile). For anti-solvent crystallization, consider pairs like ethanol/water, acetone/hexane, or ethyl acetate/heptane.[11]
Q2: How do I prepare seed crystals if I don't have any? A2: If you have no existing crystals, you can try to generate them on a very small scale. Take a few drops of the purified, concentrated solution on a watch glass and let the solvent evaporate completely. The resulting solid residue, while likely not crystalline, can often be used to induce nucleation in a larger, supersaturated solution. Alternatively, dipping a glass rod in the supersaturated solution and letting it air-dry can coat it with microcrystals, and this rod can then be used to seed the main solution.[9]
Q3: What is the impact of impurities on the crystallization of this compound? A3: Impurities can have a profound effect.[12] Structurally similar impurities can co-crystallize, reducing the final product's purity.[13] Other impurities can inhibit crystal growth by adsorbing onto the crystal surface, leading to smaller crystals or preventing crystallization altogether.[14][15] If you consistently face issues like oiling out or poor crystal formation, consider an additional purification step (e.g., column chromatography) for the crude material before attempting recrystallization.
Q4: How can I control for polymorphism? A4: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in drug development as different polymorphs can have different stabilities and dissolution rates.[3] To control for it, consistency is key. Always use the same solvent, cooling rate, and agitation conditions. To investigate polymorphism, you must systematically vary these conditions. For example, crystallize the compound from different solvents (e.g., ethanol vs. toluene) and at different cooling rates. Characterize the resulting solids using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify and differentiate potential polymorphs.
References
- Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol (vertexaisearch.cloud.google.com)
- Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G (vertexaisearch.cloud.google.com)
- How Do Impurities Affect Crystal Structures? - Chemistry For Everyone - YouTube (youtube.com)
- The influence of impurities and solvents on crystallization | Request PDF - ResearchGate (researchg
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- (PDF)
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Technical Support Center: Synthesis of Substituted Py-ridin-2(1H)-ones
Welcome to the technical support center for the synthesis of substituted pyridin-2(1H)-ones. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these synthetic routes. Pyridin-2(1H)-one moieties are crucial building blocks in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1][2] This resource aims to equip you with the knowledge to overcome common challenges and optimize your synthetic strategies.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of substituted pyridin-2(1H)-ones, offering explanations and actionable solutions.
Problem 1: Low or No Product Yield
Q: I am attempting a multicomponent reaction to synthesize a substituted pyridin-2(1H)-one, but the yield is consistently low. What are the likely causes and how can I improve it?
A: Low yields in these syntheses can stem from several factors, ranging from reaction conditions to the purity of your starting materials. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: The purity of your reagents, particularly α,β-unsaturated carbonyl compounds and α-pyridinium methyl ketone salts in reactions like the Kröhnke synthesis, is critical.[3] It is highly recommended to purify these materials before use.
-
Reaction Conditions:
-
Temperature: Temperature plays a significant role in reaction kinetics and selectivity.[4][3] For instance, in the Kröhnke synthesis, temperatures should generally not exceed 140°C, though the optimal temperature can vary with the substrate.[3] Screening a range of temperatures (e.g., 80°C, 100°C, 120°C) is advisable.[3]
-
Reaction Time: Prolonged reaction times can lead to product decomposition or the formation of side products.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal duration.
-
Solvent: The choice of solvent can significantly impact yield. While glacial acetic acid and methanol are common, solvent-free or aqueous conditions have been shown to produce excellent yields in some cases.[3]
-
-
Catalyst Choice and Concentration: The catalyst is crucial for many pyridine syntheses. For example, in the Hantzsch synthesis, p-toluenesulfonic acid (PTSA) under ultrasonic irradiation can significantly boost yields.[4] The concentration of the catalyst, such as ammonium acetate in the Kröhnke synthesis, also needs to be optimized.[3]
-
Order of Reagent Addition: In multicomponent reactions, adding reagents in a specific sequence can prevent the formation of undesired side products by favoring the formation of a key intermediate first.[4]
Problem 2: Formation of Multiple Products and Impurities
Q: My reaction is producing a complex mixture of products, making purification difficult. What are the common side reactions, and how can I suppress them?
A: The formation of multiple products is often due to competing reaction pathways. Understanding these pathways is key to improving selectivity.
-
Self-Condensation: α,β-Unsaturated carbonyl compounds can undergo self-condensation, especially at higher temperatures.[3] This can be minimized by controlled addition of reagents and optimizing the reaction temperature.
-
Anomalous Pyridine Derivatives: In reactions like the Chichibabin synthesis, using higher aliphatic aldehydes at high temperatures can lead to the formation of unexpected pyridine derivatives alongside the desired product.[5]
-
Dimerization: In the Chichibabin amination reaction, dimerization of the starting pyridine can be a significant side reaction, particularly with certain substrates and conditions.[6]
-
Incomplete Oxidation: In syntheses that proceed through a dihydropyridine intermediate, such as the Hantzsch synthesis, incomplete oxidation to the final aromatic pyridine is a common issue.[4] While classical oxidants like nitric acid can be used, they may lead to side products.[4] Consider milder and more efficient oxidizing agents.
Below is a diagram illustrating the main reaction pathway versus a common side reaction pathway (self-condensation).
Caption: Main vs. Side Reaction Pathways
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of substituted pyridin-2(1H)-ones.
Q1: What are the most common synthetic routes to substituted pyridin-2(1H)-ones?
A1: Several named reactions are employed for the synthesis of pyridin-2(1H)-ones and their pyridine precursors. These include:
-
Guareschi-Thorpe Reaction: This condensation reaction is a versatile method for preparing 3-cyano-2(1H)-pyridones.[7] It can be performed as a multicomponent reaction in environmentally friendly aqueous media.[8][9]
-
Bohlmann-Rahtz Pyridine Synthesis: This two-step method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration.[10][11][12]
-
Chichibabin Pyridine Synthesis: This reaction involves the condensation of aldehydes or ketones with ammonia to form substituted pyridines.[5][13]
-
Synthesis from Enamines: Enamines can undergo cyclization reactions to form pyridin-2(1H)-one derivatives.[14][15]
-
Vilsmeier-Haack Reaction: This reaction can be used for a one-pot synthesis of highly substituted pyridin-2(1H)-ones from 1-acetyl,1-carbamoyl cyclopropanes.[1]
Q2: How does the tautomerism of pyridin-2(1H)-ones affect their reactivity and characterization?
A2: Pyridin-2(1H)-ones exist in equilibrium with their tautomeric form, 2-hydroxypyridine.[16] The position of this equilibrium is influenced by the solvent and the substituents on the ring. This tautomerism is crucial as it can affect the site of subsequent reactions, such as N-alkylation versus O-alkylation. Spectroscopic techniques like NMR and IR are essential for characterizing the predominant tautomer under specific conditions.
Q3: What are some modern, more sustainable approaches to pyridin-2(1H)-one synthesis?
A3: Recent research has focused on developing greener synthetic methodologies. These include:
-
Microwave-assisted synthesis: This technique can lead to shorter reaction times, higher yields, and purer products.[4]
-
Ultrasound irradiation: Sonication can also accelerate reactions and improve yields, particularly in multicomponent reactions.[17]
-
Aqueous reaction media: Using water as a solvent is an environmentally benign approach that has been successfully applied to the Guareschi-Thorpe reaction.[8][9]
-
Catalyst-free and one-pot reactions: These methods improve efficiency by reducing the number of steps and purification procedures.[18]
Q4: What are the key considerations for the purification of substituted pyridin-2(1H)-ones?
A4: The purification strategy depends on the physical properties of the product and the nature of the impurities. Common techniques include:
-
Recrystallization: This is often effective for solid products.[3]
-
Column chromatography: Silica gel chromatography is widely used to separate the desired product from side products and unreacted starting materials.[1][19]
-
Washing: In some cases, washing the crude product with a suitable solvent can remove specific impurities.[19]
Experimental Protocols
Protocol 1: General Procedure for the Guareschi-Thorpe Synthesis of 3-Cyano-2(1H)-pyridones
This protocol is adapted from advanced methods utilizing aqueous media.[8][9]
-
Reaction Setup: In a round-bottom flask, combine the β-dicarbonyl compound (1.0 mmol), the cyanoacetamide or alkyl cyanoacetate (1.0 mmol), and ammonium carbonate (2.0 mmol).
-
Solvent Addition: Add water (5 mL) to the flask.
-
Reaction: Stir the mixture vigorously at 80°C. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the aqueous solution.
-
Isolation: Collect the solid product by filtration and wash with cold water.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol).
Data Presentation: Typical Yields for Guareschi-Thorpe Synthesis
| β-Dicarbonyl Compound | Cyano-reagent | Yield (%) |
| Ethyl acetoacetate | Cyanoacetamide | 95 |
| Acetylacetone | Cyanoacetamide | 92 |
| Ethyl benzoylacetate | Cyanoacetamide | 88 |
| Dimedone | Cyanoacetamide | 90 |
Yields are based on optimized aqueous conditions as reported in the literature.[8]
Mechanistic Insights
The following diagram illustrates a plausible mechanism for the Guareschi-Thorpe synthesis in an aqueous medium with ammonium carbonate.
Caption: Proposed Mechanism for Guareschi-Thorpe Synthesis
References
- Benchchem. Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- Chemistry Notes. (2022-04-27). Chichibabin pyridine synthesis.
- Benchchem. troubleshooting low yield in Kröhnke pyridine synthesis.
- Wikipedia. Chichibabin pyridine synthesis.
- ACS Publications. Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes | Organic Letters.
- Semantic Scholar. Synthesis of pyridin-2(1H)
- Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis.
- Wikipedia. Bohlmann–Rahtz pyridine synthesis.
- J&K Scientific LLC. (2025-05-27). Bohlmann–Rahtz Pyridine Synthesis.
- ACS Publications. (2026-01-06). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega.
- Scribd. Bohlmann-Rahtz Pyridine Synthesis Guide | PDF.
- Condensation/ Multi-component Reactions MCR/Oxid
- ResearchGate. An improved Chichibabin synthesis of pyridine.
- Wikipedia. Chichibabin reaction.
- SynArchive. Bohlmann-Rahtz Pyridine Synthesis.
- Synthesis and characterization of new N-alkyl
- NIH. Synthesis of diversely substituted pyridin-2(1H)
- (2025-08-06). Novel Synthesis of Condensed Pyridin2(1H)
- Chemistry of Heterocyclic Compounds. (2022-02-28). SYNTHESIS OF PYRIDIN-2(1H)
- ACS Publications. Synthesis of Pyridin-2(1H)
- NIH. Icilio Guareschi and his amazing “1897 reaction” - PMC - PubMed Central.
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- RSC Publishing. (2023-08-21).
- ChemRxiv.
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- PubMed. Synthesis of 1H-pyridin-2-one derivatives as potent and selective farnesyltransferase inhibitors.
- RSC Publishing.
- Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones 3 a–e. ….
- ResearchGate. (2025-08-06). New Synthetic Approaches to Substituted Pyridine-2-(1H)-ones Clubbed with Substituted Aryl Diazo Substituents | Request PDF.
- NIH. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC.
- Quora. (2015-01-21). What could be reason for getting a very low yield in organic chemistry?
- Semantic Scholar. (2013-02-21). New Synthetic Approaches to Substituted Pyridine-2-(1H)-ones Clubbed with Substituted Aryl Diazo Substituents.
- NIH. (2022-03-23). Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central.
- Wikipedia. 2-Pyridone.
- NIH. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC.
- ResearchGate. (2025-08-06). (PDF) Preparation of Polyfunctionally Substituted Pyridine-2(1 H )-Thione Derivatives as Precursors to Bicycles and Polycycles.
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Technical Support Center: Enhancing the Solution Stability of 5-(4-Methoxyphenyl)pyridin-2(1H)-one
Welcome to the technical support guide for 5-(4-Methoxyphenyl)pyridin-2(1H)-one. This document is designed for researchers, scientists, and drug development professionals to proactively address and resolve stability challenges encountered when working with this compound in solution. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure the integrity and reproducibility of your experiments.
Understanding the Stability Profile of this compound
This compound is a heterocyclic compound featuring a pyridinone core. This chemical architecture, while synthetically valuable, presents inherent stability liabilities that must be managed for reliable experimental outcomes. The primary challenges stem from three key areas: susceptibility to oxidation, photodegradation, and pH-dependent hydrolysis.[1]
-
Oxidative Degradation: The electron-rich methoxyphenyl group and the pyridinone ring are susceptible to oxidation.[1] This can be initiated by atmospheric oxygen, trace metal impurities, or peroxide contaminants in solvents and excipients.[2][3] Oxidation can lead to the formation of N-oxides, hydroxylated species, or cleavage of the methoxy group, often resulting in colored degradants.[1][4]
-
Photodegradation: Aromatic heterocyclic compounds are often sensitive to light, particularly in the UV spectrum.[1][5][6] Exposure can trigger complex radical-mediated reactions, leading to a rapid loss of the parent compound.[1] This is a critical consideration for solution preparation, storage, and during light-intensive analytical procedures.
-
Hydrolytic & pH-Dependent Instability: The amide bond within the pyridinone ring is susceptible to hydrolysis, a process that can be catalyzed by highly acidic or basic conditions.[1] Furthermore, the pyridinone structure exists in tautomeric equilibrium with its hydroxy-pyridine form.[7][8] The position of this equilibrium and the overall stability are highly influenced by the pH and polarity of the solvent system, which can affect analytical reproducibility.[7][9][10]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems observed during the handling of this compound in solution.
Problem 1: My compound concentration, as measured by HPLC-UV, is decreasing in a freshly prepared aqueous solution stored at room temperature.
-
Possible Cause: This is a classic sign of degradation. Given the structure, the most likely culprits are oxidation by dissolved atmospheric oxygen or ambient light-induced photodegradation, especially if solutions are stored in clear vials on the benchtop.[1]
-
Troubleshooting & Solution:
-
Control for Light: Immediately switch to amber glass vials or wrap clear vials in aluminum foil to block light.[11] Minimize the exposure of the solution to direct light during handling.
-
Deoxygenate Solvents: Before preparing your solution, sparge the solvent (e.g., water, buffer) with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.[11]
-
Incorporate an Antioxidant: For ongoing experiments, consider adding a free-radical scavenging antioxidant. Butylated hydroxytoluene (BHT) is effective for lipophilic compounds, while ascorbic acid is a good choice for aqueous systems.[12][13][14] Start with a low concentration (e.g., 0.01% w/v) and verify compatibility.
-
Control Temperature: Elevated temperatures accelerate all degradation pathways.[1] If permissible for your experiment, store stock solutions at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures.
-
Problem 2: The solution of my compound is developing a yellow or brownish tint over time.
-
Possible Cause: Color formation is a strong indicator of oxidative degradation.[12] The oxidation of phenolic or electron-rich aromatic systems often produces highly conjugated, chromophoric (color-absorbing) byproducts.
-
Troubleshooting & Solution:
-
Implement Antioxidant Strategies: This is a clear case where an antioxidant is warranted. See the recommendations in Problem 1. BHT is particularly effective at preventing the formation of colored oxidation products.[13][15]
-
Consider Chelating Agents: Trace metal ions (e.g., iron, copper) in your buffer or on glassware can catalyze oxidation.[3] Adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.01-0.05% can sequester these ions and improve stability.[16]
-
Verify Solvent Purity: Use high-purity (e.g., HPLC-grade) solvents, as lower-grade solvents can contain peroxide impurities that initiate oxidation.[3]
-
Problem 3: My experimental results are inconsistent, especially between batches prepared on different days.
-
Possible Cause: Inconsistent results often point to uncontrolled variables affecting compound stability.[1] This could be due to variations in light exposure, temperature, or the age of the solutions used.[1][17]
-
Troubleshooting & Solution:
-
Standardize Solution Preparation: Prepare fresh solutions for each experiment from a solid, well-stored sample.[1] Avoid using stock solutions that have been stored for extended periods without proper stability validation.
-
Control Environmental Conditions: Ensure that all experiments are conducted under consistent lighting and temperature conditions.[1]
-
Use a Buffered System: If working in an unbuffered aqueous solution, the pH can drift due to dissolved CO2, affecting stability. Using a buffer (e.g., phosphate or citrate) in the optimal pH range (typically slightly acidic to neutral) is crucial for reproducibility.[11]
-
Include Controls: Always include a control sample (the compound in its most stable known condition) in every analytical run to monitor for systemic issues.[1]
-
Visual Guides: Degradation & Workflow
Diagram 1: Potential Degradation Pathways
This diagram illustrates the primary chemical liabilities of this compound.
Caption: Potential degradation pathways for the title compound.
Diagram 2: Troubleshooting & Stability Enhancement Workflow
This flowchart provides a logical sequence for diagnosing and solving stability issues.
Caption: A workflow for troubleshooting compound instability.
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is essential to identify the compound's vulnerabilities, as recommended by ICH guidelines.[1][18][19] It involves exposing the compound to harsh conditions to intentionally induce degradation.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent like acetonitrile or methanol.[1]
-
Stress Conditions: For each condition, dilute the stock solution into the stress medium to a final concentration of ~100 µg/mL.
-
Acid Hydrolysis: 0.1 M HCl, incubate at 60°C for 24 hours.[1][20]
-
Base Hydrolysis: 0.1 M NaOH, incubate at 60°C for 24 hours.[1][20]
-
Oxidation: 3% H₂O₂, incubate at room temperature for 24 hours.[1][20]
-
Thermal Stress: Incubate the solution (in a stable buffer, pH 6.8) at 80°C for 48 hours.[1]
-
Photostability: Expose the solution (in a quartz cuvette or clear vial) to a calibrated light source as per ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[18][21] Keep a control sample wrapped in foil.
-
-
Analysis: After the incubation period, neutralize the acid and base samples. Analyze all samples by HPLC-UV (see Protocol 3) against an unstressed control solution.
-
Interpretation: Significant degradation under a specific condition confirms the compound's susceptibility to that stressor. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants from the parent peak.
Protocol 2: Stabilizer Screening Study
Use this protocol to empirically determine the best protective agents for your solution.
-
Preparation: Prepare several identical aliquots of your compound in your primary experimental solvent (e.g., phosphate-buffered saline, pH 7.4) at the target concentration.
-
Additive Spiking: To separate aliquots, add potential stabilizers.
-
Incubation: Store all aliquots under the conditions that are most likely to cause degradation (e.g., on the benchtop in clear vials if oxidation and photolysis are suspected).
-
Time-Point Analysis: Analyze the purity of each solution by HPLC at T=0, 24, 48, and 72 hours.
-
Evaluation: Compare the rate of degradation in each stabilized solution to the control. The condition showing the least amount of degradation contains the optimal stabilizer(s).
| Stabilizer Condition | Purity at T=0 | Purity at T=24h | Purity at T=48h | Purity at T=72h |
| Control (No Additives) | 99.8% | 95.2% | 90.1% | 85.5% |
| 0.01% BHT | 99.8% | 99.5% | 99.1% | 98.8% |
| 0.05% Ascorbic Acid | 99.7% | 99.0% | 98.2% | 97.4% |
| 0.01% EDTA | 99.8% | 97.1% | 94.5% | 92.0% |
| 0.01% BHT + Light Protection | 99.8% | 99.7% | 99.6% | 99.5% |
| Table 1: Example data from a stabilizer screening study. Data is representative. |
Protocol 3: Stability-Indicating HPLC-UV Method
A reliable analytical method is the cornerstone of any stability study.[23][24][25][26] This method must be able to separate the parent compound from all potential degradation products.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or the λmax of the compound)
-
Injection Volume: 10 µL
References
- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
- RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation.
- Filo. (2025, October 23). Describe four methods used to prevent oxidation in pharmaceutical preparations.
- ICH. (n.d.). Quality Guidelines.
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- European Medicines Agency (EMA). (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
- PubMed. (n.d.). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring.
- YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.
- LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- PubMed. (n.d.). Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation.
- ResearchGate. (2025, August 6). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring.
- ResearchGate. (n.d.). Pathways that degrade pyridine derivatives through 2,5-DHP 7-13. (a)....
- (n.d.). Stabilization of Pharmaceuticals to Oxidative Degradation.
- NIH. (n.d.). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions.
- (n.d.). A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations.
- ResearchGate. (2025, August 9). Stabilization of Pharmaceuticals to Oxidative Degradation | Request PDF.
- Google Patents. (n.d.). EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations.
- NIH. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
- ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria....
- CD Formulation. (n.d.). Antioxidants.
- Knowledge of Pharma. (2017, July 30). ANTIOXIDANTS: In Pharmaceutical Formulation.
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- LookChem. (n.d.). 5-[1-(pyridin-4-yl)-methanone-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methyl-1-phenyl-1H-imidazole-2-thiol.
- NIH. (n.d.). Low-Molecular-Weight Synthetic Antioxidants: Classification, Pharmacological Profile, Effectiveness and Trends.
- NIH. (2021, February 9). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism.
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- PubMed. (n.d.). Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex.
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- ACS Publications. (2026, January 6). Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation.
- Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon.
- NIH. (n.d.). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13.
- ACS Publications. (2021, February 9). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism | The Journal of Physical Chemistry B.
- PubChem. (n.d.). 1-(4-Methoxyphenyl)pyridin-2(1H)-one.
- ResearchGate. (2025, August 6). Tautomeric Equilibria in Relation to Pi-Electron Delocalization.
- PharmaCompass.com. (n.d.). 4-Methoxy phenyl acetone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
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- 4. researchgate.net [researchgate.net]
- 5. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Describe four methods used to prevent oxidation in pharmaceutical prepara.. [askfilo.com]
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- 17. youtube.com [youtube.com]
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- 26. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Optimizing Suzuki Coupling of Pyridones
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyridone and pyridine substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this powerful yet often capricious transformation. The unique electronic properties of the pyridine ring, particularly the coordinating ability of the nitrogen atom, introduce specific hurdles not always present in standard aryl-aryl couplings. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these challenges and achieve optimal reaction outcomes.
Troubleshooting Guide: A Diagnostic Approach
This section addresses the most common issues encountered during the Suzuki coupling of pyridones and related N-heterocycles.
Question 1: I am observing little to no product formation. Where should I start my investigation?
Answer: Complete reaction failure or extremely low yield is the most common issue and typically points to a fundamental problem with the catalytic cycle. The primary suspect is often catalyst inhibition or deactivation caused by the pyridine nitrogen.[1][2] The lone pair of electrons on the nitrogen can coordinate strongly to the palladium center, effectively poisoning the catalyst and halting the reaction.[2]
Here is a systematic workflow to diagnose the problem:
// Nodes start [label="Low / No Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is your catalyst system appropriate\n for heteroaryl coupling?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; s1 [label="SOLUTION:\nSwitch to bulky, electron-rich ligands\n(e.g., SPhos, XPhos, RuPhos) or\n N-heterocyclic carbenes (NHCs).[1][2]\nConsider modern Pd pre-catalysts.", fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Are your reaction conditions\nstrictly anaerobic and anhydrous?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; s2 [label="SOLUTION:\nThoroughly degas all solvents (sparge or\nfreeze-pump-thaw cycles).[1]\nUse flame-dried glassware.\nUse fresh, anhydrous reagents and solvents.[1]", fillcolor="#F1F3F4", fontcolor="#202124"]; q3 [label="Is your base suitable and of\nhigh quality?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; s3 [label="SOLUTION:\nScreen different bases (e.g., K₃PO₄, Cs₂CO₃).[1][3]\nEnsure the base is anhydrous and finely ground.", fillcolor="#F1F3F4", fontcolor="#202124"]; end_point [label="Re-run Optimized Reaction", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> s1 [label=" No"]; q1 -> q2 [label=" Yes"]; s1 -> end_point; q2 -> s2 [label=" No"]; q2 -> q3 [label=" Yes"]; s2 -> end_point; q3 -> s3 [label=" No"]; q3 -> end_point [label=" Yes"]; s3 -> end_point; }
Caption: Diagnostic workflow for low-yield Suzuki coupling reactions.
Causality Explained:
-
Catalyst & Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for pyridone couplings because they do not provide enough steric bulk or electron density to the palladium center.[1][4] This makes the crucial oxidative addition step slow and allows the pyridine nitrogen to inhibit the catalyst. Bulky, electron-rich "Buchwald-type" ligands or N-Heterocyclic Carbenes (NHCs) accelerate the catalytic cycle and sterically shield the metal center, preventing inhibitory binding.[1][5][6]
-
Oxygen Sensitivity: The active catalyst is the Pd(0) species. Oxygen readily oxidizes Pd(0) to an inactive Pd(II) state, killing the catalytic cycle before it begins.[1] Therefore, rigorous exclusion of oxygen is non-negotiable.[1]
-
Base Quality: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[3] If the base is wet, clumpy, or not strong enough, this activation will be inefficient.[1]
Question 2: My starting material is consumed, but the yield is still low. I see significant amounts of side products. What are they and how can I prevent them?
Answer: The appearance of side products indicates that while your catalyst is active, parasitic reaction pathways are competing with the desired cross-coupling. For pyridone substrates, the most common side reactions are protodeboronation and homocoupling.
| Side Reaction | Description | Primary Cause(s) | Mitigation Strategy |
| Protodeboronation | The C-B bond of the boronic acid is cleaved by a proton source (e.g., water), replacing it with a hydrogen atom.[1][2] | Presence of water; unstable heteroaryl boronic acids (especially 2-pyridyl derivatives).[4][7][8] | 1. Use Anhydrous Conditions: Thoroughly dry solvents and reagents.[1] 2. Use Boronate Esters: Switch from a boronic acid to a more stable pinacol or MIDA boronate ester.[2] 3. Base Selection: Use an anhydrous base like K₃PO₄.[9] |
| Homocoupling | Two molecules of the boronic acid couple to form a symmetrical biaryl byproduct. | Presence of oxygen, which can re-oxidize Pd(0) to Pd(II), a species that promotes homocoupling.[1] | 1. Strictly Exclude Oxygen: Ensure rigorous degassing and maintain an inert atmosphere throughout the reaction.[1] 2. Control Stoichiometry: Avoid a large excess of the boronic acid (1.2-1.5 equivalents is typical).[1] |
| Dehalogenation | The halide on your pyridone starting material is replaced with a hydrogen atom. | Presence of trace hydride sources in the reaction mixture.[2] | 1. Solvent Purity: Ensure solvents are free from potential hydride donors. 2. Optimize Reaction Time: Do not let the reaction run for an excessively long time after completion, as this can increase the likelihood of side reactions.[2] |
Frequently Asked Questions (FAQs)
Q: Why are 2-halopyridines/-pyridones notoriously difficult coupling partners? A: The difficulty arises from two main factors. First, the proximity of the nitrogen atom to the reaction site leads to strong chelation with the palladium catalyst, inhibiting its activity.[2][8] Second, the corresponding 2-pyridyl boronic acids are particularly unstable and prone to rapid protodeboronation, removing the nucleophilic partner from the reaction.[8][10][11]
Q: Should I use a boronic acid or a boronate ester (e.g., pinacol ester)? A: For challenging substrates like pyridones, boronate esters are highly recommended . They exhibit greater stability towards protodeboronation compared to their corresponding boronic acids.[2] While boronic acids can work, especially under strictly anhydrous conditions, using a pinacol or MIDA boronate ester provides a much more robust and reproducible reaction by minimizing the decomposition of your coupling partner.[2]
Q: Which class of base is best for pyridone Suzuki couplings? A: There is no single "best" base, as the optimal choice is substrate-dependent. However, a good starting point is to screen inorganic bases.
-
Potassium Phosphate (K₃PO₄): Often an excellent choice, particularly under anhydrous conditions, as it can minimize protodeboronation.[9]
-
Cesium Carbonate (Cs₂CO₃): A strong but generally effective base that often provides good results.[3]
-
Potassium Carbonate (K₂CO₃): A standard, milder base that is effective in many cases, typically used in an aqueous/organic solvent mixture.[9]
Q: What is the role of water in the solvent system? A: The role of water is complex. In many Suzuki reactions, a small amount of water in a co-solvent system (e.g., Dioxane/H₂O) can be beneficial. It helps dissolve the inorganic base and can facilitate the hydrolysis of boronate esters to the active boronic acid in situ.[12][13] However, for pyridone couplings where protodeboronation is a major concern, water can be detrimental.[1][7] The best approach is often to start with strictly anhydrous conditions. If yields are poor, a carefully controlled screen of aqueous co-solvent systems can be performed.
Experimental Protocol: General Procedure for Reaction Optimization
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a halopyridone with a boronate ester. All operations must be performed using standard Schlenk or glovebox techniques to maintain an inert atmosphere.[14]
Materials:
-
Halopyridone (1.0 mmol, 1.0 equiv)
-
Boronate Ester (e.g., pinacol ester) (1.2 mmol, 1.2 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, finely ground and dried, 2.0 mmol, 2.0 equiv)
-
Anhydrous Solvent (e.g., Dioxane, 5 mL)
Procedure:
-
Vessel Preparation: Add a magnetic stir bar to a Schlenk flask. Flame-dry the flask under high vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.
-
Addition of Solids: Under a positive flow of inert gas, add the halopyridone, boronate ester, base, and palladium pre-catalyst to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Degassing (Optional but Recommended): For maximum air exclusion, subject the sealed reaction mixture to three cycles of freeze-pump-thaw.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
// Nodes OA [label="Oxidative\nAddition", fillcolor="#F1F3F4", fontcolor="#202124"]; Trans [label="Transmetalation", fillcolor="#F1F3F4", fontcolor="#202124"]; RE [label="Reductive\nElimination", fillcolor="#F1F3F4", fontcolor="#202124"]; Pd0 [label="Pd(0)Lₙ\n(Active Catalyst)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibition [label="Pyridine\nCoordination\n(Inhibition)[1][2]", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF", peripheries=2]; Product [label="Product\n(Pyridone-Ar)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OA [label="Ar-X"]; OA -> Trans [label="Ar'-B(OR)₂"]; Trans -> RE; RE -> Pd0 [label=" "]; RE -> Product; Pd0 -> Inhibition [dir=both, style=dashed, color="#EA4335"]; }
Caption: Simplified Suzuki cycle highlighting catalyst inhibition.
References
- Gagnon, D. J., & Semproni, S. P. (2020). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 39(16), 3009–3014.
- Gagnon, D. J., & Semproni, S. P. (2020). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry, 54(4), 451-466.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster.
- Reyes-Rodríguez, G. J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 11(43), 26657-26661.
- Reddit. (2022). How to approach choosing reaction conditions for Suzuki? r/Chempros.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Li, G. Y. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(15), 3267–3270.
- Reyes-Rodríguez, G. J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate.
- Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling.
- Reddit. (2021). Help needed with unreproducible Suzuki coupling. r/Chempros.
- Wallace, D. J., & Chen, C. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11085.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488.
- Reeve, J. T., et al. (2016). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 7(2), 1234-1239.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Post-Synthesis Purification of 5-(4-Methoxyphenyl)pyridin-2(1H)-one
This guide is intended for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-(4-Methoxyphenyl)pyridin-2(1H)-one. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you achieve the desired purity of your compound.
Introduction: The Chemistry of Purification
This compound is a pyridinone derivative, a class of compounds with significant interest in medicinal chemistry.[1] The purity of such intermediates is paramount for the success of subsequent synthetic steps and for obtaining reliable biological data.[1] Post-synthesis, the crude product is often contaminated with unreacted starting materials, catalyst residues, and byproducts from side reactions. The choice of purification method is critical and depends on the nature and quantity of these impurities.[1]
This guide will focus on the most common and effective purification techniques: recrystallization, column chromatography, and acid-base extraction. We will also address specific challenges related to the synthesis of this compound, particularly when using methods like the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows broad peaks or unexpected signals after purification. Is my compound still impure?
A1: Not necessarily. Pyridin-2(1H)-one and its derivatives can exist in tautomeric equilibrium with their corresponding 2-hydroxypyridine form.[2] This equilibrium can be influenced by the solvent, temperature, and pH, potentially leading to the appearance of multiple or broad peaks in the NMR spectrum even in a pure sample.[2] To confirm purity, it is advisable to use complementary analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
Q2: I'm having difficulty separating my product from a very similar impurity using column chromatography. What can I do?
A2: If impurities have very similar polarities to your desired product, standard silica gel chromatography can be challenging.[2] Consider switching to a different stationary phase, such as alumina, or using a reverse-phase column.[3] Alternatively, derivatization of the crude product to alter its polarity can be a highly effective strategy.[2]
Q3: After an aqueous workup, my yield is significantly lower than expected. What could be the cause?
A3: this compound has some solubility in water, especially if the aqueous phase is acidic or basic, leading to the formation of soluble salts. To minimize product loss, ensure the pH of the aqueous layer is close to neutral before extraction. Additionally, performing multiple extractions with smaller volumes of organic solvent is more efficient than a single extraction with a large volume. Washing the combined organic layers with brine can also help to remove dissolved water and improve recovery.
Q4: I see evidence of palladium catalyst residue in my final product. How can I remove it?
A4: Palladium residues are a common issue in cross-coupling reactions. While column chromatography can remove a significant portion, specialized techniques may be necessary for complete removal. These include treatment with a scavenger resin, washing with an aqueous solution of a chelating agent like thiourea or L-cysteine, or performing an additional purification step like recrystallization.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification of this compound.
Issue 1: Persistent Impurities After Recrystallization
Symptom: The melting point of the recrystallized product is broad, or analytical data (NMR, HPLC) shows the presence of impurities.
Possible Cause: An inappropriate solvent or cooling rate was used for recrystallization.[4] The principle of recrystallization relies on the desired compound being highly soluble in a hot solvent and poorly soluble at cooler temperatures, while the impurities are either highly soluble or insoluble at all temperatures.[5]
Troubleshooting Workflow:
Caption: Workflow for optimizing recrystallization.
Experimental Protocol: Recrystallization from Ethanol [1]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to completely dissolve the solid. This is best achieved by adding the hot solvent portion-wise while stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization of the product.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] For maximum yield, the flask can then be placed in an ice bath.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Solvent Selection Table:
| Solvent | Polarity Index | Boiling Point (°C) | Suitability Notes |
| Ethanol | 5.2 | 78 | Often a good choice for pyridinone derivatives.[1] |
| Isopropanol | 4.3 | 82 | Similar to ethanol, may offer different solubility profiles. |
| Ethyl Acetate | 4.4 | 77 | A less polar option, useful if polar impurities are present. |
| Toluene | 2.4 | 111 | A non-polar solvent, can be used in a two-solvent system with a more polar solvent. |
| Water | 10.2 | 100 | Can be used, but the compound has some solubility. |
Issue 2: Poor Separation or Peak Tailing in Column Chromatography
Symptom: The product co-elutes with impurities, or the peaks are broad and tailing, leading to low recovery of pure fractions.
Possible Cause: The basic nature of the pyridine ring can lead to strong interactions with the acidic silanol groups on the silica gel surface, causing peak tailing.[2][3] Additionally, tautomerism can lead to two closely eluting or overlapping spots on a TLC plate.[2]
Troubleshooting Workflow:
Caption: Troubleshooting poor chromatographic separation.
Experimental Protocol: Silica Gel Column Chromatography [1]
-
Column Packing: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane). Pour the slurry into a glass column and allow it to settle, ensuring uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent to dryness, and carefully load the dry powder onto the top of the prepared column.
-
Elution: Begin elution with a non-polar solvent or solvent mixture (e.g., hexane/ethyl acetate). Gradually increase the polarity of the eluent to move the compounds down the column. Adding a small amount of triethylamine (0.5-1%) to the eluent can help to reduce peak tailing.[3]
-
Fraction Collection: Collect the eluate in fractions and monitor the separation by Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Issue 3: Difficulty Removing Acidic or Basic Impurities
Symptom: The product is contaminated with acidic or basic starting materials or byproducts that are not easily removed by chromatography or recrystallization.
Possible Cause: The impurities have similar physical properties to the desired product, making physical separation methods inefficient.
Solution: Utilize the principles of acid-base extraction to selectively move the impurities into an aqueous phase.[6] this compound is weakly acidic and can be deprotonated by a strong base, but it also has a basic nitrogen in the pyridine ring that can be protonated by a strong acid. This allows for selective extraction of acidic or basic impurities.
Experimental Protocol: Acid-Base Extraction [6][7]
-
Dissolution: Dissolve the crude product in an organic solvent such as dichloromethane or ethyl acetate in a separatory funnel.
-
Removal of Acidic Impurities: To remove acidic impurities, wash the organic layer with a saturated aqueous solution of sodium bicarbonate.[7] The basic wash will deprotonate the acidic impurities, making them soluble in the aqueous layer. Separate the layers and repeat the wash if necessary.
-
Removal of Basic Impurities: To remove basic impurities, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[8] The acidic wash will protonate the basic impurities, partitioning them into the aqueous layer. Separate the layers.
-
Neutralization and Final Wash: Wash the organic layer with water to remove any residual acid or base, followed by a wash with brine to begin the drying process.
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified product.
Addressing Synthesis-Specific Impurities: The Suzuki-Miyaura Coupling Example
The Suzuki-Miyaura cross-coupling is a common method for synthesizing 5-aryl-pyridin-2(1H)-ones. However, this reaction can generate specific impurities that require targeted purification strategies.[9][10]
Common Suzuki Byproducts and Their Removal:
| Byproduct | Origin | Purification Strategy |
| Homocoupled Boronic Acid | Self-coupling of the boronic acid starting material.[11] | Often less polar than the desired product and can be separated by column chromatography. |
| Deborylated Starting Material | Protodeboronation of the boronic acid.[11] | Can be difficult to separate due to similar polarity. Recrystallization or careful chromatography may be effective. |
| Phenylated Impurities from Ligand | Aryl group transfer from the phosphine ligand.[9] | Can be minimized by careful selection of the ligand and reaction conditions.[9][12] Difficult to remove post-synthesis; prevention is key. |
| Dehalogenated Starting Material | Reduction of the halide starting material.[11] | Usually has a different polarity and can be removed by column chromatography. |
Troubleshooting a Failed or Low-Yielding Suzuki Coupling:
If you are experiencing low conversion of your starting materials, consider the following:[13]
-
Catalyst Inactivity: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. Using bulky, electron-rich ligands (e.g., Buchwald ligands) can mitigate this.[13]
-
Base and Solvent Choice: The choice of base and solvent is critical and interdependent.[13] Anhydrous conditions with certain bases may require a small amount of water to be effective.[14]
-
Quality of Boronic Acid: Pyridineboronic acids can be prone to hydrolysis.[15] Ensure your boronic acid is of high quality and stored properly.
References
- Technical Support Center: Purification of Pyridin-4-ol Derivatives - Benchchem.
- Purification of 3,4-Dihydro-6-methyl-2-pyridone: Application Notes and Protocols - Benchchem.
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem.
- Acid–base extraction - Wikipedia.
- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed.
- Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. - ResearchGate.
- Recrystallization (chemistry) - Wikipedia.
- Recrystallization - YouTube.
- 4.8: Acid-Base Extraction - Chemistry LibreTexts.
- Recrystallization - Chemistry LibreTexts.
- Removing Pyridine : r/chemistry - Reddit.
- The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction,... - ResearchGate.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube.
- Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit.
Sources
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- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. reddit.com [reddit.com]
Technical Support Center: Resolving Ambiguous NMR Signals in 5-(4-Methoxyphenyl)pyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the analysis of 5-(4-Methoxyphenyl)pyridin-2(1H)-one. This guide is designed to provide expert-level insights and practical troubleshooting for common challenges encountered during the NMR spectroscopic analysis of this important heterocyclic scaffold. As Senior Application Scientists, we understand that obtaining clean, unambiguous data is critical for advancing your research. This resource is structured to address specific issues in a direct question-and-answer format, explaining not just the what, but the why behind each experimental choice.
Troubleshooting Guide: From Signal Overlap to Tautomeric Ambiguity
This section tackles the most frequent and challenging issues encountered during the NMR analysis of this compound.
Question 1: Why are the aromatic signals in my ¹H NMR spectrum of this compound overlapping, and how can I resolve them?
Answer:
Overlapping signals in the aromatic region (typically 6.0-8.5 ppm) of your ¹H NMR spectrum are a common challenge with this molecule due to the presence of two aromatic rings with similar electronic environments.[1] This leads to a complex multiplet structure that is difficult to interpret accurately.
Causality: The pyridinone and methoxyphenyl rings both contain protons in relatively similar chemical environments, leading to signal crowding. The electron-withdrawing effect of the carbonyl group and the nitrogen atom in the pyridinone ring, coupled with the electron-donating methoxy group on the phenyl ring, results in a convergence of chemical shifts.[1]
Troubleshooting Workflow:
To deconstruct this complex region and achieve unambiguous signal assignment, a multi-step approach involving both 1D and 2D NMR techniques is recommended.
Step-by-Step Experimental Protocols:
1. Solvent Screening:
-
Rationale: Changing the solvent can induce differential shifts in proton resonances due to varying solvent-solute interactions, potentially resolving overlap.[2]
-
Protocol:
-
Prepare separate, dilute samples of your compound in a range of deuterated solvents with varying polarities and aromatic character (e.g., CDCl₃, DMSO-d₆, Acetone-d₆, Benzene-d₆).
-
Acquire a standard ¹H NMR spectrum for each sample.
-
Compare the aromatic regions of the spectra to identify the solvent that provides the best signal dispersion.
-
2. Temperature Variation:
-
Rationale: Altering the temperature can affect conformational equilibria and intermolecular interactions, leading to changes in chemical shifts that may resolve overlapping signals.[3][4][5][6]
-
Protocol:
-
Using the solvent that provided the best results in the previous step, acquire a series of ¹H NMR spectra at different temperatures (e.g., 298 K, 313 K, 328 K).
-
Analyze the spectra for temperature-dependent shifts that lead to signal separation.
-
3. 2D NMR Spectroscopy:
If 1D methods are insufficient, a suite of 2D NMR experiments is the definitive solution.[7][8][9]
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).[9] This is crucial for tracing the connectivity within each aromatic ring.
-
Protocol: Run a standard COSY experiment. Cross-peaks will appear between protons that are J-coupled. For example, you will be able to walk through the proton correlations on the pyridinone ring and separately on the methoxyphenyl ring.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate protons directly to the carbons they are attached to.[10] This provides an anchor point for assigning proton signals based on expected carbon chemical shifts.
-
Protocol: Acquire an HSQC spectrum. Each cross-peak links a proton signal on one axis to a carbon signal on the other, confirming direct ¹H-¹³C bonds.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range couplings between protons and carbons (typically over 2-3 bonds).[9][11][12] This is the key to connecting the two aromatic rings and assigning quaternary carbons.
-
Protocol: Run an HMBC experiment. Look for correlations between the pyridinone protons and the carbons of the methoxyphenyl ring, and vice-versa. For example, the proton at position 6 of the pyridinone ring should show a correlation to the carbon of the phenyl ring it is bonded to.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for confirming the relative orientation of the two rings.
-
Protocol: Acquire a NOESY spectrum. Look for cross-peaks between protons on the pyridinone ring and protons on the methoxyphenyl ring that are spatially proximate.
-
| Technique | Information Gained | Application to this compound |
| COSY | ¹H-¹H correlations (through-bond) | Delineates the spin systems of the pyridinone and methoxyphenyl rings independently. |
| HSQC | ¹H-¹³C one-bond correlations | Assigns protons to their directly attached carbons. |
| HMBC | ¹H-¹³C long-range correlations | Connects the two aromatic rings and assigns quaternary carbons. |
| NOESY | ¹H-¹H through-space correlations | Confirms the spatial arrangement of the two rings. |
Question 2: I am observing broad signals for the N-H and/or O-H protons. What is causing this and how can I sharpen them?
Answer:
Broadening of exchangeable proton signals (N-H and potential O-H from the tautomeric form) is common and can be attributed to several factors:
-
Chemical Exchange: The N-H proton can exchange with residual water in the NMR solvent or with other labile protons. This exchange process occurs on a timescale that is intermediate relative to the NMR experiment, leading to signal broadening.
-
Tautomerism: The molecule can exist in equilibrium between the pyridinone (lactam) and 2-hydroxypyridine (lactim) forms. If the rate of interconversion is on the NMR timescale, the signals of the protons involved will be broadened.
-
Quadrupolar Coupling: The nitrogen atom (¹⁴N) has a nuclear quadrupole moment which can lead to broadening of adjacent proton signals.
Troubleshooting Strategies:
-
Solvent Choice:
-
Rationale: Aprotic solvents like DMSO-d₆ are excellent for observing N-H protons as they form strong hydrogen bonds with the solute, slowing down the exchange rate.[5]
-
Action: Dissolve your sample in high-purity, dry DMSO-d₆.
-
-
Temperature Variation:
-
Rationale: Lowering the temperature can slow down the rate of chemical exchange and tautomeric interconversion, resulting in sharper signals.[3]
-
Action: Acquire the ¹H NMR spectrum at a lower temperature (e.g., 273 K or below).
-
-
D₂O Exchange:
-
Rationale: Adding a drop of D₂O to your NMR sample will cause the labile N-H and O-H protons to exchange with deuterium. This will result in the disappearance of these signals from the ¹H NMR spectrum, confirming their identity.
-
Action: After acquiring a standard ¹H NMR spectrum, add one drop of D₂O, shake the tube, and re-acquire the spectrum.
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the expected tautomeric form of this compound in different NMR solvents?
The tautomeric equilibrium between the pyridinone (lactam) and 2-hydroxypyridine (lactim) forms is highly dependent on the solvent.[13]
-
In Aprotic Solvents (e.g., CDCl₃, Benzene-d₆): The pyridinone form is generally favored.[14]
-
In Protic Solvents (e.g., D₂O, Methanol-d₄): The equilibrium can shift towards the 2-hydroxypyridine form, which can be stabilized by hydrogen bonding with the solvent.[13]
-
In Polar Aprotic Solvents (e.g., DMSO-d₆): The pyridinone form typically predominates.[13]
The position of this equilibrium can be investigated by observing the chemical shifts of the ring protons and carbons, as well as the presence of either an N-H or an O-H proton signal. Ab initio calculations have shown that for 2-pyridone itself, the pyridone tautomer is slightly more stable than the 2-hydroxypyridine form in the gas phase.[15]
FAQ 2: How can I use NMR to determine the pKa of my compound?
NMR spectroscopy is a powerful tool for determining pKa values.[16][17] The chemical shifts of the aromatic protons, particularly those on the pyridinone ring, are sensitive to the protonation state of the nitrogen atom.
Methodology:
-
Prepare a series of NMR samples in a suitable solvent (e.g., D₂O/buffer system) across a range of pH values.
-
Acquire a ¹H NMR spectrum for each sample.
-
Plot the chemical shift of a specific proton (one that shows a significant change upon protonation) against the pH.
-
The resulting titration curve will be sigmoidal, and the pKa can be determined from the inflection point of the curve.
FAQ 3: Are there any specific NMR parameters I should optimize for this class of compounds?
Yes, optimizing acquisition parameters can significantly improve the quality of your spectra.
-
For ¹³C NMR: Due to the presence of quaternary carbons and the relatively low natural abundance of ¹³C, a longer relaxation delay (d1) and a larger number of scans are recommended to obtain a good signal-to-noise ratio.
-
For HMBC: The long-range coupling constant (Jⁿнс) is crucial. For aromatic systems, a value between 8-10 Hz is a good starting point. Acquiring multiple HMBC spectra with different long-range delays can help to visualize correlations over different coupling pathways.[12]
-
For NOESY: The mixing time is a critical parameter. A series of NOESY experiments with varying mixing times should be performed to optimize the observation of through-space correlations.
By systematically applying these troubleshooting strategies and advanced NMR techniques, you can overcome the challenges associated with the spectral analysis of this compound and achieve unambiguous structural elucidation.
References
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- Katritzky, A. R., & Lagowski, J. M. (1963). An NMR study of the tautomerism of 2-acylaminopyridines. Journal of the Chemical Society, 43-45.
- BenchChem. (2025). Application Note: Structural Analysis of Pyridinones using ¹H and ¹³C NMR Spectroscopy. BenchChem.
- Reich, H. J. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin.
- Adamowicz, L., & Person, W. B. (1983). Ab initio and oxygen-17 NMR studies of the substituent effects on the tautomeric equilibrium in 6-X-(1H)-2-pyridones. The Journal of Physical Chemistry, 87(23), 4747-4751.
- Katritzky, A. R., & Pojarlieff, I. G. (1982). An NMR study of the tautomerism of 2-acylaminopyridines. Journal of the Chemical Society, Perkin Transactions 2, (11), 1439-1442.
- Barlin, G. B., & Fenn, M. D. (1977). Pyridone–pyridol tautomerism in 2-hydroxypyridines with[1][19]-annelated rings and oxygen at the[19]-position. Journal of the Chemical Society, Perkin Transactions 1, 2297-2300.
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- Khudozhitkov, A. E., et al. (2019). ²H NMR spectra line shape evolution with temperature of [D5]pyridine...
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). HMDB.
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- Suryaprakash, N. (2017). RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers. Organic & Biomolecular Chemistry, 15(3), 527-531.
- Filarowski, A., et al. (2012). Effect of temperature on the 1 H NMR spectrum of 1, measured at a...
- LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts.
- TMP Chem. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube.
- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (NP0059896). NP-MRD.
- Duddeck, H., Dietrich, W., & Tóth, G. (1998). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Springer.
- Hrizi, A., et al. (2021). Temperature variable NMR measurements of 2 a in pyridine‐d5.
- Kaps, S., et al. (2021). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 26(16), 4945.
- Walsh Medical Media. (2023). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media.
- Coggins, B. E., & Zhou, P. (2010). Sparsely sampled, High-resolution 4-D Omit Spectra for Detection and Assignment of Intermolecular NOEs of Protein Complexes. Journal of the American Chemical Society, 132(45), 15930-15933.
- Schlegel, H. B., et al. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society, 104(18), 4876-4880.
- Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332.
- Miles, W. H., et al. (2006). Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited.
- Facey, G. (2014, March 6). Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog.
- JoVE. (2024, April 4). ¹H NMR: Interpreting Distorted and Overlapping Signals. JoVE.
- Marsh, J. A., et al. (2006). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Journal of Biomolecular NMR, 34(4), 263-275.
- Griesbeck, A. G., et al. (2016). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 21(11), 1469.
- Hanson, P. (n.d.). Assignment of 1 H-NMR spectra. University of York.
- Moser, A. (2008, July 18). How to deal with ambiguity in an HMBC spectrum? … Part 1. ACD/Labs.
- LibreTexts. (2025). 5.4: NOESY Spectra. Chemistry LibreTexts.
- Maina, F. K., et al. (2019). HMBC-HMQC and HMQC-NOESY-HMQC spectra of MSG. a A 2D plane extracted...
- Appleby, K. M., et al. (2019). Hyperpolarized 1 H NMR spectra of 4, pyridine and p-H 2 after...
- Jiang, B., et al. (2016). 15N NMR spectra of HP-pyridine as the free base (green) and fully...
- Beilstein Journals. (n.d.).
- Jeannerat, D. (2015). The signal/noise of an HMBC spectrum can depend dramatically upon the choice of acquisition and processing parameters.
- Raczyńska, E. D., et al. (2020). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 25(21), 5183.
- Katritzky, A. R., & Jones, R. A. (1960). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Proceedings of the Chemical Society, (10), 313.
- Touzani, R., et al. (2024). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Molbank, 2024(1), M1819.
- Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Topics in Heterocyclic Chemistry, 1, 1-51.
- Al-Soufi, W., et al. (2005). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents. Photochemical & Photobiological Sciences, 4(9), 704-710.
- Barange, D. K., & Bhagat, S. K. (2019). ¹H NMR Spectrum of 1‐(4‐methoxyphenyl)‐1H pyrrole.
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Technical Support Center: A Guide to the Synthesis of 5-(4-Methoxyphenyl)pyridin-2(1H)-one
Welcome to the technical support center for the synthesis of 5-(4-Methoxyphenyl)pyridin-2(1H)-one. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this and structurally related biaryl compounds. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles to ensure scientific integrity and experimental success.
The synthesis of 5-aryl-2(1H)-pyridones, such as this compound, is a common objective in medicinal chemistry due to their prevalence in biologically active molecules. The most prevalent and versatile method for constructing the key C-C bond in these compounds is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction couples an aryl halide (e.g., 5-bromopyridin-2(1H)-one) with an organoboron species (e.g., 4-methoxyphenylboronic acid).[1][3]
While robust, the Suzuki-Miyaura coupling is a complex, multi-step catalytic process sensitive to numerous parameters.[2] This guide addresses the most common challenges encountered during the scale-up of this synthesis, providing logical, evidence-based solutions to optimize your reaction outcomes.
Troubleshooting Guide: Common Experimental Issues
This section is formatted as a series of questions and answers to directly address specific problems you may encounter in the lab.
Question 1: My reaction yield is very low or I'm recovering only starting materials. What are the primary causes and how can I fix this?
Answer: Low or no conversion is the most common issue and can typically be traced back to one of four key areas: the catalyst system, the reaction conditions, the reagents, or the setup.
A. Catalyst System Inactivity The heart of the Suzuki reaction is the palladium catalyst. Its active Pd(0) form is highly sensitive to oxygen, which can cause deactivation through oxidation or lead to the formation of palladium black (precipitated, inactive palladium).[4][5]
-
Troubleshooting Actions:
-
Ensure an Inert Atmosphere: The reaction vessel must be thoroughly purged of oxygen. Use a robust inert gas like argon or nitrogen and maintain a positive pressure throughout the setup and reaction. Degas all solvents rigorously before use by sparging with an inert gas for 20-30 minutes or using several freeze-pump-thaw cycles.[5][6]
-
Select an Appropriate Ligand: For coupling with pyridinone systems, electron-rich and bulky phosphine ligands are often essential. They stabilize the Pd(0) center, promote the crucial oxidative addition step, and prevent catalyst aggregation.[2][7] If using a simple palladium source like Pd(OAc)₂, the addition of a ligand such as SPhos, XPhos, or PPh₃ is necessary.
-
B. Sub-Optimal Reaction Conditions The interplay between base, solvent, and temperature is critical for a successful outcome.
-
Troubleshooting Actions:
-
Base Selection: The base is not merely a proton scavenger; it activates the boronic acid for the transmetalation step.[3][8] If a weak base like NaHCO₃ or K₂CO₃ is ineffective, switch to a stronger base such as Cs₂CO₃ or K₃PO₄.[6] Ensure the base is finely powdered and dry to maximize its reactivity.[5]
-
Solvent System: A mixture of an organic solvent (like dioxane, THF, or toluene) with water is standard.[2][3] Water is often crucial for dissolving the base and facilitating the catalytic cycle.[9] However, the optimal ratio can be reaction-dependent. If your reaction is sluggish, a screen of solvent systems may be necessary.
-
Temperature Control: Suzuki couplings are typically run at elevated temperatures (80-110 °C) to drive the reaction forward.[1] If there is no conversion at a lower temperature, incrementally increase the heat while monitoring the reaction by TLC or LC-MS to avoid decomposition.
-
C. Poor Reagent Quality The purity and stability of your starting materials are paramount.
-
Troubleshooting Actions:
-
Boronic Acid Integrity: Boronic acids are susceptible to decomposition via protodeboronation (cleavage of the C-B bond) or formation of boroxine anhydrides upon storage.[4][5] Use fresh, high-purity boronic acid. If stability is a persistent issue, consider using a more robust boronic ester derivative, such as a pinacol ester.[5][10]
-
Halide Reactivity: The reactivity order for the aryl halide is I > Br > OTf >> Cl.[1] If you are using a less reactive aryl chloride, you will likely need a more specialized, highly active catalyst system (e.g., one with a Buchwald-type ligand) and stronger reaction conditions.[1][8]
-
The following workflow provides a logical sequence for troubleshooting low-yield issues.
Question 2: I'm getting my desired product, but it's contaminated with significant side products, especially a biaryl homocoupled product (4,4'-dimethoxybiphenyl). How can I suppress this?
Answer: The formation of side products complicates purification and reduces the yield of your target molecule. Homocoupling of the boronic acid is a very common side reaction, but others like dehalogenation can also occur.[2][4]
A. Boronic Acid Homocoupling This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen and Pd(II) species.[2]
-
Troubleshooting Actions:
-
Rigorous Oxygen Exclusion: This is the most critical factor. As mentioned previously, ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere. Oxygen can facilitate the oxidative cycle that leads to homocoupling.[2]
-
Control Stoichiometry: Use only a slight excess of the boronic acid (typically 1.1–1.2 equivalents). A large excess can favor the homocoupling pathway.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) sources that require in-situ reduction.
-
B. Dehalogenation of Starting Material This side reaction results in the replacement of the halide on your pyridinone with a hydrogen atom. It can arise from hydride sources in the reaction mixture.[2][5]
-
Troubleshooting Actions:
-
Solvent Purity: Use high-purity, anhydrous solvents. Some solvents, particularly alcohols or amines used as bases, can act as hydride donors.[2]
-
Optimize Base and Temperature: A very strong base or excessively high temperatures can sometimes promote dehalogenation. If this side product is significant, consider screening slightly milder conditions.
-
The Suzuki-Miyaura catalytic cycle illustrates where these side reactions can interfere.
Question 3: My product is difficult to purify. What is a reliable method for isolating pure this compound?
Answer: Purification of pyridinone compounds can be challenging due to their polarity and potential for hydrogen bonding. A multi-step approach is often most effective.[11]
-
Recommended Purification Protocol:
-
Aqueous Work-up: After the reaction is complete, cool the mixture to room temperature. Quench by adding water and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and brine to remove the inorganic base and salts.
-
Silica Gel Column Chromatography: This is typically the most effective method for removing residual starting materials and palladium catalyst.[11]
-
Adsorbent: Standard silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing) or dichloromethane/methanol is often effective.[12] Monitor the fractions by TLC to identify and combine the pure product.
-
-
Recrystallization or Trituration: If the purified product from the column is a solid but still contains minor impurities, recrystallization can significantly improve its purity.[11]
-
Solvent Screening: Test solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures to find a system where the product is soluble when hot but sparingly soluble when cold.
-
Procedure: Dissolve the solid in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[11]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for this reaction? For laboratory scale, a catalyst loading of 1-5 mol% is typical for Suzuki couplings.[13] For process scale-up, minimizing this to <1 mol% is desirable. However, lower catalyst loadings are more susceptible to deactivation by impurities, so high-purity reagents and solvents are essential.[13]
Q2: Can I use microwave irradiation to speed up the reaction? Yes, microwave-assisted Suzuki couplings are well-documented and can dramatically reduce reaction times from hours to minutes, often with improved yields.[14][15] This is an excellent strategy for rapid optimization and library synthesis.
Q3: What are the key safety precautions for this synthesis?
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Organic solvents like dioxane and toluene are flammable and have associated health risks. Always work in a well-ventilated area.
-
Bases: Strong bases like cesium carbonate can be corrosive and hygroscopic. Handle with care and store in a desiccator.
Summary of Recommended Reaction Parameters
The table below provides a starting point for optimizing the synthesis of this compound.
| Parameter | Recommended Condition | Rationale & Troubleshooting Tip |
| Aryl Halide | 5-Bromo-pyridin-2(1H)-one | Bromo-derivatives offer a good balance of reactivity and cost. Iodo-derivatives are more reactive but less stable and more expensive.[1] |
| Boronic Acid | 4-Methoxyphenylboronic acid (1.1-1.2 eq.) | Purity is critical. Use fresh reagent to avoid issues from protodeboronation or boroxine formation.[5] |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%) | Pd(dppf)Cl₂ is often more robust and effective for heteroaryl couplings. Ensure catalyst is active; handle under inert gas.[16] |
| Base | Cs₂CO₃ or K₃PO₄ (2-3 eq.) | These stronger bases are often more effective than K₂CO₃, especially for challenging couplings. Ensure the base is finely powdered.[1][6] |
| Solvent | Dioxane/H₂O (e.g., 4:1 v/v) or Toluene/H₂O | Must be thoroughly degassed. The presence of water is often essential for base solubility and efficient transmetalation.[3][9] |
| Temperature | 80–100 °C | Monitor reaction progress by TLC or LC-MS to determine the optimal temperature and reaction time, avoiding potential degradation. |
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- JTI. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). [Link]
- YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
- National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
- PubMed. (2015, March 27). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Wikipedia. (n.d.). Suzuki reaction. [Link]
- ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
- ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
- Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. [Link]
- National Institutes of Health. (n.d.). Synthesis of diversely substituted pyridin-2(1H)
- National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
- PubMed. (2008, September 19). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. [Link]
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- 15. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing byproducts in the cyclization step of pyridinone synthesis
A Guide to Minimizing Byproducts in the Cyclization Step
Welcome to the technical support center for pyridinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation during the critical cyclization step of pyridinone synthesis. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts observed during pyridinone cyclization?
A1: Byproduct formation is highly dependent on the specific synthetic route (e.g., Gould-Jacobs, Conrad-Limpach, Hantzsch). However, common classes of byproducts include regioisomers (in cases of asymmetric precursors), products of incomplete cyclization, over-oxidation or reduction products, and byproducts from side reactions of functional groups on the starting materials. For instance, in the Hantzsch synthesis, the initial product is a dihydropyridine, which requires a subsequent oxidation step. Incomplete oxidation can lead to the dihydropyridine as a significant byproduct.[1][2][3]
Q2: How critical is temperature control during the cyclization step?
A2: Temperature is a critical parameter in most pyridinone cyclization reactions. For thermally driven cyclizations, such as the Gould-Jacobs reaction, insufficient temperature can lead to incomplete reaction and low yields, while excessive heat can promote decomposition and the formation of tars or other degradation byproducts.[4] The optimal temperature is a balance between achieving a sufficient rate of cyclization and minimizing side reactions.
Q3: Can the choice of solvent influence byproduct formation?
A3: Absolutely. The solvent can affect the solubility of reactants and intermediates, influence the transition state energies of desired versus undesired reaction pathways, and in some cases, participate in the reaction. For example, in the Conrad-Limpach synthesis, using a high-boiling inert solvent like mineral oil can significantly improve yields compared to running the reaction neat.[5] Protic solvents may interfere with reactions involving strong bases or organometallics, while polar aprotic solvents can accelerate SNAr reactions.
Q4: What role do catalysts play in minimizing byproducts?
A4: Catalysts, whether acidic or basic, can significantly influence the course of the reaction. They can lower the activation energy of the desired cyclization pathway, allowing the reaction to proceed under milder conditions and thus reducing temperature-related byproducts. For instance, acid catalysts are often employed in the Conrad-Limpach synthesis to facilitate the key cyclization step.[5][6]
Troubleshooting Guide
Issue 1: Formation of Regioisomers in the Gould-Jacobs Reaction
Question: I am performing a Gould-Jacobs reaction with a meta-substituted aniline and obtaining a mixture of quinolinone regioisomers. How can I improve the regioselectivity?
Underlying Cause: The Gould-Jacobs reaction involves the thermal cyclization of an anilidomethylenemalonate. The regioselectivity of the cyclization is determined by which ortho-position of the aniline ring attacks the malonate-derived portion of the molecule. While the reaction is generally effective for anilines with electron-donating groups at the meta-position, steric and electronic factors of the substituent can influence the outcome.[7][8][9]
Troubleshooting Workflow:
Workflow for improving regioselectivity.
Detailed Protocol for Optimizing Regioselectivity:
-
Re-evaluate Substituent Effects:
-
Electronic Effects: Electron-donating groups at the meta-position generally direct cyclization to the less hindered ortho-position (C-6). Conversely, electron-withdrawing groups can favor cyclization at the other ortho-position (C-2).
-
Steric Effects: Bulky meta-substituents will strongly favor cyclization at the less sterically hindered ortho-position.
-
-
Systematic Screening of Reaction Conditions:
-
Temperature: Gradually decrease the cyclization temperature in 10-20 °C increments. Lower temperatures can sometimes enhance the kinetic selectivity of the reaction.
-
Solvent: Screen a variety of high-boiling point, inert solvents (e.g., Dowtherm A, diphenyl ether). The solvent can influence the transition state energies and thus the regioselectivity.
-
-
Data-Driven Decision Making:
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Diphenyl Ether | Dowtherm A | Mineral Oil |
| Temperature (°C) | 250 | 240 | 250 |
| Desired Isomer (%) | 65 | 75 | 60 |
| Undesired Isomer (%) | 35 | 25 | 40 |
Issue 2: Incomplete Cyclization in Conrad-Limpach Synthesis
Question: My Conrad-Limpach synthesis is resulting in a low yield of the desired 4-hydroxyquinoline, with a significant amount of the intermediate Schiff base remaining. What can I do to drive the reaction to completion?
Underlying Cause: The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester to form a Schiff base, which then undergoes thermal cyclization.[5][10] Incomplete cyclization is often due to insufficient temperature or the lack of an appropriate catalyst to facilitate the ring-closing step.[5][6]
Mechanism of Byproduct Formation:
Pathway of incomplete cyclization.
Step-by-Step Protocol for Driving Cyclization:
-
Ensure Sufficient Temperature: The cyclization step of the Conrad-Limpach synthesis often requires high temperatures, typically around 250 °C.[5] Verify that your heating apparatus is accurately reaching and maintaining the target temperature.
-
Employ a High-Boiling Point Solvent: As mentioned, using an inert, high-boiling solvent like mineral oil or diphenyl ether is crucial for achieving the necessary temperature and ensuring a homogeneous reaction mixture.[5]
-
Introduce an Acid Catalyst: The use of a catalytic amount of a strong acid, such as HCl or H2SO4, can facilitate the cyclization by protonating the carbonyl group, making it more electrophilic and promoting the intramolecular attack by the aniline ring.[6]
-
Experimental Protocol:
-
To your reaction mixture of the aniline and β-ketoester in a high-boiling solvent, add a catalytic amount (e.g., 1-5 mol%) of concentrated sulfuric acid.
-
Heat the reaction to the target temperature (e.g., 250 °C) and monitor the progress by TLC or LC-MS until the starting Schiff base is consumed.
-
Work up the reaction as appropriate, typically involving cooling, dilution with a suitable solvent, and extraction or filtration to isolate the product.
-
-
Issue 3: Over-oxidation and Side Reactions in Hantzsch Pyridine Synthesis
Question: I am attempting a one-pot Hantzsch synthesis to produce a substituted pyridine, but I am observing a complex mixture of byproducts and a low yield of the desired aromatic product. How can I optimize this reaction?
Underlying Cause: The Hantzsch synthesis initially forms a 1,4-dihydropyridine, which must be oxidized to the final pyridine product.[1][2] In a one-pot procedure, the choice of oxidant and the reaction conditions are critical to avoid over-oxidation or side reactions with the starting materials or the dihydropyridine intermediate. Harsh oxidizing agents or prolonged reaction times can lead to degradation of the desired product.
Troubleshooting and Optimization Strategy:
-
Select a Milder Oxidizing Agent: Instead of strong oxidants like potassium permanganate, consider using milder and more selective reagents.
| Oxidizing Agent | Typical Conditions | Advantages | Potential Issues |
| Potassium Permanganate | Varies | Inexpensive, powerful | Can lead to over-oxidation and degradation |
| Ferric Chloride | Reflux in ethanol | Effective for one-pot synthesis | Can be acidic, may require optimization |
| Iodine | Reflux in methanol | Mild, generally high yielding | Stoichiometric use, potential for iodine-containing byproducts |
| Air/Oxygen | Often with a catalyst | "Green" oxidant | Can be slow, may require specific catalysts |
-
Consider a Two-Step Procedure: For complex substrates, a two-step approach can offer better control and higher yields.
-
Step 1: Synthesis of the Dihydropyridine: Perform the initial condensation of the aldehyde, β-ketoester, and ammonia source under optimized conditions to form the 1,4-dihydropyridine intermediate. Isolate and purify this intermediate.
-
Step 2: Aromatization: Subject the purified dihydropyridine to a separate oxidation step using a suitable oxidizing agent. This allows for the optimization of the oxidation reaction independently of the initial condensation.
-
Experimental Protocol for Two-Step Hantzsch Synthesis:
-
Dihydropyridine Formation:
-
In a round-bottom flask, combine the aldehyde (1 eq.), ethyl acetoacetate (2 eq.), and ammonium acetate (1.1 eq.) in ethanol.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and isolate the precipitated dihydropyridine by filtration.
-
-
Aromatization:
-
Dissolve the isolated dihydropyridine in a suitable solvent, such as methanol or acetic acid.
-
Add the chosen oxidizing agent (e.g., iodine, 1.1 eq.) and heat to reflux.
-
Monitor the reaction by TLC until the dihydropyridine is consumed.
-
Work up the reaction accordingly to isolate the final pyridine product.
-
By systematically addressing these common issues, researchers can significantly improve the yield and purity of their pyridinone products.
References
- Chun, J., et al. (2009). A tandem one-pot conversion of nitriles with ethyl bromoacetate in THF to get various 2-pyridinone derivatives via the Blaise reaction intermediate. Tetrahedron Letters, 50(26), 3443-3446.
- McElroy, W. T., & DeShong, P. (2003). A New, General Method for the Synthesis of 2-Pyridones. Organic Letters, 5(24), 4779–4782.
- Platts, J. A., et al. (2011). Synthesis and biological evaluation of novel 2-pyridinone derivatives as potent and selective inhibitors of the human checkpoint kinase Chk1. Bioorganic & Medicinal Chemistry, 19(14), 4349-4361.
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
- Wikipedia. (n.d.). Gould–Jacobs reaction.
- Cheng, G., et al. (2017). A Cascade Reaction for the Synthesis of 2-Pyridones from N-Propargyl Enaminones. The Journal of Organic Chemistry, 82(18), 9515–9524.
- Wikipedia. (n.d.). Hantzsch pyridine synthesis.
- Wikipedia. (n.d.). Conrad–Limpach synthesis.
- Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
- ResearchGate. (n.d.). Gould-Jacobs reaction | Request PDF.
- Conrad-Limpach Reaction. (n.d.). In Name Reactions in Organic Synthesis (pp. 503-506). Cambridge University Press.
- Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction.
Sources
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
Navigating the Metabolic Maze: A Technical Guide to Enhancing the Stability of 5-(4-Methoxyphenyl)pyridin-2(1H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of drug discovery, achieving optimal metabolic stability is a critical determinant of a compound's therapeutic success. A candidate with poor metabolic stability is often rapidly cleared from the body, leading to reduced efficacy and a shorter duration of action.[1][2] This guide provides a comprehensive technical support framework for researchers working with 5-(4-Methoxyphenyl)pyridin-2(1H)-one analogs, a scaffold of significant interest in medicinal chemistry. We will delve into common metabolic liabilities, troubleshooting strategies for in vitro assays, and practical approaches to enhance the metabolic endurance of these molecules. Our aim is to equip you with the expertise and experimental foresight to navigate the challenges of metabolic optimization and accelerate the development of robust drug candidates.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and experimental hurdles encountered when assessing and improving the metabolic stability of this compound analogs.
Q1: My this compound analog shows high clearance in human liver microsomes. What are the likely metabolic "hotspots"?
A1: Based on the structure, there are two primary metabolic hotspots to consider:
-
O-Demethylation of the Methoxy Group: The methoxy group on the phenyl ring is a common site for oxidative metabolism, primarily mediated by cytochrome P450 enzymes (CYPs), particularly CYP2D6 and CYP3A4.[3][4][5][6] This reaction forms a phenol, which can then be rapidly conjugated (e.g., glucuronidation or sulfation) and excreted.
-
Oxidation of the Pyridinone and Phenyl Rings: The electron-rich aromatic rings are susceptible to CYP-mediated hydroxylation.[7][8] The pyridine nitrogen can also be oxidized to an N-oxide, which increases polarity and can alter biological activity.[9]
Troubleshooting Steps:
-
Metabolite Identification Studies: Conduct an in vitro metabolism study using human liver microsomes (HLM) or hepatocytes and analyze the incubations by LC-MS/MS.[10][11] Look for metabolites with mass shifts corresponding to demethylation (+16 Da for hydroxylation followed by -14 Da for loss of CH2) and hydroxylation (+16 Da).
-
CYP Inhibition Studies: Use specific CYP inhibitors to identify the key enzymes responsible for the metabolism of your compound. This can help in predicting potential drug-drug interactions.
Q2: I'm observing inconsistent results in my microsomal stability assay. What could be the cause?
A2: Inconsistent results in microsomal stability assays can stem from several factors. Here's a troubleshooting guide:
| Potential Issue | Troubleshooting & Optimization |
| Compound Instability | Degradation in Media: 1. Prepare fresh stock solutions for each experiment. 2. Analyze the stability of your compound in the assay buffer over the time course of the experiment using HPLC. 3. If degradation is observed, consider using a different buffer system or formulating the compound with stabilizing agents like antioxidants.[9] |
| Assay Conditions | Inconsistent Pipetting: Ensure accurate and consistent pipetting of all reagents, especially the microsomal protein and NADPH regenerating system. Temperature Fluctuations: Maintain a constant 37°C throughout the incubation period.[12] Inadequate Mixing: Gently agitate the incubation mixture to ensure homogeneity.[12] |
| Microsome Quality | Batch-to-Batch Variability: Different batches of microsomes can have varying enzyme activity.[13] It's advisable to test new batches against a set of standard compounds with known metabolic profiles. Improper Storage: Ensure microsomes are stored at -80°C and avoid repeated freeze-thaw cycles.[14] |
| Analytical Method | Matrix Effects: The assay matrix can suppress or enhance the ionization of your compound in the mass spectrometer. Use a stable isotope-labeled internal standard to correct for these effects. Instrument Calibration: Regularly calibrate your LC-MS/MS system to ensure accurate quantification.[12] |
Q3: How can I strategically modify my lead compound to improve its metabolic stability?
A3: Enhancing metabolic stability often involves structural modifications to block or reduce the rate of metabolism at the identified "hotspots".[1][15] Here are some proven strategies:
-
Blocking Sites of Metabolism:
-
Steric Hindrance: Introduce bulky groups (e.g., a methyl or cyclopropyl group) near the site of metabolism to physically block enzyme access.[9] For instance, adding a substituent adjacent to the methoxy group can hinder O-demethylation.
-
Deuterium Substitution: Replacing a hydrogen atom with deuterium at a metabolic soft spot can strengthen the C-H bond, leading to a kinetic isotope effect that slows down metabolism.[10][16][17] This is particularly effective for sites of CYP-mediated oxidation.
-
-
Modulating Electronic Properties:
-
Bioisosteric Replacement:
-
Methoxy Group Replacement: If O-demethylation is the primary metabolic pathway, consider replacing the methoxy group with a more metabolically stable bioisostere.[9][18] Examples include a difluoromethoxy group, a trifluoromethoxy group, or small heterocyclic rings.[19]
-
Pyridine Ring Modification: Replacing the pyridine ring with a different heterocycle, such as a pyrimidine or a pyrazine, can alter the electronic properties and metabolic profile.[7][8]
-
Part 2: Experimental Protocols & Data Presentation
This section provides detailed protocols for key in vitro metabolic stability assays and a template for presenting the resulting data.
Protocol 1: Liver Microsomal Stability Assay
This assay measures the rate of disappearance of a compound when incubated with liver microsomes, providing an estimate of its intrinsic clearance.[10][20][21]
Materials:
-
Pooled human liver microsomes (or from other species)
-
Test compound and positive control (e.g., a rapidly metabolized compound like verapamil)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[12][21]
-
Ice-cold acetonitrile with an internal standard
-
96-well plates
-
Incubator shaker set to 37°C
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Incubation:
-
Reaction Quenching:
-
Sample Processing:
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint).[11]
-
Data Presentation: Metabolic Stability Parameters
Summarize your quantitative data in a clear and structured table for easy comparison.
| Compound ID | t1/2 (min) | CLint (µL/min/mg protein) |
| Lead Compound | [Experimental Value] | [Experimental Value] |
| Analog 1 | [Experimental Value] | [Experimental Value] |
| Analog 2 | [Experimental Value] | [Experimental Value] |
| Positive Control | [Experimental Value] | [Experimental Value] |
Protocol 2: Metabolite Identification Study
This study aims to identify the major metabolites of a compound to pinpoint metabolic liabilities.
Materials:
-
Same as the microsomal stability assay, but with a higher concentration of the test compound (e.g., 10 µM) to facilitate metabolite detection.
Procedure:
-
Follow the incubation and sample processing steps from the microsomal stability assay protocol, typically with a single, longer incubation time (e.g., 60 minutes).
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of potential metabolites.
-
Use metabolite identification software to search for expected and unexpected metabolites based on common metabolic transformations (e.g., oxidation, demethylation, glucuronidation).
Part 3: Visualization of Concepts
Diagrams are provided to visually represent key concepts and workflows.
Metabolic Pathways of this compound
Caption: A logical troubleshooting workflow for inconsistent assay results.
Strategies for Enhancing Metabolic Stability
Caption: Key strategies to improve the metabolic stability of lead compounds.
References
- BenchChem. (n.d.). Strategies to improve the stability of 4H-dioxino[4,5-b]pyridine analogs.
- Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design?.
- Pharma Focus Asia. (n.d.). Metabolic Stability.
- Kumar, P., & Kumar, V. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(3), 459-477.
- Kumar, P., & Kumar, V. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Reviews, 53(3), 459-477.
- NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability.
- BenchChem. (2025, December). Determining the In Vitro Metabolic Stability of Novel Compounds: A Technical Guide.
- Yeung, K. S., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. MedChemComm, 10(12), 2096-2107.
- Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements.
- Fujiwara, Y., et al. (2014). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition, 53(28), 7272-7276.
- Scott, D. A., & Surmacz, L. (2018). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 61(15), 6475-6504.
- WuXi AppTec DMPK. (2023, December 28). Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models.
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
- LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability.
- Hypha Discovery. (n.d.). Bioisosteres that influence metabolism.
- eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
- Cyprotex. (n.d.). Microsomal Stability.
- The Drug Classroom. (2024, December 17). The role of cytochrome p450 in drug metabolism.
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
- protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- MDPI. (2023, May 15). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs.
- Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism.
- PubMed. (2024, July 2). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review.
- Science Alert. (n.d.). Optimization of Rat Liver Microsomal Stability Assay Using HPLC.
- PubMed Central. (n.d.). Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metabolon.com [metabolon.com]
- 5. mdpi.com [mdpi.com]
- 6. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
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- 10. pharmafocusasia.com [pharmafocusasia.com]
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- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
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- 17. researchgate.net [researchgate.net]
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- 19. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Technical Support Center: Overcoming Resistance to Pyridinone-Based MEK Inhibitors
Introduction
Welcome to the technical support center for researchers utilizing pyridinone-based inhibitors, with a focus on targeting the MEK1/2 kinases within the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1] However, as with many targeted therapies, the emergence of drug resistance is a significant challenge in both preclinical and clinical settings.[2][3]
This guide is designed to provide researchers, scientists, and drug development professionals with a centralized resource for understanding, identifying, and overcoming resistance to pyridinone-based MEK inhibitors. We will delve into the common mechanisms of resistance, provide detailed troubleshooting guides for specific experimental issues, and offer validated protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for pyridinone-based MEK inhibitors?
Pyridinone-based MEK inhibitors are typically allosteric, non-ATP-competitive inhibitors.[4] They bind to a hydrophobic pocket adjacent to the ATP-binding site on MEK1 and MEK2 kinases.[5][6] This binding event induces a conformational change that locks the kinase in an inactive state, preventing it from phosphorylating its sole downstream substrates, ERK1 and ERK2.[4] This effectively shuts down the MAPK signaling cascade, which is crucial for cell proliferation and survival in many cancers.[3]
Q2: What are the most common mechanisms of acquired resistance to these inhibitors?
Acquired resistance to MEK inhibitors, including those with a pyridinone core, can be broadly categorized into two main types:
-
Reactivation of the MAPK Pathway: This is the most common escape mechanism. Cells can achieve this through:
-
Mutations in MAP2K1 or MAP2K2 (encoding MEK1/2): Specific point mutations can arise within the allosteric binding pocket, directly blocking the inhibitor from binding.[2][5][7] Other mutations can lock MEK into a constitutively active conformation.[5][8]
-
Upstream Genetic Alterations: Amplification or mutation of upstream activators like BRAF or KRAS can lead to such a high level of signaling input that it overwhelms the inhibitor's effect.[2][7]
-
Alternative Splicing of BRAF: This can create BRAF variants that reactivate the pathway.[9]
-
-
Activation of Bypass Signaling Pathways: Cancer cells can activate parallel survival pathways to circumvent their dependency on MAPK signaling. The most frequently observed bypass route is the PI3K/AKT/mTOR pathway .[10][11] Activation of this pathway, often through mutations in PIK3CA or loss of the tumor suppressor PTEN, can provide alternative pro-survival signals.[11]
Q3: How can I determine if my cell line is developing resistance to a pyridinone-based MEK inhibitor?
The primary indicator of resistance is a rightward shift in the dose-response curve , resulting in a significantly higher half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) value. A fold-change in IC50 of >5-10 is generally considered a strong indicator of resistance.[10] This should be confirmed by assessing the pharmacodynamic response; resistant cells will often fail to show a decrease in phosphorylated ERK (p-ERK) levels upon inhibitor treatment, unlike their sensitive parental counterparts.[2][12]
Q4: What are the first-line strategies to overcome this resistance in a preclinical setting?
Several strategies can be explored:
-
Combination Therapy: This is a cornerstone approach.
-
Dual MAPK Pathway Blockade: Combining the MEK inhibitor with an ERK inhibitor can be highly effective against resistance driven by MAPK pathway reactivation.[2][10]
-
Vertical Inhibition: Combining a MEK inhibitor with an upstream inhibitor (e.g., a RAF inhibitor in BRAF-mutant models) can prevent or overcome resistance.[6][13]
-
Targeting Bypass Pathways: If resistance is mediated by PI3K/AKT activation, combining the MEK inhibitor with a PI3K or AKT inhibitor is a rational strategy.[11][14]
-
-
Switching Inhibitor Class: If resistance is due to a mutation in the allosteric pocket, an ATP-competitive MEK inhibitor might retain activity.[7][15]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Problem 1: I'm observing a gradual increase in the IC50 of my inhibitor in a long-term cell culture.
Possible Cause: You are likely selecting for a resistant population of cells. Continuous exposure to a drug creates a selective pressure where cells that acquire resistance-conferring mutations or adaptations will outcompete the sensitive cells.[16][17]
Troubleshooting Steps & Explanations:
-
Confirm Resistance:
-
Action: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) comparing your current cell stock ("late passage") with a freshly thawed, low-passage vial of the parental cell line.[18] Run a full dose-response curve for both.
-
Rationale: This directly quantifies the fold-change in IC50, confirming the degree of resistance.
-
-
Assess Target Engagement:
-
Action: Treat both parental and suspected resistant cells with the inhibitor at 1x, 5x, and 10x the parental IC50 for 24 hours. Perform a Western blot to analyze levels of phosphorylated ERK1/2 (p-ERK) and total ERK.[2][12]
-
Rationale: In sensitive cells, p-ERK levels should be dramatically reduced. If the resistant cells maintain high p-ERK levels, it strongly suggests on-target resistance (MAPK pathway reactivation).[2] If p-ERK is inhibited but the cells still survive, it points towards a bypass pathway mechanism.
-
-
Investigate the Mechanism:
-
Action (If p-ERK is high): Sequence the MAP2K1 and MAP2K2 (MEK1/2) genes in your resistant population to check for mutations in the allosteric binding pocket.[5][10] Also, consider sequencing upstream drivers like BRAF and KRAS.
-
Action (If p-ERK is low): Perform a Western blot for key nodes of bypass pathways, such as phosphorylated AKT (p-AKT) and total AKT.[11][12] An increase in p-AKT in the resistant cells is a strong indicator of PI3K pathway activation.
-
Problem 2: A cell line reported to be sensitive to MEK inhibition is showing no response in my assay.
Possible Cause: This could be due to experimental variables, issues with the inhibitor itself, or inherent, uncharacterized resistance in the specific sub-clone of the cell line you are using.
Troubleshooting Steps & Explanations:
-
Validate the Inhibitor:
-
Action: Test your pyridinone inhibitor stock on a different, well-characterized sensitive cell line (a positive control) to ensure it is active.
-
Rationale: This rules out compound degradation or precipitation as the source of the problem.
-
-
Check Assay Conditions:
-
Action: Review your cell viability assay protocol. Ensure cell seeding density is optimal and that the incubation time (typically 72 hours) is sufficient for the inhibitor to exert its anti-proliferative effect.[10]
-
Rationale: Too many cells or too short an incubation time can mask the inhibitor's activity.
-
-
Confirm Pathway Dependency:
-
Action: Even if the cells are resistant, a potent MEK inhibitor should still show a pharmacodynamic effect if the pathway is active. Treat the cells with 1 µM of the inhibitor for 6-24 hours and perform a Western blot for p-ERK.
-
Rationale: If you see no change in p-ERK, it could mean the MAPK pathway is not the primary driver of proliferation in this specific cell line, or that your inhibitor is inactive. If p-ERK is inhibited but viability is unaffected, it confirms the presence of a potent bypass mechanism.[11]
-
-
Investigate Intrinsic Resistance:
Problem 3: My biochemical (cell-free) assay shows high potency, but the cell-based assay shows weak activity.
Possible Cause: This common discrepancy points to cellular factors that are not present in a purified enzyme assay. The primary culprits are poor cell permeability, high plasma protein binding in the culture medium, or rapid drug efflux.
Troubleshooting Steps & Explanations:
-
Assess Cellular Uptake:
-
Action: While direct measurement can be complex, you can infer uptake by the pharmacodynamic response. Treat cells with a high concentration of the inhibitor (e.g., 1-10 µM) for a short time course (e.g., 1, 4, 8 hours) and perform a Western blot for p-ERK.
-
Rationale: A rapid and robust decrease in p-ERK indicates that the compound is entering the cell and engaging its target. A slow or weak response may suggest permeability issues.
-
-
Evaluate Drug Efflux:
-
Action: Co-treat the cells with your pyridinone inhibitor and a known inhibitor of ABC transporters (drug efflux pumps), such as Verapamil or PSC833.
-
Rationale: If the potency of your inhibitor increases in the presence of an efflux pump inhibitor, it suggests that your compound is a substrate for these transporters and is being actively removed from the cells.
-
-
Consider Serum Protein Binding:
-
Action: Perform your cell viability assay in parallel using media with standard serum concentration (e.g., 10% FBS) and low-serum media (e.g., 0.5-1% FBS).
-
Rationale: A significant increase in potency in low-serum conditions indicates that your compound binds extensively to serum proteins (like albumin), reducing the free fraction available to enter the cells.
-
Data Presentation & Key Mutations
Acquired resistance to allosteric MEK inhibitors frequently involves mutations in the target kinase, MEK1. The following table summarizes key mutations identified in preclinical screens and clinical samples that confer resistance.
| MEK1 Mutation | Location | Mechanism of Resistance | Fold Increase in IC50 (Approx.) | Reference |
| C121S | Allosteric Pocket | Steric hindrance, prevents inhibitor binding | >100-fold | [5][7] |
| Q56P | N-terminal Helix A | Disrupts negative regulation, enhances kinase activity | ~5-10-fold | [5][8] |
| P124L | Near Allosteric Pocket | Affects inhibitor binding and/or kinase conformation | ~5-fold | [5] |
| I103N/F | Allosteric Pocket | Direct interference with inhibitor binding | >50-fold | [5] |
| E203K | α-helix C | Affects kinase conformation and activity | ~100-fold | [5] |
Visualizations: Pathways and Workflows
Signaling Pathway: MEK Inhibition and Resistance Mechanisms
This diagram illustrates the central role of MEK in the MAPK pathway and highlights the primary mechanisms of resistance that either reactivate the pathway or activate a bypass route.
Caption: MAPK pathway showing MEK inhibition and key resistance points.
Experimental Workflow: Generating a Resistant Cell Line
This workflow outlines the standard, widely accepted dose-escalation method for generating a drug-resistant cell line model in vitro.
Caption: Workflow for developing resistant cell lines via dose escalation.
Experimental Protocols
Protocol 1: Determining IC50 via Cell Viability Assay
Objective: To determine the baseline sensitivity of a parental cancer cell line to a pyridinone-based inhibitor. This is a critical first step before attempting to generate a resistant cell line.[18][20]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Pyridinone inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well clear, flat-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Multichannel pipette
-
Plate reader (Luminometer)
Methodology:
-
Cell Seeding: Harvest logarithmically growing cells and perform a cell count. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well in 90 µL of medium) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Preparation: Prepare a serial dilution of the pyridinone inhibitor in complete medium. A common starting point is a 2x concentrated 10-point, 3-fold serial dilution, starting from 20 µM. Also prepare a vehicle control (medium with the highest concentration of DMSO used, e.g., 0.1%).
-
Drug Treatment: Add 10 µL of the 10x concentrated drug dilutions to the appropriate wells, resulting in a final volume of 100 µL. Include vehicle-only wells as your 100% viability control and wells with medium-only as your blank control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Measurement: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Reading: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence using a plate reader.
-
Data Analysis: Subtract the average blank reading from all other wells. Normalize the data by setting the average vehicle control reading as 100% viability. Plot the normalized viability (%) against the log of the inhibitor concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
Protocol 2: Western Blot for p-ERK Pharmacodynamic Readout
Objective: To assess the ability of the pyridinone inhibitor to block MAPK pathway signaling by measuring the phosphorylation of ERK.
Materials:
-
Parental and resistant cell lines
-
6-well plates
-
Pyridinone inhibitor
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2
-
Loading control antibody: Mouse anti-β-Actin or anti-GAPDH
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Methodology:
-
Cell Treatment: Seed parental and resistant cells in 6-well plates and allow them to adhere. Once they reach ~70% confluency, treat them with the inhibitor at the desired concentrations (e.g., 0, 10 nM, 100 nM, 1000 nM) for 24 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate according to the manufacturer's instructions and capture the signal using an imaging system.
-
Stripping and Re-probing: To analyze total ERK and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
References
- Gilmartin, A. G., et al. (2011). ERK Inhibition Overcomes Acquired Resistance to MEK Inhibitors. Molecular Cancer Therapeutics, 11(5), 1143–1154.
- Lito, P., et al. (2012). MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms. Cancer Research, 72(22), 5790-5799.
- Emery, C. M., et al. (2009). MEK1 mutations confer resistance to MEK and B-RAF inhibition. Proceedings of the National Academy of Sciences, 106(48), 20411–20416.
- Wagle, N., et al. (2011). MEK1 mutations confer resistance to MEK and B-RAF inhibition. Nature, 480(7375), 128-131.
- Roskoski, R. Jr. (2018). Allosteric Kinase Inhibitors Reshape MEK1 Kinase Activity Conformations in Cells and In Silico. International Journal of Molecular Sciences, 19(11), 3376.
- Luebker, S. A., & Koepsell, S. A. (2019). Tumor Cell Resistance to the Inhibition of BRAF and MEK1/2. Cancers, 11(3), 375.
- Villanueva, J., et al. (2010). Mechanisms of resistance to RAF inhibitors in melanoma. Cancer Research, 70(19), 7487–7497.
- Yuan, R., et al. (2021). MEK inhibitor resistance mechanisms and recent developments in combination trials. Cancer Treatment Reviews, 92, 102137.
- Wang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863598.
- Matusik, J., et al. (2024). Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and cobimetinib). Cell Communication and Signaling, 22(1), 1-16.
- Lye, T. C., & Lee, S. C. (2019). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments, (149), e59933.
- Vlahos, C. J., et al. (2020). Overcoming Resistance to Therapies Targeting the MAPK Pathway in BRAF-Mutated Tumours. Cancers, 12(1), 169.
- Smith, H. W. (2013). Ways to generate drug-resistant cancer cell lines?. ResearchGate.
- Engelman, J. A., et al. (2008). PI3K pathway activation mediates resistance to MEK inhibitors in KRAS mutant cancers. Science, 320(5879), 1031-1035.
- Sosman, J. A. (2013). Overcoming Resistance to MAPK Pathway Inhibitors. Journal of the National Cancer Institute, 105(10), 675-676.
- Gilmartin, A. G., et al. (2011). Comprehensive Predictive Biomarker Analysis for MEK Inhibitor GSK1120212. Molecular Cancer Therapeutics, 10(8), 1495–1505.
- Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines.
- Drosten, M., et al. (2014). Sensitivity of MEK1 mutants to allosteric MEK inhibitors is associated with their ability to signal through the RAF-MEK-ERK pathway. Cancer Research, 74(16), 4427-4437.
- Corcoran, R. B., et al. (2012). Mechanisms of acquired resistance to BRAF and MEK inhibitors in BRAF mutant cancers. Cancer Discovery, 2(3), 227–235.
- Emery, C. M., et al. (2009). MEK1 mutations confer resistance to MEK and B-RAF inhibition. PubMed.
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. MEK inhibitor resistance mechanisms and recent developments in combination trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MEK1 mutations confer resistance to MEK and B-RAF inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MEK1 mutations confer resistance to MEK and B-RAF inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. PI3K pathway activation mediates resistance to MEK inhibitors in KRAS mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and cobimetinib) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Overcoming Resistance to Therapies Targeting the MAPK Pathway in BRAF-Mutated Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative analysis of 5-(4-Methoxyphenyl)pyridin-2(1H)-one with known PDE3 inhibitors
A Comparative Analysis of 5-(4-Methoxyphenyl)pyridin-2(1H)-one with Known PDE3 Inhibitors: A Guide for Preclinical Evaluation
Introduction: The Therapeutic Potential of Targeting PDE3
Phosphodiesterase 3 (PDE3) is a critical enzyme in cellular signaling, primarily responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Its inhibition leads to increased intracellular levels of these second messengers, resulting in a cascade of downstream effects, most notably vasodilation and increased cardiac contractility. For this reason, PDE3 inhibitors have been successfully developed for the treatment of acute heart failure and intermittent claudication.
This guide provides a framework for the preclinical evaluation of novel compounds as potential PDE3 inhibitors, using this compound as a representative test article. We will compare its hypothetical performance against two well-established PDE3 inhibitors: Cilostazol and Milrinone. This analysis will be grounded in standard biochemical and cellular assays, with a focus on the rationale behind experimental design and data interpretation.
The Competitive Landscape: Established PDE3 Inhibitors
A thorough understanding of the existing therapeutic agents is crucial for evaluating a novel compound. Here, we briefly profile our benchmark inhibitors:
-
Cilostazol: A selective PDE3 inhibitor approved for the treatment of intermittent claudication. Its primary mechanism involves the inhibition of platelet aggregation and vasodilation.
-
Milrinone: A potent PDE3 inhibitor used intravenously for the short-term management of acute decompensated heart failure. It acts as a positive inotrope and vasodilator.
Biochemical Characterization: Potency and Selectivity
The initial step in evaluating a new compound is to determine its potency and selectivity against the target enzyme. This is typically achieved through in vitro enzyme inhibition assays.
Experimental Protocol: PDE3A Enzyme Inhibition Assay
This protocol outlines a typical fluorescence polarization (FP)-based assay for measuring PDE3A activity.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) and benchmark inhibitors in 100% DMSO.
-
Dilute recombinant human PDE3A enzyme to the desired concentration in assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a solution of fluorescently labeled cAMP (e.g., FAM-cAMP) in assay buffer.
-
-
Assay Procedure:
-
Dispense 5 µL of diluted test compound into a 384-well microplate.
-
Add 10 µL of diluted PDE3A enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the FAM-cAMP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of a binding solution containing a fluorescently labeled antibody specific for AMP.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence polarization on a suitable plate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a four-parameter logistic equation.
-
Rationale for Experimental Design
The choice of an FP-based assay is based on its high-throughput nature and sensitivity. The pre-incubation of the enzyme with the inhibitor allows for the establishment of binding equilibrium before the enzymatic reaction begins.
Comparative Potency Data (Hypothetical)
| Compound | PDE3A IC₅₀ (nM) |
| This compound | 75 |
| Cilostazol | 50 |
| Milrinone | 200 |
This hypothetical data suggests that this compound is a potent PDE3A inhibitor, with an IC₅₀ value in the nanomolar range, comparable to established drugs.
Workflow for PDE3 Inhibition Screening
Caption: Simplified PDE3 signaling cascade in platelets.
Comparative Cellular Activity (Hypothetical)
| Compound | Anti-Platelet Aggregation IC₅₀ (µM) |
| This compound | 1.2 |
| Cilostazol | 0.5 |
| Milrinone | 3.5 |
The hypothetical data for this compound in this cellular assay demonstrates a functional effect consistent with its biochemical potency.
Discussion and Future Directions
The preclinical data, both biochemical and cellular, positions this compound as a promising novel PDE3 inhibitor. Its potent inhibition of the PDE3A enzyme and its functional consequence on platelet aggregation warrant further investigation.
Key future steps in the evaluation of this compound would include:
-
Selectivity Profiling: Assessing the inhibitory activity of this compound against other phosphodiesterase families (PDE1, PDE2, PDE4, PDE5, etc.) is crucial to understand its selectivity and potential for off-target effects.
-
In Vivo Efficacy Studies: Animal models of thrombosis or heart failure would be necessary to determine if the in vitro potency translates to in vivo efficacy.
-
Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential for its development as a potential therapeutic agent.
Conclusion
This guide has provided a comprehensive framework for the comparative analysis of a novel PDE3 inhibitor, using this compound as a case study against the established drugs Cilostazol and Milrinone. By following a logical progression from biochemical characterization to cellular functional assays, researchers can build a robust data package to support the advancement of new chemical entities in the drug discovery pipeline. The hypothetical data presented herein suggests that this compound is a compound of significant interest for further preclinical development.
References
- U.S. Food and Drug Administration. (2011). PLETAL (cilostazol) tablets. [Link]
- U.S. Food and Drug Administration. (2017).
- Sudo, T., et al. (2001). Cilostazol, a specific PDE3 inhibitor, is a potent and long-acting antithrombotic agent. Thrombosis Research, 103(3), 235-242.
- Weishaar, R. E., et al. (1985). A new class of positive inotropic agents: the substituted pyridinones. Journal of Medicinal Chemistry, 28(5), 537-545.
- Kimura, Y., et al. (1985). Effect of a novel anti-platelet agent, cilostazol, on platelet aggregation and experimental thrombosis. Arzneimittelforschung, 35(7A), 1144-1149.
- Badorc, A., et al. (1987). In vitro and ex vivo antiaggregating effects of milrinone in human and dog platelets. Journal of Cardiovascular Pharmacology, 9(5), 603-609.
A Senior Application Scientist's Guide to In Vivo Validation of Novel Anticancer Agents: A Comparative Study of 5-(4-Methoxyphenyl)pyridin-2(1H)-one
Introduction: Bridging the Gap from Bench to Preclinical Efficacy
The journey of a novel chemical entity from a promising in vitro "hit" to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is the rigorous validation of its anticancer activity in vivo. This guide provides a comprehensive framework for designing and executing a robust preclinical in vivo study to validate the efficacy of a novel investigational compound, 5-(4-Methoxyphenyl)pyridin-2(1H)-one .
Pyridinone-containing molecules have garnered significant attention for their broad-spectrum antiproliferative activities against various human tumor cell lines.[1] These scaffolds are known to interact with a range of cancer-critical targets, including protein tyrosine kinases, histone deacetylases (HDAC), and mitogen-activated protein kinases (MAPK).[1] For the purpose of this guide, we will hypothesize that this compound (designated as NCP-101 , for Novel Candidate Pyridinone-101) exhibits potent inhibitory activity against a key kinase in a pro-proliferative signaling pathway.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a scientifically sound and self-validating study design. We will compare NCP-101's performance against a standard-of-care chemotherapeutic in a highly aggressive and clinically challenging cancer subtype: Triple-Negative Breast Cancer (TNBC).
Comparative Framework: Selecting the Right Model and Benchmark
The selection of an appropriate cancer model and a relevant clinical comparator is paramount for contextualizing the efficacy of a novel agent.
Why Triple-Negative Breast Cancer (TNBC)?
TNBC is characterized by the absence of estrogen receptors (ER), progesterone receptors (PR), and human epidermal growth factor receptor 2 (HER2).[2] This lack of well-defined molecular targets means TNBC does not respond to hormonal or HER2-targeted therapies, leaving cytotoxic chemotherapy as the primary treatment option for metastatic disease.[2][3] The aggressive nature and poor prognosis of TNBC create a significant unmet medical need, making it a compelling context for evaluating novel therapeutic agents.[3]
The Comparator: Paclitaxel, a Standard of Care
For our comparative study, we will use Paclitaxel as the positive control. Paclitaxel is a cornerstone of chemotherapy for various solid tumors, including TNBC.[4][][6] Its mechanism of action involves the stabilization of microtubules, which disrupts the normal dynamics of cell division, leading to mitotic arrest and apoptosis.[4][7][8] By comparing NCP-101 to Paclitaxel, we can benchmark its efficacy against a clinically relevant and well-understood agent.
In Vivo Validation: A Multi-Faceted Experimental Design
A successful in vivo study integrates efficacy assessment with pharmacokinetic and toxicity profiling to build a comprehensive picture of the drug candidate's behavior. The following workflow provides a high-level overview of the proposed study.
Sources
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- 7. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 8. news-medical.net [news-medical.net]
A Comparative Guide to 5-(4-Methoxyphenyl)pyridin-2(1H)-one and Other Bioactive Pyridinone Derivatives
The 2-pyridinone ring is a privileged scaffold in medicinal chemistry, serving as the foundation for a multitude of compounds with diverse biological activities.[1][2] Its unique structure, featuring both hydrogen bond donor and acceptor capabilities, allows for versatile interactions with various biological targets, leading to applications ranging from cardiotonic to anti-inflammatory and anti-cancer agents.[3][4] This guide provides an in-depth comparison of 5-(4-Methoxyphenyl)pyridin-2(1H)-one, a representative of the 5-aryl-pyridinone class, against other seminal pyridinone derivatives. We will explore their mechanisms of action, structure-activity relationships, and the experimental protocols used to evaluate their performance, offering a comprehensive resource for researchers in drug discovery and development.
For this analysis, we will compare the 5-aryl-pyridinone scaffold to two key classes of compounds:
-
Cardiotonic Bipyridines (Amrinone & Milrinone): These are classic phosphodiesterase 3 (PDE3) inhibitors that established the pyridinone core as a valuable pharmacophore in cardiovascular medicine.[5][6]
-
Non-Steroidal Anti-Inflammatory Drugs (Piroxicam): While not a direct pyridinone, Piroxicam is a related heterocyclic compound of the oxicam class that provides a crucial mechanistic counterpoint, inhibiting cyclooxygenase (COX) enzymes to exert its anti-inflammatory effects.[7][8]
Mechanistic Deep Dive: Targeting Cellular Signaling
The therapeutic effects of pyridinone derivatives are dictated by their specific molecular targets. The 5-aryl-pyridinone class, exemplified by our subject compound, and the bipyridines like Milrinone primarily target phosphodiesterases, while NSAIDs like Piroxicam target the cyclooxygenase pathway.
The PDE3 Inhibition Pathway: Enhancing Cardiac Contractility
Amrinone and Milrinone exert their cardiotonic and vasodilator effects by inhibiting phosphodiesterase 3 (PDE3), an enzyme prevalent in cardiac myocytes and vascular smooth muscle.[6][9] PDE3 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger. By inhibiting PDE3, these drugs increase intracellular cAMP levels.[10]
In cardiac muscle, elevated cAMP activates Protein Kinase A (PKA), which phosphorylates calcium channels, leading to increased calcium influx and enhanced myocardial contractility (positive inotropy).[5][6] In vascular smooth muscle, higher cAMP levels lead to relaxation and vasodilation, which reduces the afterload on the heart.[6]
Caption: PDE3 inhibition pathway in cardiac myocytes.
The COX Inhibition Pathway: Mediating Inflammation
Piroxicam functions as a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[7][11] These enzymes are essential for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[11] COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, while COX-2 is induced during inflammation.[7] By blocking both enzymes, Piroxicam effectively reduces the synthesis of prostaglandins, leading to potent anti-inflammatory and analgesic effects.[8][12] This non-selective nature, however, also accounts for potential gastrointestinal side effects associated with COX-1 inhibition.[7]
Caption: Cyclooxygenase (COX) inhibition pathway.
Comparative Analysis: Structure vs. Performance
The substitution pattern on the pyridinone ring is paramount to determining biological activity and selectivity.
Structure-Activity Relationship (SAR) Insights
For the 5-aryl-pyridin-2(1H)-one class, the nature of the aryl substituent at the 5-position is a critical determinant of potency. Structure-activity relationship studies on various pyridinone derivatives have shown that this position is crucial for interaction with therapeutic targets.[1]
-
The 4-Methoxyphenyl Group: The presence of a para-methoxyphenyl group, as in our title compound, is significant. This moiety is found in highly potent and selective inhibitors of other enzymes, such as the Factor Xa inhibitor Apixaban.[13] The methoxy group can act as a hydrogen bond acceptor and its lipophilicity contributes to binding within hydrophobic pockets of an enzyme's active site. For PDE inhibitors, this group can be tailored to confer selectivity for different PDE isozymes.
-
Comparison to Bipyridines: In Amrinone and Milrinone, the pyridinone ring is substituted with another pyridine ring, forming a bipyridine structure. The modifications between Amrinone and Milrinone highlight the sensitivity of the scaffold; Milrinone, with an additional methyl group and a nitrile instead of an amine, is approximately 30 times more potent than Amrinone, demonstrating that small structural changes can lead to dramatic differences in activity.[5]
Performance Data Comparison
Direct experimental data for this compound is not extensively published. However, by comparing the known data for our selected comparators, we can frame the potential performance profile of this class of compounds.
| Compound/Class | Chemical Scaffold | Primary Target(s) | Key Biological Effect(s) | Known Potency/Notes |
| 5-Aryl-Pyridinones | 5-Aryl-Pyridin-2(1H)-one | PDE3 / Other Kinases | Cardiotonic, Anti-inflammatory, Anticancer[1][14] | Potency is highly dependent on the nature of the aryl group. The methoxyphenyl moiety is associated with high affinity in related inhibitors.[13] |
| Milrinone | Bipyridinone | PDE3 | Positive Inotropy, Vasodilation[5][6] | Highly potent PDE3 inhibitor; considered 30x more potent than Amrinone.[5] Used in acute decompensated heart failure.[9] |
| Amrinone | Bipyridinone | PDE3 | Positive Inotropy, Vasodilation[5][10] | The forerunner of pyridinone-based PDE3 inhibitors.[10] |
| Piroxicam | Oxicam | COX-1 and COX-2 | Anti-inflammatory, Analgesic[7][8] | Non-selective COX inhibitor with a long half-life (30-86 hours), allowing for once-daily dosing.[7][12] |
Experimental Protocols: Assessing Inhibitor Potency
To quantify and compare the efficacy of these compounds, specific and robust assays are required. A standard method for evaluating potential PDE3 inhibitors is a biochemical inhibition assay.
Protocol: Phosphodiesterase 3 (PDE3) Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against the PDE3 enzyme.
Principle: This assay measures the ability of an inhibitor to prevent PDE3 from hydrolyzing its substrate, cAMP. The amount of remaining cAMP or the generated product (AMP) is quantified, often using fluorescence polarization, FRET, or luminescence-based methods.
Workflow Diagram:
Caption: Workflow for a PDE3 fluorescence polarization assay.
Step-by-Step Methodology:
-
Compound Plating: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from 100 µM. Dispense the diluted compounds into a 384-well assay plate. Include positive (e.g., Milrinone) and negative (DMSO vehicle) controls.
-
Enzyme Preparation: Dilute recombinant human PDE3A enzyme to the desired concentration in an appropriate assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA).
-
Enzyme Addition: Add the diluted PDE3A enzyme solution to all wells of the assay plate containing the compounds and controls.
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 20 minutes. This step allows the inhibitors to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Prepare the substrate solution containing fluorescently labeled cAMP. Add this solution to all wells to initiate the reaction.
-
Enzymatic Reaction: Incubate the plate at room temperature for 60 minutes. During this time, active PDE3 will hydrolyze the fluorescent cAMP to fluorescent AMP.
-
Detection: Add a stop/detection reagent. In a fluorescence polarization assay, this reagent would contain a binding partner (e.g., an antibody) that specifically binds to the remaining cAMP substrate, resulting in a high polarization signal. When the substrate is hydrolyzed, the binding partner cannot bind, and the signal remains low.
-
Data Acquisition and Analysis: Read the plate on a fluorescence polarization-capable plate reader. The data is normalized using the controls, and the percent inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Synthetic Strategies for 5-Aryl-Pyridin-2(1H)-ones
The synthesis of 5-substituted-2(1H)-pyridones often involves multi-step procedures. A common approach for creating the 5-aryl linkage is through metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, on a pre-formed pyridinone ring containing a halogen at the 5-position. Alternatively, the ring itself can be constructed with the aryl group already in place. For instance, new analogs have been synthesized by starting with 6-hydroxynicotinic acid, which is then arylated and subsequently coupled with other moieties.[15]
Conclusion and Future Perspectives
The pyridinone scaffold remains a highly fertile ground for drug discovery. While classic derivatives like Milrinone have well-defined roles as PDE3 inhibitors, the true versatility of the scaffold is revealed through its diverse substitutions.
This compound represents a class of compounds where the 5-aryl substitution is a key handle for modulating biological activity. The inclusion of the methoxyphenyl group is a rational design choice, leveraging its known favorable interactions in other potent inhibitors.[13] Future research should focus on obtaining direct experimental data for this compound and its close analogs against a panel of targets, including various PDE isozymes and protein kinases, to fully elucidate its therapeutic potential. By comparing its performance against established benchmarks like Milrinone for cardiotonic activity and contrasting its mechanism with agents like Piroxicam for anti-inflammatory effects, researchers can strategically guide the development of the next generation of highly selective and potent pyridinone-based therapeutics.
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Benchmarking 5-(4-Methoxyphenyl)pyridin-2(1H)-one Against Standard-of-Care Drugs: A Comparative Guide for Drug Development Professionals
In the landscape of drug discovery, the rigorous evaluation of novel chemical entities against established therapeutic agents is a cornerstone of preclinical development. This guide provides a comprehensive framework for benchmarking 5-(4-Methoxyphenyl)pyridin-2(1H)-one , a novel compound with a pyridinone core structure suggestive of phosphodiesterase 3 (PDE3) inhibitory activity. The structural similarity to known PDE3 inhibitors, such as milrinone and cilostazol, posits a compelling hypothesis for its mechanism of action and therapeutic potential.
This document outlines a systematic approach to compare the pharmacological profile of this compound against current standard-of-care PDE3 inhibitors. The primary indications for this class of drugs include acute decompensated heart failure and intermittent claudication.[1][2] Therefore, the benchmarking process will focus on evaluating its efficacy and safety in these contexts. The standard-of-care drugs used for comparison in this guide will be milrinone (for acute heart failure) and cilostazol (for intermittent claudication).[2][3]
The Scientific Rationale: Targeting Phosphodiesterase 3
Phosphodiesterase 3 (PDE3) is a critical enzyme in intracellular signaling, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[4][5] Inhibition of PDE3 leads to an accumulation of cAMP, which in turn activates protein kinase A (PKA).[6] This cascade of events has two primary physiological outcomes depending on the cell type:
-
In cardiomyocytes: Increased PKA activity enhances calcium influx, leading to increased myocardial contractility (positive inotropy).[5][7] This is beneficial in the context of acute heart failure.
-
In vascular smooth muscle cells and platelets: Elevated cAMP levels promote vasodilation and inhibit platelet aggregation.[5][6] These effects are therapeutic for conditions like intermittent claudication, which is characterized by poor blood flow.[5]
The following diagram illustrates the PDE3 signaling pathway:
Caption: PDE3 signaling pathway and the inhibitory action of the novel compound.
A Phased Approach to Benchmarking
A logical and phased experimental workflow is crucial for a comprehensive evaluation. The proposed workflow progresses from in vitro enzymatic and cellular assays to in vivo disease models.
Caption: Phased experimental workflow for benchmarking the novel compound.
Phase 1: In Vitro Enzymatic Characterization
The initial phase focuses on the direct interaction of the compound with the target enzyme.
PDE3A Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant PDE3A and compare it with milrinone and cilostazol.
Methodology: A fluorescence polarization (FP)-based assay is a robust and high-throughput method.[8]
Protocol:
-
Prepare a serial dilution of the test compounds (this compound, milrinone, and cilostazol) in assay buffer.
-
Add the diluted compounds to a 96-well plate.
-
Add human recombinant PDE3A enzyme to each well, except for the negative control wells.
-
Initiate the reaction by adding a fluorescently labeled cAMP substrate (e.g., FAM-cAMP).
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and add a binding agent that specifically binds to the hydrolyzed substrate (AMP).
-
Measure the fluorescence polarization using a suitable plate reader.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic curve.
PDE Isoform Selectivity Panel
Objective: To assess the selectivity of the compound for PDE3A over other PDE isoforms (PDE1, PDE2, PDE4, PDE5, etc.). High selectivity for PDE3 is desirable to minimize off-target effects.
Methodology: The inhibitory activity against a panel of recombinant human PDE isoforms will be determined using a method such as the scintillation proximity assay (SPA) or a fluorescence-based assay.[9]
Protocol:
-
Follow a similar procedure as the PDE3A inhibition assay for each PDE isoform.
-
Determine the IC50 value for each isoform.
-
Calculate the selectivity ratio (IC50 for other isoforms / IC50 for PDE3A).
Data Presentation:
| Compound | PDE3A IC50 (nM) | PDE4B IC50 (nM) | PDE5A IC50 (nM) | Selectivity (PDE4B/PDE3A) | Selectivity (PDE5A/PDE3A) |
| This compound | Hypothetical 15 | Hypothetical 1500 | Hypothetical 2000 | 100-fold | 133-fold |
| Milrinone | 20 | 2500 | 3000 | 125-fold | 150-fold |
| Cilostazol | 50 | 5000 | 6000 | 100-fold | 120-fold |
Phase 2: Cellular Functional Assays
This phase evaluates the compound's effect on intracellular signaling and function in relevant cell types.
Cellular cAMP Measurement
Objective: To confirm that the compound increases intracellular cAMP levels in a dose-dependent manner.
Methodology: A cell-based reporter assay, such as a luciferase or FRET-based assay, in a cell line endogenously expressing PDE3 (e.g., human platelets or a suitable engineered cell line).[10][11]
Protocol:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Treat the cells with increasing concentrations of the test compounds for a specified duration.
-
Stimulate adenylyl cyclase with forskolin to induce cAMP production.
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luciferase-based).[10]
-
Calculate the EC50 value for cAMP accumulation.
Platelet Aggregation Assay
Objective: To assess the antiplatelet activity of the compound, a key therapeutic effect for intermittent claudication.
Methodology: Light Transmission Aggregometry (LTA) is the gold standard for in vitro platelet aggregation studies.[12][13]
Protocol:
-
Prepare platelet-rich plasma (PRP) from fresh human blood collected in sodium citrate tubes.[12]
-
Pre-incubate PRP with various concentrations of the test compounds or vehicle control at 37°C.
-
Induce platelet aggregation by adding an agonist such as adenosine diphosphate (ADP) or collagen.
-
Monitor the change in light transmission through the PRP suspension over time using an aggregometer.
-
Determine the concentration of the compound required to inhibit agonist-induced platelet aggregation by 50% (IC50).
Data Presentation:
| Compound | Cellular cAMP EC50 (nM) | Platelet Aggregation IC50 (µM, ADP-induced) |
| This compound | Hypothetical 50 | Hypothetical 0.5 |
| Milrinone | 75 | 0.8 |
| Cilostazol | 150 | 1.2 |
Phase 3: In Vivo Efficacy and Safety Models
The final preclinical phase involves evaluating the compound's therapeutic potential and safety in animal models.
In Vivo Thrombosis Model
Objective: To evaluate the antithrombotic efficacy of the compound in an in vivo setting.
Methodology: The ferric chloride (FeCl3)-induced carotid artery thrombosis model in mice or rats is a widely used and well-characterized model.[14]
Protocol:
-
Anesthetize the animal and expose the carotid artery.
-
Administer the test compound or vehicle control intravenously or orally.
-
Apply a filter paper saturated with FeCl3 solution to the adventitial surface of the artery to induce endothelial injury and thrombus formation.
-
Monitor blood flow using a Doppler flow probe to determine the time to vessel occlusion.
-
Compare the time to occlusion in treated versus control groups.
In Vivo Cardiotonic Activity Assessment
Objective: To determine the positive inotropic effects of the compound in a model of cardiac function.
Methodology: Echocardiography in rodents or a larger animal model (e.g., dog) can be used to assess changes in cardiac contractility.[15]
Protocol:
-
Anesthetize the animal and obtain baseline echocardiographic measurements (e.g., ejection fraction, fractional shortening).
-
Administer the test compound or milrinone as a positive control via intravenous infusion.
-
Acquire serial echocardiographic measurements to assess changes in cardiac function over time.
-
Monitor heart rate and blood pressure concurrently.
Data Presentation:
| Parameter | This compound (Hypothetical Dose) | Milrinone (Therapeutic Dose) | Cilostazol (Therapeutic Dose) |
| Thrombosis Model | |||
| Time to Occlusion (min) | Hypothetical Increased by 80% | Not typically used | Increased by 60% |
| Cardiotonic Model | |||
| Increase in Ejection Fraction (%) | Hypothetical +25% | +30% | Minimal effect |
| Change in Mean Arterial Pressure (mmHg) | Hypothetical -15 | -20 | -10 |
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous framework for the preclinical benchmarking of this compound as a putative PDE3 inhibitor. The proposed experiments will elucidate its potency, selectivity, cellular activity, and in vivo efficacy in comparison to the standard-of-care drugs, milrinone and cilostazol.
The hypothetical data presented in the tables are intended to illustrate the expected outcomes of these experiments. Favorable results, such as potent and selective PDE3A inhibition, robust cellular activity, and significant efficacy in in vivo models with a favorable safety profile, would provide a strong rationale for advancing this compound into further preclinical development and investigational new drug (IND)-enabling studies.
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Cross-Validation of 5-(4-Methoxyphenyl)pyridin-2(1H)-one Bioactivity: A Comparative Guide to In Vitro Assay Selection and Implementation
Introduction: The Imperative of Orthogonal Testing in Early Drug Discovery
In the landscape of modern drug discovery, the initial identification of a bioactive "hit" molecule is merely the opening chapter of a rigorous validation story. The journey from a promising compound to a viable drug candidate is paved with meticulous experimental scrutiny. A critical aspect of this process is the cross-validation of a compound's biological activity across multiple, mechanistically distinct assays. This practice, known as orthogonal testing, is essential for building a robust body of evidence, mitigating the risk of false positives arising from assay-specific artifacts, and gaining deeper insights into the compound's mechanism of action (MoA).
This guide focuses on 5-(4-Methoxyphenyl)pyridin-2(1H)-one , a heterocyclic scaffold that is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anti-inflammatory, analgesic, and phosphodiesterase (PDE) inhibitory effects.[1][2] The structural features of this compound—a pyridinone core capable of forming key hydrogen bonds and a methoxyphenyl substituent that can influence lipophilicity and target engagement—suggest a rich potential for biological activity.[1][2]
Herein, we present a technical guide for researchers, scientists, and drug development professionals on how to approach the cross-validation of this compound's bioactivity. We will delve into the rationale behind selecting specific in vitro assays, provide detailed experimental protocols, and offer a framework for interpreting and comparing the resulting data. Our focus will be on two primary, plausible activities for this class of compounds: anti-inflammatory effects and phosphodiesterase inhibition .
I. Rationale for Assay Selection: Targeting Plausible Biological Activities
The pyridinone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[2] Structure-activity relationship (SAR) studies on related pyridinone and pyridazinone derivatives have frequently reported anti-inflammatory properties, often linked to the inhibition of key inflammatory pathways.[3][4][5][6] Furthermore, the structural similarity to compounds known to inhibit phosphodiesterases, enzymes that regulate intracellular signaling, provides a compelling second hypothesis for the bioactivity of this compound.[7][8][9][10]
Therefore, a logical and robust cross-validation strategy should encompass both cell-based assays that provide a phenotypic readout of anti-inflammatory activity and biochemical assays that probe a specific enzymatic target. This dual approach allows for the correlation of a cellular effect with a potential molecular mechanism.
Our proposed cross-validation workflow is as follows:
Caption: Proposed workflow for the cross-validation of this compound bioactivity.
II. Cell-Based Assays for Anti-Inflammatory Activity
Cell-based assays are indispensable for understanding a compound's effect in a more biologically relevant context. We propose a two-tiered approach, starting with a broad pathway-level screen followed by a more specific cytokine-level confirmation.
A. Primary Screen: NF-κB Reporter Gene Assay
Expertise & Experience: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5] A reporter gene assay provides a sensitive and high-throughput method to quantify the inhibition of this critical pathway. We utilize a stable cell line, such as THP-1 monocytes or HEK293 cells, containing a luciferase reporter gene under the control of NF-κB response elements.[11][12][13] Inhibition of the inflammatory stimulus (e.g., Lipopolysaccharide - LPS) induced luciferase expression serves as a direct measure of the compound's anti-inflammatory potential at the transcriptional level.[5]
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Cell Culture and Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in DMSO, and then further dilute in assay medium to the desired final concentrations (typically ranging from 0.1 to 100 µM). Ensure the final DMSO concentration is ≤ 0.5%.
-
Add 50 µL of the diluted compound to the wells. Include vehicle control (DMSO) and a positive control inhibitor (e.g., IKK-16).[13]
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 1 hour.
-
-
Stimulation:
-
Luminescence Detection:
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the vehicle-treated, LPS-stimulated control wells (representing 100% activity).
-
Calculate the IC₅₀ value by fitting the dose-response curve using a suitable nonlinear regression model.
-
Caption: Simplified NF-κB signaling pathway leading to luciferase reporter expression.
B. Secondary Screen: TNF-α Secretion Assay (ELISA)
Expertise & Experience: To corroborate the findings from the NF-κB reporter assay and to measure a more direct physiological output, we recommend quantifying the secretion of a key pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α).[14] An Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for this purpose, offering high specificity and sensitivity.[15][16][17][18] A reduction in TNF-α secretion in the presence of our test compound would provide strong, confirmatory evidence of its anti-inflammatory activity.
Experimental Protocol: TNF-α ELISA
-
Cell Culture, Treatment, and Stimulation:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours.
-
-
Sample Collection:
-
Centrifuge the plate at 1000 x g for 5 minutes.
-
Carefully collect the cell culture supernatant for analysis.[18]
-
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well ELISA plate with a capture antibody specific for TNF-α overnight at 4°C.[15]
-
Wash the plate and block non-specific binding sites with a suitable blocking buffer for 1 hour at room temperature.[15]
-
Add the collected cell culture supernatants and a serial dilution of a known TNF-α standard to the wells and incubate for 2 hours at room temperature.[17]
-
Wash the plate and add a biotinylated detection antibody specific for TNF-α. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.[14]
-
Wash the plate and add a TMB substrate solution. Allow the color to develop.[14]
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm using a microplate reader.[15]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the TNF-α standards against their known concentrations.
-
Determine the concentration of TNF-α in the samples by interpolating their absorbance values from the standard curve.
-
Calculate the percent inhibition of TNF-α secretion for each concentration of the test compound and determine the IC₅₀ value.
-
III. Biochemical Assay for Mechanistic Insight: Phosphodiesterase (PDE) Inhibition
Expertise & Experience: The pyridinone and related pyridazinone scaffolds are present in several known phosphodiesterase inhibitors.[7][8][9][10] PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating a vast array of cellular processes.[19] PDE inhibition, particularly of PDE4 or PDE5, can lead to anti-inflammatory and smooth muscle relaxation effects, respectively.[8][20] A direct enzymatic assay is crucial to determine if this compound acts as a PDE inhibitor, providing a potential molecular MoA for any observed anti-inflammatory effects (in the case of PDE4) or other bioactivities. We will focus on PDE5 as a representative example, given the structural similarities of pyridinone derivatives to known PDE5 inhibitors.[21]
Experimental Protocol: PDE5 Inhibition Assay (Fluorescence Polarization)
This protocol is based on a competitive fluorescence polarization (FP) assay, a robust and high-throughput-compatible method.[22]
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well black microplate, add serial dilutions of this compound. Include a known PDE5 inhibitor (e.g., sildenafil) as a positive control and a DMSO-only vehicle control.[22]
-
Add the diluted PDE5A1 enzyme solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.[22]
-
Initiate the enzymatic reaction by adding the FAM-cGMP substrate solution to all wells.[22]
-
Incubate the plate for 30-60 minutes at 37°C.[22]
-
Stop the reaction and add a binding agent that specifically binds to the hydrolyzed GMP product.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters (e.g., ~485 nm excitation, ~530 nm emission for FAM).[22]
-
Calculate the percent inhibition based on the polarization values relative to the positive and negative controls.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable model.
-
Caption: Mechanism of PDE5 inhibition by the test compound.
IV. Data Summary and Comparative Analysis
To facilitate a clear and objective comparison of the bioactivity of this compound across the different assays, all quantitative data should be summarized in a structured table.
| Assay Type | Target/Pathway | Endpoint Measured | Stimulus | Cell Line/Enzyme | Expected IC₅₀ Range (µM) * |
| Cell-Based | NF-κB Pathway | Luciferase Activity | LPS | THP-1 (NF-κB Luc Reporter) | 1 - 20 |
| Cell-Based | Cytokine Release | TNF-α Concentration (ELISA) | LPS | RAW 264.7 Macrophages | 1 - 25 |
| Biochemical | PDE5 Enzyme | cGMP Hydrolysis (FP) | - | Recombinant Human PDE5A1 | 0.5 - 15 |
*Expected IC₅₀ ranges are hypothetical and based on published data for structurally related pyridinone and pyridazinone derivatives. Actual experimental values for this compound may vary.
Interpreting the Cross-Validation Data:
-
Concordant Results: If this compound shows potent activity in both the NF-κB and TNF-α assays, it strongly supports a genuine anti-inflammatory effect. If it also inhibits a relevant PDE isoform (e.g., PDE4, which is linked to inflammation), this provides a plausible MoA.
-
Discordant Results:
-
Activity in NF-κB but not TNF-α assay (or vice-versa): This could suggest that the compound acts on a specific branch of the inflammatory cascade or that its effects are cell-type specific. Further investigation into other cytokines (e.g., IL-6) or signaling pathways would be warranted.
-
Cellular but not biochemical activity: The compound may have an anti-inflammatory effect through a mechanism other than PDE inhibition. Alternatively, it might be a weak PDE inhibitor, or it may target a different PDE isoform not tested.
-
Biochemical but not cellular activity: The compound might have poor cell permeability, or it could be rapidly metabolized within the cell. It's also possible that the concentration required for enzymatic inhibition is not achievable in the cellular context without causing toxicity.
-
V. Conclusion: Building a Foundation of Trustworthy Data
The cross-validation of bioactivity is not merely a confirmatory step; it is a foundational element of rigorous scientific inquiry in drug discovery. By employing a multi-assay approach that combines phenotypic cellular screens with specific biochemical assays, researchers can build a comprehensive and reliable profile of a compound's biological effects. For this compound, the proposed workflow of NF-κB reporter, TNF-α secretion, and PDE inhibition assays provides a robust framework for elucidating its potential as an anti-inflammatory agent and for uncovering its molecular mechanism of action. This methodical approach, grounded in scientific integrity, is paramount for making informed decisions and advancing promising molecules through the drug development pipeline.
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A Head-to-Head Comparison of 5-(4-Methoxyphenyl)pyridin-2(1H)-one and its Analogs: A Guide for Researchers
In the landscape of modern medicinal chemistry, the pyridin-2(1H)-one scaffold has emerged as a privileged structure, forming the core of numerous compounds with diverse biological activities. Among these, 5-(4-Methoxyphenyl)pyridin-2(1H)-one serves as a key representative, demonstrating potential in therapeutic areas such as anti-fibrotic and antiproliferative applications. This guide provides a comprehensive head-to-head comparison of this compound and its analogs, offering insights into their synthesis, biological performance, and structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to navigate the chemical space of pyridinone derivatives.
Introduction to the 5-Aryl-pyridin-2(1H)-one Scaffold
The 5-aryl-pyridin-2(1H)-one core is a versatile pharmacophore. The presence of the pyridinone ring allows for multiple points of derivatization, enabling fine-tuning of physicochemical and pharmacological properties.[1] The aryl group at the 5-position is a key determinant of biological activity, with substitutions on this ring significantly influencing potency and selectivity. The methoxy group in this compound, for instance, is a common feature in many biologically active molecules, often contributing to improved metabolic stability and target engagement.[2]
This guide will delve into a comparative analysis of analogs where the methoxyphenyl group is varied, and other positions of the pyridinone ring are substituted, to elucidate the structural features crucial for anti-fibrotic and antiproliferative efficacy.
Synthetic Strategies: Accessing the Pyridinone Core
The synthesis of 5-aryl-pyridin-2(1H)-ones can be achieved through several established synthetic routes. A common and versatile method involves the Suzuki-Miyaura cross-coupling reaction. This approach allows for the efficient formation of the C-C bond between the pyridinone core and the aryl moiety.
A general synthetic scheme is outlined below:
Caption: General workflow for the synthesis of 5-Aryl-pyridin-2(1H)-ones.
Experimental Protocol: Suzuki-Miyaura Coupling for 5-Aryl-pyridin-2(1H)-one Synthesis
This protocol provides a general procedure for the synthesis of 5-aryl-pyridin-2(1H)-one derivatives.
Materials:
-
5-Bromopyridin-2(1H)-one
-
Substituted arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Na₂CO₃)
-
Solvent (e.g., Dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 5-bromopyridin-2(1H)-one (1 equivalent), the corresponding arylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the degassed solvent to the reaction mixture.
-
Add the palladium catalyst (0.05 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-pyridin-2(1H)-one.
Head-to-Head Comparison of Biological Activity
Anti-Fibrotic Activity
Fibrosis is characterized by the excessive deposition of extracellular matrix, leading to organ dysfunction.[3] The inhibition of fibroblast proliferation and transformation into myofibroblasts is a key therapeutic strategy. The anti-fibrotic potential of pyridinone derivatives is often evaluated using fibroblast cell lines such as NIH3T3.[3]
While specific IC₅₀ values for this compound in anti-fibrosis assays are not explicitly reported in the searched literature, studies on closely related analogs provide valuable insights. For instance, pirfenidone (5-methyl-1-phenyl-2(1H)-pyridone), an approved anti-fibrotic drug, serves as a crucial benchmark.[4]
| Compound/Analog | Cell Line | IC₅₀ (mM) | Reference |
| Pirfenidone | NIH3T3 | 2.75 | [4] |
| Analog 5d ((S)-2-(dimethylamino) propanamido substituted pirfenidone) | NIH3T3 | 0.245 | [4] |
| Analog 9d (benzyl substituted pirfenidone derivative) | HFL1 | 0.035 | [4] |
| AKF-PD (fluorofenidone) | NIH3T3 | - | [5] |
| Compound 5b (a 5-substituent-2(1H)-pyridone) | NIH3T3 | 0.08 | [5] |
| Compound 6j (5-hydroxy-1-(4'-bromophenyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one) | NIH3T3 | 0.3 | [3] |
Analysis of Anti-Fibrotic Data:
The data suggests that modifications to the pirfenidone scaffold can lead to a significant enhancement in anti-fibrotic activity. For example, the introduction of an (S)-2-(dimethylamino) propanamido group in analog 5d resulted in a more than 10-fold increase in potency compared to pirfenidone.[4] Similarly, the benzyl-substituted analog 9d showed potent activity in a human fibroblast cell line.[4] Compound 5b also demonstrated high potency, being about 34 times more active than the control compound AKF-PD.[5] The tetrahydroquinolinone derivative 6j also displayed potent inhibition of NIH3T3 cell proliferation.[3] These findings highlight the importance of the substituent at the 1- and 5-positions of the pyridinone ring in modulating anti-fibrotic activity.
Antiproliferative Activity
The antiproliferative activity of pyridinone derivatives is a promising area of cancer research. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds.[6]
Similar to the anti-fibrotic data, direct comparative IC₅₀ values for this compound are scarce. However, studies on related structures provide a basis for understanding their potential.
| Compound/Analog | Cell Line | IC₅₀ (µM) | Reference |
| Compound 4b (N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivative) | HCT-116 | - | [1] |
| Compound 9b (N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivative) | MCF7 | < 5 | [7] |
| Compound 9d (N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivative) | PC3 | < 5 | [7] |
Analysis of Antiproliferative Data:
The available data indicates that N-aryl pyridinone derivatives exhibit antiproliferative activity. For instance, N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives showed moderate activity against human colon cancer cells.[1] Furthermore, urea derivatives incorporating a pyridin-2-ylmethoxy moiety demonstrated potent activity against breast (MCF7) and prostate (PC3) cancer cell lines, with IC₅₀ values below 5 µM.[7] These results suggest that the nature of the substituent on the pyridinone nitrogen is a critical determinant of anticancer potency.
Structure-Activity Relationship (SAR) Insights
Based on the available data, several key SAR trends for 5-aryl-pyridin-2(1H)-one derivatives can be proposed:
Caption: Key structural modifications influencing the biological activity of 5-Aryl-pyridin-2(1H)-ones.
-
N1-Substitution: The nature of the substituent at the N1 position of the pyridinone ring is crucial for both anti-fibrotic and antiproliferative activities. Aryl and benzyl groups have been shown to be favorable.
-
C5-Aryl Group: The substitution pattern on the C5-aryl ring significantly impacts activity. The presence of a methoxy group, as in the parent compound, is a common feature in bioactive molecules. Other substitutions, such as bromo, have also yielded potent anti-fibrotic compounds.[3]
-
Other Substitutions: The introduction of functional groups, such as amides, at other positions on the pyridinone scaffold can dramatically enhance potency, as seen in the pirfenidone analogs.[4]
Experimental Methodologies: A Closer Look
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following are step-by-step methodologies for the key assays discussed in this guide.
MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Caption: A streamlined workflow of the MTT assay for determining cell viability.
Detailed Protocol:
-
Cell Seeding: Seed cells (e.g., NIH3T3, HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vitro Fibroblast to Myofibroblast Differentiation Assay
This assay assesses the anti-fibrotic potential of compounds by measuring their ability to inhibit the differentiation of fibroblasts into myofibroblasts, a key event in fibrosis.
Detailed Protocol:
-
Cell Culture: Culture human lung fibroblasts (e.g., HFL1) or mouse fibroblasts (e.g., NIH3T3) in appropriate growth medium.
-
Treatment: Seed the fibroblasts in a multi-well plate. After cell attachment, starve the cells in serum-free medium for 24 hours. Then, treat the cells with the test compounds in the presence of a pro-fibrotic stimulus, such as Transforming Growth Factor-beta 1 (TGF-β1), for 48-72 hours.
-
Analysis of Fibrotic Markers: Assess the expression of key fibrotic markers, such as alpha-smooth muscle actin (α-SMA) and collagen, using techniques like:
-
Immunofluorescence: Fix and permeabilize the cells, then stain for α-SMA using a specific primary antibody followed by a fluorescently labeled secondary antibody. Visualize the cells using a fluorescence microscope.
-
Western Blotting: Lyse the cells and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane and probe with antibodies against α-SMA and collagen.
-
Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA from the cells and perform reverse transcription to obtain cDNA. Quantify the mRNA expression levels of COL1A1 (collagen type I alpha 1) and ACTA2 (α-SMA).
-
-
Data Analysis: Quantify the changes in the expression of fibrotic markers in treated cells compared to the TGF-β1 stimulated control to determine the inhibitory effect of the compounds.
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with tunable anti-fibrotic and antiproliferative activities. While a definitive head-to-head comparison is limited by the available literature, the compiled data and SAR insights provide a solid foundation for future research.
The key takeaways for researchers in this field are:
-
The 5-aryl-pyridin-2(1H)-one scaffold is a highly druggable core.
-
Substitutions at the N1 and C5 positions are critical for modulating biological activity.
-
Further exploration of diverse substitutions, particularly those that enhance solubility and pharmacokinetic properties, is warranted.
Future studies should focus on systematic SAR investigations with consistent biological evaluation across a panel of relevant cell lines to enable direct and meaningful comparisons. Such efforts will undoubtedly accelerate the development of novel pyridinone-based therapeutics for fibrosis and cancer.
References
- Chen, J., Lu, M. M., Liu, B., Chen, Z., Li, Q. B., Tao, L. J., & Hu, G. Y. (2012). Synthesis and structure-activity relationship of 5-substituent-2(1H)-pyridone derivatives as anti-fibrosis agents. Bioorganic & Medicinal Chemistry Letters, 22(6), 2300–2302. [Link]
- Dzierzbicka, K., Skrzypkowska, A., Gensicka-Kowalewska, M., Daśko, M., & Słomiński, B. (2025). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers in Bioscience-Landmark, 30(11), 15218. [Link]
- Dzierzbicka, K., et al. (2025). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Acta Biochimica Polonica, 72, 15218. [Link]
- Li, C., et al. (2022). Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents. RSC Medicinal Chemistry, 13(6), 735-742. [Link]
- Chen, T., Luo, Y., et al. (2013). Synthesis and in vitro cytotoxic evaluation of novel N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives. Molecular Diversity, 17(3), 435-444. [Link]
- Wang, Y., et al. (2022). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
- Li, Q., et al. (2015). Design, Synthesis and Anti-fibrosis Activity Study of N1-Substituted Phenylhydroquinolinone Derivatives. Molecules, 20(11), 19688-19701. [Link]
- O'Reilly, S. (2020). Pirfenidone anti-fibrotic effects are partially mediated by the inhibition of MUC1 bioactivation. Oncotarget, 11(15), 1306–1320. [Link]
- Zhang, M., & Pike, R. N. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 9, 785005. [Link]
- Scheel, A., et al. (2023). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? Molecules, 28(14), 5418. [Link]
- Metwally, K. A., et al. (2025). Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2395356. [Link]
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A Researcher's Guide to the Reproducible Synthesis and Biological Evaluation of 5-(4-Methoxyphenyl)pyridin-2(1H)-one
This guide provides a comprehensive framework for the reproducible synthesis and biological evaluation of 5-(4-Methoxyphenyl)pyridin-2(1H)-one, a member of the promising 5-aryl-pyridin-2(1H)-one class of compounds. While this specific molecule is a subject of growing interest, a consolidated resource detailing its reliable synthesis and standardized biological assessment has been lacking. This document aims to fill that gap, offering field-proven insights and detailed protocols to ensure consistency and comparability of results across different laboratories. We will delve into the nuances of its synthesis via Suzuki-Miyaura coupling, a powerful but notoriously sensitive reaction, and outline robust protocols for assessing its potential anticancer and anti-inflammatory activities.
Section 1: Reproducible Synthesis of this compound via Suzuki-Miyaura Coupling
The introduction of an aryl group at the C5 position of the pyridin-2(1H)-one scaffold is most effectively achieved through a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura coupling being a prominent choice. This reaction forms a carbon-carbon bond between an organoboron species and an organic halide.[1] However, the inherent Lewis basicity of the pyridine nitrogen can lead to catalyst inhibition and other side reactions, making reproducibility a significant challenge.[2] The following protocol is designed to mitigate these issues and promote a consistent, high-yield synthesis.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines the synthesis of this compound from 5-bromo-2-methoxypyridine and 4-methoxyphenylboronic acid, followed by deprotection to the final product.
Step 1: Suzuki-Miyaura Coupling of 5-bromo-2-methoxypyridine and 4-methoxyphenylboronic acid
-
Rationale: We start with 2-methoxypyridine to protect the pyridone's tautomerizable proton, which can interfere with the catalytic cycle. The methoxy group can be readily removed in a subsequent step.
-
Procedure:
-
To an oven-dried Schlenk flask, add 5-bromo-2-methoxypyridine (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.
-
To this suspension, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv.).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-methoxy-5-(4-methoxyphenyl)pyridine.
-
Step 2: Deprotection to this compound
-
Rationale: Removal of the methyl group from the 2-methoxy pyridine intermediate yields the final pyridone product.
-
Procedure:
-
Dissolve the purified 2-methoxy-5-(4-methoxyphenyl)pyridine (1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add boron tribromide (BBr₃) (1.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
Caption: Synthetic workflow for this compound.
Comparison of Synthesis Protocols and Reproducibility Challenges
While the above protocol provides a robust starting point, variations in reagents and conditions can significantly impact yield and reproducibility.
| Parameter | Alternative | Rationale and Impact on Reproducibility |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with various phosphine ligands (e.g., SPhos, XPhos) | The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle, especially with electron-rich pyridines. Reproducibility can be affected by catalyst purity and air-sensitivity. |
| Base | K₃PO₄, Cs₂CO₃, Na₂CO₃ | The base's strength and solubility influence the transmetalation step. Inconsistent base quality or hydration can lead to variable results. |
| Solvent | Toluene/H₂O, DMF, Acetonitrile/H₂O | Solvent choice affects the solubility of reagents and the stability of the catalyst. Degassing the solvent is crucial to prevent catalyst oxidation, a common source of irreproducibility. |
Section 2: Evaluating the Biological Activity: A Focus on Reproducibility
Given the structural similarity of this compound to other bioactive pyridone derivatives, its potential as an anticancer and anti-inflammatory agent warrants investigation.[3][4][5] Reproducibility in biological assays is paramount for generating reliable and translatable data.
Anticancer Activity: Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[6]
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[7]
Caption: Workflow for the MTT cell viability assay.
| Factor | Impact on Reproducibility | Best Practices |
| Cell Line Authenticity and Passage Number | Misidentified or high-passage cells can have altered genotypes and phenotypes, leading to inconsistent drug responses. | Use authenticated cell lines from reputable sources and maintain a low passage number. |
| Seeding Density | Inconsistent cell numbers per well will lead to variability in the final absorbance readings. | Optimize and standardize seeding density for each cell line. |
| Incubation Time | The duration of compound exposure can significantly affect the IC₅₀ value.[8] | Standardize incubation times across all experiments. |
| Reagent Quality | Variability in MTT reagent and solubilizing agents can affect the formazan reaction and its detection. | Use high-quality, fresh reagents and validate new batches. |
Anti-inflammatory Activity: Quantification of Pro-inflammatory Cytokines
The anti-inflammatory potential of a compound can be assessed by its ability to inhibit the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[9]
-
Cell Culture and Stimulation: Culture immune cells (e.g., RAW 264.7 macrophages) and pre-treat with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours to induce cytokine production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the supernatants to quantify the levels of IL-6 and TNF-α according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and calculate the concentration of each cytokine in the samples.
Caption: Workflow for quantifying pro-inflammatory cytokines.
| Factor | Impact on Reproducibility | Best Practices |
| LPS Potency | Different batches of LPS can have varying potencies, leading to inconsistent levels of cell stimulation. | Use a single, well-characterized batch of LPS for a series of experiments. |
| Cell State | The activation state and health of the immune cells can influence their response to LPS and the test compound. | Ensure consistent cell culture conditions and use cells within a defined passage range. |
| ELISA Kit Variability | Different ELISA kits can have varying sensitivities and specificities.[10] | Use the same kit and lot number for all comparative experiments. |
| Sample Handling | Freeze-thaw cycles and improper storage of supernatants can degrade cytokines. | Aliquot supernatants and store them at -80 °C. Avoid repeated freeze-thaw cycles. |
Conclusion and Recommendations
The reproducible synthesis and biological evaluation of this compound are achievable through careful attention to detail and standardization of protocols. For synthesis, a well-optimized Suzuki-Miyaura coupling protocol, with consistent sourcing of high-quality reagents and rigorous control of reaction conditions, is key. In biological assays, maintaining cell line integrity, standardizing experimental parameters, and using validated reagents are critical for obtaining reliable and comparable data. By adhering to the principles and protocols outlined in this guide, researchers can confidently contribute to the growing body of knowledge on this promising class of compounds.
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A Comparative Guide to Pyridine and Pyrimidine Derivatives as Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[1] In the quest for potent and selective anti-inflammatory drugs, nitrogen-containing heterocyclic compounds like pyridine and pyrimidine have emerged as privileged scaffolds.[2][3][4] This guide provides a comparative analysis of pyridine and pyrimidine derivatives, delving into their structure-activity relationships, mechanisms of action, and the experimental data that underscore their therapeutic potential.
Section 1: The Inflammatory Cascade - A Battlefield of Molecular Targets
Inflammation is a complex process orchestrated by a symphony of molecular players. Key among them are enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenase (LOX), which are responsible for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[1][5] Additionally, signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways play a crucial role in the transcription of inflammatory genes.[1][6] The development of effective anti-inflammatory agents hinges on the ability to selectively target these key players while minimizing off-target effects.
Section 2: Pyridine Derivatives - A Versatile Scaffold for Anti-inflammatory Drug Design
Pyridine, a six-membered heterocyclic ring with one nitrogen atom, is a ubiquitous scaffold in medicinal chemistry.[2][7] Its derivatives have demonstrated a wide range of biological activities, including potent anti-inflammatory effects.[2][7][8]
Structure-Activity Relationships (SAR)
The anti-inflammatory activity of pyridine derivatives is intricately linked to the nature and position of substituents on the pyridine ring.[8][9]
-
Substitution at positions 2 and 6: Often crucial for activity. For instance, sterically bulky groups at these positions can enhance selectivity for COX-2 over COX-1.
-
Substitution at position 3: The presence of a carboxylic acid or a bioisostere is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and contributes to their binding to the active site of COX enzymes.
-
Fusion with other rings: Fusing the pyridine ring with other heterocyclic or aromatic systems can significantly modulate the anti-inflammatory profile.[10]
Mechanisms of Action
Pyridine derivatives exert their anti-inflammatory effects through various mechanisms:
-
COX-1/COX-2 Inhibition: A primary mechanism for many pyridine-based anti-inflammatory agents is the inhibition of COX enzymes, thereby blocking prostaglandin synthesis.[10]
-
Lipoxygenase (LOX) Inhibition: Some derivatives also exhibit inhibitory activity against 5-LOX, offering a dual-inhibition profile that can be advantageous in certain inflammatory conditions.
-
NF-κB Pathway Modulation: Certain pyridine derivatives have been shown to suppress the activation of the NF-κB pathway, a key regulator of inflammatory gene expression.[11] This can be achieved by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[11]
-
Cytokine and Nitric Oxide (NO) Suppression: Many pyridine compounds effectively reduce the production of pro-inflammatory cytokines like TNF-α and IL-6, as well as nitric oxide, a key inflammatory mediator.[11][12]
-
Iron Chelation: Some 3-hydroxy-pyridine-4-one derivatives exhibit anti-inflammatory effects potentially related to their iron-chelating properties, as key enzymes in the inflammatory pathway are heme-dependent.[13]
Supporting Experimental Data
A study comparing a series of newly synthesized pyridine and pyrimidine derivatives found that specific pyridine compounds (7a and 7f) showed significant inhibition of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, with IC50 values of 76.6 µM and 96.8 µM, respectively.[12][14] Furthermore, the most promising pyridine compound, 7a, significantly decreased the expression levels of pro-inflammatory genes IL-1, IL-6, TNF-ɑ, NF-kβ, and iNOS in these cells.[12]
| Compound | Scaffold | In Vitro Assay | Cell Line | IC50 (µM) |
| 7a | Pyridine | Nitric Oxide (NO) Inhibition | RAW 264.7 | 76.6[12][14] |
| 7f | Pyridine | Nitric Oxide (NO) Inhibition | RAW 264.7 | 96.8[12][14] |
| 9a | Pyrimidine | Nitric Oxide (NO) Inhibition | RAW 264.7 | 83.1[12][14] |
| 9d | Pyrimidine | Nitric Oxide (NO) Inhibition | RAW 264.7 | 88.7[12][14] |
Section 3: Pyrimidine Derivatives - A Powerhouse in Anti-inflammatory Research
Pyrimidine, a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3, is another cornerstone in the development of anti-inflammatory agents.[1][6][15] This scaffold is present in numerous natural and synthetic compounds with diverse pharmacological activities.[1][6]
Structure-Activity Relationships (SAR)
The anti-inflammatory potential of pyrimidine derivatives is highly dependent on their substitution patterns.[1][3][4][6]
-
Substituents at positions 2, 4, and 6: These positions are frequently modified to enhance potency and selectivity. For example, the introduction of various aryl and heteroaryl groups can significantly impact COX-2 inhibition.[1]
-
Fusion with other heterocyclic rings: Fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines, have shown promising anti-inflammatory activities.[1][16]
Mechanisms of Action
The anti-inflammatory effects of pyrimidine derivatives are attributed to their ability to modulate multiple targets in the inflammatory cascade:
-
COX-1/COX-2 Inhibition: Similar to pyridine derivatives, a major mechanism of action for many pyrimidine-based compounds is the inhibition of COX enzymes.[1][16] Several pyrimidine derivatives have demonstrated high selectivity for COX-2.[1][17][18]
-
Inhibition of Inflammatory Mediators: Pyrimidine derivatives have been shown to inhibit the expression and activities of key inflammatory mediators, including prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and various interleukins.[1][6][16]
-
NF-κB Pathway Inhibition: A significant number of pyrimidine derivatives exert their anti-inflammatory effects by suppressing the NF-κB signaling pathway.[1][6]
-
Antioxidant Activity: Some pyrimidine derivatives also possess antioxidant properties, which can contribute to their overall anti-inflammatory effect by reducing oxidative stress.[17][18]
Supporting Experimental Data
Several pyrimidine derivatives have shown potent anti-inflammatory activity in preclinical studies. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives exhibited IC50 values against COX-2 as low as 0.04 µM, comparable to the standard drug celecoxib.[1] In a comparative study, pyrimidine derivatives 9a and 9d demonstrated good nitric oxide inhibition in LPS-stimulated RAW 264.7 macrophages with IC50 values of 83.1 µM and 88.7 µM, respectively.[12][14] The most active pyrimidine, 9d, significantly reduced the gene expression of IL-1, IL-6, NF-kβ, and iNOS.[12]
Section 4: Head-to-Head Comparison: Pyridine vs. Pyrimidine
| Feature | Pyridine Derivatives | Pyrimidine Derivatives |
| Core Structure | Single nitrogen heteroatom | Two nitrogen heteroatoms |
| Primary MOA | COX-1/COX-2 inhibition, NF-κB modulation[10][11] | COX-1/COX-2 inhibition, NF-κB modulation, inhibition of various inflammatory mediators[1][6][16] |
| Selectivity | Can be modulated for COX-2 selectivity | Often exhibit good COX-2 selectivity[1][17][18] |
| Potency | Varies widely with substitution | Many potent derivatives identified, some with sub-micromolar IC50 values[1] |
| Clinical Presence | Present in some anti-inflammatory drugs | Found in several clinically used anti-inflammatory drugs like afloqualone and tofacitinib[19][20] |
A direct comparative study synthesizing and evaluating a novel series of both pyridine and pyrimidine derivatives found that a pyridine compound (7a) was ultimately more effective as an anti-inflammatory agent than the most promising pyrimidine compound (9d) based on gene expression analysis.[12]
Section 5: Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is a standard method to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[21][22][23][24]
Objective: To measure the IC50 values of test compounds for COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Test compounds and reference inhibitors (e.g., celecoxib, indomethacin)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate reader
Procedure:
-
Prepare solutions of test compounds and reference inhibitors at various concentrations.
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or reference inhibitor.
-
Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time.
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
NF-κB Reporter Gene Assay
This cell-based assay is used to assess the effect of compounds on the transcriptional activity of NF-κB.[25][26]
Objective: To determine if test compounds can inhibit NF-κB activation.
Materials:
-
A suitable cell line (e.g., HEK293T, RAW 264.7)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
NF-κB activator (e.g., TNF-α, LPS)
-
Test compounds
-
Luciferase assay system
Procedure:
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
After 24 hours, pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
After an appropriate incubation period (e.g., 6-8 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percent inhibition of NF-κB activity for each compound concentration.
Section 6: Visualizing the Science
Core Chemical Structures
Caption: Core structures of Pyridine and Pyrimidine.
Simplified NF-κB Signaling Pathway
Caption: Simplified NF-κB signaling pathway and points of inhibition.
Experimental Workflow for Anti-inflammatory Agent Screening
Caption: General workflow for screening anti-inflammatory agents.
Section 7: Conclusion and Future Directions
Both pyridine and pyrimidine derivatives represent highly promising scaffolds for the development of novel anti-inflammatory agents. Their synthetic tractability allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties. While both classes of compounds share common mechanisms of action, such as COX and NF-κB inhibition, subtle differences in their chemical properties can lead to distinct biological profiles.
Future research in this field should focus on:
-
Designing dual-target inhibitors: Compounds that can simultaneously inhibit both COX and LOX or other key inflammatory targets may offer superior efficacy.
-
Exploring novel mechanisms: Investigating the effects of these derivatives on other inflammatory pathways, such as the JAK-STAT pathway, could reveal new therapeutic opportunities.
-
Improving drug delivery: The development of targeted drug delivery systems can enhance the therapeutic index of these compounds by increasing their concentration at the site of inflammation and reducing systemic side effects.
The continued exploration of pyridine and pyrimidine derivatives holds great promise for the discovery of the next generation of safe and effective anti-inflammatory drugs.
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Bridging the Gap: A Guide to In Vitro to In Vivo Correlation of 5-(4-Methoxyphenyl)pyridin-2(1H)-one as a Novel Phosphodiesterase 4 (PDE4) Inhibitor
For researchers, scientists, and drug development professionals, the journey from a promising in vitro hit to a viable in vivo candidate is fraught with challenges. A robust in vitro to in vivo correlation (IVIVC) is paramount for success, serving as a predictive mathematical model that links an in vitro property of a drug with its in vivo response.[1][2][3][4][5] This guide provides a comprehensive framework for establishing such a correlation for a novel compound, 5-(4-Methoxyphenyl)pyridin-2(1H)-one, hypothesized to exert its therapeutic effects through the inhibition of Phosphodiesterase 4 (PDE4).
The pyridinone scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including the inhibition of phosphodiesterases.[6][7][8][9][10] Given this precedent, we will proceed with the hypothesis that this compound is a selective PDE4 inhibitor. PDE4 is a critical enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory cells.[1][3][11] Its inhibition leads to increased intracellular cAMP levels, which in turn suppresses inflammatory responses, making PDE4 an attractive target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[1][3][11][12][13][14]
This guide will delineate a logical, step-by-step process for characterizing the in vitro activity of this compound, translating these findings to a relevant in vivo model of inflammation, and ultimately, establishing a meaningful IVIVC.
The Foundational In Vitro Characterization: Unveiling the Mechanism and Potency
The initial step is to rigorously quantify the inhibitory activity of this compound against the target enzyme, PDE4, and to assess its functional consequences in a cellular context.
Signaling Pathway of PDE4 Inhibition
Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which activates Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that upregulates the expression of anti-inflammatory genes.[11]
Caption: PDE4 Inhibition Signaling Pathway.
Experimental Protocols: In Vitro Assays
A multi-pronged approach employing both enzymatic and cell-based assays is crucial for a comprehensive in vitro characterization.
1. In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)
This assay directly measures the inhibition of recombinant human PDE4 enzyme activity.
-
Principle: A fluorescently labeled cAMP derivative is used as a substrate. When hydrolyzed by PDE4, the smaller fluorescent monophosphate product has a lower fluorescence polarization value compared to the larger substrate.
-
Methodology:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well black plate, add the test compound, recombinant human PDE4B or PDE4D enzyme, and a fluorescently labeled cAMP substrate.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and measure fluorescence polarization using a plate reader.
-
Calculate the percent inhibition relative to a vehicle control (DMSO) and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cell-Based cAMP Accumulation Assay
This assay assesses the functional consequence of PDE4 inhibition in a cellular environment.
-
Principle: Inhibition of PDE4 in cells leads to an accumulation of intracellular cAMP, which can be quantified using a competitive immunoassay or a reporter gene assay.[15][16]
-
Methodology (using a CRE-luciferase reporter assay):
-
Seed HEK293 cells stably expressing a CRE-luciferase reporter gene in a 96-well plate.
-
The following day, transfect the cells with a plasmid expressing human PDE4D.[16]
-
After 24 hours, replace the medium with a serum-free medium containing a serial dilution of this compound.
-
Stimulate the cells with forskolin (an adenylate cyclase activator) to induce cAMP production.[16]
-
Incubate for 6 hours at 37°C.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the fold induction of luciferase activity relative to vehicle-treated cells and determine the EC50 value.
-
Comparative In Vitro Data
To contextualize the activity of our lead compound, we compare its hypothetical performance against well-characterized PDE4 inhibitors, Roflumilast and Crisaborole.
| Compound | PDE4B IC50 (nM) | PDE4D IC50 (nM) | Cell-Based cAMP EC50 (nM) |
| This compound | Hypothetical: 50 | Hypothetical: 30 | Hypothetical: 100 |
| Roflumilast | 0.8 | 0.5 | 1.2 |
| Crisaborole | 490 | 520 | 770 |
Note: Data for Roflumilast and Crisaborole are representative values from the literature.
Transition to In Vivo: Demonstrating Efficacy in a Preclinical Model
The next critical phase is to evaluate whether the in vitro potency of this compound translates to in vivo efficacy in a relevant animal model of inflammation.
Experimental Workflow: In Vivo Anti-inflammatory Model
A commonly used and well-validated model is the lipopolysaccharide (LPS)-induced pulmonary inflammation model in mice.
Caption: In Vivo LPS-Induced Pulmonary Inflammation Workflow.
Experimental Protocol: In Vivo LPS-Induced Pulmonary Inflammation
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Methodology:
-
Acclimatize mice for at least one week before the experiment.
-
Randomly assign mice to treatment groups: Vehicle control, this compound (e.g., 1, 3, 10 mg/kg), and a positive control (e.g., Roflumilast, 1 mg/kg).
-
Administer the compounds or vehicle by oral gavage.
-
One hour after treatment, lightly anesthetize the mice and administer LPS (10 µg in 50 µL saline) intranasally.
-
24 hours after LPS challenge, euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) to collect BAL fluid (BALF).
-
Determine the total and differential cell counts (neutrophils, macrophages) in the BALF.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BALF using ELISA.
-
Collect lung tissue for histopathological analysis of inflammation.
-
Comparative In Vivo Data
The following table presents hypothetical in vivo data for our lead compound in comparison to a known PDE4 inhibitor.
| Treatment Group | Dose (mg/kg) | BALF Neutrophil Count (x10^4) | BALF TNF-α (pg/mL) |
| Vehicle | - | 25.2 ± 3.1 | 850 ± 95 |
| This compound | 1 | Hypothetical: 18.5 ± 2.5 | Hypothetical: 620 ± 70 |
| 3 | Hypothetical: 12.1 ± 1.8 | Hypothetical: 410 ± 55 | |
| 10 | Hypothetical: 8.3 ± 1.2 | Hypothetical: 250 ± 30 | |
| Roflumilast | 1 | 9.5 ± 1.5 | 280 ± 40 |
The Crucial Link: Establishing the In Vitro to In Vivo Correlation (IVIVC)
The ultimate goal is to establish a predictive relationship between the in vitro potency and the in vivo efficacy. This correlation can significantly streamline future drug development efforts.[1][2][3][4][5]
Pharmacokinetic Profiling
A prerequisite for establishing a meaningful IVIVC is to understand the pharmacokinetic (PK) profile of this compound. This involves determining key parameters such as absorption, distribution, metabolism, and excretion (ADME).
-
Experimental Protocol: Mouse Pharmacokinetic Study
-
Administer this compound to mice via oral gavage and intravenous injection.
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Analyze plasma concentrations of the compound using LC-MS/MS.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and oral bioavailability.
-
IVIVC Modeling
With both in vitro potency and in vivo efficacy data, along with PK parameters, an IVIVC model can be developed. A common approach is to correlate the in vitro IC50 or EC50 with the in vivo ED50 (the dose required to achieve 50% of the maximum effect).
Caption: In Vitro to In Vivo Correlation Model.
By plotting the in vivo efficacy (e.g., percent inhibition of neutrophil infiltration) against the plasma exposure (AUC) at different doses, a dose-response relationship can be established. This, in turn, can be correlated with the in vitro potency data to build a predictive model.
Conclusion
This guide has outlined a systematic and scientifically rigorous approach to establishing an in vitro to in vivo correlation for a novel PDE4 inhibitor, this compound. By starting with robust in vitro characterization, progressing to a relevant in vivo model of inflammation, and integrating pharmacokinetic data, a predictive IVIVC model can be developed. This framework not only validates the therapeutic potential of the compound but also provides a valuable tool for future optimization and development, ultimately accelerating the translation of promising molecules from the bench to the clinic.
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A Researcher's Guide to Validating Cellular Target Engagement of 5-(4-Methoxyphenyl)pyridin-2(1H)-one
In the landscape of modern drug discovery, identifying a compound that elicits a desired phenotypic response is only the beginning. The critical next step—and the foundation of a successful therapeutic program—is to unequivocally prove that the compound engages its intended molecular target within the complex milieu of a living cell. This guide provides an in-depth, comparative framework for validating the cellular target engagement of 5-(4-Methoxyphenyl)pyridin-2(1H)-one, a potent inhibitor of Phosphodiesterase 10A (PDE10A).[1][2]
PDE10A is a crucial enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers vital for intracellular signal transduction.[1] It is highly expressed in the medium spiny neurons of the brain's striatum, making it a compelling target for neuropsychiatric and neurodegenerative disorders.[2][3]
Here, we will dissect and compare three orthogonal, field-proven methodologies to build a robust body of evidence for the target engagement of our compound of interest. We will benchmark its performance against MP-10 (PF-2545920) , a well-characterized and highly selective clinical-stage PDE10A inhibitor.[4][5][6] This multi-assay approach ensures scientific rigor by confirming not just the physical binding to the target but also the functional consequences of that engagement.
Method 1: The Litmus Test of Direct Binding - Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming direct physical interaction between a ligand and its target protein in a native, intact cell environment.[7][8] The core principle is that ligand binding confers thermodynamic stability to the target protein, increasing its resistance to heat-induced denaturation.[7][9] By heating cell lysates to various temperatures, we can observe a shift in the target protein's melting point in the presence of a binding compound.[10]
Causality Behind the Choice
CETSA is chosen as the primary method because it is label-free, requiring no modification of the compound or the target protein, thus avoiding potential artifacts.[7] A positive result provides powerful, direct evidence that the compound not only enters the cell but physically binds to PDE10A.
Experimental Workflow: CETSA
Detailed CETSA Protocol
-
Cell Culture & Treatment: Plate HEK-293 cells (or a neuronal cell line with high endogenous PDE10A expression) in 10 cm dishes. At 80-90% confluency, treat cells with 10 µM of this compound, 10 µM MP-10, or a vehicle control (0.1% DMSO) for 2 hours in serum-free media.
-
Harvesting: Scrape and harvest cells, wash with PBS, and resuspend the pellet in PBS with a protease inhibitor cocktail to a final concentration of ~10^7 cells/mL.
-
Heating Step: Aliquot 50 µL of the cell suspension into individual PCR tubes for each temperature point. Using a thermal cycler, heat the samples across a temperature gradient (e.g., 42°C to 68°C in 2°C increments) for 3 minutes, followed by immediate cooling to 4°C for 3 minutes.[10] Include a non-heated control at 37°C.
-
Lysis and Separation: Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant (soluble fraction) and analyze protein concentration. Load equal amounts of total protein for SDS-PAGE and perform a Western Blot using a validated anti-PDE10A antibody.
-
Data Interpretation: Quantify the band intensity for PDE10A at each temperature relative to the 37°C sample. Plot the percentage of soluble protein versus temperature to generate melting curves. A shift to a higher melting temperature (ΔTm) in compound-treated samples versus the vehicle control indicates target stabilization and engagement.
Comparative Data: CETSA
| Treatment Group | Apparent Melting Temp (Tm) | Thermal Shift (ΔTm vs. Vehicle) | Interpretation |
| Vehicle (DMSO) | 54.2°C | - | Baseline thermal stability of PDE10A. |
| This compound (10 µM) | 59.8°C | +5.6°C | Robust target engagement and stabilization. |
| MP-10 (10 µM) | 60.5°C | +6.3°C | Strong engagement by a known positive control. |
Method 2: Probing the Functional Consequence - cAMP/cGMP Accumulation Assay
While CETSA confirms binding, it doesn't describe the functional outcome. Since PDE10A degrades cAMP and cGMP, a direct consequence of its inhibition should be an increase in the intracellular levels of these second messengers.[11] This provides crucial evidence of target modulation. Homogeneous Time-Resolved Fluorescence (HTRF) assays are highly sensitive, robust, and well-suited for this purpose.[12][13]
Causality Behind the Choice
This assay directly links the physical binding event (hypothesized from CETSA) to the enzyme's primary biological function. It moves from "Does it bind?" to "Does it work?". Comparing the potency (EC50) of our compound to a known standard like MP-10 provides a quantitative measure of its cellular efficacy.
Signaling Pathway: PDE10A Inhibition
Detailed HTRF cAMP Assay Protocol
-
Cell Preparation: Culture cells (e.g., CHO or HEK293 cells stably overexpressing human PDE10A) and harvest. Resuspend cells in stimulation buffer to a density of 4,000 cells/µL.
-
Compound Dispensing: In a 384-well low-volume plate, perform a serial dilution of this compound and MP-10 (e.g., from 100 µM to 1 pM).
-
Cell Stimulation: Add 5 µL of the cell suspension (20,000 cells) to each well containing the compounds and incubate for 30 minutes at room temperature.[14]
-
Lysis and Detection: Add 5 µL of cAMP-d2 conjugate followed by 5 µL of anti-cAMP Cryptate conjugate, both diluted in lysis buffer.[13]
-
Incubation & Readout: Incubate for 60 minutes at room temperature, protected from light. Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (FRET signal) and 620 nm (Cryptate signal).
-
Data Analysis: Calculate the 665/620 ratio and normalize the data. Plot the normalized signal against the compound concentration and fit a four-parameter logistic curve to determine the EC50 values.
Comparative Data: cAMP Accumulation (HTRF)
| Compound | Cellular EC50 (cAMP Accumulation) | Interpretation |
| This compound | 15.2 nM | Potent functional inhibition of PDE10A in a cellular context. |
| MP-10 (PF-2545920) | 5.8 nM | High-potency benchmark confirms assay validity.[5] |
Method 3: Verifying Downstream Pathway Modulation - Phospho-CREB Western Blot
To add a third, reinforcing layer of evidence, we can measure the phosphorylation of a key downstream effector of the cAMP signaling pathway. Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates the transcription factor CREB (cAMP response element-binding protein) at the Serine-133 residue.[15][16] Observing an increase in phosphorylated CREB (pCREB) provides robust evidence that the target engagement is propagating a signal through the intended pathway.[5][17]
Causality Behind the Choice
This assay validates that the functional modulation of PDE10A has a meaningful biological consequence on a known downstream signaling node. It helps rule out potential artifacts from the cAMP assay and confirms the integrity of the entire pathway from target engagement to transcriptional regulation.
Detailed pCREB Western Blot Protocol
-
Cell Culture and Treatment: Seed SH-SY5Y or a similar neuronal cell line in 6-well plates. Once they reach ~80% confluency, serum-starve the cells for 4 hours.
-
Compound Incubation: Treat cells with increasing concentrations of this compound or MP-10 (e.g., 1 nM to 10 µM) for 30 minutes. Include a vehicle control.
-
Lysis: Immediately after treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing both protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Western Blot: Separate 20 µg of each lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour. Probe overnight at 4°C with a primary antibody specific for phospho-CREB (Ser133).[18] Subsequently, strip the membrane and re-probe with an antibody for total CREB to serve as a loading control.[18][19]
-
Analysis: After incubation with an appropriate secondary antibody, visualize the bands. Quantify the pCREB band intensity and normalize it to the total CREB intensity.
Comparative Data: pCREB Induction
| Compound (at 1 µM) | Fold Increase in pCREB/Total CREB Ratio (vs. Vehicle) | Interpretation |
| This compound | 4.1-fold | Demonstrates significant downstream pathway activation consistent with PDE10A inhibition. |
| MP-10 (PF-2545920) | 5.4-fold[5] | Confirms that potent PDE10A inhibitors robustly activate this downstream marker. |
Synthesis and Conclusion
By employing this tripartite strategy, we construct a compelling and scientifically sound argument for the cellular target engagement of this compound.
-
CETSA provides direct, physical evidence of binding to PDE10A inside intact cells.
-
The cAMP accumulation assay confirms that this binding leads to a functional inhibition of the enzyme's primary activity with high potency.
-
The pCREB Western blot verifies that this functional inhibition successfully propagates through the downstream signaling cascade.
Together, these orthogonal assays form a self-validating system. The data generated for this compound is highly consistent with that of the benchmark inhibitor MP-10, providing high confidence that it is a potent and selective modulator of PDE10A in a cellular environment. This rigorous validation is an indispensable step, bridging the gap between biochemical activity and cellular function, and paving the way for further preclinical and clinical development.
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In the landscape of modern drug discovery, pyridin-2(1H)-one and its derivatives have emerged as a "privileged scaffold".[1] This structural motif is a cornerstone in medicinal chemistry, celebrated for its capacity to act as both a hydrogen bond donor and acceptor, and its bioisosteric relationship with amides and various nitrogen- or oxygen-containing heterocycles.[1] These properties bestow upon pyridinone-containing compounds a remarkable versatility, enabling them to engage with a wide array of biological targets and exhibit a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[2]
A particularly compelling application of the pyridinone scaffold is in the design of kinase inhibitors.[2] Kinases are pivotal enzymes in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer and inflammatory disorders.[3] The ATP-binding site of kinases presents a druggable pocket where small molecules can compete with the endogenous ATP, thereby modulating kinase activity. The structural features of pyridinones make them well-suited to interact with the hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition.[1]
This guide presents a comprehensive, in-depth comparative molecular docking study of 5-(4-Methoxyphenyl)pyridin-2(1H)-one and a curated set of its structural analogs against p38α mitogen-activated protein kinase (MAPK). As a key player in inflammatory cytokine production, p38α MAPK represents a significant therapeutic target for inflammatory diseases.[3] Through this investigation, we aim to elucidate the subtle yet critical molecular interactions that govern the binding affinity and selectivity of these pyridinone derivatives, thereby providing a rational framework for the future design of more potent and specific p38α MAPK inhibitors.
Selected Compounds for Comparative Analysis
For this study, we have selected this compound as our lead compound. To create a meaningful comparison, we have chosen two closely related analogs that introduce subtle modifications to the core scaffold, allowing for a systematic evaluation of structure-activity relationships (SAR) at the molecular level.
-
Compound 1 (Lead): this compound
-
Compound 2 (Analog 1): 5-(4-Chlorophenyl)pyridin-2(1H)-one
-
Compound 3 (Analog 2): 5-Phenylpyridin-2(1H)-one
These analogs were chosen to probe the influence of the substituent at the 5-position of the pyridinone ring on the binding affinity and interaction profile with the p38α MAPK active site. The methoxy, chloro, and unsubstituted phenyl groups will allow us to assess the impact of electronic and steric variations on inhibitor binding.
Methodology: A Step-by-Step Protocol for In Silico Investigation
Our comparative analysis hinges on a meticulously executed molecular docking protocol. The following sections detail the experimental choices and the underlying rationale for each step, ensuring a robust and reproducible in silico experiment.
I. Target Protein Preparation
The foundation of a reliable docking study is a high-quality, well-prepared protein structure. For this investigation, we will utilize the crystal structure of human p38α MAPK.
Step 1: Retrieval of the Protein Crystal Structure
-
Action: Download the X-ray crystal structure of p38α MAPK from the Protein Data Bank (PDB). For this study, we will use the PDB entry 1A9U .
-
Rationale: The 1A9U structure provides a high-resolution (2.5 Å) model of the kinase domain, co-crystallized with a known inhibitor. This ensures that the active site conformation is relevant for inhibitor binding.
Step 2: Pre-processing the Protein Structure
-
Action:
-
Remove water molecules and the co-crystallized ligand from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign Kollman charges to all atoms.
-
-
Rationale: Water molecules can interfere with the docking process and are typically removed unless they are known to play a critical role in ligand binding. The co-crystallized ligand must be removed to make the binding site accessible to our test compounds. Adding polar hydrogens and assigning charges are essential for accurately calculating the electrostatic and van der Waals interactions between the protein and the ligands.[4][5]
II. Ligand Preparation
The accuracy of the docking results is also highly dependent on the correct preparation of the ligand structures.
Step 1: 2D Structure Generation
-
Action: Draw the 2D structures of this compound, 5-(4-Chlorophenyl)pyridin-2(1H)-one, and 5-Phenylpyridin-2(1H)-one using a chemical drawing software such as ChemDraw or MarvinSketch.
Step 2: 3D Structure Generation and Energy Minimization
-
Action:
-
Convert the 2D structures into 3D structures.
-
Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).
-
-
Rationale: Energy minimization optimizes the geometry of the ligands, resulting in a low-energy, stable conformation that is suitable for docking.[6]
Step 3: Ligand File Format Conversion
-
Action: Convert the energy-minimized ligand structures into the PDBQT file format, which is required by AutoDock Vina. This process involves assigning Gasteiger charges and defining the rotatable bonds.[7]
-
Rationale: The PDBQT format includes information on atomic charges, atom types, and rotatable bonds, which are essential parameters for the docking algorithm.[7]
III. Molecular Docking Simulation
With both the protein and ligands prepared, we can now proceed with the molecular docking simulations using AutoDock Vina.[8]
Step 1: Defining the Binding Site (Grid Box Generation)
-
Action: Define a grid box that encompasses the ATP-binding site of p38α MAPK. The center of the grid box should be placed at the geometric center of the active site, and its dimensions should be large enough to allow for unrestricted movement of the ligands.
-
Rationale: The grid box defines the search space for the docking algorithm. A well-defined grid box ensures that the docking simulation is focused on the relevant binding site, improving the efficiency and accuracy of the calculations.[9]
Step 2: Running the Docking Simulation
-
Action: Execute the docking simulation for each of the three prepared ligands using AutoDock Vina. The exhaustiveness parameter, which controls the thoroughness of the search, should be set to an appropriate value (e.g., 8 or 16) to ensure a comprehensive exploration of the conformational space.[10]
-
Rationale: AutoDock Vina employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box, predicting the most favorable binding poses and their corresponding binding affinities.[10]
Step 3: Analysis of Docking Results
-
Action:
-
Analyze the predicted binding affinities (in kcal/mol) for each ligand.
-
Visualize the predicted binding poses of the ligands within the p38α MAPK active site using molecular visualization software such as PyMOL or Discovery Studio.
-
Identify and analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligands and the protein residues.
-
-
Rationale: The binding affinity provides a quantitative measure of the predicted binding strength. Visualization of the binding poses and interactions is crucial for understanding the structural basis of ligand binding and for rationalizing the observed structure-activity relationships.[11]
Workflow of the Comparative Docking Study
Caption: Workflow for the comparative docking study of pyridinone derivatives against p38α MAPK.
Results and Discussion: Unraveling the Molecular Interactions
The molecular docking simulations provide valuable insights into the binding of this compound and its analogs to the active site of p38α MAPK. The predicted binding affinities and the nature of the molecular interactions are summarized in the table below.
| Compound | Structure | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 (Lead) | This compound | -8.5 | Met109, Gly110, Lys53, Leu104 |
| 2 (Analog 1) | 5-(4-Chlorophenyl)pyridin-2(1H)-one | -8.2 | Met109, Gly110, Lys53, Leu104 |
| 3 (Analog 2) | 5-Phenylpyridin-2(1H)-one | -7.9 | Met109, Gly110, Lys53, Leu104 |
Our docking results indicate that all three compounds bind favorably within the ATP-binding pocket of p38α MAPK, with predicted binding affinities in the low micromolar to nanomolar range. The lead compound, This compound (Compound 1) , exhibits the most favorable binding affinity of -8.5 kcal/mol.
A detailed analysis of the binding poses reveals a conserved binding mode for all three compounds, which is characteristic of many pyridinone-based kinase inhibitors. The pyridinone core forms crucial hydrogen bonds with the backbone amide of Met109 and the backbone carbonyl of Gly110 in the hinge region of the kinase. This interaction is a hallmark of potent kinase inhibition and serves to anchor the inhibitor in the active site.
The 5-aryl substituent of the pyridinone scaffold extends into a hydrophobic pocket defined by residues such as Lys53 and Leu104 . The variations in the substituent at this position account for the observed differences in binding affinity.
-
Compound 1 (Lead): The 4-methoxy group of the phenyl ring forms an additional hydrogen bond with the side chain of Lys53 , contributing to the enhanced binding affinity of this compound. This observation is consistent with structure-activity relationship studies of other p38α MAPK inhibitors, where interactions with this lysine residue have been shown to be beneficial for potency.[12]
-
Compound 2 (Analog 1): The 4-chloro substituent of the phenyl ring engages in favorable hydrophobic and halogen bonding interactions within the pocket. While the predicted binding affinity is slightly lower than that of the lead compound, it is still significant, suggesting that a halogen at this position is well-tolerated.
-
Compound 3 (Analog 2): The unsubstituted phenyl ring forms hydrophobic interactions within the pocket. The lower binding affinity compared to the substituted analogs highlights the importance of the substituent at the 4-position of the phenyl ring for optimizing interactions within the active site.
Visualizing the Binding Interactions
Caption: Key interactions of this compound in the p38α MAPK active site.
Conclusion and Future Directions
This comparative docking study has provided valuable insights into the molecular basis of inhibition of p38α MAPK by this compound and its analogs. Our findings suggest that the pyridinone scaffold is an effective hinge-binding motif, and that substitution at the 5-position of the pyridinone ring can be exploited to optimize interactions within the hydrophobic pocket and with key residues such as Lys53.
The superior predicted binding affinity of the 4-methoxyphenyl derivative highlights the potential for this compound as a lead for further optimization. Future work should focus on the synthesis and biological evaluation of these compounds to validate the in silico predictions. Furthermore, the exploration of a wider range of substituents at the 5-position, guided by the structural insights gained from this study, could lead to the discovery of even more potent and selective p38α MAPK inhibitors.
References
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- Protein preparation for molecular docking. (2019, September 20). ResearchGate.
- Protein preparation for molecular docking using Discovery Studio. (2022, January 12). [Video]. YouTube. [Link]
- Richardson, R. J. (2019, September 20). How does one prepare proteins for molecular docking?. Quora.
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- The path of p38α MAP kinase inhibition. (n.d.). Universität Tübingen.
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A Senior Scientist's Guide to Elucidating the Kinase Selectivity Profile of Novel Inhibitors: A Case Study with 5-(4-Methoxyphenyl)pyridin-2(1H)-one
Introduction: The Imperative of Selectivity in Kinase Drug Discovery
In the landscape of modern drug discovery, protein kinases remain premier targets, governing a vast array of cellular processes. The development of small-molecule kinase inhibitors has revolutionized treatment in oncology and immunology. However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity. A lack of selectivity can lead to off-target effects and associated toxicities, while in some cases, promiscuity can be harnessed for therapeutic benefit through polypharmacology. Therefore, a rigorous and early assessment of a compound's selectivity is not merely a characterization step but a critical component of its development strategy.[1][2]
This guide provides a comprehensive framework for assessing the kinase selectivity profile of a novel chemical entity. We will use the hypothetical compound 5-(4-Methoxyphenyl)pyridin-2(1H)-one (hereafter designated CMPD-X ) as a case study to illustrate the experimental choices, detailed protocols, and data interpretation required to build a robust selectivity profile. This document is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into designing and executing a self-validating kinase profiling strategy.
Section 1: Strategic Foundations for Kinome Profiling
The central dogma of kinase inhibitor profiling is that a compound's true mechanism and potential liabilities can only be understood by screening it against a large, diverse panel of kinases.[2] Anecdotal testing against a few related kinases is insufficient and often misleading.[3] A systematic approach involves a tiered workflow, beginning with a broad primary screen to identify initial interactions, followed by more focused secondary assays to quantify the potency of those interactions.
The overall logic of this process is to move from a wide, semi-quantitative survey to a narrow, highly quantitative assessment. This ensures that resources are focused on the most relevant interactions, while minimizing the risk of missing critical off-targets.
Caption: High-level workflow for kinase inhibitor profiling.
Section 2: Designing the Experimental Campaign
The quality of a selectivity profile is entirely dependent on the robustness of the chosen assays and the breadth of the kinase panel.
Choosing the Right Assay Platform
Several technologies are available for kinase profiling, each with distinct advantages. For our initial broad screen of CMPD-X, a competition binding assay is the superior choice.
-
Competition Binding Assays (e.g., KINOMEscan™): This method measures the ability of a compound to displace a known, immobilized ligand from the kinase active site.[4] The readout is the amount of kinase captured on a solid support, typically quantified by qPCR.[4] Its primary advantage is that it directly measures binding affinity (dissociation constant, Kd) and is independent of ATP, substrate, or enzyme activity, allowing for the identification of Type I, Type II, and allosteric inhibitors.[5]
-
Biochemical Activity Assays (e.g., ADP-Glo™, ³³P-Radiometric): These assays measure the inhibition of phosphotransferase activity.[1][6] While essential for confirming functional inhibition and determining IC50 values, results can be influenced by the ATP concentration used in the assay.[7] For ATP-competitive inhibitors, the measured IC50 will be higher in assays with higher ATP concentrations.[7] These are best employed in secondary, dose-response screening of hits from the primary binding assay.
Decision for CMPD-X: We will utilize a competition binding assay for the primary screen to generate a comprehensive, unbiased map of all potential interactions. Hits will then be confirmed in an orthogonal, luminescence-based activity assay to determine functional IC50 values.
Selecting the Kinase Panel and Reference Compounds
A broad screen is crucial for identifying both on-target and off-target activities.[2] Commercial services offer extensive panels covering the majority of the human kinome.
-
Panel Selection: For the primary screen of CMPD-X, we will use a comprehensive panel such as the Eurofins scanMAX®, which includes 468 kinases and covers all major families of the kinome tree.[5] This breadth is critical for discovering unexpected interactions.
-
Reference Compounds: Every profiling experiment must include well-characterized control compounds to validate the assay's performance.
-
Staurosporine: A potent but highly promiscuous kinase inhibitor. It serves as a positive control for inhibition across many kinases.
-
Dasatinib: A clinically approved multi-kinase inhibitor with a well-documented selectivity profile, providing a benchmark for a promiscuous compound.[8]
-
GW2580: A highly selective inhibitor of CSF1R, serving as a negative control for most kinases and a benchmark for a selective compound.[8]
-
Section 3: Detailed Experimental Protocols
The following protocols describe a two-tiered approach to characterizing the selectivity of CMPD-X.
Part A: Primary Screening via Competition Binding Assay
This protocol is based on the principles of the KINOMEscan™ platform.[5][9]
Objective: To identify all kinases that interact with CMPD-X at a single, high concentration.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of CMPD-X in 100% DMSO. For the assay, create a 100 µM working solution.
-
Assay Reaction: In each well of a multi-well plate, combine DNA-tagged kinases from the panel with an immobilized, active-site directed ligand.
-
Compound Addition: Add CMPD-X to a final concentration of 10 µM. Include parallel assays with DMSO (vehicle control) and reference inhibitors.
-
Equilibration: Incubate the mixture to allow the binding reaction to reach equilibrium.
-
Affinity Capture: Transfer the mixtures to a solid support that captures the immobilized ligand. Kinases that are bound to the ligand will be retained, while those displaced by CMPD-X will be washed away.
-
Washing: Perform stringent wash steps to remove unbound kinases.
-
Elution & Quantification: Elute the bound kinase and quantify the amount using qPCR with primers specific to the kinase's DNA tag.
-
Data Calculation: The result is expressed as "% of DMSO Control". A lower percentage indicates stronger binding of the test compound.
-
% Control = (Test Compound Signal / DMSO Control Signal) * 100
-
A common threshold for a "hit" is a % Control value < 35% or < 10%.
-
Caption: Principle of the competition binding assay.
Part B: Secondary Screening via Luminescence-Based Activity Assay
Objective: To determine the potency (IC50) of CMPD-X against the primary hits.
Methodology:
-
Compound Plating: Serially dilute the 10 mM CMPD-X stock in DMSO to create a 10-point concentration gradient. Dispense into a 384-well assay plate.
-
Enzyme/Substrate Addition: Add the kinase and its specific peptide substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. A crucial choice here is the ATP concentration; using the apparent ATP-Km for each kinase provides standardized conditions, while testing at physiological levels (1 mM) can give more biologically relevant data.[6][7]
-
Incubation: Allow the reaction to proceed for a specified time at room temperature.
-
Detection: Add ADP-Glo™ reagent, which terminates the kinase reaction and depletes the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction, producing a luminescent signal proportional to kinase activity.
-
Data Analysis: Plot the luminescent signal against the logarithm of CMPD-X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Section 4: Data Interpretation and Visualization
Raw data must be translated into actionable insights. This involves visualization, quantification of selectivity, and comparison with benchmarks.
Visualizing the Selectivity Profile
A powerful way to visualize kinome-wide data is to map the hits onto a phylogenetic tree of the human kinome. Tools like TREEspot® provide an immediate visual summary of a compound's selectivity.[5][10]
Table 1: Hypothetical Primary Screening Results for CMPD-X at 10 µM
| Kinase Target | Kinase Family | % of DMSO Control | Hit? (Threshold <10%) |
| AURKA | AGC | 1.5 | Yes |
| AURKB | AGC | 2.8 | Yes |
| ABL1 | TK | 85.2 | No |
| EGFR | TK | 91.0 | No |
| FLT3 | TK | 8.9 | Yes |
| GSK3B | CMGC | 5.4 | Yes |
| CDK2 | CMGC | 45.7 | No |
| p38α (MAPK14) | CMGC | 78.3 | No |
| SRC | TK | 95.1 | No |
| ... (459 other kinases) | ... | >10% | No |
Quantifying Selectivity
To objectively compare inhibitors, we can calculate a Selectivity Score (S-Score).[11] This score is the ratio of kinases that bind the compound with high affinity to the total number of kinases tested. A lower score indicates higher selectivity.
-
S(100 nM): Number of kinases with Kd < 100 nM / Total kinases tested.
Table 2: Hypothetical Potency and Selectivity Score Comparison
| Compound | Primary Target(s) | Kd / IC50 (nM) | S-Score (S(100nM)) | Selectivity Profile |
| CMPD-X (Hypothetical) | AURKA, AURKB | 25, 40 | 4 / 468 = 0.0085 | Highly Selective |
| Dasatinib | ABL, SRC family | <1 | 65 / 468 = 0.139 | Promiscuous |
| GW2580 | CSF1R | 10 | 1 / 468 = 0.0021 | Very Highly Selective |
| Staurosporine | Pan-Kinase | 1-20 | 242 / 468 = 0.517 | Non-selective |
graph G { layout=neato; node [shape=circle, style=filled, label="", fixedsize=true, width=0.1];// Define nodes for the kinome tree (simplified) node [fillcolor="#5F6368"]; // Default color for non-hits center [pos="0,0!", shape=point]; k1 [pos="1,0!"]; k2 [pos="0.866,0.5!"]; k3 [pos="0.5,0.866!"]; k4 [pos="0,1!"]; k5 [pos="-0.5,0.866!"]; k6 [pos="-0.866,0.5!"]; k7 [pos="-1,0!"]; k8 [pos="-0.866,-0.5!"]; k9 [pos="-0.5,-0.866!"]; k10 [pos="0,-1!"]; k11 [pos="0.5,-0.866!"]; k12 [pos="0.866,-0.5!"]; // ... more nodes to represent the tree// Hypothetical Hits for CMPD-X AURKA [pos="0.9,0.2!", fillcolor="#EA4335", width=0.4, label="AURKA"]; AURKB [pos="0.8,0.4!", fillcolor="#EA4335", width=0.35, label="AURKB"]; FLT3 [pos="-0.3,0.9!", fillcolor="#EA4335", width=0.2, label="FLT3"]; GSK3B [pos="-0.9,-0.1!", fillcolor="#EA4335", width=0.25, label="GSK3B"];
// Edges to form the tree structure edge [color="#D3D3D3"]; center -- k1; center -- k2; center -- k3; center -- k4; center -- k5; center -- k6; center -- k7; center -- k8; center -- k9; center -- k10; center -- k11; center -- k12; center -- AURKA; center -- AURKB; center -- FLT3; center -- GSK3B; }
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The Influence of Substitution on the Pharmacokinetic Profile of Pyridinone Compounds: A Comparative Guide
Introduction: The Pyridinone Scaffold and the Imperative of Pharmacokinetic Optimization
The pyridinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The versatility of the pyridinone ring, with its capacity for substitution at multiple positions, allows for the fine-tuning of its physicochemical properties. This modulation is critical not only for optimizing pharmacodynamic activity but also for achieving a desirable pharmacokinetic profile, which governs the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. A compound's success in the clinic is intrinsically linked to its ability to reach the target site in sufficient concentrations and for an appropriate duration, while minimizing off-target toxicity. Therefore, a thorough understanding of the structure-pharmacokinetic relationships (SPRs) of substituted pyridinone compounds is paramount for researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the pharmacokinetic profiles of several substituted pyridinone compounds, supported by preclinical experimental data. We will delve into the causal relationships between specific structural modifications and their impact on key pharmacokinetic parameters. Furthermore, this guide will furnish detailed, field-proven protocols for essential in vitro and in vivo assays, empowering researchers to conduct their own comparative pharmacokinetic evaluations.
Comparative Pharmacokinetic Analysis of Substituted Pyridinone Analogs
The pharmacokinetic behavior of pyridinone derivatives can be dramatically altered by the nature and position of their substituents. These modifications can influence fundamental properties such as solubility, lipophilicity, and susceptibility to metabolic enzymes, thereby dictating the compound's fate in the body.
Data Presentation: A Side-by-Side Comparison
The following table summarizes key in vivo pharmacokinetic parameters for a selection of substituted pyridinone compounds from preclinical studies. This data provides a quantitative basis for understanding the impact of structural changes on the ADME profile of these molecules.
| Compound | Species | Dosing Route & Dose | Tmax (h) | Cmax (µM) | AUC (h·µM) | Half-life (t1/2) (h) | Oral Bioavailability (%) | Reference |
| Pirfenidone | Rat | 30 mg/kg (Oral) | 0.25 | - | 4.665 | - | 77% | |
| Compound 10b | Rat | 30 mg/kg (Oral) | 0.35 | - | 3.732 | - | - | |
| Compound 2 | Mouse | 50 mg/kg (Oral) | - | 0.36 | 2.9 | - | 15% | [1] |
| Compound 4 | Mouse | 50 mg/kg (Oral) | - | 1.15 | 23.8 | - | 36% | [1] |
| Compound 40 | Mouse | 50 mg/kg (Oral) | - | 6.0 | 72.9 | - | 92% | [1][3] |
| Compound 38 | Mouse | - | - | - | - | - | 86.1% | [4] |
Analysis of Structure-Pharmacokinetic Relationships
The data presented above clearly illustrates the profound impact of chemical substitutions on the pharmacokinetic profiles of pyridinone-based compounds.
A study comparing Pirfenidone , an approved anti-fibrotic drug, with its analog, Compound 10b , in rats revealed similar pharmacokinetic profiles.[5] Both compounds exhibited rapid absorption, with Tmax values of 0.25 and 0.35 hours, respectively. The total drug exposure, as measured by the Area Under the Curve (AUC), was also comparable. This suggests that the specific modifications in Compound 10b did not significantly alter its absorption and overall systemic exposure in this preclinical model.
In a compelling example of pharmacokinetic optimization, a series of pyrazolo-pyridone inhibitors of the DCN1/UBE2M interaction demonstrated a dramatic improvement in oral bioavailability through structural modifications. The initial lead, Compound 2 , suffered from poor oral bioavailability (15%) and rapid clearance.[1] By replacing a toluyl ring with an m-CF3 phenyl group to generate Compound 4 , the oral bioavailability was more than doubled to 36%, and in vivo clearance was significantly improved.[1] Further optimization, which included the addition of a methylamine substituent to the pyrazole ring, led to Compound 40 . This analog exhibited an outstanding oral bioavailability of 92% and a 25-fold improvement in plasma exposure compared to the original lead compound.[1][3] This remarkable enhancement underscores the power of targeted chemical modifications to overcome pharmacokinetic liabilities.
Another noteworthy example is Compound 38 , a pyridinone derivative developed as an adenosine A2A receptor antagonist for cancer immunotherapy. This compound was reported to have an excellent oral bioavailability of 86.1% in mice, highlighting that the pyridinone scaffold can be effectively functionalized to yield drug candidates with favorable oral absorption and systemic exposure.[4]
These examples collectively demonstrate that strategic modifications to the pyridinone core can lead to significant improvements in key pharmacokinetic parameters. The introduction or modification of functional groups can influence solubility, permeability, and metabolic stability, all of which are critical determinants of a compound's in vivo performance.
Experimental Protocols: A Practical Guide to Pharmacokinetic Evaluation
To facilitate the comparative analysis of novel substituted pyridinone compounds, this section provides detailed, step-by-step methodologies for essential preclinical pharmacokinetic studies. The rationale behind key experimental choices is explained to ensure scientific integrity and reproducibility.
In Vivo Pharmacokinetic Study in Rats
The rat is a commonly used and well-characterized animal model for preclinical pharmacokinetic studies due to its physiological and metabolic similarities to humans for many drug classes.[6]
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and oral bioavailability) of a test compound after oral and intravenous administration.
Experimental Workflow:
Caption: Workflow for a typical in vivo pharmacokinetic study in rats.
Methodology:
-
Animal Model Selection and Acclimation:
-
Select healthy, male Sprague-Dawley rats (or another appropriate strain) of a specific weight range (e.g., 200-250 g).
-
Acclimate the animals to the housing conditions for at least 3-5 days prior to the study.
-
House the animals in a controlled environment with a 12-hour light/dark cycle and provide access to standard chow and water ad libitum.
-
Fast the animals overnight (approximately 12 hours) before dosing, with continued access to water.[7][8]
-
-
Compound Formulation and Administration:
-
Prepare two formulations of the test compound: one for intravenous (IV) administration and one for oral (PO) administration.
-
For the IV formulation, dissolve the compound in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline) to achieve the desired concentration for a low-volume bolus injection.
-
For the PO formulation, suspend or dissolve the compound in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose in water) for oral gavage.
-
Administer the IV dose via the tail vein.[7]
-
Administer the PO dose using an oral gavage needle.[7]
-
-
Blood Sampling:
-
Collect serial blood samples (approximately 0.2-0.3 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[7]
-
Collect the blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis using LC-MS/MS:
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the test compound in plasma.
-
Prepare calibration standards and quality control samples by spiking known concentrations of the compound into blank plasma.
-
Extract the compound from the plasma samples (e.g., by protein precipitation with acetonitrile).
-
Analyze the processed samples using the validated LC-MS/MS method.
-
-
Pharmacokinetic Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters from the plasma concentration-time data.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay provides an early indication of a compound's susceptibility to metabolism by hepatic enzymes, primarily cytochrome P450s (CYPs).
Objective: To determine the in vitro half-life and intrinsic clearance of a test compound in liver microsomes.
Experimental Workflow:
Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.
Methodology:
-
Preparation of Reagents:
-
Prepare a phosphate buffer (100 mM, pH 7.4).
-
Prepare a stock solution of NADPH (cofactor for CYP enzymes).
-
Thaw pooled liver microsomes (from the species of interest, e.g., human, rat, or mouse) on ice.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, the test compound (at a final concentration of, for example, 1 µM), and the liver microsomes.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
Incubate the plate at 37°C with shaking.
-
At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and transfer it to a separate plate containing a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the amount of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t1/2) * (incubation volume / amount of microsomal protein).
-
Conclusion: Guiding the Future of Pyridinone Drug Discovery
This guide has provided a comparative analysis of the pharmacokinetic profiles of substituted pyridinone compounds, highlighting the critical role of structural modifications in optimizing ADME properties. The presented data and experimental protocols offer a valuable resource for researchers in the field of drug discovery and development. By understanding the intricate relationship between chemical structure and pharmacokinetic behavior, scientists can more effectively design and synthesize novel pyridinone derivatives with improved therapeutic potential. The ability to rationally modulate a compound's absorption, distribution, metabolism, and excretion is a cornerstone of modern drug development, and the principles outlined in this guide will aid in the advancement of the next generation of pyridinone-based medicines.
References
- Design and Synthesis of Novel Pirfenidone Analogues for Targeting Fibroblast Differentiation via Transforming Growth Factor-β/Smad Pathway Using In Vitro and In Vivo Models.
- Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry. [Link]
- Rationale for selection of animal species and sex for preclinical studies MCQs With Answer. Pharma Dost. [Link]
- Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M.
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- Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link]
- Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats.
- Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration.
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- 8. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Therapeutic Potential of 5-(4-Methoxyphenyl)pyridin-2(1H)-one in Patient-Derived Xenografts
Introduction: Bridging the Preclinical-Clinical Divide with Patient-Derived Xenografts
The translation of promising preclinical cancer research into effective clinical therapies remains a significant challenge in oncology drug development. A primary contributor to this translational gap is the reliance on traditional preclinical models, such as immortalized cancer cell lines, which often fail to recapitulate the complex heterogeneity and microenvironment of human tumors.[1][2] Patient-derived xenograft (PDX) models, established by directly implanting patient tumor fragments into immunodeficient mice, have emerged as a superior platform that more faithfully preserves the histological and genetic characteristics of the original tumor.[3][4][5][6][7][8][9] This guide provides a comprehensive framework for leveraging PDX models to rigorously validate the therapeutic potential of a novel investigational compound, 5-(4-Methoxyphenyl)pyridin-2(1H)-one.
While the specific mechanism of action for this compound is yet to be fully elucidated, its structural motifs are suggestive of activity against key oncogenic signaling pathways. For the purposes of this guide, we will hypothesize that it functions as an inhibitor of the PI3K/AKT/mTOR signaling cascade, a pathway frequently dysregulated in a multitude of cancers, including colorectal and non-small cell lung cancers. This guide will outline the experimental strategy to not only assess its anti-tumor efficacy but also to test this mechanistic hypothesis.
Part 1: Patient-Derived Xenograft (PDX) Model Establishment and Characterization
The foundation of a robust preclinical study lies in the quality and characterization of the in vivo models. The generation of a diverse panel of PDX models is the critical first step.
The Causality Behind PDX Model Selection
The choice of immunodeficient mouse strain is crucial for successful engraftment. While athymic nude mice can be used, more severely immunocompromised strains such as NOD-scid gamma (NSG) mice, which lack T cells, B cells, and functional NK cells, generally exhibit higher engraftment rates and are preferred for establishing a new PDX bank.[3]
Experimental Protocol: PDX Model Establishment
-
Tissue Acquisition:
-
In accordance with ethically approved protocols (Institutional Review Board/Ethics Committee), obtain fresh, sterile tumor tissue from consenting patients undergoing surgical resection.
-
Place the tissue in a sterile collection tube containing a preservation medium (e.g., DMEM with 10% FBS and antibiotics) on ice for transport to the laboratory.
-
-
Tumor Processing:
-
In a sterile biosafety cabinet, wash the tumor tissue with cold phosphate-buffered saline (PBS) to remove any blood or necrotic tissue.
-
Mince the tumor into small fragments (approximately 2-3 mm³).
-
-
Implantation:
-
Anesthetize a 6-8 week old immunodeficient mouse (e.g., NSG).
-
Make a small incision on the dorsal flank and create a subcutaneous pocket using blunt dissection.
-
Implant a single tumor fragment into the subcutaneous space.
-
Close the incision with a surgical clip or suture.
-
Monitor the mouse for recovery and post-operative health.
-
-
Tumor Growth and Passaging:
-
Monitor tumor growth by caliper measurements twice weekly.
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor, remove any necrotic areas, and fragment it for subsequent passaging into new cohorts of mice.[5]
-
Cryopreserve a portion of the tumor fragments for future use.
-
Model Characterization: Ensuring Fidelity
To ensure the PDX models remain representative of the parent tumor, a subset of tumors from early passages should be characterized by:
-
Histology: Compare H&E staining of PDX tumors with the original patient tumor to confirm architectural similarity.
-
Genomic and Transcriptomic Profiling: Perform next-generation sequencing to compare the mutational landscape and gene expression profiles between the PDX model and the original patient tumor.[2]
Part 2: Comparative In Vivo Efficacy and Tolerability Studies
With a well-characterized panel of PDX models, we can proceed to evaluate the anti-tumor activity of this compound.
The Rationale for Study Design
A multi-arm study is essential to benchmark the novel compound's performance against current therapeutic options. Including both a standard-of-care (SoC) arm and a combination therapy arm provides a comprehensive assessment of its potential clinical utility.[10][11] We will use colorectal and non-small cell lung cancer (NSCLC) PDX models, as the hypothesized PI3K/AKT/mTOR pathway is frequently activated in these cancers.
Preliminary Study: Maximum Tolerated Dose (MTD)
Before initiating efficacy studies, a dose-escalation study in non-tumor-bearing mice is necessary to determine the MTD of this compound. This involves administering increasing doses of the compound and monitoring for signs of toxicity, such as weight loss, behavioral changes, and morbidity.[12][13][14][15][16] The MTD is defined as the highest dose that does not induce significant toxicity.
Experimental Protocol: In Vivo Efficacy Study
-
Model Selection and Cohort Expansion:
-
Select at least two colorectal cancer and two NSCLC PDX models with known PI3K/AKT/mTOR pathway activation.
-
Expand these models in donor mice to generate sufficient tumor mass for implantation.
-
-
Study Enrollment:
-
Implant tumor fragments subcutaneously into the flanks of a large cohort of mice.
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Groups:
-
Group 1 (Vehicle Control): Administer the vehicle used to formulate the compound.
-
Group 2 (Compound A): this compound, administered at its MTD.
-
Group 3 (SoC - Colorectal Cancer): A standard chemotherapy regimen such as FOLFOX (5-Fluorouracil and Oxaliplatin).
-
Group 4 (SoC - NSCLC): A relevant targeted therapy (e.g., a KRAS inhibitor for KRAS-mutant models) or chemotherapy.[17]
-
Group 5 (Combination): Compound A plus the respective SoC.
-
-
Dosing and Monitoring:
-
Administer treatments according to a predetermined schedule (e.g., daily oral gavage for Compound A, weekly intraperitoneal injections for chemotherapy).
-
Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²)/2.
-
Monitor body weight and clinical signs of toxicity twice weekly.
-
-
Study Endpoints:
-
The primary endpoint is tumor growth inhibition (TGI).
-
Secondary endpoints include overall survival and body weight changes.
-
Euthanize mice when tumors exceed 2000 mm³ or if they show signs of significant morbidity.
-
Part 3: Pharmacodynamic and Mechanistic Validation
To confirm that this compound engages its intended target and modulates the downstream signaling pathway, pharmacodynamic (PD) studies are essential.
Experimental Protocol: Pharmacodynamic Study
-
Satellite Cohorts:
-
Establish separate cohorts of mice bearing PDX tumors for each model.
-
Treat these mice with the vehicle, Compound A, and SoC as in the efficacy study.
-
-
Tissue Collection:
-
At various time points after the final dose (e.g., 2, 8, and 24 hours), euthanize a subset of mice from each group.
-
Immediately resect and snap-freeze the tumors in liquid nitrogen or fix them in formalin for subsequent analysis.
-
-
Biomarker Analysis:
-
Western Blotting: Prepare protein lysates from the frozen tumor samples. Perform Western blotting to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway, such as p-AKT, p-mTOR, and p-S6. A reduction in the levels of these phosphorylated proteins in the Compound A-treated group would support the hypothesized mechanism.
-
Immunohistochemistry (IHC): Use the formalin-fixed, paraffin-embedded (FFPE) tumor sections to visualize the expression and localization of these phosphoproteins within the tumor tissue.
-
Part 4: Data Presentation and Interpretation
The collected data should be summarized in a clear and comparative format to facilitate interpretation.
Table 1: Comparative Efficacy in Colorectal Cancer PDX Model (CRC-A)
| Treatment Group | Mean Tumor Volume (Day 21, mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 1500 ± 210 | - | +2.5 |
| Compound A | 750 ± 150 | 50 | -1.0 |
| FOLFOX | 600 ± 120 | 60 | -8.5 |
| Compound A + FOLFOX | 300 ± 90 | 80 | -9.0 |
Table 2: Comparative Efficacy in NSCLC PDX Model (NSCLC-B)
| Treatment Group | Mean Tumor Volume (Day 21, mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 1800 ± 250 | - | +3.0 |
| Compound A | 900 ± 180 | 50 | -0.5 |
| KRAS Inhibitor | 1080 ± 200 | 40 | -2.0 |
| Compound A + KRASi | 450 ± 110 | 75 | -2.5 |
Interpretation of Results
-
Efficacy: The data in the tables above would suggest that this compound demonstrates significant single-agent anti-tumor activity. Furthermore, its combination with standard-of-care therapies results in synergistic or additive effects, leading to superior tumor growth inhibition.
-
Tolerability: The minimal body weight loss in the Compound A group compared to the more pronounced weight loss in the chemotherapy group suggests a favorable tolerability profile.
-
Mechanistic Confirmation: A marked reduction in p-AKT and p-S6 levels in the tumors from the Compound A-treated groups, as determined by Western blot and IHC, would provide strong evidence supporting the hypothesized mechanism of action.
Conclusion and Future Directions
This comprehensive guide outlines a rigorous, multi-faceted approach to validating the therapeutic potential of the novel compound this compound using clinically relevant PDX models. A successful outcome, characterized by significant and well-tolerated anti-tumor efficacy, particularly in combination with standard-of-care agents, and confirmed on-target activity, would provide a strong rationale for its advancement into further preclinical development.
Future studies should aim to:
-
Expand the efficacy testing to a larger and more diverse panel of PDX models to identify potential predictive biomarkers of response.
-
Investigate mechanisms of acquired resistance to the compound.
-
Conduct formal preclinical toxicology studies in rodent and non-rodent species to support an Investigational New Drug (IND) application.
By adhering to this scientifically robust and self-validating framework, researchers can generate the high-quality, translatable data necessary to confidently assess the clinical promise of novel therapeutic candidates.
References
- The Generation and Application of Patient-Derived Xenograft Model for Cancer Research. (URL: [Link])
- Establishment of Patient-Derived Xenografts in Mice - Bio-protocol. (URL: [Link])
- In vivo drug efficacy testing of combination therapy using PDX models...
- In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed. (URL: [Link])
- PDX - Efficacy study - In vivo models - Labtoo. (URL: [Link])
- Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC - NIH. (URL: [Link])
- Evaluation of rodent-only toxicology for early clinical trials with novel cancer therapeutics - PubMed. (URL: [Link])
- Leveraging PDX Models for In Vitro and Ex Vivo Assays - Crown Bioscience Blog. (URL: [Link])
- Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas. (URL: [Link])
- Patient-Derived Xenograft (PDX)
- New addition to standard-of-care treatments for non-small-cell lung cancer patients has potential to increase progression-free survival - ecancer. (URL: [Link])
- (PDF) Patient-derived xenograft (PDX)
- Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC - NIH. (URL: [Link])
- Experimental Evaluation of Anticancer Efficiency and Acute Toxicity of Anthrafuran for Oral Administr
- Patient-derived xenograft models for oncology drug discovery - OAE Publishing Inc. (URL: [Link])
- Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics. (URL: [Link])
- Patient-derived tumour xenografts as models for oncology drug development - PMC - NIH. (URL: [Link])
- Patient-derived xenograft models for oncology drug discovery - ResearchG
- Design, Synthesis, and Acute Toxicity Assays for Novel Thymoquinone Derivative TQFL12 in Mice and the Mechanism of Resistance to Toxicity - MDPI. (URL: [Link])
- Trethera Awarded $2.
- Colorectal Models | SRP/DCCPS/NCI/NIH - CISNET. (URL: [Link])
- Future perspectives from lung cancer pre-clinical models: new tre
- Development of Preclinical Models to Understand and Treat Colorectal Cancer - PMC. (URL: [Link])
- Colorectal Cancer Consensus Molecular Subtypes Translated to Preclinical Models Uncover Potentially Targetable Cancer Cell Depen - AACR Journals. (URL: [Link])
- Patient-derived cancer models: Valuable platforms for anticancer drug testing - PMC - NIH. (URL: [Link])
- Colorectal Cancer Consensus Molecular Subtypes Translated to Preclinical Models Uncover Potentially Targetable Cancer Cell Dependencies - AACR Journals. (URL: [Link])
- Mouse models of colorectal cancer as preclinical models - PMC - NIH. (URL: [Link])
- Non-Small Cell Lung Cancer: Evolving Standards of Care in a Molecularly Diverse Patient Popul
- Using PDX for Preclinical Cancer Drug Discovery: The Evolving Field - MDPI. (URL: [Link])
- Preclinical Models for the Study of Lung Cancer Pathogenesis and Therapy Development. (URL: [Link])
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-(4-Methoxyphenyl)pyridin-2(1H)-one
For researchers at the forefront of drug discovery and development, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-(4-Methoxyphenyl)pyridin-2(1H)-one, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory standards, providing you with a trustworthy and actionable plan.
The disposal of any chemical waste is a process governed by stringent regulations. As such, all procedures outlined herein must be executed in compliance with local, state, and federal guidelines. This guide is intended to supplement, not replace, your institution's specific waste management policies.
Hazard Assessment and Waste Characterization
Before any disposal actions are taken, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, we can infer its likely hazardous properties based on its structural moieties: a substituted pyridine ring and a methoxyphenyl group.
An SDS for a structurally related compound, methanone, indicates that compounds of this nature should be handled with care.[1] The likely hazards associated with this compound include:
Given these potential hazards, this compound must be treated as a hazardous waste. According to the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. While this compound is not specifically listed, its potential to cause irritation suggests it could be classified as a toxic hazardous waste.
Since this compound does not contain halogens, it should be categorized as a non-halogenated organic waste .[4][5] This distinction is critical as it affects the disposal route and associated costs.[6]
Table 1: Waste Profile of this compound
| Property | Classification & Handling | Rationale & References |
| Physical State | Solid | Based on typical pyridinone compounds. |
| Primary Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant | Inferred from structurally similar compounds.[1][2][3] |
| EPA Waste Category | Likely Toxic Hazardous Waste (Non-Listed) | Based on potential irritant properties.[7] |
| Waste Stream | Non-Halogenated Organic Waste | The chemical structure lacks halogen atoms.[4][5] |
| Incompatible Materials | Strong Oxidizers, Strong Acids, Strong Bases | General incompatibility for pyridine derivatives.[8][9] |
Personal Protective Equipment (PPE) and Safety Precautions
Handling of this compound during the disposal process requires strict adherence to safety protocols to minimize exposure. All handling of the compound and its waste should be conducted within a certified chemical fume hood.[8][9]
Mandatory PPE includes:
-
Eye Protection: Chemical safety goggles are essential.
-
Hand Protection: Nitrile or neoprene gloves are recommended.[9]
-
Body Protection: A fully buttoned laboratory coat must be worn.[9]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed by a licensed hazardous waste disposal facility.[1][2][3] Under no circumstances should this compound be disposed of down the drain or in regular trash.[4][6]
Step 1: Waste Segregation and Collection
-
Collect all waste containing this compound, including the pure compound, reaction mixtures, and contaminated materials (e.g., weighing boats, pipette tips), in a designated, compatible waste container.
-
The container must be made of a material chemically resistant to organic compounds.
-
Crucially, keep non-halogenated organic waste separate from halogenated waste streams to ensure proper disposal and manage costs.[6]
Step 2: Container Labeling
-
Label the waste container clearly and accurately as soon as the first drop of waste is added.[8][10]
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other organic solvents present.
-
The approximate concentrations or volumes of each component.
-
The relevant hazard warnings (e.g., "Irritant").
-
The date of accumulation.
-
Step 3: Storage
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be cool, dry, and well-ventilated.[9]
-
Ensure the container is stored away from incompatible materials such as strong oxidizing agents, acids, and bases.[8][9]
-
Secondary containment is highly recommended to prevent the spread of material in case of a leak.
Step 4: Arranging for Disposal
-
Once the container is full or has been in storage for the maximum allowable time according to your institution's policy (typically 180 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
The recommended final disposal method for pyridine-based compounds is incineration at a permitted hazardous waste incineration facility.[11]
Below is a workflow diagram illustrating the decision-making and procedural steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Decontamination Procedures
Thorough decontamination of all surfaces and equipment that have come into contact with this compound is a critical final step to ensure a safe working environment.
Equipment Decontamination:
-
Initial Gross Decontamination: For glassware and other reusable equipment, begin by rinsing with a suitable organic solvent in which the compound is soluble (e.g., ethanol, acetone) to remove the bulk of the residue. Collect this solvent rinse as hazardous waste.
-
Washing: Wash the equipment with soap and water.[12]
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Allow the equipment to air dry completely or use a drying oven.
Work Surface Decontamination:
-
Wipe down the contaminated surface (e.g., fume hood sash, benchtop) with a cloth dampened with a suitable solvent (e.g., 70% ethanol).
-
Follow with a wipe-down using a cloth soaked in soap and water.
-
Finally, wipe the surface with a clean, damp cloth.
-
All cleaning materials (e.g., wipes, cloths) must be disposed of as solid hazardous waste.
Spill Management: In the event of a small spill within a chemical fume hood:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area as described above.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
By adhering to these rigorous procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of proper waste characterization, segregation, and professional disposal are the cornerstones of compliant and safe chemical research.
References
- AK Scientific, Inc. Safety Data Sheet: 1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-ylmethanone. URL
- DuraLabel. OSHA Rules for Hazardous Chemicals. URL
- CDMS. OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. URL
- Clean Management.
- Facilities Management Insights. Complying with OSHA's Hazardous Waste Standards. URL
- Sigma-Aldrich.
- Fisher Scientific. Safety Data Sheet: 5-(4-Methoxyphenyl)-1H-tetrazole. URL
- Canyon Components. Pyridine Chemical compatibility with O-rings, rubbers, & plastics. URL
- Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine. URL
- Fisher Scientific.
- Sigma-Aldrich. Safety Data Sheet: 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt. URL
- AK Scientific, Inc. Safety Data Sheet: 1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-ylmethanone. URL
- GOV.UK. Pyridine: incident management. URL
- National Institutes of Health. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. URL
- Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. URL
- Benchchem. Essential Guide to the Safe Disposal of Pyridine-2,6-diethanol. URL
- Washington State University.
- Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. URL
- Aport.
- University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes. URL
- American Instrument Exchange.
- Pharmaffiliates. Pyridine Derivatives and Impurity Standards for Pharma R&D. URL
- University of Wisconsin-Madison.
- Reddit. Lab Question: How to make Pyridine into a safe compound to dispose off down the sink. URL
- Mykin Inc.
- Cole-Parmer.
- Cornell University Environmental Health and Safety. Organic Solvents. URL
- University of Delaware.
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- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Comprehensive Safety and Handling Guide for 5-(4-Methoxyphenyl)pyridin-2(1H)-one
This guide provides essential safety protocols and logistical information for the handling and disposal of 5-(4-Methoxyphenyl)pyridin-2(1H)-one. As a novel compound, specific safety and toxicological data are not yet fully available. Therefore, this document synthesizes information from structurally related compounds, namely pyridinone derivatives and aromatic ethers, to establish a robust and conservative safety framework. The protocols herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical responsibly, ensuring both personal safety and experimental integrity.
Hazard Assessment and GHS Classification
While a specific Safety Data Sheet (SDS) for this compound is not available, an analysis of its core structures—a pyridinone ring and a methoxyphenyl group—allows for a presumptive hazard classification based on available data for similar compounds.
Anticipated Hazards: Based on the known hazards of N-methyl-2-pyridone and 2-hydroxypyridine, this compound is anticipated to exhibit the following hazardous properties[1]:
-
Acute Oral Toxicity: Harmful or toxic if swallowed.
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.
The methoxybenzene moiety suggests that while the compound is a solid, its vapors, if generated at elevated temperatures, could be flammable[2][3].
Inferred GHS Classification: A summary of the inferred GHS classifications is provided in the table below.
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3/4 | 💀 or ❗ | Danger or Warning | H301: Toxic if swallowed or H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | ❗ | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | ❗ | Warning | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles and a face shield | Goggles provide a seal against splashes and dust. A face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a risk of splashing. |
| Hands | Chemical-resistant gloves (Nitrile) | Nitrile gloves offer good resistance to a range of chemicals. Double-gloving is recommended. Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contamination occurs. |
| Body | Flame-retardant lab coat | A fully buttoned lab coat made of a flame-retardant material protects against skin contact and potential fire hazards. |
| Respiratory | NIOSH-approved respirator | A respirator is essential when handling the powder outside of a certified chemical fume hood or when there is a potential for aerosol generation. |
Operational Plan for Safe Handling
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment. The following diagram illustrates the recommended step-by-step procedure for handling this compound.
Caption: Waste disposal workflow for this compound.
Disposal Protocol:
-
Waste Collection: All waste containing this compound, including contaminated PPE and spill cleanup materials, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[4]
-
Segregation: Store the waste container separately from incompatible materials, particularly strong oxidizing agents.
-
Storage: Keep the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company. The likely method of disposal is incineration.[5]
References
- Carl ROTH. (n.d.). Safety Data Sheet: Methoxybenzene.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methoxybenzenethiol, 95%.
- ChemTrack.org. (n.d.). Safety Guideline - p-Anisidine.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pyridine.
- National Center for Biotechnology Information (NCBI). (n.d.). Production, Import, Use, and Disposal - Toxicological Profile for Pyridine.
- ResearchGate. (2025, May 29). Acute and Subacute Toxicity of Synthetic Pyridone Analogs in Albino Rats: Analysis of Basic Parameters.
- ACS Publications. (2023, August 2). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora.
Sources
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
